molecular formula C5H9NO2 B1205071 cis-3-Aminocyclobutanecarboxylic acid CAS No. 74316-27-1

cis-3-Aminocyclobutanecarboxylic acid

Cat. No.: B1205071
CAS No.: 74316-27-1
M. Wt: 115.13 g/mol
InChI Key: YRGRLZXBOJQQDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-3-Aminocyclobutanecarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H9NO2 and its molecular weight is 115.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminocyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c6-4-1-3(2-4)5(7)8/h3-4H,1-2,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGRLZXBOJQQDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70995838
Record name 3-Aminocyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70995838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160191-58-2, 74316-27-1
Record name 3-Aminocyclobutanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160191-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminocyclobutane-1-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074316271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Aminocyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70995838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to cis-3-Aminocyclobutanecarboxylic Acid: Synthesis, Biological Activity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of cis-3-Aminocyclobutanecarboxylic acid, a conformationally restricted non-proteinogenic amino acid. It is intended for researchers, scientists, and drug development professionals interested in its synthesis, biological properties, and applications in medicinal chemistry. This document delves into the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific references.

Introduction: The Significance of Constrained Scaffolds

In the realm of medicinal chemistry, the conformational rigidity of a molecule can be a decisive factor in its biological activity and selectivity. Small, cyclic amino acids, such as the derivatives of cyclobutane, offer a structurally unique and valuable scaffold for the design of novel therapeutic agents. The cyclobutane ring imparts a significant degree of conformational constraint, which can pre-organize the molecule into a bioactive conformation for optimal interaction with its biological target. This often leads to enhanced potency and selectivity compared to more flexible, linear analogues.

This compound (cis-3-ACBC) is a prime example of such a constrained scaffold. Its structural similarity to the endogenous neurotransmitter γ-aminobutyric acid (GABA) has made it a subject of interest in neuroscience research. Furthermore, its bifunctional nature, possessing both a primary amine and a carboxylic acid, makes it a versatile building block for peptide synthesis and as a linker in innovative therapeutic modalities like proteolysis-targeting chimeras (PROTACs).

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development.

PropertyValueSource
CAS Number 74316-27-1[1][2][3]
Molecular Formula C₅H₉NO₂[1][2][3]
Molecular Weight 115.13 g/mol [1][2][3]
IUPAC Name cis-3-aminocyclobutane-1-carboxylic acid[3]
Appearance White solid/powder[4]
Topological Polar Surface Area 63.3 Ų[5]
XLogP3-AA -2.9[5]

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes. The choice of a particular synthetic pathway is often dictated by the availability of starting materials, desired scale, and stereochemical considerations. Below are two common, reliable methods for its preparation.

Method 1: Reductive Amination of 3-Oxocyclobutanecarboxylic Acid

This is a widely utilized and efficient method that proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the desired amine. The stereochemical outcome (cis/trans ratio) can be influenced by the choice of reducing agent and reaction conditions.

Experimental Protocol: Reductive Amination

Materials:

  • 3-Oxocyclobutanecarboxylic acid

  • Ammonium acetate or Benzylamine

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Dowex 50W X8 or Amberlite IR-120(plus) ion-exchange resin

  • Aqueous ammonia (e.g., 3.5%)

  • Palladium on carbon (Pd/C, 10%) (if using benzylamine)

  • Hydrogen gas (H₂) (if using benzylamine)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • pH meter or pH paper

Step-by-Step Methodology:

Part A: Imine/Enamine Formation and Reduction

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-oxocyclobutanecarboxylic acid (1 equivalent) in methanol.

  • Amine Source Addition: Add an excess of the amine source. For direct amination, use ammonium acetate (e.g., 7-10 equivalents). Alternatively, for a more controlled reaction that can be followed by debenzylation, use benzylamine (1.1 equivalents).

  • pH Adjustment: Adjust the pH of the solution to approximately 6-7 using glacial acetic acid. This is crucial for efficient imine formation.

  • Reducing Agent Addition: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN) (1.5-2 equivalents) portion-wise. NaBH₃CN is preferred as it is selective for the iminium ion over the ketone, minimizing side reactions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Part B: Work-up and Purification

  • Quenching: Carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Debenzylation (if applicable): If benzylamine was used, the resulting N-benzyl-cis-3-aminocyclobutanecarboxylic acid needs to be deprotected. Dissolve the residue in methanol, add 10% Pd/C catalyst, and subject the mixture to hydrogenation (H₂ balloon or Parr apparatus) until the reaction is complete (monitored by TLC or LC-MS). Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

  • Purification by Ion-Exchange Chromatography: This step is critical for isolating the zwitterionic amino acid from salts and other impurities.[6]

    • Prepare a column with a cation-exchange resin (e.g., Dowex 50W X8 or Amberlite IR-120(plus)) and equilibrate it with deionized water.

    • Dissolve the crude product in a minimal amount of deionized water and load it onto the column.

    • Wash the column with deionized water to remove anionic and neutral impurities.

    • Elute the desired amino acid using a dilute aqueous ammonia solution (e.g., 3.5%).

    • Collect the fractions and monitor for the presence of the product using TLC with ninhydrin staining.

  • Isolation: Combine the product-containing fractions and remove the solvent and excess ammonia under reduced pressure to yield this compound as a white solid.

Method 2: From an Azide Intermediate

This method involves the reduction of an azide, which is a reliable way to introduce an amine functionality. The starting material can be a cyclobutane derivative with a suitable leaving group that can be displaced by an azide.

Experimental Protocol: Azide Reduction

Materials:

  • A suitable azide precursor (e.g., a mesylate or tosylate of a cis-3-hydroxycyclobutanecarboxylate ester)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (MeOH)

  • Hydrochloric acid (6N HCl)

  • Hydrogen gas (H₂)

  • Ion-exchange resin (as in Method 1)

  • Aqueous ammonia

Step-by-Step Methodology:

  • Azide Formation: Dissolve the cyclobutane precursor with a leaving group in DMF. Add an excess of sodium azide and heat the reaction mixture (e.g., at 80-100 °C) until the starting material is consumed (monitored by TLC). After cooling, the reaction is worked up by partitioning between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to give the crude azide intermediate.

  • Hydrogenation: Dissolve the crude azide intermediate in methanol. Add 10% Pd/C catalyst.[6]

  • Acidification: To the solution, add 6N HCl.[6]

  • Reduction: Stir the resulting mixture under a hydrogen atmosphere (1 bar) for approximately 3 hours.[6]

  • Filtration and Concentration: Filter the catalyst through a pad of Celite and remove the solvent under reduced pressure.[6]

  • Hydrolysis: Dissolve the residue in 6N HCl and reflux for 1 hour to hydrolyze any ester groups. Evaporate the solvent in vacuo.[6]

  • Purification: Purify the residue by ion-exchange chromatography as described in Method 1, eluting with aqueous ammonia.[6]

  • Isolation: Concentrate the product-containing fractions to obtain this compound as a white powder.[6]

Synthesis_Pathways start_ketone 3-Oxocyclobutanecarboxylic acid imine Imine/Enamine Intermediate start_ketone->imine Reductive Amination (NH4OAc or R-NH2, NaBH3CN) cis_ACBC cis-3-Aminocyclobutanecarboxylic acid imine->cis_ACBC In situ Reduction start_azide_precursor Azide Precursor (e.g., with leaving group) azide_intermediate Azide Intermediate start_azide_precursor->azide_intermediate NaN3 azide_intermediate->cis_ACBC 1. H2, Pd/C 2. HCl hydrolysis

Caption: Synthetic pathways to this compound.

Biological Activity as a GABA Analogue

The structural similarity of this compound to GABA, the principal inhibitory neurotransmitter in the central nervous system, is a key aspect of its biological profile. As a conformationally restricted analogue, it has been investigated for its ability to interact with components of the GABAergic system, namely GABA receptors and GABA transporters (GATs).

Interaction with GABA Transporters

GABA transporters are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its action. Inhibition of GATs can prolong the presence of GABA in the synapse, enhancing inhibitory neurotransmission. This mechanism is a therapeutic strategy for conditions such as epilepsy.

This compound has been shown to be an inhibitor of GABA uptake. However, specific IC₅₀ values for the different GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1) are not consistently reported in the readily available literature for this specific compound. For context, the related compound cis-1,3-aminocyclohexane carboxylic acid (ACHC) is known to be an inhibitor of GAT-1.[7]

Interaction with GABA Receptors

There are two main classes of GABA receptors: GABA-A receptors, which are ligand-gated ion channels, and GABA-B receptors, which are G-protein coupled receptors. The activity of GABA analogues at these receptors is crucial to their pharmacological profile.

While this compound is often cited as a GABA analogue, detailed studies providing its binding affinity (Kᵢ) or functional potency (EC₅₀/IC₅₀) at GABA-A and GABA-B receptors are not prominently available. It is generally considered to have weak to moderate GABA-like activity.

Experimental Protocol: In Vitro GABA Uptake Inhibition Assay

This protocol provides a framework for determining the IC₅₀ value of a test compound, such as this compound, for the inhibition of GABA transporters.

Materials:

  • Cell line expressing the desired human GABA transporter subtype (e.g., HEK293-hGAT-1)

  • [³H]GABA (radiolabeled GABA)

  • Unlabeled GABA

  • Test compound (this compound)

  • Known GAT inhibitor (e.g., Tiagabine for GAT-1) as a positive control

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with appropriate supplements)

  • 96-well cell culture plates

  • Scintillation counter and scintillation fluid

Step-by-Step Methodology:

  • Cell Culture: Culture the cells expressing the target GAT subtype in 96-well plates until they reach a confluent monolayer.

  • Preparation of Solutions: Prepare serial dilutions of the test compound and the positive control in the assay buffer. Also, prepare a solution of [³H]GABA at a concentration close to its Kₘ for the transporter.

  • Assay Initiation: Wash the cell monolayers with assay buffer. Add the test compound solutions at various concentrations to the wells.

  • Incubation: Add the [³H]GABA solution to initiate the uptake reaction. Incubate for a short period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer to remove extracellular [³H]GABA.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known inhibitor) from the total uptake.

    • Plot the percentage of inhibition of specific [³H]GABA uptake against the logarithm of the test compound concentration.

    • Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

GABA_Uptake_Assay cell_culture Culture GAT-expressing cells in 96-well plate solutions Prepare serial dilutions of test compound cell_culture->solutions initiate_assay Wash cells and add test compound solutions->initiate_assay incubation Add [3H]GABA and incubate initiate_assay->incubation terminate Terminate uptake by washing with ice-cold buffer incubation->terminate lysis_counting Lyse cells and measure radioactivity terminate->lysis_counting analysis Calculate IC50 value lysis_counting->analysis

Caption: Workflow for a GABA uptake inhibition assay.

Applications in Drug Discovery and Chemical Biology

The unique structural features of this compound make it a valuable tool in several areas of drug discovery and chemical biology.

Peptide Synthesis

As a non-proteinogenic amino acid, cis-3-ACBC can be incorporated into peptides to introduce conformational constraints. This can lead to peptides with enhanced metabolic stability, receptor selectivity, and cell permeability. The cyclobutane ring restricts the rotational freedom of the peptide backbone, which can favor a specific secondary structure and improve binding to the target protein.

The synthesis of peptides containing cis-3-ACBC typically involves the use of its N-Boc protected form, N-Boc-cis-3-aminocyclobutanecarboxylic acid. Standard solid-phase or solution-phase peptide coupling methodologies can then be employed.

PROTAC Linker

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.

The linker is a critical component of a PROTAC, as its length, rigidity, and composition influence the formation and stability of the ternary complex (Target-PROTAC-E3 ligase). This compound can be used as a rigid linker component in PROTAC design.[2][8] Its defined stereochemistry and constrained nature can help to optimize the spatial orientation of the two ligands, potentially leading to more efficient ternary complex formation and target degradation. The use of rigid linkers like those derived from cyclobutane can reduce the entropic penalty of ternary complex formation.[9]

PROTAC_Structure protac Target Ligand Linker (containing cis-3-ACBC) E3 Ligase Ligand target Target Protein target->protac:f0 e3_ligase E3 Ubiquitin Ligase e3_ligase->protac:f2

Caption: Role of cis-3-ACBC as a linker in a PROTAC molecule.

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the cyclic nature of the molecule and the cis stereochemistry. Signals for the cyclobutane ring protons would appear in the aliphatic region, with their chemical shifts and coupling constants being indicative of their relative positions.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carboxyl carbon, the two methine carbons (one bearing the amino group and the other the carboxyl group), and the methylene carbon of the cyclobutane ring.

  • Mass Spectrometry: The mass spectrum (e.g., electrospray ionization) would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 116.07.

Conclusion

This compound is a valuable and versatile building block for researchers in medicinal chemistry and chemical biology. Its conformationally restricted nature makes it an attractive scaffold for the design of GABA analogues, peptidomimetics, and as a rigid linker in PROTACs. The synthetic routes to this compound are well-established, with reductive amination being a particularly efficient method. While its biological activity as a GABA analogue is recognized, further detailed pharmacological characterization, including the determination of its potency and selectivity for GABA receptor subtypes and transporters, would be beneficial for its future applications. The protocols and information provided in this guide offer a solid foundation for the synthesis, characterization, and application of this intriguing molecule in the pursuit of novel therapeutic agents.

References

  • Allan, R. D., Curtis, D. R., Headley, P. M., Johnston, G. A., Kennedy, S. M., Lodge, D., & Twitchin, B. (1980). Cyclobutane analogs of GABA. Neurochemical research, 5(4), 393–400.
  • Sciencemadness.org. Synthesis this compound(CAS#:74316-27-1). [Link]
  • PubChem. 3-Aminocyclobutane-1-carboxylic acid. [Link]
  • Enna, S. J., & Möhler, H. (2007). The GABA receptors. Humana Press.
  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]
  • Zorba, A., et al. (2018). Delineating the role of linker length and composition in PROTAC activity. ACS chemical biology, 13(8), 2033-2041.
  • Baxter, J. W., et al. (2018). A practical catalytic reductive amination of carboxylic acids.
  • PubChem. This compound. [Link]

Sources

cis-3-Aminocyclobutanecarboxylic acid physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to cis-3-Aminocyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Conformational Constraint

In the landscape of modern medicinal chemistry, the quest for molecular scaffolds that offer both biological activity and refined pharmacokinetic profiles is paramount. This compound, a conformationally restricted analogue of γ-aminobutyric acid (GABA), emerges as a pivotal building block in this endeavor.[1] As a cyclic β-amino acid, its rigid cyclobutane core imposes significant conformational constraints compared to its linear counterpart, GABA. This rigidity is not a limitation but a strategic advantage, allowing for the precise orientation of its amino and carboxylic acid functionalities. Such structural pre-organization can lead to enhanced binding affinity and selectivity for biological targets, making it a highly valued moiety in the design of novel therapeutics.[1] This guide provides an in-depth exploration of its physical and chemical properties, synthesis, reactivity, and applications, offering a comprehensive resource for professionals in drug discovery and development.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's intrinsic properties is the foundation of its successful application. The key physicochemical characteristics of this compound are summarized below.

Core Properties
PropertyValueSource(s)
Molecular Formula C₅H₉NO₂[2][3]
Molecular Weight 115.13 g/mol [2][3]
CAS Number 74316-27-1[2][4]
Appearance White to off-white solid/powder[4]
Melting Point >225 °C (decomposes)[4]
Solubility Soluble in water
pKa₁ (Carboxylic Acid) ~3.8 (Predicted)
pKa₂ (Ammonium) ~10.2 (Predicted)
Structural and Conformational Insights

The defining feature of this molecule is the cis relationship between the amino and carboxylic acid groups on the cyclobutane ring. This stereochemistry forces the molecule into a puckered conformation. This constrained geometry is crucial for its function as a GABA analogue, as it presents the key pharmacophoric elements in a specific spatial arrangement, which can be critical for receptor recognition and binding.[1]

Spectroscopic Characterization

Spectroscopic analysis is essential for structural verification and quality control. While specific spectra can vary slightly based on the solvent and instrument, the expected characteristics are as follows:

  • ¹H NMR (Proton NMR): In a solvent like D₂O, the spectrum is expected to show complex multiplets for the cyclobutane ring protons. The methine protons (CH-NH₂ and CH-COOH) would likely appear as distinct multiplets, with their coupling constants providing valuable information about the ring's conformation and the cis stereochemistry.

  • ¹³C NMR (Carbon NMR): The spectrum should display distinct signals for the carbonyl carbon (C=O) in the range of 170-180 ppm, and for the two methine carbons and the methylene carbons of the cyclobutane ring at higher field strengths.[5]

  • Infrared (IR) Spectroscopy: Key absorptions would include a broad peak from approximately 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid and the N-H stretches of the amine (as an ammonium carboxylate zwitterion). A strong carbonyl (C=O) stretch is expected around 1700-1725 cm⁻¹.[6]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 116.07.

Part 2: Synthesis and Stereocontrol

The synthesis of this compound, with a focus on controlling the cis stereochemistry, is a key challenge. A common and effective strategy starts from 3-oxocyclobutanecarboxylic acid.

Synthetic Workflow: Reductive Amination

A prevalent method involves the reductive amination of a ketone precursor. This approach allows for the direct installation of the amine with potential for stereocontrol.

G cluster_0 Synthetic Pathway Start 3-Oxocyclobutanecarboxylic Acid Step1 Formation of Schiff Base/Imine (+ Benzylamine) Start->Step1 Benzylamine, Dean-Stark Step2 Stereoselective Reduction (e.g., NaBH₃CN) Step1->Step2 Sodium Cyanoborohydride Step3 Deprotection (Hydrogenolysis) (H₂, Pd/C) Step2->Step3 Catalytic Hydrogenation Product This compound Step3->Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Reductive Amination

This protocol is a representative example and may require optimization based on laboratory conditions and scale.

Objective: To synthesize this compound from 3-oxocyclobutanecarboxylic acid.

Materials:

  • 3-Oxocyclobutanecarboxylic acid

  • Benzylamine

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Palladium on carbon (10% Pd/C)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-oxocyclobutanecarboxylic acid (1 equivalent) in methanol. Add benzylamine (1.1 equivalents). Stir the mixture at room temperature for 2-4 hours to form the corresponding Schiff base (imine).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C. Allow the reaction to warm to room temperature and stir overnight.

    • Scientist's Insight: Sodium cyanoborohydride is chosen as the reducing agent because it is mild and selectively reduces the iminium ion in the presence of the ketone, minimizing side reactions. The reaction is typically more effective under slightly acidic conditions, which can be achieved by the carboxylic acid present or by adding a small amount of acetic acid.

  • Work-up and Extraction: Quench the reaction by slowly adding 1M HCl until the solution is acidic (pH ~2). Remove the methanol under reduced pressure. Add water to the residue and wash with diethyl ether to remove any unreacted benzylamine.

  • Basification and Extraction: Adjust the aqueous layer to pH ~10 with 2M NaOH. Extract the N-benzyl protected amino acid product with an appropriate organic solvent like ethyl acetate (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Deprotection: Dissolve the crude N-benzyl product in methanol. Add 10% Pd/C catalyst (approx. 5-10 mol%). Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 12-24 hours.[4]

    • Scientist's Insight: Catalytic hydrogenation is a clean and efficient method for removing the N-benzyl protecting group. The reaction progress can be monitored by TLC until the starting material is fully consumed.

  • Isolation and Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.[4] Evaporate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a water/ethanol mixture or by ion-exchange chromatography to yield pure this compound.[4]

Part 3: Chemical Reactivity and Derivatization

The bifunctional nature of this compound, possessing both a primary amine and a carboxylic acid, makes it a versatile building block for further chemical modification.

Key Reactions
  • N-Acylation/Protection: The primary amine is nucleophilic and readily reacts with acylating agents. A common and crucial transformation in multi-step synthesis is the protection of the amine, often as a tert-butoxycarbonyl (Boc) carbamate. This is typically achieved using di-tert-butyl dicarbonate (Boc₂O).[7][8][9]

  • C-Terminus Esterification/Amidation: The carboxylic acid can be converted into esters or amides. Standard coupling reagents such as EDC/HOBt or HATU are effective for forming amide bonds with other amines or amino acids.

Protocol: N-Boc Protection

Objective: To protect the amine functionality of this compound.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane and Water

  • Ethyl acetate

  • Citric acid solution (10%)

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in a 1:1 mixture of dioxane and 1M aqueous NaOH. Stir until a clear solution is obtained.

  • Addition of Boc₂O: Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise to the stirred solution at room temperature.

  • Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Scientist's Insight: This Schotten-Baumann type reaction requires a basic aqueous environment to deprotonate the amino group, increasing its nucleophilicity, while the Boc₂O resides in the organic phase (dioxane).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any excess Boc₂O.

  • Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to pH 3 with a 10% citric acid solution. A white precipitate of the N-Boc protected product should form.

  • Isolation: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the N-Boc-cis-3-aminocyclobutanecarboxylic acid.

G cluster_1 Derivatization Logic Start cis-3-Aminocyclobutanecarboxylic Acid N_Protect N-Boc Protection (Boc₂O, Base) Start->N_Protect N_Protected_Product N-Boc Protected Intermediate N_Protect->N_Protected_Product Isolable Intermediate C_Activate Carboxyl Activation (EDC, HOBt) C_Coupled_Product Amide/Ester Product C_Activate->C_Coupled_Product + Amine/Alcohol N_Protected_Product->C_Activate Use in Peptide Synthesis

Caption: Logic diagram for the derivatization of the title compound.

Part 4: Applications in Drug Discovery

The unique structural properties of this compound have cemented its role in modern pharmaceutical research.

  • GABA Analogues: As a conformationally restricted GABA analogue, it is a valuable tool for probing the structure-activity relationships of GABA receptors and transporters.[1] The cis isomer, in particular, has shown moderate GABA-like activity, including inhibition of GABA uptake in rat brain tissue.[1]

  • Scaffold for Rigidity: Incorporating the cyclobutane ring into larger molecules introduces a degree of rigidity that can be beneficial for drug design. This conformational locking can reduce the entropic penalty upon binding to a target, potentially increasing potency and improving selectivity.

  • PROTAC Linkers: The amino acid structure makes it an ideal component for linkers in Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[2] The defined geometry of the cyclobutane ring can help control the distance and orientation between the two ends of the PROTAC molecule.[2]

Part 5: Handling, Storage, and Safety

  • Handling: As with any laboratory chemical, standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.

  • Storage: The compound is a stable solid. It should be stored in a tightly sealed container in a cool, dry place, often recommended at 2-8 °C for long-term stability.

  • Safety: While not classified as acutely toxic, it may cause skin, eye, and respiratory irritation. Consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information.

Conclusion

This compound is more than just a simple cyclic amino acid; it is a sophisticated molecular tool that provides medicinal chemists with a reliable method for introducing conformational constraint. Its well-defined physicochemical properties, accessible synthetic routes, and versatile reactivity make it an invaluable building block for designing next-generation therapeutics, from CNS-acting agents to innovative PROTACs. The continued exploration of this and similar scaffolds will undoubtedly fuel further advancements in drug discovery.

References

  • Allan, R.D., et al. (1980). Cyclobutane analogs of GABA. Neurochemical Research, 5(4), 393-400. [Link]
  • Sciencemadness.org. (2009). Synthesis this compound(CAS#:74316-27-1). Sciencemadness Discussion Board. [Link]
  • Duke, R.K., et al. (2009). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. Neurochemical Research, 34(9), 1629-1637. [Link]
  • PubChem. cis-3-Aminocyclohexanecarboxylic acid.
  • ScholarWorks. (2021). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. University of New Hampshire Scholar's Repository. [Link]
  • ResearchGate. (1979). Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin.
  • Wikipedia. GABA analogue. Wikipedia. [Link]
  • PubChem. 3-Aminocyclobutane-1-carboxylic acid.
  • MDPI. (2022). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. Molecules, 27(19), 6649. [Link]
  • Hindawi. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry. [Link]
  • Google Patents. (2021). CN112608243A - Synthesis method of trans-3-aminobutanol.
  • Der Pharma Chemica. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(1), 464-470. [Link]
  • ResearchGate. (2016). Scheme 3 Synthesis of the N-Boc protected carboxylic acid intermediate...
  • MDPI. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(7), 8196-8204. [Link]
  • ResearchGate. (2009). GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
  • Beilstein Journals. (2014). EXPERIMENTAL PROCEDURES. Beilstein Journal of Organic Chemistry. [Link]
  • MDPI. (2024). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Molbank, 2025(1), m1988. [Link]
  • University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. Department of Chemistry. [Link]
  • Organic Syntheses. (1939). CYCLOBUTANECARBOXYLIC ACID. Organic Syntheses, 19, 35. [Link]
  • LibreTexts Chemistry. 21.

Sources

An In-depth Technical Guide to cis-3-Aminocyclobutanecarboxylic Acid: Structure, Stereochemistry, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cis-3-Aminocyclobutanecarboxylic acid (cis-3-ACBC) is a conformationally constrained cyclic non-proteinogenic amino acid that has garnered significant interest within the fields of medicinal chemistry and drug development. Its rigid cyclobutane scaffold imparts unique stereochemical and conformational properties, making it a valuable building block for designing peptidomimetics, therapeutic agents, and molecular probes with enhanced metabolic stability and specific biological activities. This guide provides a comprehensive technical overview of the core structural features, stereochemical nuances, and key synthetic methodologies for cis-3-ACBC, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Constrained Amino Acids in Drug Design

The therapeutic potential of peptides is often hampered by their poor metabolic stability, low bioavailability, and lack of receptor selectivity. The incorporation of non-natural, conformationally restricted amino acids into peptide sequences is a well-established strategy to overcome these limitations. The cyclobutane ring of cis-3-ACBC imposes significant constraints on the torsional angles of the peptide backbone, influencing secondary structure and receptor binding affinity. Understanding the intricate relationship between its structure and biological function is paramount for its effective application in medicinal chemistry.

Molecular Structure and Physicochemical Properties

This compound is a cyclic amino acid with the molecular formula C5H9NO2 and a molecular weight of 115.13 g/mol .[1][2] The core structure consists of a four-membered cyclobutane ring substituted with an amino group (-NH2) and a carboxylic acid group (-COOH) at the 1 and 3 positions, respectively. The "cis" designation indicates that these two functional groups are on the same face of the cyclobutane ring.

PropertyValueSource
Molecular Formula C5H9NO2[2]
Molecular Weight 115.13 g/mol [1]
CAS Number 74316-27-1[2]
IUPAC Name This compound[1]
Conformational Analysis: The Puckered Nature of the Cyclobutane Ring

Unlike the planar depiction often seen in 2D drawings, the cyclobutane ring is not flat. It adopts a puckered conformation to alleviate torsional strain. This puckering is a dynamic process, and the ring can rapidly interconvert between different puckered states. The substituents on the ring significantly influence the preferred conformation. In cis-3-ACBC, the amino and carboxylic acid groups can occupy either pseudo-axial or pseudo-equatorial positions. The conformational equilibrium is a critical determinant of the molecule's overall shape and its ability to interact with biological targets.[3] Conformational analysis is a vital tool for understanding the stability and spatial arrangement of substituents in such molecules.[4][5]

Caption: 2D structure of this compound.

Stereochemistry: A Deeper Dive into Isomerism

The stereochemistry of cis-3-ACBC is a crucial aspect that dictates its biological activity. The presence of two stereocenters (C1 and C3) gives rise to the possibility of different stereoisomers.

Cis vs. Trans Isomerism

The primary stereochemical distinction is between the cis and trans isomers. In the cis isomer , the amino and carboxylic acid groups are on the same side of the cyclobutane ring. In the trans isomer , they are on opposite sides. This seemingly subtle difference has profound implications for the molecule's three-dimensional shape and its interactions with chiral environments, such as enzyme active sites and receptors.

Enantiomers

Due to the presence of stereocenters, both cis- and trans-3-aminocyclobutanecarboxylic acid can exist as a pair of enantiomers. For the cis isomer, these are (1R, 3S) and (1S, 3R). For the trans isomer, they are (1R, 3R) and (1S, 3S). It is imperative in drug development to synthesize and evaluate the biological activity of individual enantiomers, as they often exhibit different pharmacological and toxicological profiles.

Stereoisomers cluster_cis cis-Isomers cluster_trans trans-Isomers cis_racemate cis-3-ACBC (Racemic) cis_R_S (1R, 3S)-enantiomer cis_racemate->cis_R_S Resolution cis_S_R (1S, 3R)-enantiomer cis_racemate->cis_S_R Resolution trans_racemate trans-3-ACBC (Racemic) trans_R_R (1R, 3R)-enantiomer trans_racemate->trans_R_R Resolution trans_S_S (1S, 3S)-enantiomer trans_racemate->trans_S_S Resolution 3-Aminocyclobutanecarboxylic acid 3-Aminocyclobutanecarboxylic acid 3-Aminocyclobutanecarboxylic acid->cis_racemate Diastereomers 3-Aminocyclobutanecarboxylic acid->trans_racemate Diastereomers

Caption: Stereoisomers of 3-Aminocyclobutanecarboxylic acid.

Spectroscopic Characterization

The structural elucidation and purity assessment of cis-3-ACBC rely heavily on spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides valuable information about the connectivity and stereochemistry of the molecule. The chemical shifts and coupling constants of the cyclobutane ring protons are particularly informative. In cis-3-ACBC, the relative orientation of the protons on C1 and C3 can be deduced from their coupling constants. Protons on carbons adjacent to the carboxylic acid typically appear in the 2-3 ppm region.[6][7] The acidic proton of the carboxylic acid is highly deshielded and appears downfield, typically in the 10-12 ppm range.[6][7]

¹³C NMR: The carbon NMR spectrum shows distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is significantly deshielded and appears in the range of 160-180 ppm.[6]

Infrared (IR) Spectroscopy

The IR spectrum of cis-3-ACBC exhibits characteristic absorption bands. A broad absorption in the 2500-3300 cm⁻¹ region is indicative of the O-H stretching of the carboxylic acid. A strong C=O stretching band appears around 1700-1750 cm⁻¹. The N-H stretching of the primary amine is observed in the 3200-3500 cm⁻¹ region.

Synthetic Strategies

Several synthetic routes have been developed for the preparation of this compound. The choice of a particular method often depends on the desired stereochemistry, scalability, and the availability of starting materials.

Synthesis from 3-Oxocyclobutanecarboxylic Acid

A common and versatile approach starts from 3-oxocyclobutanecarboxylic acid. This method allows for the stereoselective introduction of the amino group.

Experimental Protocol:

  • Reductive Amination: 3-Oxocyclobutanecarboxylic acid can be subjected to reductive amination. This can be achieved using a suitable amine source, such as benzylamine, to form a Schiff base, followed by reduction with a reducing agent like sodium cyanoborohydride.[8] Subsequent debenzylation affords the desired this compound.

  • Stereoselective Reduction and Amination: Alternatively, the keto group can be stereoselectively reduced to a hydroxyl group. The resulting cis-alcohol can then be converted to a leaving group (e.g., a tosylate or mesylate) and displaced with an azide, followed by reduction to the amine.[9]

Synthesis_from_Oxo_Acid Start 3-Oxocyclobutanecarboxylic acid Step1 Reductive Amination (e.g., Benzylamine, NaBH₃CN) Start->Step1 Step2 Deprotection (e.g., Hydrogenolysis) Step1->Step2 Product This compound Step2->Product

Sources

An In-depth Technical Guide to the Biological Activity of cis-3-Aminocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enigmatic Potential of a Constrained GABA Analogue

In the landscape of neuropharmacology and drug discovery, the exploration of conformationally restricted analogues of key neurotransmitters provides a fertile ground for identifying novel therapeutic agents with enhanced selectivity and potency. cis-3-Aminocyclobutanecarboxylic acid, a structurally constrained mimetic of γ-aminobutyric acid (GABA), stands as a molecule of significant interest. Its rigid cyclobutane scaffold offers a unique three-dimensional presentation of the key pharmacophoric elements—the amino and carboxylic acid groups—potentially leading to distinct interactions with biological targets compared to its flexible endogenous counterpart. This guide aims to provide a comprehensive technical overview of the known and potential biological activities of this compound, offering insights for researchers, medicinal chemists, and drug development professionals. While direct experimental data on this specific molecule is emerging, we will draw upon established knowledge of closely related analogues to build a predictive framework for its pharmacological profile and to provide robust experimental protocols for its further investigation.

Section 1: Synthesis and Structural Elucidation

The stereocontrolled synthesis of this compound is a critical first step in its biological evaluation. Several synthetic routes can be envisaged, often starting from commercially available cyclobutane precursors. A common strategy involves the reduction of a 3-oxocyclobutanecarboxylic acid derivative followed by the introduction of the amino group with cis-stereochemistry.

Illustrative Synthetic Protocol:

A plausible and efficient synthesis is outlined below. This multi-step process emphasizes stereochemical control to yield the desired cis isomer.

Step 1: Esterification of 3-Oxocyclobutanecarboxylic Acid 3-Oxocyclobutanecarboxylic acid is first converted to its corresponding ester (e.g., ethyl ester) to protect the carboxylic acid and improve solubility in organic solvents for subsequent reactions. This can be achieved using standard esterification conditions, such as reaction with ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).

Step 2: Stereoselective Ketone Reduction The ketone of the ethyl 3-oxocyclobutanecarboxylate is stereoselectively reduced to the corresponding cis-alcohol. This can be accomplished using a bulky reducing agent, such as L-Selectride®, which preferentially attacks from the less hindered face of the cyclobutane ring, leading to the formation of cis-ethyl 3-hydroxycyclobutanecarboxylate.

Step 3: Conversion of the Hydroxyl Group to a Leaving Group The hydroxyl group of the cis-alcohol is then converted into a good leaving group, for instance, by mesylation or tosylation, to facilitate the subsequent nucleophilic substitution with an azide.

Step 4: Azide Substitution with Inversion of Stereochemistry The mesylated or tosylated intermediate is reacted with sodium azide. This SN2 reaction proceeds with an inversion of stereochemistry, yielding trans-ethyl 3-azidocyclobutanecarboxylate.

Step 5: Reduction of the Azide and Hydrolysis of the Ester Finally, the azide is reduced to the primary amine, and the ethyl ester is hydrolyzed to the carboxylic acid. A one-pot procedure involving catalytic hydrogenation (e.g., using palladium on carbon) in the presence of an acid can achieve both transformations, yielding the target molecule, this compound, after purification.

Synthesis_Workflow start 3-Oxocyclobutanecarboxylic Acid step1 Esterification (Ethanol, H+) start->step1 step2 Stereoselective Reduction (L-Selectride®) step1->step2 step3 Mesylation/Tosylation step2->step3 step4 Azide Substitution (NaN3) step3->step4 step5 Reduction & Hydrolysis (H2, Pd/C, H+) step4->step5 end_product This compound step5->end_product

Caption: Synthetic workflow for this compound.

Section 2: Biological Activities: A Predictive Analysis

While comprehensive pharmacological data for this compound is not yet widely published, its structural similarity to other cyclic GABA analogues allows for informed predictions of its biological activities. The primary areas of interest are its interaction with the GABAergic and glutamatergic systems.

Interaction with the GABAergic System

The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system (CNS). Its function is mediated by GABA receptors (ionotropic GABAA and metabotropic GABAB receptors) and GABA transporters (GATs).

2.1.1 Potential as a GABA Transporter (GAT) Inhibitor

Based on evidence from a closely related analogue, cis-3-aminocyclohexanecarboxylic acid (cis-3-ACHC), it is highly probable that this compound acts as an inhibitor of GABA transporters. cis-3-ACHC is a selective inhibitor and substrate for neuronal GABA uptake and competitively inhibits GABA transport with a Ki value of approximately 7 µM[1]. GATs are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal. Inhibition of GATs prolongs the presence of GABA in the synapse, enhancing GABAergic neurotransmission. This mechanism is a validated therapeutic target for conditions such as epilepsy.

Hypothesized Mechanism of Action: this compound likely binds to the substrate recognition site of GATs, competing with GABA. The constrained cyclobutane ring may confer selectivity for specific GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1).

2.1.2 Interaction with GABAA Receptors

The activity of this compound at GABAA receptors is currently unreported[1]. However, other conformationally restricted GABA analogues exhibit a range of activities from agonism to antagonism. The precise spatial arrangement of the amino and carboxylate groups dictated by the cis-cyclobutane scaffold will be the primary determinant of its interaction with the GABA binding site on the GABAA receptor complex. It is plausible that it may act as a partial agonist or an antagonist, depending on its ability to induce the conformational changes required for channel gating.

GABAergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GAT GABA Transporter (GAT) GABA_A_R GABA-A Receptor Cl_channel Cl- influx GABA_A_R->Cl_channel Opens GABA->GAT Reuptake GABA->GABA_A_R Binds Compound This compound Compound->GAT Inhibits Compound->GABA_A_R Potential Interaction (Agonist/Antagonist?)

Caption: Potential interactions in the GABAergic synapse.

Potential Interaction with the Glutamatergic System

The glutamatergic system is the primary excitatory neurotransmitter system in the CNS. A structurally related compound, cis-1-amino-1,3-dicarboxycyclobutane (cis-ACBD), is a selective and competitive L-glutamate uptake inhibitor with an IC50 of 30 µM[2]. This raises the possibility that this compound may also interact with excitatory amino acid transporters (EAATs). Inhibition of glutamate uptake can lead to an increase in extracellular glutamate concentrations, which can have complex downstream effects, including potential excitotoxicity.

Potential Neuroprotective Effects

Given its potential to modulate both inhibitory (GABAergic) and excitatory (glutamatergic) neurotransmission, this compound could exhibit neuroprotective properties. By enhancing GABAergic tone through GAT inhibition, it could counteract excessive neuronal excitation, a hallmark of various neurological disorders, including epilepsy and ischemic brain injury. However, any concurrent inhibition of glutamate uptake would need to be carefully evaluated, as this could have opposing effects.

Section 3: Experimental Protocols for Biological Characterization

To elucidate the precise biological activities of this compound, a series of well-defined in vitro and cellular assays are required.

GABAA Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the GABAA receptor.

Objective: To determine the inhibition constant (Ki) of the test compound for the GABAA receptor.

Materials:

  • Rat brain tissue (cortex or cerebellum)

  • Radioligand: [3H]-Muscimol or [3H]-GABA

  • Non-specific binding control: Unlabeled GABA (high concentration)

  • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4

  • Test compound: this compound dissolved in assay buffer

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: a. Homogenize fresh or frozen rat brain tissue in ice-cold assay buffer. b. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris. c. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. d. Wash the membrane pellet by resuspension in fresh buffer and recentrifugation. Repeat this step multiple times to remove endogenous GABA. e. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

  • Binding Assay: a. In a series of tubes, add a fixed amount of membrane protein, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of the test compound. b. Include control tubes for total binding (no competitor) and non-specific binding (high concentration of unlabeled GABA). c. Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Termination and Detection: a. Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. b. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand. c. Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate the specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Rat Brain Tissue step1 Homogenization & Centrifugation (Membrane Preparation) start->step1 step2 Incubation (Membranes, [3H]-Ligand, Test Compound) step1->step2 step3 Filtration & Washing step2->step3 step4 Scintillation Counting step3->step4 step5 Data Analysis (IC50 & Ki Determination) step4->step5 result Binding Affinity (Ki) step5->result

Caption: Workflow for a GABA-A receptor radioligand binding assay.

GABA Transporter (GAT) Inhibition Assay

This protocol outlines a method to assess the inhibitory potency of this compound on GABA uptake.

Objective: To determine the IC50 of the test compound for the inhibition of GABA transport.

Materials:

  • Synaptosomes prepared from rat brain tissue or a cell line stably expressing a specific GAT subtype.

  • Radioligand: [3H]-GABA

  • Uptake buffer: e.g., Krebs-Ringer-HEPES buffer

  • Test compound: this compound

  • Inhibitor control: A known GAT inhibitor (e.g., tiagabine for GAT-1)

Procedure:

  • Preparation of Synaptosomes or Cells: a. Prepare synaptosomes from fresh rat brain tissue by differential centrifugation or use a cultured cell line expressing the GAT of interest.

  • Uptake Assay: a. Pre-incubate the synaptosomes or cells with varying concentrations of the test compound or vehicle control. b. Initiate GABA uptake by adding a fixed concentration of [3H]-GABA. c. Allow the uptake to proceed for a short, defined period at a controlled temperature (e.g., 25-37°C).

  • Termination and Detection: a. Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer. b. Lyse the synaptosomes or cells on the filter and measure the incorporated radioactivity by scintillation counting.

  • Data Analysis: a. Determine the amount of [3H]-GABA taken up at each concentration of the test compound. b. Plot the percentage of inhibition of GABA uptake against the logarithm of the test compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Section 4: Applications in Drug Discovery and Chemical Biology

The unique structural features of this compound make it a valuable scaffold for several applications in drug discovery and chemical biology.

  • Lead Compound for Neurological Disorders: If confirmed as a selective GAT inhibitor, it could serve as a starting point for the development of novel anticonvulsant or anxiolytic agents.

  • Molecular Probe: Radiolabeled or fluorescently tagged versions of this compound could be synthesized to serve as probes for studying the structure and function of GABA transporters.

  • Building Block for Peptidomimetics: The rigid cyclobutane core can be incorporated into peptides to create conformationally constrained peptidomimetics with improved metabolic stability and receptor selectivity.

  • PROTAC Linker: The bifunctional nature of the molecule (amino and carboxyl groups) makes it a potential linker for the design of proteolysis-targeting chimeras (PROTACs), which are emerging as a powerful therapeutic modality.

Section 5: Conclusion and Future Directions

This compound represents a compelling, yet under-investigated, molecule with the potential to interact with key neurotransmitter systems in the CNS. Based on the activity of structurally related compounds, it is strongly hypothesized to be an inhibitor of GABA transporters, a property that warrants further investigation for its therapeutic potential in neurological disorders characterized by GABAergic hypofunction. Its activity at GABAA and glutamate transporters also remains an open and intriguing area of research.

Future studies should focus on:

  • Comprehensive Pharmacological Profiling: A systematic evaluation of its binding affinity and functional activity at all four GAT subtypes and a panel of GABAA receptor subunit combinations.

  • In Vivo Efficacy Studies: Assessment of its anticonvulsant, anxiolytic, and neuroprotective effects in relevant animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to optimize potency, selectivity, and pharmacokinetic properties.

The elucidation of the complete biological activity profile of this compound will undoubtedly contribute to a deeper understanding of the pharmacology of conformationally restricted GABA analogues and may pave the way for the development of novel CNS-acting therapeutics.

References

  • PubChem. cis-3-Aminocyclohexanecarboxylic acid. [Link]
  • PubMed Central. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. [Link]
  • PubMed. Selective Inhibition of Neuronal GABA Uptake by cis-1,3-aminocyclohexane Carboxylic Acid. [Link]

Sources

An In-depth Technical Guide to cis-3-Aminocyclobutanecarboxylic Acid as a GABA Analogue

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of neuroscience and pharmacology, the quest for molecules that can selectively modulate neurotransmitter systems is paramount. Gamma-aminobutyric acid (GABA) stands as the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the delicate balance between neuronal excitation and inhibition. The development of GABA analogues—molecules that mimic the structure and/or function of GABA—has been instrumental in dissecting the complexities of the GABAergic system and has paved the way for novel therapeutic interventions for a myriad of neurological and psychiatric disorders. This guide provides a comprehensive technical overview of cis-3-Aminocyclobutanecarboxylic acid (cis-3-ACBC), a conformationally restricted GABA analogue, for researchers, scientists, and drug development professionals. We will delve into its chemical synthesis, pharmacological profile, and the experimental methodologies used to characterize its activity, offering insights grounded in established scientific principles.

The GABAergic System: A Primer

The physiological effects of GABA are mediated by its interaction with three distinct classes of receptors: GABAA, GABAB, and GABAC.[1]

  • GABAA Receptors: These are ligand-gated ion channels, members of the Cys-loop superfamily of receptors.[1][2] Upon activation by GABA, they open an intrinsic chloride (Cl⁻) channel, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission.[2] GABAA receptors are heteropentameric structures assembled from a diverse array of 19 different subunits (α1-6, β1-3, γ1-3, δ, ε, θ, π, and ρ1-3), giving rise to a vast number of receptor subtypes with distinct pharmacological properties and anatomical localizations.[2] This heterogeneity is a key focus in the development of subtype-selective drugs.[3]

  • GABAB Receptors: These are metabotropic G-protein coupled receptors (GPCRs) that, upon activation, indirectly modulate neuronal activity through second messenger systems, leading to the opening of potassium (K⁺) channels and the closing of calcium (Ca²⁺) channels.[1]

  • GABAC Receptors: Also known as GABAA-rho receptors, these are a subclass of ionotropic GABA receptors composed of ρ subunits.[4][5] They are distinguished from GABAA receptors by their insensitivity to bicuculline (a classic GABAA antagonist) and modulators like benzodiazepines and barbiturates.[1][5] GABAC receptors exhibit a higher affinity for GABA and desensitize much more slowly than their GABAA counterparts.[4]

The inherent flexibility of the GABA molecule allows it to adopt various conformations, which is crucial for its ability to interact with this diverse array of receptors. The development of conformationally restricted analogues, such as those incorporating cyclic structures, has been a powerful strategy to probe the specific conformational requirements of different GABA receptor subtypes and related proteins.[1]

This compound (cis-3-ACBC): A Structurally Constrained Analogue

cis-3-ACBC is a non-proteinogenic amino acid that incorporates a cyclobutane ring in its structure. This ring constrains the molecule into a specific spatial arrangement, limiting its conformational freedom compared to the highly flexible GABA molecule. This structural rigidity is the cornerstone of its utility as a pharmacological tool, as it allows for the investigation of the topographically precise requirements for binding and activation of GABAergic targets.

Chemical Structure and Synthesis

The synthesis of cis-3-ACBC has been approached through various routes, often starting from 3-oxocyclobutanecarboxylic acid.[6][7] One common strategy involves the reductive amination of this keto acid.[6] Another approach involves the stereoselective reduction of the keto group to a cis-alcohol, followed by conversion to the corresponding cis-amine. The synthesis requires careful stereochemical control to ensure the desired cis configuration of the amino and carboxylic acid groups relative to the cyclobutane ring.

Diagram 1: Chemical Structures of GABA and cis-3-ACBC

G cluster_GABA γ-Aminobutyric acid (GABA) cluster_ACBC This compound (cis-3-ACBC) GABA H₂N-[CH₂]₃-COOH ACBC

Caption: Comparison of the linear structure of GABA and the cyclic, conformationally restricted structure of cis-3-ACBC.

Pharmacological Profile of cis-3-ACBC

cis-3-ACBC exhibits a multifaceted interaction with the GABAergic system, demonstrating weak to moderate activity at several key components.

Interaction with GABA Receptors
  • GABAA Receptors: Studies have shown that cis-3-ACBC acts as a partial agonist at GABAA receptors. Its activity is generally weaker than that of GABA itself. The term "partial agonist" signifies that even at saturating concentrations, it does not elicit the full maximal response that GABA can produce.[8][9][10] This property can be particularly useful in therapeutic contexts, as partial agonists can provide a ceiling to their effect, potentially reducing the risk of side effects associated with full agonists. The specific subtype selectivity of cis-3-ACBC within the diverse family of GABAA receptors is an area that warrants further detailed investigation.

  • GABAC Receptors: While the primary selective agonist for GABAC receptors is cis-4-aminocrotonic acid (CACA), the activity of other conformationally restricted analogues like cis-3-ACBC is of significant interest.[4][5] Detailed electrophysiological studies are required to fully characterize the affinity and efficacy of cis-3-ACBC at homomeric and heteromeric GABAC receptors.

Effects on GABA Transport and Metabolism

Beyond direct receptor interaction, cis-3-ACBC also influences the synaptic concentration of GABA through its effects on uptake and metabolism.

  • GABA Uptake Inhibition: cis-3-ACBC has been shown to inhibit the uptake of GABA in rat brain minislices. GABA transporters (GATs) are responsible for clearing GABA from the synaptic cleft, thereby terminating its inhibitory signal. By inhibiting these transporters, cis-3-ACBC can prolong the presence of GABA in the synapse, enhancing GABAergic tone.

  • GABA-Aminotransferase (GABA-T) Substrate: It also acts as a substrate for GABA-aminotransferase, the primary enzyme responsible for the degradation of GABA.

Structure-Activity Relationship: The Importance of Stereochemistry

A key aspect of the pharmacology of 3-aminocyclobutanecarboxylic acid is the profound difference in activity between its cis and trans isomers. The trans isomer of 3-aminocyclobutanecarboxylic acid is significantly less effective in all tested GABA-related assays. This observation underscores the critical importance of the spatial orientation of the amino and carboxyl groups for interaction with GABAergic binding sites. It is hypothesized that the "pinning back" of these polar groups in the trans configuration leads to unfavorable steric interactions at the active sites.

Table 1: Summary of Pharmacological Activity of cis-3-ACBC

TargetActivityPotency/Efficacy
GABAA Receptors Partial AgonistWeak to moderate
GABAC Receptors To be fully characterizedTo be determined
GABA Transporters (GATs) InhibitorWeak to moderate
GABA-Aminotransferase (GABA-T) SubstrateModerate

Experimental Protocols for Characterization

To rigorously define the pharmacological profile of a compound like cis-3-ACBC, a combination of in vitro and electrophysiological assays is essential. Below is a representative protocol for a radioligand binding assay, a fundamental technique for determining the affinity of a compound for a specific receptor.

Protocol: [³H]Muscimol Radioligand Binding Assay for GABAA Receptor Affinity

Objective: To determine the binding affinity (Kᵢ) of cis-3-ACBC for the GABAA receptor using competitive displacement of the high-affinity agonist radioligand [³H]muscimol.[11]

Materials:

  • Rat brain tissue (cortex or cerebellum)

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

  • [³H]Muscimol (specific activity ~20-30 Ci/mmol)

  • Unlabeled GABA (for non-specific binding determination)

  • This compound (test compound)

  • Scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Multi-channel cell harvester

  • Scintillation counter

Methodology:

  • Membrane Preparation: a. Homogenize rat brain tissue in ice-cold Homogenization Buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. c. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C. d. Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes. e. Resuspend the final pellet in a known volume of buffer and determine the protein concentration using a standard assay (e.g., Bradford or BCA).

  • Binding Assay: a. Set up assay tubes in triplicate for total binding, non-specific binding, and a range of concentrations of cis-3-ACBC. b. Total Binding: Add buffer, [³H]muscimol (final concentration ~2-5 nM), and membrane preparation. c. Non-specific Binding: Add buffer, [³H]muscimol, a high concentration of unlabeled GABA (e.g., 1 mM), and membrane preparation. d. Competitive Binding: Add buffer, [³H]muscimol, varying concentrations of cis-3-ACBC (e.g., from 10⁻⁹ M to 10⁻³ M), and membrane preparation. e. Incubate all tubes at 4°C for 30 minutes.

  • Termination and Counting: a. Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. b. Wash the filters three times with ice-cold buffer to remove unbound radioligand. c. Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate. d. Quantify the radioactivity in each vial using a scintillation counter.

  • Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific [³H]muscimol binding as a function of the log concentration of cis-3-ACBC. c. Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of cis-3-ACBC that inhibits 50% of specific [³H]muscimol binding). d. Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.

Diagram 2: Workflow for Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis tissue Brain Tissue homogenize Homogenize in Buffer tissue->homogenize centrifuge1 Centrifuge (Low Speed) homogenize->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant centrifuge2 Centrifuge (High Speed) supernatant->centrifuge2 wash Wash Membranes centrifuge2->wash final_pellet Final Membrane Pellet wash->final_pellet add_reagents Add [3H]Muscimol, Test Compound, Membranes final_pellet->add_reagents setup Set up Assay Tubes (Total, NSB, Competition) setup->add_reagents incubate Incubate (4°C) add_reagents->incubate filter Rapid Filtration incubate->filter count Scintillation Counting filter->count calculate Calculate IC50 count->calculate cheng_prusoff Calculate Ki calculate->cheng_prusoff

Caption: Step-by-step workflow for determining receptor binding affinity using a radioligand assay.

Potential Therapeutic Applications and Research Utility

The unique pharmacological profile of cis-3-ACBC and related cyclobutane derivatives positions them as valuable tools for both basic research and potential therapeutic development.[12]

  • Research Tool: As a conformationally restricted analogue, cis-3-ACBC is an excellent probe for elucidating the structural requirements of GABA receptors and transporters. Its use in structure-activity relationship studies can guide the design of more potent and selective GABAergic modulators.

  • Neurological Disorders: While the weak potency of cis-3-ACBC itself may limit its direct clinical use, its structure serves as a scaffold for the development of novel therapeutics. Partial agonists at GABAA receptors are of interest for conditions such as anxiety, epilepsy, and sleep disorders, as they may offer a safer therapeutic window compared to full agonists.

  • Beyond the CNS: Derivatives of aminocyclobutanecarboxylic acid have also been explored in other therapeutic areas. For instance, radiolabeled analogues like anti-1-amino-3-¹⁸F-fluorocyclobutane-1-carboxylic acid (¹⁸F-FACBC) are utilized in positron emission tomography (PET) imaging for the diagnosis of cancer.[13]

Conclusion and Future Directions

This compound represents a classic example of how conformational restriction can be employed to dissect the pharmacology of a flexible neurotransmitter system. Its modest, multi-target activity as a partial GABAA agonist, GABA uptake inhibitor, and GABA-T substrate provides a fascinating case study in GABAergic modulation. The clear distinction in activity between its cis and trans isomers powerfully illustrates the stereochemical precision required for molecular recognition at GABAergic targets.

Future research should focus on a more detailed characterization of cis-3-ACBC's activity across the full spectrum of GABAA receptor subtypes using recombinant expression systems and advanced electrophysiological techniques. Elucidating its effects at GABAC receptors is another critical area for investigation. Ultimately, while cis-3-ACBC may be more of a lead compound than a clinical candidate, the principles gleaned from its study will continue to inform the rational design of the next generation of selective and effective modulators of the GABAergic system.

References

  • Sciencemadness Discussion Board. (2009). Synthesis this compound(CAS#:74316-27-1). Sciencemadness.org. [Link]
  • ScholarWorks. (n.d.).
  • Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol.
  • Bormann, J., & Feigenspan, A. (1995). GABAC receptors. Trends in Neurosciences, 18(12), 515-519. [Link]
  • Ebert, B., Thompson, S. A., Sa, J., Wafford, K. A., & Whiting, P. J. (1996). Allosteric modulators affect the efficacy of partial agonists for recombinant GABAA receptors. British Journal of Pharmacology, 118(4), 899–905. [Link]
  • MDPI. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. [Link]
  • Chebib, M., & Johnston, G. A. (1999). The 'ABC' of GABA receptors: a brief review. Clinical and Experimental Pharmacology & Physiology, 26(11), 937-940. [Link]
  • Frølund, B., Ebert, B., Kristiansen, U., Liljefors, T., & Krogsgaard-Larsen, P. (2015). GABAA receptor partial agonists and antagonists: structure, binding mode, and pharmacology. Advances in Pharmacology, 72, 113-143. [Link]
  • ResearchGate. (n.d.). GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid.
  • Al-Otaibi, A., & Al-Ghamdi, M. (2022). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of the Saudi Chemical Society, 26(4), 101488. [Link]
  • Bianchi, M. T., & Macdonald, R. L. (2003). Neurosteroids Shift Partial Agonist Activation of GABAA Receptor Channels from Low- to High-Efficacy Gating Patterns. The Journal of Neuroscience, 23(34), 10934-10943. [Link]
  • Jones, M. V., Jonas, P., & Westbrook, G. L. (1998). Defining Affinity with the GABAA Receptor. The Journal of Neuroscience, 18(21), 8790-8801. [Link]
  • Enna, S. J. (2001). Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.7. [Link]
  • Schuster, D. M., Nanni, C., & Fanti, S. (2014). Anti-1-Amino-3-¹⁸F-Fluorocyclobutane-1-Carboxylic Acid: Physiologic Uptake Patterns, Incidental Findings, and Variants That May Simulate Disease. Journal of Nuclear Medicine, 55(12), 1986-1992. [Link]
  • Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses. [Link]
  • Ebert, B., Kristiansen, U., Nielsen, B., & Krogsgaard-Larsen, P. (1996). Effects of GABAA receptor partial agonists in primary cultures of cerebellar granule neurons and cerebral cortical neurons reflect different receptor subunit compositions. British Journal of Pharmacology, 119(4), 748–756. [Link]
  • Sieghart, W. (2015). Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What?. Frontiers in Pharmacology, 6, 289. [Link]
  • Baur, R., & Sigel, E. (2000). On high- and low-affinity agonist sites in GABAA receptors. Journal of Neurochemistry, 75(6), 2321-2328. [Link]
  • Kabalka, G. W., & Yao, M. L. (2004). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]cyclobutanecarboxylic acid as a potential therapy agent. The Journal of Organic Chemistry, 69(24), 8280-8286. [Link]

Sources

The Alchemists' Toolkit: A Technical Guide to Constraining Peptides for Enhanced Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond Linearity – The Imperative for Peptide Constraints

In the landscape of modern drug discovery, peptides represent a unique and powerful modality, bridging the gap between small molecules and large biologics. Their intrinsic ability to engage with large and often shallow protein-protein interaction surfaces makes them ideal candidates for targets once deemed "undruggable."[1][2] However, the therapeutic promise of linear peptides is often hampered by their inherent liabilities: conformational flexibility leading to reduced receptor affinity and specificity, and a susceptibility to proteolytic degradation, resulting in poor pharmacokinetic profiles.[3][4]

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals dedicated to overcoming these challenges. We will delve into the core strategies of peptide constraint – the chemical artistry of locking a peptide into its bioactive conformation to unlock its full therapeutic potential. This is not merely a collection of protocols, but a strategic exploration of the "why" behind the "how," grounded in field-proven insights and rigorous scientific principles. We will explore the nuanced world of constrained amino acids, from their rational design and synthesis to their profound impact on a peptide's structure, stability, and ultimately, its efficacy.

I. The Rationale for Rigidity: Unlocking Peptide Potential through Conformational Constraint

The fundamental premise behind constraining a peptide is to pre-organize it into a conformation that is complementary to its biological target.[4] This conformational rigidity confers a number of significant advantages that directly address the shortcomings of their linear counterparts.

A key benefit is enhanced proteolytic stability . Most proteases recognize and cleave peptides in an extended conformation. By introducing constraints that favor a specific secondary structure, such as an α-helix or a β-turn, the peptide becomes a poor substrate for these enzymes, leading to a longer in vivo half-life.[3][5][6] Furthermore, constraining a peptide can lead to increased binding affinity and selectivity . By reducing the entropic penalty of binding – the conformational freedom that is lost when a flexible molecule binds to its target – a constrained peptide can exhibit significantly higher affinity.[3][4] This enhanced affinity is often coupled with greater selectivity, as the rigidified structure is less likely to bind to off-target receptors.[7]

Finally, certain constraining strategies can improve a peptide's cell permeability , a critical factor for targeting intracellular proteins.[2][8][9][10] By masking polar backbone amides and presenting a more hydrophobic surface, constrained peptides can more readily traverse the lipid bilayer of cell membranes.[11][12]

dot graph TD { subgraph "Linear Peptide Challenges" A[Conformational Flexibility] --> B[Low Receptor Affinity]; A --> C[Poor Selectivity]; D[Proteolytic Instability] --> E[Short In Vivo Half-life]; end

} caption: "Overcoming Linear Peptide Limitations with Constraints"

II. The Building Blocks of Stability: A Survey of Constrained Amino Acids

The introduction of non-canonical amino acids is a cornerstone of modern peptide drug design.[5][13][14][15] These specialized building blocks are instrumental in conferring the desired conformational constraints.

A. N-Methylated Amino Acids: Fine-Tuning the Backbone

N-methylation, the substitution of the amide proton with a methyl group, is a subtle yet powerful modification.[16][17] This seemingly simple change has profound effects on the peptide's properties. By removing the hydrogen bond donor capacity of the amide nitrogen, N-methylation can disrupt secondary structures and favor specific turn conformations.[16] This can be strategically employed to enhance receptor selectivity.[7] Furthermore, the steric bulk of the methyl group can shield the adjacent peptide bond from proteolytic cleavage, thereby increasing the peptide's metabolic stability.[17] A notable example is the immunosuppressant drug cyclosporine, whose multiple N-methylations contribute to its oral bioavailability.[7][11]

B. α-Methyl Amino Acids: Inducing Helicity

The replacement of the α-hydrogen with a methyl group in α-methyl amino acids introduces significant steric hindrance, restricting the conformational freedom around the peptide backbone.[5] This constraint often promotes the formation of helical secondary structures, which can be crucial for mimicking the binding interface of a protein.[5] The α-methyl group also provides a steric shield against proteases, enhancing the peptide's stability.[5]

III. The Art of the Ring: Strategies for Peptide Cyclization

Cyclization is a powerful strategy for constraining a peptide's conformation and is a common feature of many naturally occurring peptide drugs.[1][13][18][19] There are numerous methods for achieving cyclization, each with its own advantages and applications.[1][19][20][21][22]

A. Lactam Bridges: The Classic Approach

The formation of a lactam bridge, an amide bond between the side chains of an acidic and a basic amino acid (e.g., aspartic acid/glutamic acid and lysine/ornithine), is a widely used method for peptide cyclization.[1] This can be achieved either on-resin during solid-phase peptide synthesis (SPPS) or in solution after cleavage from the resin.[1][19] On-resin cyclization is often preferred as it can minimize intermolecular side reactions.[1]

dot graph G { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Workflow for On-Resin Peptide Cyclization via Lactam Bridge"

B. Hydrocarbon Stapling: Stabilizing α-Helices

Hydrocarbon stapling is a technique used to lock a peptide into an α-helical conformation.[2][23][24] This is achieved by incorporating two unnatural amino acids with olefin-containing side chains into the peptide sequence, typically at the i and i+4 or i and i+7 positions.[24] A ruthenium-based catalyst, such as Grubbs' catalyst, is then used to perform a ring-closing metathesis reaction, forming a covalent hydrocarbon "staple" that reinforces the helical structure.[24] Stapled peptides have shown great promise in targeting intracellular protein-protein interactions.[23][24]

C. Click Chemistry: A Versatile Tool for Cyclization

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and versatile method for peptide cyclization.[19] This reaction is chemoselective and can be performed under mild conditions, often without the need for side-chain protecting groups.[19] The resulting triazole linkage is metabolically stable and can act as an amide bond isostere.[19]

IV. Experimental Protocols: From Synthesis to Characterization

The successful implementation of peptide constraint strategies requires robust and well-optimized experimental protocols.

A. Solid-Phase Peptide Synthesis (SPPS) of Constrained Peptides

The synthesis of peptides containing constrained amino acids is typically performed using Fmoc-based solid-phase peptide synthesis (SPPS).[4][14][25]

Protocol 1: Manual SPPS of a Peptide Containing an α,α-Disubstituted Amino Acid [14]

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • For standard amino acids, pre-activate with a coupling reagent such as HBTU/HATU in the presence of a base like N,N-diisopropylethylamine (DIEA) and couple for 1-2 hours.

    • For the sterically hindered α,α-disubstituted amino acid, use a stronger coupling reagent like HATU with an extended coupling time (4-12 hours) to ensure complete reaction.

  • Washing: After each deprotection and coupling step, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: On-Resin Head-to-Tail Cyclization using HATU/HOAt [26]

  • Linear Peptide Synthesis: Synthesize the linear peptide on a suitable resin, anchoring the C-terminal amino acid via its side chain.

  • Side-Chain Deprotection: Selectively deprotect the side chains of the amino acids that will form the cyclic bond.

  • Cyclization:

    • Swell the resin in DMF.

    • Add a solution of HATU (3 equivalents) and HOAt (3 equivalents) in DMF to the resin.

    • Add DIEA (6 equivalents) and allow the reaction to proceed for 1-4 hours.

    • Monitor the reaction for completion using a colorimetric test (e.g., Kaiser test).

  • Cleavage and Purification: Cleave the cyclized peptide from the resin and purify by RP-HPLC.

B. Conformational Analysis: Unveiling the 3D Structure

Elucidating the three-dimensional structure of a constrained peptide is crucial for understanding its structure-activity relationship.[16]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for determining the solution-state conformation of peptides.[12][16][27][28] For N-methylated peptides, which often lack the amide protons necessary for standard NOE experiments, Rotating-frame Overhauser Effect Spectroscopy (ROESY) is particularly useful.[16]

Practical Guide to 2D ROESY for N-Methylated Peptides: [16]

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d6) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a 2D ROESY spectrum with an appropriate mixing time (e.g., 150 ms) to observe through-space correlations between protons.

  • Data Analysis: Integrate the cross-peak volumes to derive inter-proton distance restraints. These restraints, along with dihedral angle restraints from coupling constants, are used in computational software to calculate an ensemble of structures representing the peptide's conformation in solution.

2. X-ray Crystallography

X-ray crystallography provides a high-resolution snapshot of the peptide's conformation in the solid state.[29] Obtaining well-ordered crystals of peptides can be challenging, but the resulting structural information is invaluable.[29][30] For cyclic peptides, co-crystallization with a target protein can sometimes facilitate crystal formation.[30][31]

dot graph LR { subgraph "NMR Spectroscopy" A[Peptide in Solution] --> B[2D NMR Experiments (ROESY, NOESY)]; B --> C[Distance & Dihedral Restraints]; C --> D[Structure Calculation]; D --> E[Conformational Ensemble]; end

} caption: "Workflow for Conformational Analysis of Constrained Peptides"

V. The Payoff: Quantifying the Impact of Constraints

The incorporation of constraints should lead to measurable improvements in a peptide's properties.

Constraint StrategyImpact on Proteolytic StabilityImpact on Cell Permeability
Cyclization (Lactam) Significantly increased stability compared to linear analogues.[20][32]Can improve permeability by masking polar groups.[9][11]
Stapling (Hydrocarbon) Enhanced resistance to proteolysis by stabilizing helical structure.[6][24][33]Can increase cell uptake, often dependent on the hydrophobicity of the staple.[6][33]
N-Methylation Increased stability by sterically hindering protease access.[17]Can enhance permeability by reducing hydrogen bonding potential.[7][16]
α-Methylation Significantly increased proteolytic resistance.[5]Can modulate permeability depending on the overall peptide structure.

VI. Case Studies in Success: From Bench to Bedside

The principles and techniques discussed in this guide have been successfully applied to the development of numerous peptide therapeutics.

Case Study 1: The Development of an Orally Bioavailable Cyclic Peptide

Researchers have successfully developed orally bioavailable small cyclic peptides by employing a combinatorial synthesis and screening approach.[24][34] By generating a large library of cyclic peptides and simultaneously screening for both target binding and cell permeability, they were able to identify candidates with nanomolar affinities and oral bioavailability as high as 18% in rats.[24] This work underscores the power of combining innovative library synthesis with high-throughput screening to overcome the challenge of oral peptide delivery.[24][34]

Case Study 2: Stapled Peptides as Potent Inhibitors of Protein-Protein Interactions

Stapled peptides have emerged as a promising modality for targeting intracellular protein-protein interactions.[23][35] A notable example is the development of ATSP-7041, a potent dual inhibitor of MDM2 and MDMX, two key negative regulators of the p53 tumor suppressor.[35] By stabilizing the p53-derived α-helical peptide with a hydrocarbon staple, researchers created a molecule with high-affinity binding to both targets, excellent cell penetration, and robust in vivo efficacy in tumor models.[35] This case study highlights the potential of stapled peptides to address challenging cancer targets.[23][35][36] Sulanemadlin (ALRN-6924) is another example of a stapled peptide dual inhibitor of MDM2/MDMX that has advanced to clinical trials.[23]

VII. Conclusion: The Future is Constrained

The field of peptide therapeutics is undergoing a renaissance, driven by our increasing ability to rationally design and synthesize molecules with drug-like properties. The strategic incorporation of constrained amino acids and the application of robust cyclization strategies are at the forefront of this revolution. As we continue to refine these techniques and deepen our understanding of the complex interplay between conformation, stability, and bioactivity, the potential for developing novel peptide-based medicines for a wide range of diseases will only continue to grow. The future of peptide drug discovery is not linear; it is constrained, cyclic, and full of therapeutic promise.

References

  • A Comparative Analysis of Alpha-Methyl Amino Acids in Peptides: Enhancing Stability and Modul
  • Recent advances in peptide macrocyclization str
  • How Syngene synthesized a complex cyclic peptide for use in novel drug therapies. Syngene.
  • Macrocyclization strategies for cyclic peptides and peptidomimetics. PMC.
  • Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Applic
  • Synthesis of complex cyclic peptide | Case Study. Concept Life Sciences.
  • A Comparative Guide to NMR Spectroscopy for Conformational Analysis of N-methyl
  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed.
  • Synthesis of therapeutic stapled peptides: Fully automated peptide cyclization via olefin met
  • Triple-Stapled Peptide Macrocycle Case Study. CPC Scientific.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Stapled-Peptides: An Innovative Approach to Improve Drug-Like Properties That Continues to Pursue Clinical Valid
  • (PDF) Approaches for peptide and protein cyclisation.
  • Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy. PNAS.
  • Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conform
  • Cyclic peptide drugs approved in the last two decades (2001–2021). RSC Publishing.
  • Peptide Cyclis
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Case study: Fast-tracking a complex peptide therapeutic through preclinical development.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • stapling hDM2-binding peptides for helicity, protein affinity, proteolytic stability and cell uptake. PubMed Central.
  • Introduction to Peptide Synthesis. PMC.
  • Approaches for peptide and protein cyclis
  • Synthesis Of Peptides from Scratch: A Step-by-Step Guide.
  • EVALUATION OF CELL PERMEABILITY IN MACROCYCLIC PEPTIDES.
  • Effect of C-α and N-Methyl Methylation On the Conformational Structure(s) Adopted by Gas-Phase Peptides.
  • Stapled peptides: targeting protein-protein interactions in drug development.
  • Comparative Analysis of Cyclization Techniques in Stapled Peptides: Structural Insights into Protein–Protein Interactions in a SARS-CoV-2 Spike RBD/hACE2 Model System. MDPI.
  • De novo development of small cyclic peptides th
  • From 10 grams to several hundred - A case study in peptide GMP process development.
  • Peptide Resin Loading Protocols. Sigma-Aldrich.
  • The effect of beta-methylation on the conformation of alpha, beta-dehydrophenylalanine: a DFT study. PubMed.
  • Peptide Crystallization.
  • Use of cyclic peptides to induce crystallization: case study with prolyl hydroxylase domain 2.
  • Cyclic peptide structure prediction and design using AlphaFold. YouTube.
  • Cyclic vs Linear Peptides: Key Differences.
  • P250-biotage-evaluation-on-resin-head-to-tail-cyclization-protocols-peptides-autom
  • Solution stability of linear vs. cyclic RGD peptides. PubMed - NIH.
  • Predicting the structures of cyclic peptides containing unn
  • stapling hDM2-binding peptides for helicity, protein affinity, proteolytic stability and cell uptake. RSC Publishing.
  • Membrane permeability of peptides of different lengths. a,b) Format and chemical structures of building blocks. Peptides were synthesized by SPPS and cyclized with the indicated bis‐electrophile reagents at 25 nmol scale. c) Membrane permeability expressed as percent of occupied HaloTag determined by CAPA.
  • Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. PMC - NIH.
  • HighFold: accurately predicting structures of cyclic peptides and complexes with head-to-tail and disulfide bridge constraints. PMC.
  • Peptide Cell Permeability - Read-Only. Bowers Lab.
  • Membrane Permeability in a Large Macrocyclic Peptide Driven by a Saddle-Shaped Conformation. Journal of the American Chemical Society.
  • Synthesis and Conformational Study of N-Methylated Cyclic Peptides.
  • NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. ACS Fall 2025.

Sources

Harnessing Conformational Rigidity: The Role of the Cyclobutane Ring in Modern Peptide and Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: The inherent flexibility of peptides, a primary obstacle to their therapeutic development, can be overcome by introducing conformational constraints. This guide provides a deep dive into the use of the cyclobutane ring, a powerful tool for rigidifying peptide structures. We explore the synthesis of cyclobutane-containing amino acids (CbAAs), their profound impact on peptide secondary structures, and the analytical techniques used for their characterization. Through detailed protocols, data-driven comparisons, and case studies, this document serves as a comprehensive resource for scientists aiming to leverage cyclobutane-based constraints to design next-generation peptidomimetics with enhanced stability, selectivity, and therapeutic efficacy.

Introduction: The Imperative of Pre-organization in Peptide Therapeutics

Peptides represent a promising class of therapeutics due to their high specificity and potency. However, their clinical translation is often hampered by poor metabolic stability and low bioavailability, largely stemming from their high degree of conformational flexibility. In a biological milieu, a peptide exists as an ensemble of conformations, only a fraction of which are biologically active. The energetic cost of adopting the correct "bioactive" conformation upon binding to a target receptor is a key determinant of affinity.

The core principle of modern peptidomimetic design is to overcome this entropic penalty by creating molecules that are pre-organized into their desired bioactive shape.[1] This is achieved by incorporating unnatural amino acids or scaffolds that restrict the peptide's rotational freedom.[1] Among the various strategies, the incorporation of the cyclobutane ring has emerged as a particularly effective method.[1] The strained, puckered geometry of the cyclobutane moiety acts as a rigid conformational lock, directing the peptide backbone and side chains into well-defined spatial arrangements.[2][3] This guide elucidates the theory, synthesis, and application of this powerful molecular tool.

Section 1: The Cyclobutane Moiety - A Unique Conformational Lock

The power of the cyclobutane ring lies in its unique, non-planar geometry. Unlike more flexible alkyl chains, the four-membered ring is puckered, with C-C bond lengths and angles that are distinct from standard sp3 hybridized carbons.[4] When incorporated into an amino acid, either in the backbone or as part of the side chain, this rigidity severely restricts the allowable values for key dihedral angles (φ, ψ, and χ), effectively locking the peptide into a preferred conformation.[2][5] This pre-organization can stabilize specific secondary structures like β-turns and helices, which are often critical for receptor recognition.[3][6]

The choice of stereochemistry and substitution pattern on the cyclobutane ring provides a tunable platform for influencing peptide shape. For instance, trans-substituted cyclobutane amino acids have been shown to induce more folded, compact structures in solution compared to their cis counterparts, which tend to favor more extended, strand-like conformations.[7][8] This level of control is invaluable for systematically probing the structure-activity relationship (SAR) of a peptide lead.

cluster_0 Flexible Side Chain (e.g., Leucine) cluster_1 Cyclobutane-Constrained Side Chain Flex Backbone Conf1 Conformer 1 Flex->Conf1 Rotational Freedom Conf2 Conformer 2 Flex->Conf2 Conf3 ... Flex->Conf3 Rigid Backbone FixedConf Defined Conformation Rigid->FixedConf Restricted Rotation

Caption: Conformational freedom vs. cyclobutane-induced rigidity.

Section 2: Synthesis of Cyclobutane-Constrained Amino Acids (CbAAs)

The practical application of CbAAs hinges on their accessible and versatile synthesis. A variety of synthetic strategies have been developed, with photochemical [2+2] cycloadditions and the alkylation of glycine equivalents being prominent methods.[9][10][11][12] The choice of synthetic route is critical and depends on the desired stereochemistry, scalability, and the need for specific functionalization on the ring.

Field-Proven Protocol: Synthesis of 2-Amino-3-cyclobutylpropanoic Acid via Glycine Enolate Alkylation

This protocol describes a robust and widely-used method for synthesizing a simple CbAA by alkylating a protected glycine derivative with (chloromethyl)cyclobutane.[2] This method is advantageous due to the commercial availability of the starting materials and its reliability.

Causality Behind Experimental Choices:

  • Glycine Equivalent: N-(diphenylmethylene)glycine ethyl ester is chosen as the glycine precursor. The bulky diphenylmethylene (benzophenone imine) group serves as an excellent protecting group for the amine and effectively acidifies the α-proton, facilitating enolate formation under relatively mild basic conditions.

  • Phase-Transfer Catalyst: Tetrabutylammonium bromide (TBAB) is used as a phase-transfer catalyst. This is crucial for transporting the hydroxide base from the solid phase (powdered KOH) into the organic phase (toluene), enabling efficient deprotonation of the glycine Schiff base.

  • Hydrolysis: Acidic hydrolysis (2M HCl) is employed to simultaneously cleave the Schiff base protecting group and hydrolyze the ethyl ester, yielding the final amino acid hydrochloride salt in a single, efficient step.[2]

Step-by-Step Methodology:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve N-(diphenylmethylene)glycine ethyl ester (26.7 g, 0.1 mol) in 200 mL of toluene.

  • Addition of Reagents: To the solution, add tetrabutylammonium bromide (3.2 g, 0.01 mol) and powdered potassium hydroxide (11.2 g, 0.2 mol). The use of powdered KOH provides a high surface area for the reaction.

  • Alkylation: Stir the mixture vigorously at room temperature. Add (chloromethyl)cyclobutane (11.5 g, 0.11 mol) dropwise over 15 minutes. Continue vigorous stirring at room temperature for 24-48 hours.

  • Reaction Monitoring (Self-Validation): Monitor the reaction's progress by thin-layer chromatography (TLC), eluting with a hexane:ethyl acetate mixture (e.g., 4:1). The disappearance of the starting glycine derivative and the appearance of a new, less polar spot indicates successful alkylation.

  • Work-up of Intermediate: Once the reaction is complete, filter the mixture to remove solid potassium salts. Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude alkylated Schiff base.

  • Hydrolysis: Add 150 mL of 2M hydrochloric acid to the crude intermediate. Stir the mixture vigorously at room temperature for 4-6 hours. During this time, the imine and ester will hydrolyze. The benzophenone byproduct will precipitate as a white solid.

  • Isolation of Final Product: Filter the mixture to remove the benzophenone. Wash the aqueous filtrate with diethyl ether (2 x 50 mL) to remove any remaining organic impurities.

  • Final Product Formulation: Concentrate the aqueous layer under reduced pressure to yield the hydrochloride salt of 2-amino-3-cyclobutylpropanoic acid. The free amino acid can be obtained by neutralization. Expected yield is typically in the 65-75% range.[2]

Caption: Workflow for the synthesis of a cyclobutane amino acid.

Section 3: Impact on Peptide Secondary Structure

The true utility of CbAAs is demonstrated by their ability to predictably and potently stabilize key secondary structures. This conformational control is a direct result of the steric constraints imposed by the rigid ring system.

  • Stabilizing β-Turns and Helices: The inclusion of CbAAs can pre-organize a peptide chain into a specific turn or helical conformation. For example, certain β-CBAA oligomers have been shown to form well-defined helical folds in solution, driven by the formation of stable eight-membered hydrogen-bonded rings.[3] This is a significant advantage in designing mimics of helical peptides, which are common motifs in protein-protein interactions.

  • Enhancing α-Helicity in Stapled Peptides: In the context of "stapled" peptides, where an all-hydrocarbon brace is used to reinforce an α-helix, cyclobutane-bearing residues have been shown to be highly effective.[13][14][15] Stapled peptides incorporating cyclobutane-based unnatural amino acids exhibit higher α-helicity and greater proteolytic stability compared to conventional stapled peptides.[14][15]

Data Presentation: Comparative Helicity

The following table summarizes data from a study on stapled peptides targeting the SARS-CoV-2 spike protein, demonstrating the enhanced helicity conferred by cyclobutane constraints.

Peptide IDStapling Residuesα-Helicity (%)Proteolytic Stability (t½, h)Source
EK1UnconstrainedLow< 0.5[14][15]
SEK1-12Standard Hydrocarbon StapleModerate~2.5[14][15]
SEK1-12-1 Cyclobutane-based Staple (E₇-E₇) High > 8 [14][15]

Data synthesized from findings reported in Chemical Science (2023). The E₇-E₇ notation refers to a specific stereochemical pairing of the cyclobutane-bearing residues.

Section 4: Characterization and Conformational Analysis

Elucidating the precise three-dimensional structure of a CbAA-containing peptide is essential to validate the design principles. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for determining peptide conformation in solution.[7][16]

Workflow: From Peptide to 3D Structure

Expert Insight: The key to a successful structural analysis is the integration of experimental NMR data with computational molecular modeling. NMR provides the real-world distance constraints, while molecular dynamics simulations refine the structure to its lowest energy state that is consistent with those constraints.

Step-by-Step Methodology:

  • Peptide Synthesis & Purification: The peptide is synthesized using standard solid-phase peptide synthesis (SPPS), incorporating the CbAA at the desired position.[14][15] The crude peptide is then purified to >95% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • NMR Data Acquisition: The purified peptide is dissolved in an appropriate solvent (e.g., H₂O/D₂O or a membrane-mimicking solvent like trifluoroethanol). A suite of 2D NMR experiments is performed:

    • TOCSY (Total Correlation Spectroscopy): Used to assign signals to specific amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment. It detects protons that are close in space (< 5 Å), providing the distance constraints needed to define the 3D fold. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons.

  • Constraint Generation: NOESY cross-peaks are identified and translated into upper-limit distance constraints. Additional constraints, such as dihedral angle restraints derived from coupling constants, may also be included.

  • Structure Calculation: The experimental constraints are used as input for molecular modeling software (e.g., CYANA, XPLOR-NIH). The software performs simulated annealing or molecular dynamics calculations to generate an ensemble of structures that satisfy the experimental constraints.

  • Structure Validation: The final ensemble of structures is validated for quality, ensuring good agreement with the experimental data and reasonable molecular geometries. The result is a high-resolution 3D model of the peptide's predominant conformation in solution.[16]

A Synthesize & Purify CbAA-Peptide B Dissolve in NMR Solvent A->B C Acquire 2D NMR Data (TOCSY, NOESY) B->C D Assign Resonances C->D E Identify NOE Cross-Peaks D->E F Generate Distance & Angle Constraints E->F G Perform Molecular Dynamics Simulations F->G H Validate Structure Ensemble G->H End Final 3D Structure H->End Start Start Start->A

Sources

Cis-3-Aminocyclobutanecarboxylic Acid Derivatives: A Scaffold of Untapped Potential in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Small, conformationally constrained scaffolds are of paramount importance in modern medicinal chemistry, offering a pathway to novel chemical space with improved pharmacological properties. Among these, the cyclobutane ring stands out for its unique ability to impart rigidity and specific spatial orientations to appended functional groups. This guide focuses on a particularly valuable building block: cis-3-aminocyclobutanecarboxylic acid (cis-3-ACBC). We will explore the critical role of its 'cis' stereochemistry, delve into robust synthetic strategies, and illuminate its burgeoning potential in diverse therapeutic areas, from neuroscience to targeted protein degradation. This document serves as a technical resource, providing both foundational knowledge and actionable experimental protocols for professionals in drug development.

The Strategic Value of the Cyclobutane Core

The design of novel therapeutics often hinges on moving beyond traditional "flat" aromatic structures into three-dimensional chemical space. Saturated small rings, like cyclobutane, are ideal for this purpose. They act as non-aromatic, rigid spacers that can project functional groups into precise vectors, enhancing interactions with biological targets. The puckered nature of the cyclobutane ring, unlike the more flexible cyclohexane, creates well-defined axial and equatorial positions, allowing for exquisite stereochemical control over a molecule's presentation to a binding pocket. This inherent rigidity can lead to significant gains in binding affinity, selectivity, and metabolic stability.

The Stereochemical Imperative: Why the 'cis' Configuration is Crucial

The therapeutic potential of 3-aminocyclobutanecarboxylic acid is fundamentally tied to its stereochemistry. The cis isomer, where the amino and carboxylic acid groups reside on the same face of the ring, creates a distinct molecular scaffold. This arrangement forces a specific spatial relationship between the two functional groups, mimicking the presentation of side chains in certain peptide turns or acting as a rigid anchor for further chemical elaboration.

This constrained geometry is particularly advantageous in:

  • Receptor Targeting: The fixed distance and angle between the amine and carboxylate can fulfill specific pharmacophore requirements, as seen in its application as an excitatory amino acid receptor antagonist.[1]

  • Peptidomimetics: When incorporated into peptides, the cis-3-ACBC core restricts conformational flexibility, leading to peptides with higher proteolytic resistance and pre-organized structures for enhanced receptor binding.[2]

  • Linker Technology: In complex molecules like Proteolysis Targeting Chimeras (PROTACs), the rigidity of the cis-3-ACBC linker is invaluable for controlling the distance and orientation between the two ends of the molecule, which is critical for inducing effective protein degradation.[3]

Logical Workflow: From Scaffold to Application

The following diagram illustrates the central role of cis-3-ACBC as a foundational scaffold, leading to diverse derivatives with significant therapeutic potential.

cluster_0 Core Scaffold cluster_1 Synthetic Elaboration cluster_2 Key Derivative Classes cluster_3 Therapeutic Potential Core This compound (cis-3-ACBC) Protect N/O-Protection (e.g., Boc, Fmoc) Core->Protect Protection Couple Amide/Ester Coupling Protect->Couple Derivatization Neuro NMDA Receptor Antagonists Couple->Neuro Creates PROTAC PROTAC Linkers Couple->PROTAC Creates Peptide Peptidomimetics Couple->Peptide Creates CNS Neuroprotection, Anticonvulsants Neuro->CNS Oncology Targeted Protein Degradation PROTAC->Oncology Immunology Immunomodulation Peptide->Immunology cluster_struct start 3-Oxocyclobutanecarboxylic Acid inter Iminium Intermediate start->inter + NH₄OAc or R-NH₂ start_img start_img prod cis-3-Aminocyclobutanecarboxylic Acid inter->prod [H] (e.g., NaBH₃CN, H₂/Pd-C) inter_img inter_img prod_img prod_img cluster_PROTAC PROTAC Molecule Target Target Protein E3 E3 Ubiquitin Ligase Warhead Target Binder (Warhead) Warhead->Target Binds Linker cis-3-ACBC Linker Core Warhead->Linker E3_ligand E3 Ligase Binder Linker->E3_ligand E3_ligand->E3 Binds

Sources

An In-Depth Technical Guide to the Safety and Handling of cis-3-Aminocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment

Based on data from similar cyclic amino acids and N-protected analogues, cis-3-Aminocyclobutanecarboxylic acid should be handled as a potentially hazardous substance. The primary anticipated hazards are:

  • Skin Irritation: May cause skin irritation upon direct contact.[1][2]

  • Eye Irritation: Can cause serious eye irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][2]

  • Harmful if Swallowed: Oral ingestion may be harmful.[1][3]

A comprehensive risk assessment should be conducted before commencing any work with this compound. This involves evaluating the quantities being used, the nature of the experimental procedures, and the potential for exposure.

GHS Hazard Classification (Anticipated)

The following table summarizes the likely GHS classifications based on data from analogous compounds.

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation
Acute Toxicity, OralCategory 4H302: Harmful if swallowed

Exposure Controls and Personal Protective Equipment (PPE)

To minimize exposure and ensure a safe working environment, a multi-layered approach combining engineering controls, administrative controls, and personal protective equipment is essential.

Engineering Controls
  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[1]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes and airborne particles.[5]

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or perforation before use.[5]

    • Lab Coat: A full-length laboratory coat should be worn to protect personal clothing and skin.[5]

  • Respiratory Protection: For operations with a high likelihood of generating dust, a NIOSH-approved respirator may be necessary.[5]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial for maintaining the stability of this compound and preventing accidental exposure.

Handling
  • Avoid direct contact with skin and eyes.[1]

  • Do not inhale dust or aerosols.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1]

  • Use appropriate tools to handle the solid (e.g., spatulas, weighing paper) to minimize dust generation.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]

  • Protect from moisture and light.[6]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[1][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1][5]

Accidental Release Measures
  • Small Spills:

    • Wear appropriate PPE.

    • Carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a sealed container for disposal.

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills:

    • Evacuate the area.

    • Prevent the spread of the spill.

    • Contact your institution's environmental health and safety department for guidance on cleanup.

Disposal Considerations

All waste materials, including contaminated PPE and spill cleanup materials, should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

Visualizations

Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_risk->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound in Hood prep_hood->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Work Area handle_transfer->cleanup_decon After Experiment cleanup_waste Dispose of Waste Properly cleanup_decon->cleanup_waste cleanup_wash Wash Hands Thoroughly cleanup_waste->cleanup_wash

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

Emergency Response Logic

G cluster_eye Eye Contact cluster_skin Skin Contact cluster_inhalation Inhalation start Exposure Incident eye_flush Flush with Water (15 min) start->eye_flush Eye skin_remove Remove Contaminated Clothing start->skin_remove Skin inhale_fresh_air Move to Fresh Air start->inhale_fresh_air Inhalation eye_medical Seek Medical Attention eye_flush->eye_medical skin_wash Wash with Soap & Water (15 min) skin_remove->skin_wash skin_medical Seek Medical Attention if Irritation Persists skin_wash->skin_medical inhale_medical Seek Immediate Medical Attention inhale_fresh_air->inhale_medical

Caption: A decision tree for initial emergency response to different types of exposure to this compound.

References

  • Bachem. (2021, March 16).
  • Sigma-Aldrich. This compound. Link
  • MedChemExpress. (2026, January 4). cis-3-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid-SDS. Link
  • PubChem. cis-3-Aminocyclohexanecarboxylic acid. Link
  • ChemicalBook. This compound | 74316-27-1. Link
  • BenchChem. An In-depth Technical Guide to the Storage and Handling of Isotopically Labeled Amino Acids. Link
  • ChemicalBook. 74316-27-1(this compound) Product Description. Link
  • Sigma-Aldrich. (2025, July 8).
  • Amadis Chemical. This compound,74316-27-1. Link
  • Waters.
  • Cayman Chemical. (2014, March 28). BOC-(1S,3S)
  • Cayman Chemical. (2014, March 28). (1S,3S)
  • ResearchG
  • Amerigo Scientific. Amino Acid Derivatives: Applications and Significance in Biochemistry and Medicine. Link
  • ChemicalBook. cis-3-Hydroxycyclobutanecarboxylic acid | 552849-33-9. Link
  • PubChem. 3-Aminocyclobutane-1-carboxylic acid. Link
  • Creative Peptides.
  • Abcam. cis-ACBD (1-Aminocyclobutane-1,3-dicarboxylic acid). Link
  • Google Patents. US20130310265A1 - Methods of preparing cyclic peptides and uses thereof. Link
  • Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis. Link
  • PMC. Macrocyclization strategies for cyclic peptides and peptidomimetics. Link
  • UCI Department of Chemistry.

Sources

Navigating the Safety Landscape of cis-3-Aminocyclobutanecarboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of a Constrained Scaffold

Cis-3-Aminocyclobutanecarboxylic acid, a conformationally constrained amino acid analogue, has emerged as a pivotal building block in modern medicinal chemistry. Its rigid cyclobutane core offers a unique structural scaffold that can impart favorable properties to parent molecules, such as enhanced metabolic stability, improved binding affinity to biological targets, and the ability to explore novel chemical space.[1] This has led to its increasing application in the synthesis of peptidomimetics, novel therapeutic agents, and complex organic molecules.[1][2][3][4] As the use of this versatile intermediate becomes more widespread in research and drug development, a comprehensive understanding of its safety profile and handling requirements is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

This guide provides a detailed examination of the material safety data for this compound, moving beyond a simple recitation of facts to offer insights into the rationale behind safety protocols. By understanding the "why," researchers can cultivate a more intuitive and robust safety culture in their laboratories.

Chemical and Physical Properties: A Foundation for Safe Handling

A thorough understanding of a chemical's physical properties is the first step in developing safe handling procedures. The properties of this compound dictate its behavior under various laboratory conditions and inform decisions regarding storage, handling, and personal protective equipment.

PropertyValueSource
Molecular Formula C₅H₉NO₂[5][6]
Molecular Weight 115.13 g/mol [5][7]
Appearance White solid[3][7]
Melting Point >250 °C (decomposes)[7]
Boiling Point 251.0 ± 33.0 °C (Predicted)[7]
Density 1.267 ± 0.06 g/cm³ (Predicted)[7]
Storage Temperature Room temperature, in a dark, inert atmosphere[7]

The high melting point with decomposition suggests that the compound is thermally stable at typical laboratory temperatures but will break down upon strong heating.[7] The predicted boiling point and density provide further context for its physical state and behavior.

Caption: Chemical structure of this compound.

Hazard Identification and GHS Classification: Understanding the Risks

Globally Harmonized System (GHS) classifications provide a standardized framework for communicating the hazards associated with chemical substances. For this compound, the following classifications have been identified:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [8] This classification indicates that ingestion of a sufficient quantity of the substance can cause significant, non-lethal toxic effects. The precautionary statement P270 ("Do not eat, drink or smoke when using this product") is a direct consequence of this hazard, aiming to prevent accidental ingestion.[8]

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation. [7][8] This indicates that direct contact with the skin can lead to inflammation and irritation. The imperative to wear protective gloves (P280) and to wash skin thoroughly after handling (P264) is a critical control measure to mitigate this risk.[7][8]

  • Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation. [7][8] This classification highlights the potential for the compound to cause significant, but reversible, eye irritation upon contact. The mandatory use of eye protection (P280) and the detailed first-aid measures for eye contact are in place to prevent and address this hazard.[7][8]

  • Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3), H335: May cause respiratory irritation. [7][8] Inhalation of the dust or aerosol of this compound can irritate the respiratory system. This necessitates working in a well-ventilated area or using respiratory protection (P261: "Avoid breathing dust/fume/gas/mist/vapours/spray").[8]

It is important to note that for many non-commercial or research-focused chemicals, the toxicological profile may not be fully characterized.[9] Therefore, it is prudent to treat this compound with a high degree of caution, assuming it may have other, as-yet-unidentified hazardous properties.

A Self-Validating System for Safe Handling and Storage

The following protocols are designed to create a self-validating system of safety, where each step reinforces the overall goal of minimizing exposure and risk.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous substances is through engineering controls. For this compound, this involves:

  • Ventilation: All work with this compound should be conducted in a well-ventilated area.[8] A certified chemical fume hood is the preferred engineering control, as it physically separates the researcher from the chemical and vents airborne contaminants away from the breathing zone. This directly addresses the respiratory irritation hazard (H335).[8]

  • Accessible Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate work area.[8] This is a critical response measure for accidental skin or eye contact.

Personal Protective Equipment (PPE): The Researcher's Barrier

When engineering controls cannot eliminate all risks, Personal Protective Equipment (PPE) provides an essential barrier. The selection of PPE should be based on a thorough risk assessment of the planned experimental procedures.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[8] For procedures with a higher risk of splashing, chemical splash goggles and a face shield are recommended. This is a direct countermeasure to the serious eye irritation hazard (H319).[8]

  • Hand Protection: Chemically resistant gloves are mandatory.[8] It is crucial to select a glove material that is impervious to the solvents being used in the experiment. Always inspect gloves for any signs of degradation or puncture before use and practice proper glove removal techniques to avoid contaminating the skin.

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[8] For larger scale operations, impervious clothing may be necessary.

  • Respiratory Protection: If working outside of a fume hood or if there is a potential for generating significant amounts of dust or aerosol, a NIOSH-approved respirator should be used.[9] The type of respirator will depend on the specific conditions of the experiment.

Procedural Best Practices for Safe Handling
  • Avoid Dust and Aerosol Formation: Handle the solid material carefully to minimize the generation of dust.[8]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7][8] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[8][10]

  • Storage: Keep the container tightly closed in a cool, dry, and well-ventilated area.[8] Store away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[8]

cluster_workflow Safe Handling Workflow start Start: Prepare for Experiment risk_assessment Risk Assessment Identify Hazards (H302, H315, H319, H335) start->risk_assessment ppe_selection Select PPE Goggles, Gloves, Lab Coat, Respirator (if needed) risk_assessment->ppe_selection engineering_controls Verify Engineering Controls Fume Hood, Eyewash, Safety Shower ppe_selection->engineering_controls handling Chemical Handling Avoid dust/aerosol formation Work in fume hood engineering_controls->handling end_of_work Post-Handling Procedures Decontaminate work area Wash hands thoroughly handling->end_of_work storage Storage Tightly sealed container Cool, dry, well-ventilated area end_of_work->storage finish End storage->finish

Caption: A workflow for the safe handling of this compound.

Accidental Release and First-Aid Measures: Preparedness and Response

In the event of an accidental release or exposure, a swift and informed response is critical.

Accidental Release
  • Evacuate and Secure: Evacuate non-essential personnel from the area and ensure adequate ventilation.[8]

  • Personal Protection: Don appropriate PPE, including respiratory protection if necessary, before attempting to clean up the spill.[8]

  • Containment and Cleanup: For a solid spill, carefully sweep or scoop the material to avoid creating dust and place it in a labeled container for disposal. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.[8]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Disposal: Dispose of the waste in accordance with local, state, and federal regulations.[8]

First-Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen or artificial respiration and seek immediate medical attention.[8]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[8][9] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9] Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting.[8] Wash out the mouth with water and seek immediate medical attention.[8][9]

Toxicological Information: A Cautious Perspective

While specific toxicological data for this compound is limited, the GHS classifications provide a baseline for understanding its potential health effects. No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, or NTP.[8][10] However, the absence of data does not equate to the absence of hazard. A conservative approach to handling is always warranted.

Conclusion: A Commitment to Safety

This compound is a valuable tool in the arsenal of the modern medicinal chemist. Its unique structural features will undoubtedly continue to contribute to the development of novel therapeutics. By approaching its use with a deep understanding of its potential hazards and a commitment to robust safety protocols, researchers can harness its synthetic potential while ensuring a safe and healthy laboratory environment. This guide serves as a foundational resource, but it is incumbent upon every scientist to engage in continuous risk assessment and to foster a culture of safety within their research endeavors.

References

  • cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride | C7H14ClNO2 | CID 53308469. (n.d.). PubChem. [Link]
  • 3-Aminocyclobutane-1-carboxylic acid | C5H9NO2 | CID 194581. (n.d.). PubChem. [Link]
  • cis-3-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 3082488. (n.d.). PubChem. [Link]
  • 3-Aminocyclobutane-1-carboxylic acid | C5H9NO2 | CID 194581. (n.d.). PubChem - NIH. [Link]
  • Exploring the Potential of 1-Aminocyclobutanecarboxylic Acid in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

Commercial suppliers of cis-3-Aminocyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Commercial Sourcing and Application of cis-3-Aminocyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Constrained Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that impart advantageous properties to drug candidates is relentless. Among these, constrained amino acid analogs have emerged as powerful tools for modulating peptide and small molecule conformation, enhancing metabolic stability, and improving target affinity. This compound (CAS No: 74316-27-1), a conformationally restricted β-amino acid, represents a building block of significant strategic importance.[1][2] Its rigid cyclobutane core offers a predictable three-dimensional geometry, allowing chemists to design molecules with precise spatial arrangements of functional groups. This guide provides a comprehensive overview of the commercial landscape for this valuable compound, delves into critical quality control considerations, and explores its key applications in drug discovery.

Part 1: The Commercial Supplier Landscape

Sourcing high-quality starting materials is the foundation of successful research and development. The commercial availability of this compound and its derivatives varies, with suppliers catering to different scales and quality requirements, from discovery research to larger-scale synthesis. For drug development professionals, vetting suppliers for robust quality management systems and clear documentation is paramount.

Below is a comparative table of prominent commercial suppliers. Researchers should note that availability and product specifications are subject to change and should always be confirmed directly with the supplier.

SupplierProduct Name(s)CAS Number(s)Purity/FormNoteworthy Details
MedChemExpress This compound74316-27-1≥98.0% (Varies)Marketed as a PROTAC linker, indicating its utility in targeted protein degradation research.[2]
Chem-Impex cis-3-[(tert-Butoxycarbonyl)amino]cyclobutanecarboxylic acid1008773-79-2≥97% (GC)Offers the Boc-protected form, ideal for peptide synthesis and other applications requiring amine protection.[3]
Sigma-Aldrich 1-Amino-1-cyclobutanecarboxylic acid (Isomer)22264-50-297%While they supply a positional isomer, their catalog is a valuable source for related cyclobutane derivatives and reagents for synthesis.[4]
ChemicalBook This compound74316-27-1VariesAggregates multiple suppliers, primarily from Asia, offering a broad range of options for sourcing.[1]
Echemi cis-3-amino-cyclobutanecarboxylic acid hydrochloride84182-59-2VariesLists the hydrochloride salt, which can offer improved solubility and stability compared to the free amino acid.[5]
AChemBlock cis-1-amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid HCl1909288-04-597%Provides functionalized derivatives, useful for exploring structure-activity relationships around the cyclobutane core.[6]

Part 2: Navigating Derivatives, Quality, and Analytics

The choice of starting material extends beyond the parent compound. Protecting groups and salt forms are critical variables that influence experimental design, solubility, and stability.

Commonly Available Derivatives and Their Strategic Use

The primary amine and carboxylic acid moieties of the molecule necessitate strategic protection during multi-step syntheses. Commercial suppliers often provide pre-protected versions to streamline synthetic workflows.

  • N-Boc Protected: cis-3-[(tert-Butoxycarbonyl)amino]cyclobutanecarboxylic acid is a widely used derivative.[3] The Boc group is stable under a variety of reaction conditions but is easily removed with mild acid (e.g., trifluoroacetic acid), making it highly versatile for peptide synthesis and complex molecule construction.

  • N-Cbz Protected: cis-3-(Cbz-amino)cyclobutanecarboxylic acid offers an alternative protecting group.[7] The Cbz group is typically removed via catalytic hydrogenation, a set of conditions orthogonal to the acid-labile Boc group, providing flexibility in synthetic strategy.

  • Hydrochloride Salts: The HCl salt of the parent amino acid or its derivatives can enhance stability and aqueous solubility, which is beneficial for certain reaction conditions and for preparing stock solutions for biological assays.[5]

parent This compound (Parent Compound) boc N-Boc Derivative cis-3-[(tert-Butoxycarbonyl)amino]- cyclobutanecarboxylic acid parent->boc Boc₂O cbz N-Cbz Derivative cis-3-(Cbz-amino)- cyclobutanecarboxylic acid parent->cbz Cbz-Cl hcl Hydrochloride Salt cis-3-Aminocyclobutanecarboxylic acid hydrochloride parent->hcl HCl cluster_0 Synthetic Workflow A 3-Oxocyclobutanecarboxylic Acid B Intermediate (Imine/Enamine) A->B NH₃ or Amine Source C Mixture of cis/trans Isomers B->C Reductive Amination (e.g., NaBH₃CN) D Purified this compound C->D Purification (Crystallization/Chromatography) cluster_0 PROTAC Structure cluster_1 Linker Composition protac E3 Ligase Ligand Linker Target Protein Ligand linker_component This compound (Provides rigidity and defined geometry) protac:f1->linker_component

Sources

The Constrained Scaffold: A Technical Guide to cis-3-Aminocyclobutanecarboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Conformational Restraint in Medicinal Chemistry

In the intricate dance of drug-receptor interactions, molecular conformation is paramount. The ability of a small molecule to adopt a specific three-dimensional arrangement dictates its binding affinity and, consequently, its biological activity. While flexible molecules can explore a wide conformational space, this entropic freedom often comes at the cost of reduced potency and selectivity. Medicinal chemists, therefore, frequently turn to conformationally restricted scaffolds to lock a molecule into its bioactive conformation, thereby enhancing its interaction with the target protein. cis-3-Aminocyclobutanecarboxylic acid emerges as a compelling and versatile building block in this endeavor. Its rigid cyclobutane core imposes significant conformational constraints, making it an invaluable tool for mimicking and refining the activity of endogenous ligands, most notably the inhibitory neurotransmitter γ-aminobutyric acid (GABA).

This technical guide provides an in-depth exploration of this compound, from its synthesis and stereochemical intricacies to its profound applications in modern drug development. We will delve into the rationale behind its use as a GABA analog, supported by pharmacological data, and present detailed synthetic protocols for its preparation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this constrained scaffold in their quest for novel therapeutics.

The Strategic Advantage of the Cyclobutane Ring: A Conformational Analysis

The cyclobutane ring is not merely a passive spacer. Its puckered, non-planar structure significantly limits the rotational freedom of appended functional groups. In the case of this compound, the amino and carboxylic acid moieties are held in a specific spatial relationship, mimicking certain conformations of more flexible molecules like GABA.[1] This pre-organization for binding can lead to a lower entropic penalty upon receptor binding, translating to higher affinity.

The conformational landscape of substituted cyclobutanes is complex, with the ring undergoing a "ring-puckering" motion.[2] For this compound, the preferred conformations place the substituents in pseudo-axial and pseudo-equatorial positions, influencing their interaction with biological targets. Understanding these conformational preferences is crucial for designing potent and selective ligands.

Synthesis of a Constrained Scaffold: Navigating the Path to this compound

The synthesis of this compound has been approached through various routes, often starting from commercially available cyclobutane derivatives. A common and effective strategy involves the reductive amination of 3-oxocyclobutanecarboxylic acid.[3] This method offers a direct and relatively straightforward pathway to the target molecule.

Key Synthetic Pathways

The following diagram illustrates a generalized synthetic workflow for the preparation of this compound, highlighting key intermediates and reaction types.

Synthesis_Workflow cluster_0 Starting Material cluster_1 Key Transformation cluster_2 Intermediate cluster_3 Final Product 3-Oxocyclobutanecarboxylic_acid 3-Oxocyclobutanecarboxylic acid Reductive_Amination Reductive Amination 3-Oxocyclobutanecarboxylic_acid->Reductive_Amination Amine source, Reducing agent Protected_Amino_Acid Protected cis-3-Aminocyclo- butanecarboxylic acid Reductive_Amination->Protected_Amino_Acid Protection Final_Product This compound Protected_Amino_Acid->Final_Product Deprotection

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Reductive Amination of 3-Oxocyclobutanecarboxylic Acid

This protocol provides a step-by-step methodology for the synthesis of this compound via reductive amination, a commonly employed and effective method.[3]

Materials:

  • 3-Oxocyclobutanecarboxylic acid

  • Benzylamine

  • Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • Standard laboratory glassware and equipment

Procedure:

  • Schiff Base Formation:

    • Dissolve 3-oxocyclobutanecarboxylic acid in methanol.

    • Add an equimolar amount of benzylamine to the solution.

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the Schiff base.

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add sodium cyanoborohydride in portions, maintaining the temperature below 10°C.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Extraction:

    • Quench the reaction by the slow addition of dilute hydrochloric acid until the pH is acidic.

    • Concentrate the solution under reduced pressure to remove the methanol.

    • Wash the aqueous layer with diethyl ether to remove any unreacted benzylamine.

    • Adjust the pH of the aqueous layer to basic (pH 9-10) with a sodium hydroxide solution.

    • Extract the product into a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Debenzylation:

    • Dissolve the crude N-benzyl-cis-3-aminocyclobutanecarboxylic acid in methanol.

    • Add a catalytic amount of 10% palladium on carbon.

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

  • Purification:

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • The crude this compound can be purified by recrystallization or ion-exchange chromatography to afford the final product as a white solid.[4]

Stereoselective Considerations:

The stereochemical outcome of the reduction step is crucial for obtaining the desired cis isomer. The choice of reducing agent and reaction conditions can influence the diastereoselectivity of the reaction. More sterically demanding reducing agents may favor the formation of the trans isomer. Therefore, careful optimization of the reaction conditions is essential for maximizing the yield of the desired cis product.[5]

Applications in Medicinal Chemistry: A Constrained Mimic of GABA

The primary application of this compound in drug development stems from its role as a conformationally restricted analog of GABA.[6] GABA is the principal inhibitory neurotransmitter in the central nervous system, and its dysregulation is implicated in various neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity.

The flexible nature of GABA allows it to adopt multiple conformations, enabling it to interact with different receptor subtypes (GABA-A, GABA-B) and transporters. By constraining the geometry of the amino and carboxylic acid groups, this compound can exhibit selectivity for specific GABAergic targets.

Mechanism of Action as a GABA Analog

The following diagram illustrates the structural similarity between GABA and this compound, highlighting how the cyclobutane scaffold locks the pharmacophoric elements in a specific orientation.

Sources

Methodological & Application

Synthesis of cis-3-Aminocyclobutanecarboxylic acid from 3-oxocyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the stereoselective synthesis of cis-3-Aminocyclobutanecarboxylic acid, a crucial building block in modern drug discovery, from the readily available precursor, 3-oxocyclobutanecarboxylic acid.

Introduction: The Value of Conformational Constraint in Medicinal Chemistry

In the landscape of pharmaceutical development, the design of small molecule therapeutics often hinges on achieving high target affinity and specificity. Conformationally restricted scaffolds are invaluable tools in this endeavor, as they reduce the entropic penalty of binding and can lock a molecule into its bioactive conformation. Cyclobutane rings, in particular, offer a rigid and three-dimensional framework. This compound is a prominent example, serving as a key structural motif in a variety of biologically active agents, including kinase and protease inhibitors.[1] Its precursor, 3-oxocyclobutanecarboxylic acid, is a versatile and widely utilized intermediate in the synthesis of numerous Active Pharmaceutical Ingredients (APIs).[2][3]

This application note provides a detailed, field-proven protocol for the synthesis of this compound from 3-oxocyclobutanecarboxylic acid via a stereoselective reductive amination. We will delve into the mechanistic underpinnings of the reaction, the basis for stereochemical control, and a step-by-step guide for execution and purification.

Core Synthetic Strategy: Diastereoselective Reductive Amination

The most direct and efficient pathway for converting the ketone in 3-oxocyclobutanecarboxylic acid to the desired cis-amine is through a one-pot reductive amination. This strategy involves two key transformations occurring in sequence:

  • Iminium Ion Formation: The ketone carbonyl reacts with an ammonia source (typically an ammonium salt like ammonium acetate) to form an intermediate iminium ion.

  • Stereoselective Reduction: A mild and selective reducing agent is used to deliver a hydride to the iminium ion, yielding the final amine product.

The critical aspect of this synthesis is controlling the stereochemistry during the reduction step to favor the cis isomer over the trans isomer.

The Principle of Substrate-Controlled Stereoselectivity

The preference for the cis product is a classic example of substrate-controlled diastereoselectivity. The carboxylic acid group at the C1 position of the cyclobutane ring is sterically demanding. Consequently, the reducing agent will preferentially approach the planar iminium intermediate from the face opposite to this bulky group. This directed hydride attack leads predominantly to the formation of the this compound.

cluster_0 Reductive Amination Mechanism cluster_1 Stereochemical Rationale start 3-Oxocyclobutanecarboxylic Acid imine Iminium Ion Intermediate (Planar) start->imine + NH₄OAc cis_product cis-3-Aminocyclobutanecarboxylic Acid (Major Product) imine->cis_product Hydride Attack (from less hindered face) trans_product trans-3-Aminocyclobutanecarboxylic Acid (Minor Product) imine->trans_product Hydride Attack (from more hindered face) rationale The bulky -COOH group at C1 sterically shields one face of the ring, directing the incoming hydride from the reducing agent (e.g., NaBH₃CN) to the opposite face, resulting in the cis configuration.

Figure 1: Mechanism of stereoselective reductive amination.

Experimental Protocol

This protocol is designed for researchers and scientists in drug development and organic synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Notes
3-Oxocyclobutanecarboxylic acid23761-23-1114.10Starting material. Ensure high purity.
Ammonium Acetate (NH₄OAc)631-61-877.08Ammonia source.
Sodium Cyanoborohydride (NaBH₃CN)25895-60-762.84Toxic! Handle with care. Selective reducing agent.
Methanol (MeOH)67-56-132.04Anhydrous grade recommended.
Hydrochloric Acid (HCl)7647-01-036.46Used for pH adjustment during work-up.
Sodium Hydroxide (NaOH)1310-73-240.00Used for pH adjustment.
Diethyl Ether (Et₂O)60-29-774.12For washing/extraction.
Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-oxocyclobutanecarboxylic acid (5.0 g, 43.8 mmol).

    • Add ammonium acetate (10.1 g, 131.4 mmol, 3.0 equivalents).

    • Add methanol (100 mL) and stir the mixture at room temperature until all solids are dissolved.

  • Reductive Amination:

    • Cool the reaction flask to 0 °C using an ice-water bath.

    • In a separate beaker, dissolve sodium cyanoborohydride (2.75 g, 43.8 mmol, 1.0 equivalent) in a minimal amount of methanol (~20 mL).

    • Causality: Sodium cyanoborohydride is a preferred reagent because it is stable in protic solvents at neutral pH and selectively reduces the iminium ion much faster than the starting ketone, preventing the formation of the corresponding alcohol byproduct.[4]

    • Add the sodium cyanoborohydride solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16-24 hours.

  • Reaction Monitoring:

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting ketone.

  • Work-up and Isolation:

    • Carefully quench the reaction by slowly adding 6M HCl at 0 °C until the pH is ~2 to decompose any remaining NaBH₃CN (Caution: gas evolution).

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • The resulting aqueous residue contains the product as its hydrochloride salt. Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any non-polar impurities.

    • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically pH 5-6) by the slow addition of a 2M NaOH solution. The product will precipitate as a white solid.

    • Cool the mixture in an ice bath for 1-2 hours to maximize precipitation.

  • Purification:

    • Collect the crude solid product by vacuum filtration and wash it with a small amount of ice-cold water, followed by cold ethanol.

    • The primary method for purification is recrystallization. Dissolve the crude solid in a minimum amount of boiling water, then allow it to cool slowly to room temperature, followed by cooling in an ice bath.

    • Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum to afford pure this compound. The separation of cis and trans isomers can be challenging, but often the cis isomer is less soluble and preferentially crystallizes.[5]

Experimental Workflow Visualization

Figure 2: Step-by-step experimental workflow.

Conclusion

This application note details a robust and stereoselective method for the synthesis of this compound from 3-oxocyclobutanecarboxylic acid. The protocol leverages a substrate-controlled reductive amination, providing a practical and efficient route to a high-value building block essential for pharmaceutical research and development. The provided insights into the reaction mechanism and experimental causality are intended to empower researchers to successfully implement and adapt this methodology.

References

  • Sciencemadness Discussion Board. (2009). Synthesis this compound(CAS#:74316-27-1). Sciencemadness.org.
  • Flores-Rojas, J. D., et al. (2018). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules.
  • LookChem. (n.d.). Enantioselective synthesis of (+) and (-)-cis-3-aminocyclopentanecarboxylic acids by enzymatic asymmetrization. LookChem.
  • Barham, J. P., et al. (2020). A practical catalytic reductive amination of carboxylic acids. National Center for Biotechnology Information.
  • Organic Syntheses. (n.d.). 3-chlorocyclobutanecarboxylic acid. Organic Syntheses.
  • ScholarWorks. (n.d.). studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks.
  • Lirias. (n.d.). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Lirias.
  • ScienceDirect. (n.d.). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. ScienceDirect.
  • Organic Syntheses. (n.d.). 1,1-CYCLOBUTANEDICARBOXYLIC ACID. Organic Syntheses.
  • Royal Society of Chemistry. (2020). A practical catalytic reductive amination of carboxylic acids. Royal Society of Chemistry.
  • Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid. Google Patents.
  • Journal of the American Chemical Society. (1969). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of the American Chemical Society.
  • PubChem. (n.d.). cis-3-Aminocyclohexanecarboxylic acid. PubChem.
  • National Center for Biotechnology Information. (2021). Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. National Center for Biotechnology Information.
  • ACS Publications. (2014). Expedient Preparation of All Isomers of 2-Aminocyclobutanecarboxylic Acid in Enantiomerically Pure Form. ACS Publications.
  • Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers. Google Patents.
  • Google Patents. (n.d.). CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid. Google Patents.
  • Semantic Scholar. (2024). Scalable Synthesis of All Stereoisomers of 2‑Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. Semantic Scholar.
  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses.
  • Royal Society of Chemistry. (1987). Synthesis of either enantiomer of cis-3-aminocyclopentanecarboxylic acid from both enantiomers of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one. Royal Society of Chemistry.
  • PubChem. (n.d.). 3-Aminocyclobutane-1-carboxylic acid. PubChem.

Sources

Application Notes and Protocols for the Incorporation of Boc-protected cis-3-Aminocyclobutanecarboxylic Acid in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Conformational Constraint in Peptide Design

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development. These unique building blocks can impart desirable properties such as enhanced metabolic stability, increased receptor affinity, and controlled secondary structures.[1] Boc-protected cis-3-Aminocyclobutanecarboxylic acid is a prime example of such a building block. Its rigid cyclobutane ring introduces a significant conformational constraint on the peptide backbone, which can lead to novel biological activities and improved pharmacokinetic profiles.[2] This β-amino acid's structure can induce specific turns and folds, offering a valuable tool for designing peptidomimetics with tailored three-dimensional structures.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful incorporation of Boc-protected this compound into peptide chains using the robust Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy in solid-phase peptide synthesis (SPPS). While generally compatible with standard SPPS procedures, the steric hindrance of the cyclobutane moiety necessitates optimized protocols to ensure high coupling efficiency and overall purity of the final peptide.

Core Principles and Mechanistic Considerations

The Boc-SPPS workflow is a cyclical process involving the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[4][5] The core of this strategy lies in the differential acid lability of the temporary Nα-Boc protecting group and the more permanent side-chain protecting groups (often benzyl-based). The Nα-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the side-chain protecting groups and the peptide-resin linkage are cleaved at the end of the synthesis with a much stronger acid, such as hydrofluoric acid (HF).[5]

The incorporation of sterically hindered amino acids like this compound presents a challenge to the standard coupling reaction. The bulky nature of the cyclobutane ring can slow down the kinetics of amide bond formation. To overcome this, more potent activating reagents and potentially longer reaction times or repeated coupling steps are often necessary to drive the reaction to completion.

Experimental Protocols

The following protocols are designed for the manual Boc-SPPS of a peptide containing a this compound residue on a 0.1 mmol scale.

Materials and Reagents
  • Resins:

    • Merrifield resin (for C-terminal carboxylic acids)

    • MBHA or BHA resin (for C-terminal amides)

  • Amino Acids:

    • Nα-Boc-protected standard amino acids

    • Nα-Boc-cis-3-Aminocyclobutanecarboxylic acid

  • Solvents:

    • Dichloromethane (DCM), peptide synthesis grade

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Isopropanol (IPA)

  • Reagents:

    • Trifluoroacetic acid (TFA)

    • N,N-Diisopropylethylamine (DIEA)

    • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • Kaiser Test Reagents:

      • Solution A: Phenol in ethanol

      • Solution B: Potassium cyanide in pyridine

      • Solution C: Ninhydrin in ethanol

    • Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA), phenol, water, thioanisole, and 1,2-ethanedithiol (EDT)

    • Cold diethyl ether

Step 1: Resin Preparation and First Amino Acid Coupling
  • Resin Swelling: Place the desired amount of resin (0.1 mmol) in a reaction vessel. Add DCM to completely cover the resin and allow it to swell for 30-60 minutes with gentle agitation. After swelling, drain the solvent.

  • First Amino Acid Coupling: The first amino acid is coupled to the resin according to standard, established protocols for the chosen resin type (e.g., cesium salt method for Merrifield resin).

Step 2: The SPPS Cycle for Peptide Elongation

The following cycle is repeated for each subsequent amino acid in the peptide sequence.

  • To the resin, add a solution of 25-50% TFA in DCM.[6]

  • Agitate the mixture for 1-2 minutes and then drain the solution.

  • Add a fresh solution of 25-50% TFA in DCM and agitate for an additional 20-30 minutes to ensure complete deprotection.[6]

  • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.

  • Wash the resin with IPA (2 times) and then again with DCM (3 times).

  • Add a 5-10% solution of DIEA in DCM to the resin.

  • Agitate for 5-10 minutes to neutralize the N-terminal ammonium salt.

  • Drain the neutralization solution and repeat the process one more time to ensure complete neutralization.

  • Wash the resin with DCM (3-5 times) to remove excess base.

  • In a separate vial, dissolve the Boc-protected amino acid (3-4 equivalents relative to the resin loading) and HBTU (2.9 equivalents) in DMF.

  • Add DIEA (6 equivalents) to the amino acid solution to activate it. Allow the activation to proceed for 1-2 minutes.[6]

  • Add the activated amino acid solution to the neutralized resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the completion of the coupling reaction using the Kaiser test (see Protocol 3).

  • Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3 times) and DCM (3 times).

Due to the steric hindrance of the cyclobutane ring, a more robust coupling protocol is recommended.

  • Activation: In a separate vial, dissolve Boc-cis-3-Aminocyclobutanecarboxylic acid (4 equivalents) and HATU (3.9 equivalents) in DMF. Add DIEA (8 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the neutralized resin.

  • Extended Reaction Time: Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult sequences, the coupling time may be extended up to 12 hours.[2]

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines.

  • Double Coupling (if necessary): If the Kaiser test is positive, indicating incomplete coupling, drain the reaction solution, wash the resin with DMF (3 times), and repeat the coupling step with a fresh solution of activated Boc-cis-3-Aminocyclobutanecarboxylic acid for another 2-4 hours.

  • Washing: Once a negative Kaiser test is achieved, wash the resin thoroughly with DMF (3 times) and DCM (3 times).

Step 3: Monitoring the Coupling Reaction - The Kaiser Test

The Kaiser test is a colorimetric assay used to detect the presence of free primary amines on the resin, indicating an incomplete coupling reaction.[4]

  • Withdraw a small sample of resin beads (a few beads are sufficient) and wash them with ethanol.

  • Add 2-3 drops of each Kaiser test solution (Phenol in ethanol, KCN in pyridine, and Ninhydrin in ethanol) to the beads.

  • Heat the sample at 100-115°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Yellow/Colorless: Complete coupling.

    • Blue/Purple: Incomplete coupling, requires a second coupling.[4]

Step 4: Final Cleavage and Deprotection

This final step cleaves the completed peptide from the resin and removes the side-chain protecting groups.

  • Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

  • Prepare the cleavage cocktail. For peptides without particularly sensitive residues, a standard cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) can be used. For peptides containing sensitive residues like Trp, Met, or Cys, "Reagent K" is recommended.[2]

  • Reagent K Composition:

    • Trifluoroacetic acid (TFA): 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-ethanedithiol (EDT): 2.5%

  • Add the cleavage cocktail to the dried peptide-resin in a suitable cleavage vessel.

  • Stir the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation and wash it several times with cold diethyl ether.

  • Dry the crude peptide under vacuum.

Step 5: Purification and Characterization
  • Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[7] A C18 column with a water/acetonitrile gradient containing 0.1% TFA is commonly used.[8]

  • Characterization: The purity of the final peptide should be assessed by analytical RP-HPLC, and its identity confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[9][10] For detailed structural analysis, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[9]

Data Presentation: Quantitative Parameters and Expected Outcomes

The following tables summarize the typical quantitative parameters and expected outcomes for the SPPS of peptides containing Boc-cis-3-Aminocyclobutanecarboxylic acid.

Table 1: Recommended Reagent Stoichiometry for Coupling

ReagentStandard Amino Acids (equivalents)Boc-cis-3-Aminocyclobutanecarboxylic acid (equivalents)
Boc-Amino Acid3-44
Coupling Reagent (HBTU/HATU)2.9-3.93.9
Base (DIEA)6-88

Table 2: Typical Reaction Times and Monitoring

StepDurationMonitoring MethodExpected Outcome
Boc Deprotection20-30 minutes-Complete removal of the Boc group
Standard Amino Acid Coupling1-2 hoursKaiser TestNegative result (yellow/colorless beads)
Boc-cis-3-Aminocyclobutanecarboxylic Acid Coupling2-4 hours (initial)Kaiser TestNegative result. If positive, proceed to double coupling.
Double Coupling (if necessary)2-4 hoursKaiser TestNegative result
Final Cleavage2-4 hours-Complete cleavage and deprotection

Table 3: Expected Yield and Purity

StageExpected OutcomeAnalytical Method
Crude Peptide Purity60-85%Analytical RP-HPLC
Final Purity (Post-HPLC)>95%Analytical RP-HPLC
Overall Yield (Post-HPLC)10-30% (sequence-dependent)Gravimetric/UV Spectrophotometry

Visualization of the SPPS Workflow

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle SPPS Cycle (Repeated for each AA) cluster_final_steps Finalization Resin Start: Resin Swell Swell Resin (DCM, 30-60 min) Resin->Swell Deprotection 1. Boc Deprotection (25-50% TFA in DCM) Swell->Deprotection Neutralization 2. Neutralization (5-10% DIEA in DCM) Deprotection->Neutralization Coupling 3. Coupling (Boc-AA, HBTU/HATU, DIEA) Neutralization->Coupling Wash_DMF Wash (DMF) Coupling->Wash_DMF Wash_DCM Wash (DCM) Wash_DMF->Wash_DCM Wash_DCM->Deprotection Next Cycle Cleavage Final Cleavage (e.g., Reagent K) Wash_DCM->Cleavage Final Cycle Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: General workflow for Boc-SPPS incorporating Boc-protected this compound.

Troubleshooting and Field-Proven Insights

  • Incomplete Coupling of Boc-cis-3-Aminocyclobutanecarboxylic Acid: A positive Kaiser test after the initial coupling is the most common issue.

    • Causality: The steric bulk of the cyclobutane ring hinders the approach of the activated amino acid to the N-terminus of the growing peptide chain.

    • Solution: Immediately proceed to a second coupling (double coupling) with fresh reagents. For persistently difficult couplings, consider increasing the reaction temperature to 30-40°C or switching to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) in place of or mixed with DMF.

  • Low Crude Peptide Purity: The final product may contain deletion sequences where the aminocyclobutane residue is missing.

    • Causality: This is a direct consequence of incomplete coupling in the previous step, followed by the capping of unreacted amines in subsequent steps (if capping is performed) or their reaction with the next amino acid.

    • Solution: Ensure a negative Kaiser test before proceeding to the next deprotection step. If a faint positive result persists after double coupling, it is advisable to cap the unreacted amines with acetic anhydride to prevent the formation of deletion peptides.

  • Aggregation: During the synthesis of longer peptides, the growing peptide chains can aggregate, leading to poor reagent accessibility and incomplete reactions.

    • Causality: The hydrophobic nature of the protecting groups and certain amino acid sequences can promote inter-chain hydrogen bonding.

    • Solution: The use of in situ neutralization, where the neutralization and coupling steps are combined, can minimize the time the peptide-resin is in the aggregation-prone neutral state.[5] Additionally, using resins with lower loading capacity can increase the distance between peptide chains, reducing aggregation.

Conclusion

The incorporation of Boc-protected this compound into peptides via Boc-SPPS is a viable and valuable strategy for creating novel peptidomimetics with unique structural and functional properties. While the steric hindrance of this non-canonical amino acid requires careful optimization of the coupling step, the use of potent activating reagents like HATU, extended reaction times, and diligent monitoring with the Kaiser test can lead to successful synthesis. The protocols and insights provided in these application notes offer a robust framework for researchers to harness the potential of this conformationally constrained building block in their peptide design and drug discovery efforts.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid. [Link]
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Wenschuh, H., et al. (1992). Comparative study of methods to couple hindered peptides. International Journal of Peptide and Protein Research, 40(3-4), 282-293.
  • Kowalczyk, W., et al. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Journal of Peptide Science, 24(6-7), e3084.
  • The Royal Society of Chemistry. (2008). Experimental procedures Solid phase peptide synthesis (SPPS). [Link]
  • Ignited Minds Journals. (n.d.). View of Fast and Efficient Purification of Synthetic Peptides By Preparative Chromatography Followed By Novel Fraction Minimizing Technique. [Link]
  • Agilent. (n.d.).
  • C&EN. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. [Link]
  • ResearchGate. (n.d.). Yields of peptides synthesized via modified Boc SPPS. [Link]
  • Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in Molecular Biology, 386, 3-35.
  • Nowick Laboratory, UCI Department of Chemistry. (n.d.).
  • SeRMN – NMR Service
  • The Royal Society of Chemistry. (2008).
  • Choi, W. (2020). Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy. Chapman University Digital Commons.
  • Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 57-72.
  • Beilstein Journals. (n.d.). Automated solid-phase peptide synthesis to obtain therapeutic peptides. [Link]
  • AAPPTec. (n.d.). Peptide Synthesis - FAQ. [Link]
  • St. Clair, J. R., et al. (2021). Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. STAR Protocols, 2(4), 100931.
  • Luxembourg Bio Technologies. (2011). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science, 17(4), 266-271.
  • LifeTein®. (n.d.). Basic Peptides synthesis introduction. [Link]
  • Balaji, V. N., et al. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research, 8(3), 178-186.

Sources

Application Notes & Protocols: Leveraging cis-3-Aminocyclobutanecarboxylic Acid for the Synthesis of Novel Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Peptidomimetics represent a significant advancement in drug discovery, offering the potential to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability.[1][2] A key strategy in the design of effective peptidomimetics is the incorporation of conformationally constrained non-natural amino acids.[3][4][5] This guide provides a comprehensive overview and detailed protocols for the utilization of cis-3-aminocyclobutanecarboxylic acid, a unique cyclic β-amino acid, in the solid-phase synthesis of novel peptidomimetics. We will explore the rationale behind its use, its impact on peptide secondary structure, and step-by-step methodologies for its efficient incorporation into peptide sequences.

Introduction: The Rationale for Constrained Peptidomimetics

The therapeutic potential of peptides is often hindered by their rapid degradation by proteases and their inability to maintain a bioactive conformation.[2][6] Peptidomimetics address these challenges by introducing modifications that mimic the essential structural features of the parent peptide while exhibiting enhanced stability and improved pharmacokinetic properties.[2][6] The incorporation of unnatural amino acids, particularly those with cyclic structures, is a powerful approach to restrict the conformational flexibility of the peptide backbone.[3][7] This pre-organization of the peptide into a specific secondary structure can lead to increased receptor binding affinity and biological activity.[4][5]

This compound is a particularly interesting building block for peptidomimetics. Its rigid cyclobutane ring imposes significant conformational constraints on the peptide backbone, influencing the local geometry and promoting the formation of well-defined secondary structures.[7][8] The cis stereochemistry of the amino and carboxyl groups further dictates the orientation of the side chains of adjacent amino acids, offering a unique tool for fine-tuning the three-dimensional structure of the resulting peptidomimetic.

Properties and Advantages of this compound

The incorporation of this compound into a peptide sequence offers several distinct advantages for drug development professionals:

  • Enhanced Proteolytic Stability: The non-natural β-amino acid structure is resistant to cleavage by common proteases, significantly extending the in vivo half-life of the peptidomimetic.[3]

  • Conformational Rigidity: The cyclobutane ring restricts the torsional angles of the peptide backbone, reducing the entropic penalty upon binding to a biological target and potentially increasing potency.[7][8]

  • Structural Diversity: The unique geometry of this building block allows for the creation of novel peptide topologies that are not accessible with natural amino acids, opening new avenues for exploring structure-activity relationships.

  • Scaffold for Further Functionalization: The cyclobutane ring can serve as a scaffold for the attachment of additional functional groups to further modulate the properties of the peptidomimetic.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The following protocols are designed for the manual solid-phase synthesis of peptidomimetics containing this compound using the widely adopted Fmoc/tBu strategy.[9][10][11]

Materials and Reagents
Reagent/MaterialRecommended Grade/Supplier
Fmoc-Rink Amide MBHA Resin100-200 mesh, 0.4-0.8 mmol/g
Fmoc-protected amino acidsStandard side-chain protection
Fmoc-cis-3-aminocyclobutanecarboxylic acidCommercially available
N,N-Dimethylformamide (DMF)Peptide synthesis grade
Dichloromethane (DCM)ACS grade
PiperidineReagent grade
N,N'-Diisopropylcarbodiimide (DIC)≥99%
Oxyma Pure≥99%
N,N-Diisopropylethylamine (DIPEA)Peptide synthesis grade
Trifluoroacetic acid (TFA)Reagent grade
Triisopropylsilane (TIS)≥98%
Diethyl etherAnhydrous
Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of Rink Amide resin in a fritted reaction vessel.

  • Add DMF to the resin until it is fully submerged.

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[9]

  • Drain the DMF using vacuum filtration.

  • Wash the resin three times with DMF.

Protocol 2: Standard Fmoc-Amino Acid Coupling Cycle

This cycle is repeated for each amino acid in the sequence.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.[10]

    • Agitate for 5 minutes, then drain.

    • Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.[10]

    • Drain the solution and wash the resin five times with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), Oxyma Pure (3 equivalents), and DIC (3 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

    • Drain the coupling solution and wash the resin three times with DMF.

Protocol 3: Incorporation of Fmoc-cis-3-Aminocyclobutanecarboxylic Acid

Due to the potential for steric hindrance from the cyclic structure, modified coupling conditions are recommended for this compound.

  • Fmoc Deprotection: Follow the standard deprotection procedure as described in Protocol 2.

  • This compound Coupling:

    • In a separate vial, dissolve Fmoc-cis-3-aminocyclobutanecarboxylic acid (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.

    • Add the activated solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. The extended coupling time helps to ensure complete reaction.

    • Perform a Kaiser test to monitor the reaction progress.

    • Drain the coupling solution and wash the resin three times with DMF.

Protocol 4: Cleavage and Deprotection
  • After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[9]

  • Agitate the mixture at room temperature for 2-3 hours.[10]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a 50 mL centrifuge tube filled with cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet twice more with cold diethyl ether.

  • Dry the crude peptide under vacuum.

Protocol 5: Purification and Analysis
  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Collect the fractions containing the desired peptide.

  • Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.

Visualization of the Workflow

The following diagrams illustrate the key steps in the synthesis and the resulting structure.

G cluster_0 SPPS Cycle for this compound Resin Swollen Resin with Free Amine Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling to Resin Washing1->Coupling Activation Activation of Fmoc-c3Aca-OH (HATU/HOAt/DIPEA) Activation->Coupling Washing2 DMF Wash Coupling->Washing2 NextCycle Repeat for Next Amino Acid Washing2->NextCycle

Caption: Workflow for the incorporation of this compound.

G AA1 ...-NH-CH(R1)-CO-... c3Aca ...-NH-CH(CH2)2CH(CO)-... note The cyclobutane ring in the peptidomimetic restricts backbone rotation compared to the flexible natural peptide. c3Aca->note

Caption: Conformational constraint imposed by the cyclobutane ring.

Expected Outcomes and Characterization

The incorporation of this compound is expected to yield peptidomimetics with altered conformational preferences compared to their natural peptide counterparts. Circular dichroism (CD) spectroscopy can be employed to analyze the secondary structure of the purified peptidomimetics in solution. It is anticipated that the presence of the cyclobutane residue will induce more defined structures, such as turns or helical folds.[7][8]

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques like NOESY and ROESY, can provide detailed insights into the three-dimensional structure and the specific intramolecular interactions stabilized by the cyclic residue.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Coupling of this compound Steric hindrance; Insufficient activation or coupling time.Use a more potent coupling reagent like HATU or HCTU.[10] Extend the coupling time to 4-6 hours. Double couple the amino acid.
Low Yield of Crude Peptide Incomplete deprotection or coupling at multiple steps; Aggregation of the peptide on the resin.Ensure fresh deprotection and coupling reagents are used. Incorporate chaotropic salts or use a different solvent system to disrupt aggregation.[12]
Multiple Peaks in HPLC Purification Deletion sequences; Racemization; Side reactions during cleavage.Optimize coupling and deprotection times. Use appropriate scavengers in the cleavage cocktail.

Conclusion

The use of this compound provides a robust strategy for the design and synthesis of novel peptidomimetics with enhanced stability and defined conformations. The protocols outlined in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of this unique building block in their quest for next-generation therapeutics. The ability to precisely control the three-dimensional structure of peptides opens up exciting possibilities for targeting challenging biological systems and developing drugs with improved efficacy and pharmacokinetic profiles.

References

  • Fülöp, F., Szatmári, I., & Kiss, L. (2017). Highly functionalized cyclic β-amino acid moieties as promising scaffolds in peptide research and drug design. Amino Acids, 49(9), 1535-1551. [Link]
  • Ramírez-López, P., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences, 22(10), 5092. [Link]
  • Hammond, M. C., & Bartlett, P. A. (2007). Synthesis of amino acid-derived cyclic acyl amidines for use in beta-strand peptidomimetics. The Journal of Organic Chemistry, 72(8), 3104–3107. [Link]
  • Lee, Y. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Electronic Lecture. [Link]
  • Rijkers, D. T. S. (2016). Synthesis of Cyclic Peptides and Peptidomimetics by Metathesis Reactions. In Metathesis in Natural Product Synthesis (pp. 1-46). Springer. [Link]
  • Notaro, A., et al. (2020). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(21), 12413–12440. [Link]
  • University of Bath. (n.d.). Synthesis of cyclic peptide natural products and peptidomimetics. [Link]
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254. [Link]
  • Pothiprati, H., & Kumar, V. (2021).
  • Tulla-Puche, J., & Albericio, F. (2011). Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis. Methods in Molecular Biology, 788, 135-149. [Link]
  • Balaji, V. N., et al. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research, 8(3), 178–186. [Link]
  • Balaji, V. N., et al. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Semantic Scholar. [Link]
  • Ramírez-López, P., et al. (2021).

Sources

Application Note: Utilizing cis-3-Aminocyclobutanecarboxylic Acid (CACA) for the Pharmacological Interrogation of GABA Receptors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in neuroscience and pharmacology.

Abstract: This guide provides a comprehensive overview and detailed protocols for the use of cis-3-Aminocyclobutanecarboxylic acid (CACA), a conformationally restricted analog of γ-aminobutyric acid (GABA), in the study of GABA receptor pharmacology. CACA is a valuable pharmacological tool due to its selectivity as a partial agonist for GABAρ (formerly GABA-C) receptors. We will explore its mechanism of action, receptor selectivity profile, and provide step-by-step experimental protocols for its application in electrophysiology, specifically using two-electrode voltage clamp (TEVC) on Xenopus oocytes. This document is intended to equip researchers with the necessary knowledge to effectively employ CACA as a probe to dissect the function of GABA receptor subtypes.

Introduction to CACA and GABA Receptors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), critical for maintaining balanced neuronal activity.[1] Its effects are mediated through three main classes of receptors: GABA-A, GABA-B, and GABA-C (now officially classified as GABA-A-ρ or simply GABAρ).[1][2]

  • GABA-A Receptors: These are ionotropic receptors that form a chloride ion channel.[3][4] Their activation leads to a rapid influx of Cl-, causing hyperpolarization and neuronal inhibition.[2][3] They are targets for major clinical drugs like benzodiazepines and barbiturates.[5]

  • GABA-B Receptors: These are metabotropic G-protein coupled receptors (GPCRs) that mediate slower, prolonged inhibitory signals by modulating Ca2+ and K+ channels.[1][2]

  • GABAρ (GABA-C) Receptors: Like GABA-A receptors, these are ionotropic chloride channels but are composed of ρ subunits (ρ1-3).[3][6] They are distinguished by a unique pharmacological profile: they are insensitive to the classical GABA-A antagonist bicuculline and to modulators like benzodiazepines and barbiturates.[5] They are highly sensitive to GABA, with EC50 values in the low micromolar range (~1 µM).

The development of subtype-selective ligands is crucial for isolating and studying the physiological roles of these different receptors. This compound (CACA) has emerged as a key tool in this endeavor. As a partially folded GABA analogue, CACA shows marked selectivity for GABAρ receptors, where it acts as a partial agonist, while having minimal to no effect on GABA-A receptors.[5] This selectivity allows researchers to specifically activate GABAρ-containing receptor populations, even in tissues where multiple GABA receptor subtypes are co-expressed.

Mechanism of Action and Receptor Selectivity of CACA

CACA's utility stems from its distinct pharmacological profile. It preferentially activates GABAρ receptors, which, upon binding, open an intrinsic chloride channel, leading to hyperpolarization of the cell membrane and neuronal inhibition.

GABA_Receptor_Signaling cluster_GABArho GABAρ Receptor (Ionotropic) cluster_GABAa GABA-A Receptor (Ionotropic) cluster_ligands Ligands GABArho GABAρ Receptor Extracellular Intracellular Cl_channel Cl⁻ Channel (Open) GABArho:p2->Cl_channel Gating Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization GABAa GABA-A Receptor Extracellular Intracellular Cl_a Cl⁻ Influx GABAa:p2->Cl_a Gating Cl_a->Hyperpolarization CACA CACA CACA->GABArho:p1  Partial Agonist (Selective) GABA GABA GABA->GABArho:p1 Full Agonist GABA->GABAa:p1 Full Agonist

Caption: CACA as a selective partial agonist for GABAρ receptors.

Quantitative Pharmacological Data

The selectivity of CACA is best understood by comparing its potency (EC50) and efficacy at different GABA receptor subtypes. The EC50 value represents the concentration of an agonist that produces 50% of the maximal response, providing a measure of the drug's potency.[7]

LigandReceptor SubtypePotency (EC50)Efficacy (Relative to GABA)Reference
GABA GABA-ρ1~1 µM100% (Full Agonist)[5]
GABA GABA-ρ2~800 nM100% (Full Agonist)[5]
CACA GABA-ρ1-Partial Agonist[5]
CACA GABA-ρ2~38 µM~60% (Partial Agonist)[5]
CACA GABA-ANo significant effectInactive[5]
CACA GABA-BNo significant effectInactive

Expert Insight: The significantly higher EC50 value and lower relative efficacy of CACA at GABAρ receptors compared to GABA itself define it as a partial agonist.[5] This property is experimentally useful: CACA can stabilize the receptor in an active conformation without producing the maximal physiological response seen with GABA. Its inactivity at GABA-A and GABA-B receptors makes it an excellent tool for isolating GABAρ-mediated currents in electrophysiological studies.[5]

Experimental Protocols

Protocol 3.1: Characterization of GABAρ Receptor Activation using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

TEVC in Xenopus oocytes is a robust system for studying the properties of ion channels. Oocytes can be injected with cRNAs encoding specific receptor subunits (e.g., human ρ1 or ρ2) to express functional homomeric GABAρ receptors.

Principle of the Assay: This protocol measures the chloride current that flows through GABAρ channels in response to agonist application. The oocyte membrane potential is "clamped" at a fixed voltage (e.g., -60 mV), and the current required to maintain this voltage is recorded. Application of an agonist like CACA will open the Cl- channels, and the resulting ion flow is measured as an inward current.

TEVC_Workflow A 1. Oocyte Preparation (Harvesting & Defolliculation) B 2. cRNA Injection (e.g., human GABAR-rho1 subunit) A->B C 3. Incubation (2-5 days for receptor expression) B->C D 4. Two-Electrode Voltage Clamp (TEVC) - Place oocyte in recording chamber - Impale with voltage & current electrodes C->D E 5. Perfusion & Recording - Perfuse with buffer (baseline) - Apply agonist (GABA, CACA) - Record current changes D->E F 6. Data Analysis - Measure peak current amplitude - Generate dose-response curves - Calculate EC50 & Hill slope E->F

Caption: Experimental workflow for TEVC analysis of GABA receptors.

Materials:

  • Xenopus laevis oocytes

  • cRNA for the desired GABAρ subunit (e.g., human ρ1)

  • Oocyte Ringer's solution (OR2): 82.5 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 5 mM HEPES, pH 7.4.[8]

  • Stock solutions of GABA and CACA (e.g., 100 mM in water)

  • TEVC setup (amplifier, electrodes, perfusion system)

  • Microinjection apparatus

Procedure:

  • Oocyte Preparation & Injection:

    • Harvest and prepare Stage V-VI oocytes from Xenopus laevis.

    • Inject each oocyte with ~50 nL of cRNA solution (e.g., 0.1-1.0 µg/µL) encoding the GABAρ subunit.

    • Incubate oocytes for 2-5 days at 16-18°C to allow for receptor expression.

  • TEVC Recording:

    • Place an injected oocyte in the recording chamber and perfuse continuously with OR2 buffer.

    • Impale the oocyte with two microelectrodes (filled with 3M KCl, resistance 0.5-2 MΩ).[8] One electrode measures membrane potential, and the other injects current.

    • Clamp the oocyte membrane potential at a holding potential of -60 mV or -70 mV.[8]

    • Scientist's Note: A holding potential of -60 mV is negative to the equilibrium potential for chloride in this system, ensuring that the opening of chloride channels will result in a measurable inward current.

  • Agonist Application & Data Acquisition:

    • Establish a stable baseline current in OR2 buffer.

    • Using a computer-controlled perfusion system, switch the solution to one containing a known concentration of CACA (e.g., starting from 1 µM and increasing to 1 mM). Apply for 10-30 seconds or until the current response reaches a peak.

    • Wash with OR2 buffer for 2-5 minutes between applications to ensure full recovery of the receptor.

    • Record the current trace throughout the experiment.

  • Constructing a Dose-Response Curve:

    • Repeat step 3 for a range of CACA concentrations (e.g., 1 µM, 3 µM, 10 µM, 30 µM, 100 µM, 300 µM, 1 mM).

    • As a positive control and for normalization, apply a saturating concentration of GABA (e.g., 100 µM) to determine the maximum possible current (Imax).

    • Trustworthiness Check: Include a negative control by perfusing a non-injected oocyte with the highest concentration of CACA; no response should be observed.[8]

  • Data Analysis:

    • Measure the peak amplitude of the inward current for each CACA concentration.

    • Normalize the responses by dividing the peak current at each concentration by the maximal current obtained with saturating GABA.

    • Plot the normalized response versus the logarithm of the CACA concentration.

    • Fit the data to a sigmoidal dose-response equation (e.g., the Hill equation) to determine the EC50 and the Hill slope (nH).

      • Response = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * nH))

Expected Results: The experiment should yield a sigmoidal dose-response curve for CACA. The calculated EC50 should be in the micromolar range (e.g., ~38 µM for ρ2 receptors), consistent with published data.[5] The maximal response elicited by CACA will be a fraction of the maximal response elicited by GABA, confirming its partial agonist activity.

References

  • ResearchGate. (n.d.). cis-Aminocrotonic acid (CACA) selectively activates GABA C Rs and... | Download Scientific Diagram.
  • ResearchGate. (n.d.). Perfusion of the GABA C agonist CACA produces currents in interneurons....
  • Al-Khatib, K., et al. (2022). Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity. Pharmaceuticals, 15(1), 99.
  • ResearchGate. (n.d.). Summary of the activities of GABA C -selective agonists.
  • D'Arrigo, G., et al. (2010). Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. Journal of Biomolecular Screening.
  • Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. Journal of Biological Chemistry, 287(48), 40224–40231.
  • Olsen, R. W. (n.d.). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition.
  • Jones, G. P., & Neal, M. J. (1976). Selective Inhibition of Neuronal GABA Uptake by cis-1,3-aminocyclohexane Carboxylic Acid. Nature, 264(5583), 281-4.
  • News-Medical.Net. (2020). An Overview of GABA Receptor Pharmacology.
  • Hollands, E. C., et al. (2009). Population patch-clamp electrophysiology analysis of recombinant GABAA alpha1beta3gamma2 channels expressed in HEK-293 cells. Journal of Biomolecular Screening, 14(7), 771-80.
  • ResearchGate. (n.d.). (PDF) Population patch-clamp electrophysiology analysis of recombinant GABAA alpha1beta3gamma2 channels expressed in HEK-293 cells.
  • Masi, A., et al. (2021). Dissecting the Molecular Determinants of GABAA Receptors Current Rundown, a Hallmark of Refractory Human Epilepsy. International Journal of Molecular Sciences, 22(7), 3561.
  • Sallard, E., et al. (2021). Electrophysiology of ionotropic GABA receptors. Cellular and Molecular Life Sciences, 78(13), 5341–5370.
  • Hleihil, M., et al. (2023). GABA Receptor. StatPearls.
  • Möhler, H. (2006). GABAA receptors: structure, function, and pharmacology. Handbook of Experimental Pharmacology, (174), 263-71.
  • ResearchGate. (n.d.). GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid.
  • Cash, D. J., & Subbarao, K. (1987). Functionally Relevant Gamma-Aminobutyric acidA Receptors: Equivalence Between Receptor Affinity (Kd) and Potency (EC50)?. Brain Research, 422(2), 295-303.
  • The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values.
  • Ziemba, A. J., & Forman, S. A. (2018). GABA Type A Receptor Activation in the Allosteric Coagonist Model Framework: Relationship between EC50 and Basal Activity. Molecular Pharmacology, 94(4), 1145–1154.
  • YouTube. (2016). Structure and function of the GABAA receptor.

Sources

Application Notes & Protocols: Characterizing cis-3-Aminocyclobutanecarboxylic Acid in GABAergic Signaling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Scientific Context

Cis-3-Aminocyclobutanecarboxylic acid is a conformationally restricted analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[1][2] Its rigid cyclobutane ring "locks" the amino and carboxylic acid groups into a specific spatial arrangement, making it a valuable tool for probing the structural requirements of GABA-interacting proteins, such as receptors and transporters.[1] Understanding how this specific conformation influences binding and function is critical for the rational design of novel therapeutics targeting the GABAergic system for conditions like epilepsy, anxiety, and other neurological disorders.

This guide provides detailed protocols for two fundamental in vitro assays designed to characterize the pharmacological activity of this compound: a radiolabeled GABA uptake inhibition assay and a whole-cell patch-clamp electrophysiology assay to assess direct modulation of GABA-A receptors. The causality behind experimental choices and the inclusion of self-validating controls are emphasized to ensure robust and reproducible data.

Application Note 1: Quantifying Inhibition of GABA Transporters (GATs)

Principle: GABA transporters (GATs) are responsible for clearing GABA from the synaptic cleft, thereby terminating its inhibitory signal. Inhibition of GATs prolongs the presence of GABA in the synapse, enhancing inhibitory tone. This assay quantifies the ability of this compound to compete with radiolabeled GABA for uptake into cells or synaptosomes expressing GATs. The reduction in accumulated radioactivity in the presence of the test compound is a direct measure of its inhibitory potency.[3]

Workflow Overview:

GABAUptakeWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Culture GAT-expressing cells (e.g., HEK293-hGAT1) or prepare synaptosomes P2 Prepare Assay Buffer and Solutions (Test Compound, [3H]GABA, Inhibitors) A1 Pre-incubate cells/synaptosomes with Test Compound or Controls P2->A1 Add to plate A2 Initiate uptake by adding [3H]GABA A1->A2 A3 Incubate for a defined period (e.g., 10-20 min) A2->A3 A4 Terminate uptake by rapid vacuum filtration & washing A3->A4 D1 Quantify radioactivity using liquid scintillation counting A4->D1 Count filter mats D2 Calculate % Inhibition vs. Controls D1->D2 D3 Plot Dose-Response Curve and determine IC50 D2->D3

Caption: Workflow for the [³H]GABA Uptake Inhibition Assay.

Detailed Protocol: [³H]GABA Uptake Inhibition Assay

This protocol is optimized for a 96-well format using either adherent cells stably expressing a specific GAT isoform (e.g., HEK293-hGAT-1) or purified synaptosomes.

1. Reagents and Materials:

  • Cell Lines/Tissue: HEK293 cells stably expressing the GABA transporter of interest (e.g., GAT-1, GAT-3) or freshly prepared rodent cortical synaptosomes.[4]

  • Radioligand: [³H]GABA (specific activity ~30-60 Ci/mmol).

  • Test Compound: this compound stock solution (e.g., 100 mM in dH₂O).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.

  • Positive Control (Inhibitor): Tiagabine or Nipecotic acid for GAT-1. β-alanine for GAT-3.[4]

  • Scintillation Cocktail: Suitable for aqueous samples.

  • Apparatus: 96-well cell culture plates, vacuum filtration manifold, glass fiber filter mats (GF/B or GF/C), liquid scintillation counter.

2. Step-by-Step Methodology:

  • Cell Plating (for Adherent Cells): Seed the GAT-expressing cells into 96-well plates at a density that will yield a near-confluent monolayer on the day of the assay. Incubate under standard conditions (e.g., 37°C, 5% CO₂).

  • Preparation of Assay Plate: On the day of the assay, aspirate the culture medium. Wash each well twice with 200 µL of pre-warmed (37°C) Assay Buffer.

  • Pre-incubation: Add 150 µL of Assay Buffer to each well. Then, add 50 µL of the test compound (this compound) at various concentrations (4x final concentration) or control solutions to the appropriate wells.

    • Total Uptake: 50 µL of Assay Buffer.

    • Non-specific Uptake: 50 µL of a saturating concentration of a known GAT inhibitor (e.g., 1 mM Tiagabine) to define background.[5]

    • Test Compound: 50 µL of this compound dilutions.

  • Incubate the plate for 20-30 minutes at 37°C.[5]

  • Initiation of Uptake: Initiate the uptake reaction by adding 50 µL of Assay Buffer containing [³H]GABA (e.g., at a final concentration of 10-20 nM). The final assay volume is 250 µL.

  • Incubation: Incubate the plate for a predetermined linear uptake time (typically 10-20 minutes) at 37°C. This duration must be optimized in preliminary experiments to ensure the reaction is in the linear range.

  • Termination of Uptake: Terminate the assay by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold Assay Buffer. Alternatively, for both cells and synaptosomes, terminate by rapid vacuum filtration onto glass fiber filter mats, followed by 3-5 quick washes with ice-cold buffer.[5]

  • Quantification: Lyse the cells in the wells with 50 µL of 1% SDS or place the filter mats into scintillation vials. Add 4-5 mL of scintillation cocktail.

  • Counting: Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

3. Data Analysis and Interpretation:

  • Calculate Specific Uptake:

    • Specific Uptake (CPM) = Total Uptake (CPM) - Non-specific Uptake (CPM)

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (CPM in presence of Test Compound - Non-specific CPM) / (Specific Uptake CPM)] x 100

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the test compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific [³H]GABA uptake.

Control Purpose Expected Outcome
Total Uptake Represents maximum transporter activity.High CPM value.
Non-specific Uptake Defines background signal (passive diffusion/non-transporter binding).Low CPM value.
Positive Control Validates assay performance and confirms GAT activity.>90% inhibition of specific uptake.
Vehicle Control Ensures the solvent for the test compound has no effect.CPM comparable to Total Uptake.

Application Note 2: Assessing Direct GABA-A Receptor Modulation

Principle: As a GABA analog, this compound may directly activate GABA-A receptors (as an agonist) or modulate their function in the presence of GABA (as a positive or negative allosteric modulator). Whole-cell patch-clamp electrophysiology is the gold standard for measuring these effects.[6][7] This technique measures the flow of chloride ions through the GABA-A receptor channel in real-time, providing direct functional data on potency (EC₅₀) and efficacy.[8]

GABA-A Receptor Signaling Pathway:

GABASignaling cluster_receptor GABA-A Receptor (Ligand-gated Ion Channel) GABA_A Pentameric GABA-A Receptor GABA_A->Cl_ion Channel Opens Hyperpolarization Membrane Hyperpolarization GABA_A->Hyperpolarization Causes GABA GABA or This compound (Agonist) GABA->GABA_A Binds to receptor Influx Cl⁻ Influx Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Leads to

Caption: Agonist activation of the GABA-A receptor pathway.

Detailed Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed for cultured cells (e.g., HEK293 or CHO) expressing specific recombinant GABA-A receptor subtypes (e.g., α₁β₂γ₂) or for primary cultured neurons.[9][10]

1. Reagents and Materials:

  • Cells: Cells expressing the GABA-A receptor subtype of interest.

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP. pH adjusted to 7.2 with KOH. (High chloride concentration sets the reversal potential near 0 mV for robust inward currents at negative holding potentials).[8]

  • Test Compound: this compound.

  • Control Agonist: GABA.

  • Control Antagonist: Bicuculline or Gabazine (SR-95531).[6]

  • Apparatus: Inverted microscope, patch-clamp amplifier, digitizer, computer with acquisition software, micromanipulators, perfusion system, and borosilicate glass capillaries for pipette pulling.

2. Step-by-Step Methodology:

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-6 MΩ when filled with the internal solution.

  • Cell Preparation: Place a coverslip with cultured cells into the recording chamber on the microscope stage. Continuously perfuse the chamber with the external solution.

  • Obtaining a Gigaseal: Under visual guidance, approach a single, healthy-looking cell with the micropipette. Apply slight positive pressure. Upon contact, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration. The pipette interior is now continuous with the cell cytoplasm.

  • Voltage Clamp: Clamp the cell's membrane potential at -60 mV.

  • Compound Application: Using a rapid perfusion system, apply GABA at a known concentration (e.g., EC₅₀ concentration) to elicit a control current.

  • Testing for Agonist Activity: Apply increasing concentrations of this compound alone to the cell. Record any elicited currents. A robust inward current that is blocked by the antagonist Bicuculline indicates agonist activity.

  • Testing for Modulatory Activity: If no agonist activity is observed, co-apply a fixed, low concentration of GABA (e.g., EC₁₀-EC₂₀) along with increasing concentrations of this compound. Compare the current amplitude to that elicited by the low GABA concentration alone.

    • Potentiation (Positive Modulation): Increased current amplitude.

    • Inhibition (Negative Modulation): Decreased current amplitude.

  • Washout: After each application, ensure a complete washout with the external solution and allow the cell to recover before the next application.

3. Data Analysis and Interpretation:

  • Measure Peak Current: For each compound application, measure the peak amplitude of the inward current (in picoamperes, pA).

  • Normalize Data: Normalize the responses to the maximal current elicited by a saturating concentration of GABA to account for variability in receptor expression between cells.

  • Determine Potency (EC₅₀) and Efficacy:

    • For Agonists: Plot the normalized current against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for half-maximal effect) and the maximal response relative to GABA (efficacy).

    • For Modulators: Plot the % potentiation or inhibition against the logarithm of the modulator concentration to determine the EC₅₀ for the modulatory effect.

Parameter Description Interpretation
EC₅₀ The concentration of the compound that produces 50% of its maximal effect.A lower EC₅₀ indicates higher potency.
Efficacy The maximal response produced by the compound relative to the endogenous ligand (GABA).A full agonist has efficacy similar to GABA; a partial agonist has lower efficacy.
Modulation The ability to change the receptor's response to GABA.Measured as % increase or decrease in GABA-evoked current.

By systematically applying these detailed protocols, researchers can precisely define the in vitro pharmacological profile of this compound, elucidating its mechanism of action within the GABAergic system and providing a solid foundation for further drug development efforts.

References

  • Celentano, J. J., & Wong, R. K. (1994). Electrophysiological mapping of GABAA receptor-mediated inhibition in adult rat somatosensory cortex. Journal of Neurophysiology, 72(6), 2853-2865. [Link]
  • Allan, R. D., Curtis, D. R., Headley, P. M., Johnston, G. A., Kennedy, S. M., Lodge, D., & Twitchin, B. (1980). Cyclobutane analogs of GABA. Neurochemical Research, 5(4), 393-400. [Link]
  • D'Souza, M. S., & Garcia, M. L. (2015). Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. Journal of Pharmacological and Toxicological Methods, 76, 56-64. [Link]
  • Bormann, J., Hamill, O. P., & Sakmann, B. (1987). Patch-clamp study of gamma-aminobutyric acid receptor Cl- channels in cultured astrocytes. Proceedings of the National Academy of Sciences, 84(18), 6430-6434. [Link]
  • Sophion Bioscience. (n.d.). Ligand-activation of GABAA receptors on the automated patch clamp platforms QPatch and Qube 384 using conventional electrophysiology and optopharmacology.
  • Corey, J. L., Davidson, N., Lester, H. A., Brecha, N., & Quick, M. W. (1994). A homogeneous assay to assess GABA transporter activity. Current Protocols in Neuroscience, Chapter 3, Unit 3.3. [Link]
  • Danker, T., & Asmild, T. F. (2020). Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. Current Protocols in Pharmacology, 89(1), e75. [Link]
  • Wikipedia contributors. (2023, December 2). GABA analogue. In Wikipedia, The Free Encyclopedia. [Link]
  • López-Corcuera, B., Geerlings, A., & Aragón, C. (2001). GABA uptake by purified avian Müller glia cells in culture. Neurotoxicity Research, 12(2), 145-153. [Link]
  • De Mello, F. G., & de Mello, M. C. (1985). GABA uptake and release in purified neuronal and nonneuronal cultures from chick embryo retina. Journal of Neurochemistry, 44(4), 1083-1089. [Link]
  • Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol.

Sources

Application Notes & Protocols: Investigating Neurological Disorders with cis-3-Aminocyclobutanecarboxylic Acid (cis-3-ACBC)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction & Scientific Background

The delicate balance between excitatory and inhibitory neurotransmission, primarily mediated by glutamate and γ-aminobutyric acid (GABA) respectively, is fundamental to proper central nervous system (CNS) function.[1] Disruption of this equilibrium, particularly a deficit in GABAergic inhibition, is a key factor in the pathophysiology of numerous neurological disorders, most notably epilepsy.[1][2][3] Consequently, enhancing GABAergic signaling is a cornerstone of therapeutic strategies for these conditions.[4]

One critical mechanism for regulating synaptic GABA concentration is its rapid reuptake from the synaptic cleft by GABA transporters (GATs).[5][6] By inhibiting these transporters, the dwell time and concentration of GABA in the synapse are increased, thereby augmenting inhibitory signaling.

cis-3-Aminocyclobutanecarboxylic acid (cis-3-ACBC) is a conformationally restricted analog of GABA. Its primary mechanism of action is the inhibition of GABA uptake, making it a valuable pharmacological tool for studying the role of GABAergic deficits in neurological disorders. While older literature may refer to it as a selective neuronal uptake inhibitor, it's more precise to consider its activity across the different GAT isoforms which are expressed in both neurons and glial cells.[5][7] This guide provides a detailed overview of cis-3-ACBC's mechanism and presents robust protocols for its application in neurological disorder research, with a focus on epilepsy models.

Core Mechanism of Action: Modulation of the GABAergic Synapse

The termination of GABA's synaptic action is accomplished through its removal from the synaptic cleft by four distinct transporter proteins: GAT-1, GAT-2, GAT-3, and BGT-1.[5][7] GAT-1 and GAT-3 are the predominant isoforms in the brain, with GAT-1 primarily located on presynaptic GABAergic neurons and GAT-3 almost exclusively on astrocytes.[7][8][9]

cis-3-ACBC functions as a competitive inhibitor at these transport sites.[6] By occupying the transporter's binding site, it prevents the reuptake of GABA from the synapse into presynaptic neurons and surrounding glial cells. This action leads to:

  • Increased Synaptic GABA Concentration: Prolonging the presence of GABA in the synaptic cleft.

  • Enhanced Postsynaptic Receptor Activation: Leading to a greater and more sustained activation of both synaptic and extrasynaptic GABAA and GABAB receptors.

  • Strengthened Inhibitory Tone: This ultimately dampens neuronal hyperexcitability, which is the cellular hallmark of seizure activity.[2]

The diagram below illustrates the effect of cis-3-ACBC on a GABAergic synapse.

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Astrocyte Process GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GAT1 GABA Transporter (GAT-1) Ca_channel Voltage-gated Ca²⁺ Channel Ca_channel->GABA_vesicle Triggers GABA->GAT1 Reuptake GABA_R GABA Receptor GABA->GABA_R Binds GAT3 GABA Transporter (GAT-3) GABA->GAT3 Reuptake ACBC cis-3-ACBC ACBC->GAT1 Inhibits ACBC->GAT3 Inhibits Cl_ion Cl⁻ Influx (Hyperpolarization) GABA_R->Cl_ion Activates

Caption: Mechanism of cis-3-ACBC at a GABAergic synapse.

Applications in Epilepsy Research

Given that impaired GABAergic function is a key contributor to epilepsy, cis-3-ACBC serves as an excellent tool to probe the therapeutic potential of GAT inhibition.[1][3] Its use in preclinical seizure models allows researchers to investigate how augmenting synaptic GABA levels can prevent or terminate seizure activity. This approach is clinically validated by the antiepileptic drug tiagabine, which is a GAT-1 selective inhibitor.[2]

Rationale for Use in Seizure Models:

  • Investigating Pathophysiology: To determine the extent to which deficits in GABA reuptake contribute to seizure susceptibility in various genetic or acquired epilepsy models.

  • Target Validation: To validate GABA transporters as a viable target for novel anticonvulsant drug development.

  • Screening and Efficacy Testing: To assess the anticonvulsant potential of GAT inhibition in well-established seizure models, such as those induced by pentylenetetrazole (PTZ) or pilocarpine.[10]

Experimental Protocols & Methodologies

The following protocols provide a framework for characterizing the effects of cis-3-ACBC both in vitro and in vivo.

Protocol 4.1: In Vitro Characterization - [³H]-GABA Uptake Assay

This protocol measures the ability of cis-3-ACBC to inhibit GABA uptake in a cellular or synaptosomal preparation. The method is adapted from standard neurotransmitter uptake assays.[11][12][13]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of cis-3-ACBC for GABA transporters.

Materials:

  • HEK293 cells stably expressing a specific human GAT isoform (e.g., hGAT-1 or hGAT-3), or primary cortical neurons/astrocytes, or synaptosomes prepared from rodent brain tissue.

  • Uptake Buffer: 10 mM HEPES, 150 mM NaCl, 5 mM KCl, 1 mM MgSO₄, 10 mM D-glucose, pH 7.5.

  • [³H]-GABA (Tritiated GABA).

  • cis-3-ACBC stock solution.

  • Unlabeled GABA (for determining non-specific uptake).

  • Scintillation fluid and vials.

  • 96-well cell culture plates (poly-D-lysine coated).

Procedure:

  • Cell Plating: Plate cells (e.g., 50,000 cells/well) in a 96-well plate and allow them to adhere for 24 hours.[11][13]

  • Preparation: Prepare serial dilutions of cis-3-ACBC in Uptake Buffer. A typical concentration range would be from 1 nM to 1 mM.

  • Washing: Gently wash the cells twice with 200 µL of pre-warmed (37°C) Uptake Buffer.

  • Pre-incubation: Add 100 µL of the cis-3-ACBC dilutions (or buffer for control wells) to the appropriate wells. For non-specific uptake control, add a high concentration of unlabeled GABA (e.g., 1 mM). Incubate for 10-15 minutes at 37°C.

  • Initiate Uptake: Add 100 µL of Uptake Buffer containing [³H]-GABA to each well to initiate the reaction. The final concentration of [³H]-GABA should be below its Kₘ value for the transporter (e.g., 30 nM).[13]

  • Incubation: Incubate the plate for a short, defined period (e.g., 3-5 minutes) at 37°C.[13] Causality Note: This short incubation time ensures measurement of the initial uptake rate and prevents saturation of the transporter.

  • Termination: Rapidly terminate the uptake by aspirating the solution and washing the cells three times with 200 µL of ice-cold Uptake Buffer. Trustworthiness Note: Rapid, cold washing is critical to stop the transport process and remove extracellular radiolabel without causing cell lysis.

  • Lysis & Scintillation Counting: Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer. Transfer the lysate to a scintillation vial, add 4 mL of scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of cis-3-ACBC relative to the control (total uptake) after subtracting the non-specific uptake. Plot the percent inhibition against the log concentration of cis-3-ACBC and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 4.2: In Vivo Evaluation - Pentylenetetrazole (PTZ)-Induced Seizure Model

This protocol assesses the anticonvulsant efficacy of cis-3-ACBC in a widely used chemical-induced seizure model in rodents.

Objective: To evaluate the ability of cis-3-ACBC to increase the latency to seizure onset and reduce the severity of seizures induced by PTZ.

Materials:

  • Male adult mice (e.g., C57BL/6) or rats (e.g., Wistar).

  • cis-3-ACBC.

  • Vehicle (e.g., 0.9% saline).

  • Pentylenetetrazole (PTZ) solution (e.g., 60 mg/kg in saline for mice, administered intraperitoneally, i.p.).

  • Observation chambers.

  • Timers.

Workflow Diagram:

cluster_workflow In Vivo Anticonvulsant Testing Workflow A 1. Animal Acclimation (≥7 days) B 2. Group Assignment (Vehicle vs. cis-3-ACBC) A->B C 3. Pre-treatment (Administer Vehicle or cis-3-ACBC, i.p.) B->C D 4. Pre-treatment Interval (e.g., 30 minutes) C->D E 5. Seizure Induction (Administer PTZ, i.p.) D->E F 6. Behavioral Observation (Record Latency & Severity) E->F G 7. Data Analysis (Statistical Comparison) F->G

Caption: Workflow for in vivo anticonvulsant screening.

Procedure:

  • Animal Preparation: Allow animals to acclimate to the facility for at least one week. On the day of the experiment, weigh each animal and randomly assign them to treatment groups (e.g., Vehicle, cis-3-ACBC 10 mg/kg, cis-3-ACBC 30 mg/kg).

  • Pre-treatment: Administer the assigned dose of cis-3-ACBC or vehicle via the desired route (e.g., i.p.). Expertise Note: The pre-treatment time (e.g., 30-60 minutes) should be based on the known or estimated pharmacokinetic profile of the compound to ensure it has reached effective concentrations in the brain at the time of seizure induction.

  • Seizure Induction: At the end of the pre-treatment interval, administer a convulsant dose of PTZ (i.p.). Immediately place the animal in an individual observation chamber.

  • Behavioral Scoring: Start a timer immediately after PTZ injection. Observe the animal continuously for 30 minutes and record the following parameters:

    • Latency to first myoclonic jerk: The time from PTZ injection to the first whole-body twitch.

    • Latency to generalized tonic-clonic seizure (GTCS): The time to the onset of a seizure characterized by loss of posture and tonic extension of the limbs.

    • Seizure Severity: Score the maximal seizure severity reached using a standardized scale (e.g., a modified Racine scale).

  • Ethical Considerations: Animals that experience severe, prolonged seizures should be euthanized according to approved institutional animal care and use committee (IACUC) protocols.

  • Data Analysis: Compare the latencies to seizure onset between groups using a t-test or one-way ANOVA followed by post-hoc tests. Analyze seizure severity scores using non-parametric tests like the Mann-Whitney U or Kruskal-Wallis test. A significant increase in latency or decrease in severity in the cis-3-ACBC group compared to the vehicle group indicates anticonvulsant activity.

Data Presentation & Interpretation

Quantitative data from these experiments should be summarized for clarity.

Table 1: In Vitro Inhibitory Activity of cis-3-ACBC on GABA Transporters

Transporter IsoformApparent Affinity (Kₘ) for GABAIC₅₀ of cis-3-ACBCSource(s)
hGAT-1~11 µMTo be determined[7]
hGAT-3~0.56 µMTo be determined[7]

Table 2: Example In Vivo Efficacy Data in PTZ Model (Hypothetical)

Treatment Group (i.p.)nLatency to GTCS (seconds, Mean ± SEM)% Seizure Protection
Vehicle10125 ± 150%
cis-3-ACBC (10 mg/kg)10250 ± 30*30%
cis-3-ACBC (30 mg/kg)10480 ± 55**70%

*p < 0.05, **p < 0.01 vs. Vehicle group.

Interpretation:

  • An IC₅₀ value in the low micromolar or nanomolar range from the in vitro assay would confirm cis-3-ACBC as a potent GAT inhibitor.

  • A dose-dependent increase in seizure latency and protection in the in vivo model would provide strong evidence for its anticonvulsant potential. This validates the hypothesis that enhancing synaptic GABA through GAT inhibition is a viable anti-seizure strategy.

Conclusion & Future Directions

This compound is a powerful research tool for dissecting the role of the GABAergic system in neurological disorders. The protocols outlined here provide a robust starting point for researchers to quantify its inhibitory effects on GABA transporters and evaluate its functional consequences in preclinical models of epilepsy. Future work could involve using cis-3-ACBC to explore the differential roles of neuronal versus glial GABA uptake in seizure control, or to investigate its potential in models of other neurological conditions where GABAergic dysfunction is implicated, such as anxiety or spasticity.

References

  • New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: I. Role of GABA as a Modulator of Seizure Activity and Recently Approved Medications Acting on the GABA System. (n.d.). PubMed Central. [Link]
  • GABAergic Mechanisms in Epilepsy. (2024).
  • Jones, G. P., & Neal, M. J. (1976). Selective Inhibition of Neuronal GABA Uptake by cis-1,3-aminocyclohexane Carboxylic Acid.
  • Valdizan, E. M., et al. (2012). Modulation of GABAergic transmission in development and neurodevelopmental disorders: investigating physiology and pathology to gain therapeutic perspectives. Frontiers in Cellular Neuroscience. [Link]
  • Houser, C. R. (2014).
  • New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: II. Treatments in Clinical Development. (n.d.). PubMed Central. [Link]
  • Verdon, G., et al. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO Journal. [Link]
  • In vivo magnetic resonance spectroscopy of GABA: A methodological review. (n.d.). PubMed Central. [Link]
  • GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions. (n.d.). PubMed Central. [Link]
  • Structural basis of GABA reuptake inhibition. (2022). PubMed Central. [Link]
  • Gonzalez-Lozano, M. A., et al. (2018). Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. Current Protocols in Pharmacology. [Link]
  • Minelli, A., et al. (1996). GAT-3, a high-affinity GABA plasma membrane transporter, is localized to astrocytic processes, and it is not confined to the vicinity of GABAergic synapses in the cerebral cortex. The Journal of Neuroscience. [Link]
  • Borden, L. A., et al. (1994). Cloning of the human homologue of the GABA transporter GAT-3 and identification of a novel inhibitor with selectivity for this site. Receptors & Channels. [Link]
  • Molecular and Clinical Repercussions of GABA Transporter 1 Variants Gone Amiss: Links to Epilepsy and Developmental Spectrum Disorders. (2022). PubMed Central. [Link]
  • Szulczyk, B., et al. (2020). Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience. [Link]
  • GAT-3, a High-Affinity GABA Plasma Membrane Transporter, Is Localized to Astrocytic Processes, and It Is Not Confined to the Vicinity of GABAergic Synapses in the Cerebral Cortex. (1996).
  • Molecular basis of human GABA transporter 3 inhibition. (2025). PubMed Central. [Link]
  • Chen, Z., et al. (2015). Elevated Expression of Acid-Sensing Ion Channel 3 Inhibits Epilepsy via Activation of Interneurons. Molecular Neurobiology. [Link]

Sources

Application Notes and Protocols for cis-3-Aminocyclobutanecarboxylic Acid in the Development of Novel Analgesics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Imperative for Novel Analgesics and the Promise of GABAergic Modulation

The landscape of pain management is fraught with challenges, underscored by the limitations of current therapeutic options. Opioids, while potent, carry a significant risk of addiction, tolerance, and respiratory depression. Non-steroidal anti-inflammatory drugs (NSAIDs) are often insufficient for severe pain and are associated with gastrointestinal and cardiovascular side effects. This pressing clinical need fuels the exploration of alternative mechanistic pathways for inducing analgesia.

One of the most promising avenues of investigation lies in the modulation of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system (CNS).[1] GABAergic interneurons play a critical role in gating nociceptive signals within the spinal cord dorsal horn, effectively acting as a brake on pain transmission.[2][3] Augmenting this natural inhibitory tone presents a compelling strategy for pain relief.

cis-3-Aminocyclobutanecarboxylic acid (cis-3-ACBC) emerges as a molecule of significant interest in this context. As a conformationally restricted analog of GABA, its rigid cyclobutane scaffold offers the potential for selective interaction with GABA receptors, potentially leading to a more targeted and tolerable analgesic profile. While direct experimental data on the analgesic properties of cis-3-ACBC is not extensively available in public literature, its structural similarity to other known GABAergic modulators warrants a thorough investigation of its potential.

This document serves as a detailed guide for researchers embarking on the preclinical evaluation of this compound and similar GABA analogues for analgesic drug discovery. It provides a foundational understanding of the underlying neurobiology, detailed protocols for in vivo assessment, and a proposed synthetic route, grounded in established chemical principles.

Mechanism of Action: Targeting the GABAergic System for Pain Attenuation

The analgesic effect of GABAergic compounds is primarily mediated through their interaction with GABA receptors, which are broadly classified into ionotropic GABAA receptors and metabotropic GABAB receptors.

GABAA Receptor-Mediated Inhibition of Nociceptive Signaling

GABAA receptors are ligand-gated chloride ion channels that, upon activation by GABA or an agonist, allow an influx of chloride ions into the neuron.[2] This influx hyperpolarizes the cell membrane, making it more difficult for the neuron to fire an action potential and transmit pain signals. These receptors are strategically located on both presynaptic and postsynaptic neurons within the pain pathway.[2]

  • Postsynaptic Inhibition: Activation of postsynaptic GABAA receptors on dorsal horn neurons directly dampens their excitability, reducing the likelihood that they will relay nociceptive information to higher brain centers.

  • Presynaptic Inhibition: GABAA receptors are also present on the terminals of primary afferent fibers, the sensory neurons that carry pain signals from the periphery. Their activation here leads to a phenomenon known as primary afferent depolarization (PAD), which, despite being a depolarization, ultimately results in a reduced release of excitatory neurotransmitters (like glutamate and substance P) into the synapse, thereby "closing the gate" to pain transmission.[2]

The following diagram illustrates the pivotal role of GABAA receptors in modulating nociceptive transmission at the spinal cord level.

GABA_Signaling_Pathway cluster_0 Presynaptic Terminal (Nociceptor) cluster_1 Postsynaptic Neuron (Dorsal Horn) cluster_2 GABAergic Interneuron Glutamate_Vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_Vesicle->Glutamate Release GABA_A_Pre GABA-A Receptor GABA_A_Pre->Glutamate_Vesicle Inhibits Release AMPA_NMDA Glutamate Receptors (AMPA/NMDA) Pain_Signal_Ascending Ascending Pain Signal to Brain AMPA_NMDA->Pain_Signal_Ascending Excitatory Signal GABA_A_Post GABA-A Receptor GABA_A_Post->Pain_Signal_Ascending Inhibits Signal GABA_Vesicle GABA Vesicles GABA GABA GABA_Vesicle->GABA Release Nociceptive_Input Nociceptive Input Nociceptive_Input->Glutamate_Vesicle Action Potential Glutamate->AMPA_NMDA Binds GABA->GABA_A_Pre Binds GABA->GABA_A_Post Binds

Figure 1: GABAergic Modulation of Nociceptive Transmission in the Dorsal Horn.

Chemical Synthesis of this compound

A reliable and stereocontrolled synthesis of this compound is paramount for its pharmacological evaluation. While multiple routes to substituted cyclobutanes exist, a practical approach for laboratory-scale synthesis involves the reductive amination of a suitable keto-acid precursor. The following protocol outlines a proposed synthetic pathway starting from 3-oxocyclobutanecarboxylic acid. The critical step is the stereoselective reduction of an intermediate imine or related species to favor the cis isomer.

Proposed Synthetic Workflow

Synthesis_Workflow Start 3-Oxocyclobutanecarboxylic Acid Step1 Reductive Amination (e.g., with Benzylamine and a reducing agent) Start->Step1 Intermediate N-Benzyl-cis-3-aminocyclobutane- carboxylic Acid Step1->Intermediate Step2 Deprotection (e.g., Hydrogenolysis) Intermediate->Step2 Product cis-3-Aminocyclobutane- carboxylic Acid Step2->Product

Figure 2: Proposed synthetic workflow for this compound.
Protocol: Reductive Amination Approach

Materials:

  • 3-Oxocyclobutanecarboxylic acid

  • Benzylamine

  • Sodium cyanoborohydride (NaBH3CN) or a similar reducing agent

  • Methanol

  • Hydrochloric acid (HCl)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas (H2)

  • Ethyl acetate

  • Hexanes

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Imine Formation:

    • Dissolve 3-oxocyclobutanecarboxylic acid (1.0 eq) in methanol.

    • Add benzylamine (1.1 eq) to the solution and stir at room temperature for 1-2 hours to form the corresponding imine. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction to the Amine:

    • Cool the reaction mixture in an ice bath.

    • Slowly add sodium cyanoborohydride (1.5 eq). Caution: NaBH3CN is toxic and should be handled in a well-ventilated fume hood.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of 1M HCl until the solution is acidic.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Extract the aqueous layer with ethyl acetate. The desired product may be in either the aqueous or organic layer depending on the pH, so both should be checked.

    • Purify the crude product by column chromatography to isolate the N-benzyl-cis-3-aminocyclobutanecarboxylic acid. The cis and trans isomers may be separable at this stage.

  • Deprotection (Hydrogenolysis):

    • Dissolve the purified N-benzyl-cis-3-aminocyclobutanecarboxylic acid in methanol.

    • Add a catalytic amount of 10% Pd/C.

    • Subject the mixture to an atmosphere of hydrogen gas (e.g., using a balloon or a Parr hydrogenator) and stir vigorously for 12-24 hours.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

    • The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/ether).

Note on Stereoselectivity: The choice of reducing agent and reaction conditions can influence the cis/trans ratio of the product. Alternative reducing agents and solvent systems may need to be explored to optimize the yield of the desired cis isomer.

In Vivo Assessment of Analgesic Efficacy

The analgesic potential of cis-3-ACBC must be evaluated in established preclinical models of pain. The hot plate test and the acetic acid-induced writhing test are two widely used assays that assess central and peripheral analgesic effects, respectively.

Protocol 1: Hot Plate Test for Central Analgesia

The hot plate test is a model of thermal nociception that is sensitive to centrally acting analgesics. The latency of an animal to react to a heated surface is measured, with an increase in latency indicating an analgesic effect.

Workflow for Hot Plate Test

Hot_Plate_Workflow Acclimatize Acclimatize Mice to Test Room Baseline Determine Baseline Latency on Hot Plate Acclimatize->Baseline Administer Administer Vehicle or cis-3-ACBC (i.p. or p.o.) Baseline->Administer Test Measure Latency at Predetermined Time Points Administer->Test Analyze Calculate % Maximum Possible Effect (%MPE) Test->Analyze

Figure 3: Experimental workflow for the hot plate test.

Materials and Methods:

  • Animals: Male or female mice (e.g., Swiss Webster or C57BL/6), 20-30 g.

  • Apparatus: Hot plate analgesia meter with a heated surface maintained at a constant temperature (typically 52-55°C) and an enclosure to keep the animal on the plate.

  • Test Compound: this compound dissolved in a suitable vehicle (e.g., sterile saline).

  • Positive Control: Morphine (e.g., 5-10 mg/kg, subcutaneous).

  • Vehicle Control: The solvent used to dissolve the test compound.

Procedure:

  • Acclimatization: Allow the mice to acclimatize to the testing room for at least 30 minutes before the experiment.

  • Baseline Latency: Place each mouse individually on the hot plate and start a timer. Observe the animal for nocifensive behaviors such as hind paw licking, shaking, or jumping. The time from placement on the plate to the first clear sign of a pain response is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be established, at which point the animal is removed regardless of its response.

  • Drug Administration: Administer the vehicle, cis-3-ACBC at various doses, or the positive control (morphine) via the desired route (e.g., intraperitoneal or oral).

  • Post-Treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure the response latency as described in step 2.

  • Data Analysis: The analgesic effect is often expressed as the percentage of the Maximum Possible Effect (%MPE), calculated using the following formula:

    %MPE = [ (Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency) ] x 100

Data Interpretation:

Parameter Description Example Expected Outcome with Effective Analgesic
Baseline Latency The animal's initial reaction time to the thermal stimulus before drug administration.Typically in the range of 10-20 seconds.
Post-drug Latency The reaction time after administration of the test compound.A significant increase compared to baseline and vehicle control.
%MPE Normalizes the data to the maximum possible analgesic effect within the constraints of the assay.A dose-dependent increase in %MPE.
Protocol 2: Acetic Acid-Induced Writhing Test for Peripheral Analgesia

The writhing test is a chemical model of visceral pain that is sensitive to both central and peripheral analgesics. Intraperitoneal injection of acetic acid induces a characteristic stretching and writhing behavior, and a reduction in the number of writhes indicates an analgesic effect.

Materials and Methods:

  • Animals: Male or female mice (e.g., Swiss Webster), 20-30 g.

  • Inducing Agent: 0.6% acetic acid solution in sterile water.

  • Test Compound: this compound dissolved in a suitable vehicle.

  • Positive Control: A non-steroidal anti-inflammatory drug (NSAID) like diclofenac (e.g., 10 mg/kg, intraperitoneal).

  • Vehicle Control: The solvent used to dissolve the test compound.

Procedure:

  • Acclimatization: Allow the mice to acclimatize to the testing environment.

  • Drug Administration: Administer the vehicle, cis-3-ACBC at various doses, or the positive control (diclofenac) 30 minutes prior to the acetic acid injection.

  • Induction of Writhing: Inject 0.6% acetic acid intraperitoneally (10 mL/kg body weight).

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and start a timer. Count the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) over a 20-minute period, starting 5 minutes after the injection.

  • Data Analysis: Calculate the mean number of writhes for each group. The analgesic activity is expressed as the percentage inhibition of writhing, calculated as follows:

    % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100

Data Interpretation:

Parameter Description Example Expected Outcome with Effective Analgesic
Number of Writhes (Control) The average number of writhes in the vehicle-treated group.Typically in the range of 30-50 writhes over the observation period.
Number of Writhes (Test) The average number of writhes in the group treated with cis-3-ACBC.A significant, dose-dependent reduction compared to the control group.
% Inhibition The percentage reduction in writhing behavior.A dose-dependent increase in the percentage of inhibition.

Conclusion and Future Directions

This compound represents a compelling starting point for the development of novel, non-opioid analgesics targeting the GABAergic system. The protocols outlined in this document provide a robust framework for its synthesis and initial preclinical evaluation. While the lack of existing public data on this specific molecule necessitates a foundational screening approach, the principles of GABAergic modulation of pain are well-established, providing a strong rationale for this line of inquiry.

Future research should focus on a comprehensive dose-response characterization of cis-3-ACBC in both thermal and chemical pain models. Subsequent studies could explore its efficacy in more complex models of chronic and neuropathic pain. Furthermore, radioligand binding assays will be crucial to determine its affinity and selectivity for different GABAA receptor subtypes, which will be instrumental in understanding its mechanism of action and predicting its potential side-effect profile. The journey from a promising chemical scaffold to a clinically viable analgesic is long and complex, but with rigorous and systematic investigation, molecules like this compound hold the potential to address the significant unmet needs in pain management.

References

  • GABAergic pain modulation. (n.d.). In MDPI Encyclopedia.
  • Muhammad, N. (2014). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 5, 92-96.
  • What in vivo models are used for pain studies? (2025, May 27). Patsnap Synapse.
  • Du, X., et al. (2017). Local GABAergic signaling within sensory ganglia controls peripheral nociceptive transmission.
  • Rojas-Corrales, M. O., et al. (2019). View of Animal models to evaluate analgesic effects using isobolographic analysis. Journal of the Mexican Society of Anesthesiology, 42(1), 58-64.
  • In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (n.d.). Taylor & Francis.
  • Sriram, D., & Yogeeswari, P. (2017). Divergent Modulation of Nociception by Glutamatergic and GABAergic Neuronal Subpopulations in the Periaqueductal Gray. eNeuro, 4(2), ENEURO.0314-16.2017.
  • A Review of the Effects of Pain and Analgesia on Immune System Function and Inflammation: Relevance for Preclinical Studies. (n.d.). PubMed Central.
  • Bhagat, K., et al. (2021). Cyclopentene and cyclobutane phosphinic acid derivatives as GABA C receptor modulators. Future Medicinal Chemistry, 13(4), 369-387.
  • Chebib, M., et al. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. British Journal of Pharmacology, 134(7), 1533–1540.
  • Malcangio, M. (2009). The role of GABA in the mediation and perception of pain. Neuroscience & Biobehavioral Reviews, 33(7), 1087-1095.
  • Bidirectional modulation of nociception by GABA neurons in the dorsolateral pontine tegmentum that tonically inhibit spinally projecting noradrenergic A7 neurons. (n.d.). Semantic Scholar.
  • Z-cis-3-aminocyclohexanecarboxylic acid. (n.d.). Chem-Impex.
  • Duke, R. K., et al. (2009). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. Neurochemical Research, 34(9), 1698–1703.
  • cis-ACPD. (n.d.). HARTMANN ANALYTIC.
  • Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. (2017). Google Patents.
  • Jones, G. P., & Neal, M. J. (1976). Selective Inhibition of Neuronal GABA Uptake by cis-1,3-aminocyclohexane Carboxylic Acid.
  • Abdalla, W. A., et al. (2023). Exploring new cyclohexane carboxamides based GABA agonist: Design, synthesis, biological evaluation, in silico ADME and docking studies. Bioorganic Chemistry, 136, 106561.
  • Turan, A., et al. (2005). Gabapentin: an alternative to the cyclooxygenase-2 inhibitors for perioperative pain management. Anesthesia & Analgesia, 100(5), 1370-1373.
  • cis-3-Aminocyclohexanecarboxylic acid. (n.d.). PubChem.
  • Schoepp, D. D., et al. (1991). 1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. Journal of Neurochemistry, 57(2), 707–710.
  • How Do GABA Analogs Work? (2021, July 14). RxList.
  • Field, M. J., et al. (2007). Novel cyclopropyl beta-amino acid analogues of pregabalin and gabapentin that target the alpha2-delta protein. Journal of Medicinal Chemistry, 50(10), 2393–2400.
  • γ-Aminobutyric Acid(C) (GABA C ) Selective Antagonists Derived from the Bioisosteric Modification of 4-Aminocyclopent-1-enecarboxylic Acid: Amides and Hydroxamates. (2025, August 9). ResearchGate.
  • Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. (n.d.). ACS Publications.
  • (1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid. (n.d.). PubChem.

Sources

Application Notes & Protocols: The Role of Cyclobutane Scaffolds in Targeting Cancer Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cancer cell proliferation is intrinsically linked to metabolic reprogramming, with a pronounced dependency on the amino acid glutamine—a phenomenon often termed "glutamine addiction." This dependency has opened a therapeutic window for targeting the glutamine metabolism pathway, known as glutaminolysis. This document provides an in-depth guide on the role of cyclobutane-based molecules in this context. We will explore the dual application of the aminocyclobutanecarboxylic acid (ACBC) scaffold: as a backbone for PET imaging agents to diagnose and monitor tumor metabolism, and specifically, the role of cis-3-Aminocyclobutanecarboxylic acid as a linker in Proteolysis Targeting Chimera (PROTAC) technology. To provide practical, field-proven methodologies, we will detail experimental protocols using well-established glutaminase (GLS) inhibitors as a model for evaluating novel anti-cancer agents that target this critical metabolic pathway.

The Glutamine Addiction: A Hallmark of Cancer Metabolism

Many cancer cells exhibit a metabolic shift to support rapid proliferation and survival.[1] Beyond the well-known Warburg effect, a heightened dependence on glutamine is a key feature. Glutamine, the most abundant amino acid in the blood, serves multiple critical roles in cancer cells[2]:

  • Anaplerosis: Glutamine is converted to glutamate and then to α-ketoglutarate (α-KG), which replenishes the Tricarboxylic Acid (TCA) cycle to support energy production and the synthesis of biosynthetic precursors.[3][4]

  • Redox Homeostasis: Glutamate is a precursor for the synthesis of glutathione (GSH), a primary antioxidant that protects cancer cells from oxidative stress.[5]

  • Biosynthesis: The nitrogen from glutamine is essential for the synthesis of nucleotides and other non-essential amino acids.[2]

This metabolic pathway, known as glutaminolysis, is primarily initiated by the enzyme glutaminase (GLS), which exists in two isoforms, GLS1 and GLS2.[6] The upregulation of glutamine transporters (like ASCT2/SLC1A5) and GLS1 is a common feature in many aggressive cancers, including prostate and triple-negative breast cancer, making them prime targets for therapeutic intervention.[3]

The Aminocyclobutanecarboxylic Acid (ACBC) Scaffold in Oncology

The rigid cyclobutane ring of ACBC provides a unique structural scaffold that has been exploited in different facets of cancer drug design and diagnostics.

Diagnostic Application: ACBC Analogs as PET Imaging Agents

The upregulation of amino acid transporters on the surface of cancer cells can be exploited for diagnostic imaging. Synthetic amino acid analogs, such as anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid (¹⁸F-FACBC), are used as radiotracers for Positron Emission Tomography (PET).[7]

  • Mechanism: ¹⁸F-FACBC mimics natural amino acids and is actively transported into cancer cells, primarily through the sodium-dependent Alanine, Serine, and Cysteine Transporter 2 (ASCT2) and the sodium-independent L-type Amino Acid Transporter 1 (LAT1).[8]

  • Application: The accumulation of ¹⁸F-FACBC allows for the non-invasive visualization of tumors with high amino acid metabolism, proving particularly useful in imaging prostate cancer recurrence.[7] This diagnostic application validates the ACBC core as a structure readily recognized and internalized by cancer cells.

Therapeutic Application: this compound as a PROTAC Linker

While not a direct metabolic inhibitor, this compound serves a critical role in the innovative field of targeted protein degradation. It is employed as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[9]

  • PROTAC Technology: PROTACs are heterobifunctional molecules designed to eliminate specific disease-causing proteins. They consist of two distinct ligands connected by a chemical linker: one ligand binds to the target protein, and the other recruits an E3 ubiquitin ligase.[9] This proximity induces the ubiquitination of the target protein, marking it for degradation by the cell's proteasome.

  • Role of the Linker: The linker's structure, length, and flexibility are critical for the PROTAC's efficacy. cis-3-ACBC provides a rigid, defined scaffold that helps to correctly orient the two ends of the PROTAC, facilitating the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Targeting Glutaminolysis: Mechanism of Action

Directly inhibiting glutaminolysis has emerged as a powerful therapeutic strategy. Small molecule inhibitors targeting GLS1, such as Telaglenastat (CB-839) , have been extensively studied and serve as an excellent model for this approach.[3][4]

  • Mechanism: CB-839 is a potent, selective, and orally bioavailable allosteric inhibitor of GLS1. It binds to a pocket at the interface of GLS1 dimers, stabilizing an inactive tetrameric conformation of the enzyme.[10]

  • Cellular Consequences of GLS1 Inhibition:

    • Metabolic Shutdown: Blocks the conversion of glutamine to glutamate, depleting the TCA cycle of α-KG.

    • Increased Oxidative Stress: Reduces the intracellular pool of glutamate available for GSH synthesis, leading to an accumulation of reactive oxygen species (ROS).[11]

    • Signaling Disruption: Depletion of key metabolites can impact signaling pathways that sense cellular energy and nutrient status, such as the mTOR pathway.[12][13]

Glutaminolysis_Pathway_and_Inhibition Glutamine_ext Extracellular Glutamine ASCT2 ASCT2 Transporter Glutamine_ext->ASCT2 Glutamine_int Intracellular Glutamine ASCT2->Glutamine_int GLS1 Glutaminase (GLS1) Glutamine_int->GLS1 mTOR mTORC1 Signaling (Growth & Proliferation) Glutamine_int->mTOR Activates Glutamate Glutamate GLS1->Glutamate aKG α-Ketoglutarate Glutamate->aKG via GDH/ Transaminases GSH Glutathione (GSH) (Redox Balance) Glutamate->GSH TCA TCA Cycle (Energy & Biosynthesis) aKG->TCA Inhibitor CB-839 (GLS1 Inhibitor) Inhibitor->GLS1

Caption: The Glutaminolysis Pathway and its Inhibition by CB-839.

Key Protocols for Evaluating Glutaminase Inhibitors

The following protocols provide a framework for the preclinical evaluation of small molecule inhibitors targeting glutamine metabolism.

Protocol 1: In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound in glutamine-dependent cancer cell lines.

Rationale: This initial screen quantifies the compound's potency in inhibiting cell proliferation or inducing cell death. Comparing results between glutamine-addicted cells (e.g., PC-3, 22Rv1) and normal cells (e.g., CCD1072sk) can provide an early indication of the therapeutic window.[2][14]

Materials:

  • Cancer cell lines (e.g., PC-3, LNCaP) and a non-cancerous control line.

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS, 2 mM L-glutamine).

  • 96-well cell culture plates.

  • Test compound (GLS inhibitor) dissolved in DMSO.

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with 0.1% DMSO). Include "no cell" wells for background subtraction.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-3 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Correct for background absorbance. Normalize the data to the vehicle control wells (100% viability). Plot the normalized viability against the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.

Protocol 2: Western Blot Analysis of mTOR Pathway Modulation

Objective: To determine if GLS inhibition affects the mTOR signaling pathway.

Rationale: Glutamine availability is a key signal for mTORC1 activation, which promotes cell growth and proliferation.[15] Inhibiting glutaminolysis is expected to decrease mTORC1 activity, which can be monitored by the phosphorylation status of its downstream targets, S6K and 4E-BP1.[12][16]

Materials:

  • 6-well cell culture plates.

  • Test compound and vehicle (DMSO).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Primary antibodies: anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-Actin.

  • HRP-conjugated secondary antibodies.

  • ECL chemiluminescence substrate.

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the test compound at 1x and 5x its IC₅₀ for 24 hours. Include a vehicle control.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with 150 µL of RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using the BCA assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy and tolerability of a GLS inhibitor in a preclinical animal model.

Rationale: An in vivo study is essential to confirm that the in vitro activity translates into tumor growth inhibition in a complex biological system. This step assesses the compound's pharmacokinetics, pharmacodynamics, and overall safety.[17][18]

Materials:

  • Immunocompromised mice (e.g., athymic nude mice).

  • Glutamine-dependent cancer cell line (e.g., MDA-MB-231).

  • Matrigel.

  • Test compound formulated for oral gavage or intraperitoneal injection.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ cells suspended in 100 µL of a 1:1 mixture of PBS and Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group).

  • Treatment Administration:

    • Treatment Group: Administer the test compound at a predetermined dose and schedule (e.g., 200 mg/kg, twice daily by oral gavage).

    • Control Group: Administer the vehicle on the same schedule.

  • Monitoring: Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2. Monitor animal body weight and general health as indicators of toxicity.

  • Endpoint: Continue treatment for 21-28 days or until tumors in the control group reach the predetermined size limit.

  • Analysis: Euthanize the animals and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

InVivo_Workflow start Start: Select Cell Line (e.g., MDA-MB-231) implant Implant Cells into Immunocompromised Mice start->implant growth Monitor Tumor Growth (Target: ~120 mm³) implant->growth randomize Randomize Mice into Treatment & Vehicle Groups growth->randomize treat Administer Treatment Daily (e.g., 21 days) randomize->treat measure Measure Tumor Volume & Body Weight (2-3 times/week) treat->measure Iterative Process measure->treat endpoint Endpoint Reached measure->endpoint analysis Excise Tumors & Perform TGI Analysis endpoint->analysis

Caption: A Generalized Workflow for an In Vivo Xenograft Study.

Data Presentation & Interpretation

Clear data presentation is crucial for interpreting experimental outcomes.

Table 1: Example IC₅₀ Data for a Novel GLS Inhibitor (Compound X)

Cell Line Cancer Type Glutamine Dependence IC₅₀ (µM)
PC-3 Prostate Cancer High 2.13[14]
LNCaP Prostate Cancer High 6.14[14]
MDA-MB-231 Triple-Negative Breast High 1.60[17]
MCF-7 ER+ Breast Cancer Moderate 12.5

| CCD1072sk | Normal Fibroblast | Low | 15.39[14] |

Table 2: Example In Vivo Efficacy Data for Compound X

Group N Dose (mg/kg, BID) Mean Final Tumor Volume (mm³) TGI (%)
Vehicle 8 0 1250 ± 150 -

| Compound X | 8 | 200 | 550 ± 95 | 61.5 |

Conclusion and Future Perspectives

The aminocyclobutanecarboxylic acid scaffold is a versatile tool in oncology, finding utility in both the diagnosis of metabolically active tumors and the construction of advanced therapeutic modalities like PROTACs. While cis-3-ACBC itself is not a direct metabolic inhibitor, understanding its role highlights the broader importance of chemical scaffolds in drug design.

The strategy of targeting glutamine metabolism by inhibiting GLS1 remains a highly promising therapeutic avenue. The protocols detailed herein provide a robust framework for the preclinical validation of new chemical entities designed to exploit this critical metabolic vulnerability of cancer. Future efforts will likely focus on developing combination therapies—pairing GLS inhibitors with standard chemotherapy, radiation, or other targeted agents—to overcome potential resistance mechanisms and enhance anti-tumor efficacy.[4][11]

References

  • Frontiers in Oncology. (n.d.). Targeting Glutaminolysis: New Perspectives to Understand Cancer Development and Novel Strategies for Potential Target Therapies.
  • ScienceDirect. (n.d.). Therapeutic targeting of glutaminolysis as an essential strategy to combat cancer.
  • MDPI. (n.d.). Therapeutic Targeting of Glutaminolysis as a Novel Strategy to Combat Cancer Stem Cells.
  • PubMed Central. (n.d.). Disruption of redox balance in glutaminolytic triple negative breast cancer by inhibition of glutaminase and glutamate export.
  • ResearchGate. (n.d.). Inhibition of glutaminolysis in combination with other therapies to improve cancer treatment.
  • PubMed. (n.d.). Antitumoral activity of indole-3-carbinol cyclic tri- and tetrameric derivatives mixture in human breast cancer cells: in vitro and in vivo studies.
  • PubMed. (n.d.). Carboxylic acid metabolism in cancer: Mechanisms, microenvironment interactions, and therapeutic opportunities.
  • PubMed. (n.d.). Transport mechanisms of trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid in prostate cancer cells.
  • The Journal of Nuclear Medicine. (n.d.). Anti-1-Amino-3-18F-Fluorocyclobutane-1-Carboxylic Acid: Physiologic Uptake Patterns, Incidental Findings, and Variants That May Simulate Disease.
  • Turkish Journal of Medical Sciences. (n.d.). The Anti-proliferative Effect of a Novel Glutaminase Inhibitor IN-3 on Prostate Cancer Cells.
  • PubMed Central. (n.d.). The Role of mTOR Signaling as a Therapeutic Target in Cancer.
  • PubMed Central. (n.d.). Functional effect of indole-3 carbinol in the viability and invasive properties of cultured cancer cells.
  • MDPI. (n.d.). Antagonizing Glutamine Bioavailability Promotes Radiation Sensitivity in Prostate Cancer.
  • PubMed Central. (n.d.). Cisplatin in cancer therapy: molecular mechanisms of action.
  • BC Cancer. (n.d.). Chemotherapy Protocols.
  • PubMed Central. (n.d.). The role of the mTOR pathway in breast cancer stem cells (BCSCs): mechanisms and therapeutic potentials.
  • PubMed Central. (n.d.). Exploiting the Achilles' heel of cancer: disrupting glutamine metabolism for effective cancer treatment.
  • MDPI. (n.d.). mTOR Signaling Components in Tumor Mechanobiology.
  • MDPI. (n.d.). In Silico and In Vivo Studies of a Tumor-Penetrating and Interfering Peptide with Antitumoral Effect on Xenograft Models of Breast Cancer.
  • PubMed Central. (n.d.). Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy.
  • PubMed Central. (n.d.). mTOR Signaling in Metabolism and Cancer.
  • MDPI. (n.d.). Amino Acid Transporters and Glutamine Metabolism in Breast Cancer.

Sources

Application Note & Protocol: In Vivo Pharmacokinetic Profiling of cis-3-Aminocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

cis-3-Aminocyclobutanecarboxylic acid (cis-3-ACBC) is a synthetic cyclic non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and drug development.[1][2] Its rigid cyclobutane scaffold provides a unique conformational constraint, making it a valuable building block for designing peptidomimetics and other small molecule therapeutics. As a potential drug candidate or a critical pharmacophore, understanding its absorption, distribution, metabolism, and excretion (ADME) properties is paramount for predicting its efficacy and safety profile.[3][4] This application note provides a comprehensive, field-proven protocol for conducting in vivo pharmacokinetic (PK) studies of cis-3-ACBC in a rodent model, typically rats or mice. The methodologies outlined herein are designed to yield robust and reproducible data, enabling researchers to make informed decisions in the drug development pipeline.

The core principle of this protocol is to establish a self-validating system. This is achieved through rigorous sample handling, validated bioanalytical methods, and appropriate pharmacokinetic modeling, ensuring the integrity and trustworthiness of the generated data. We will delve into the causality behind key experimental choices, from the selection of the animal model to the specifics of the analytical quantification.

I. Experimental Design & Rationale

The design of an in vivo PK study is critical for obtaining meaningful data. The choice of animal model, dose, route of administration, and sampling schedule are all interconnected and must be carefully considered.

A. Animal Model Selection

For initial PK screening, the Sprague-Dawley or Wistar rat is often the model of choice due to its well-characterized physiology and metabolism, larger blood volume allowing for serial sampling, and historical data availability. The choice between male and female animals should be considered, or both may be used to assess potential sex-dependent differences in pharmacokinetics.

B. Dose Selection and Formulation

Dose selection should be guided by any available in vitro efficacy and toxicology data. For a first-in-animal PK study, a dose that is anticipated to be within the therapeutic window but well below any observed toxic levels is recommended. The formulation of cis-3-ACBC is critical for ensuring complete dissolution and bioavailability. A simple aqueous solution (e.g., in saline or phosphate-buffered saline) is often sufficient for this polar molecule. The formulation should be sterile and adjusted to a physiologically compatible pH (typically 7.2-7.4).

C. Route of Administration

To fully characterize the pharmacokinetics, both intravenous (IV) and oral (PO) administration routes are recommended.[5]

  • Intravenous (IV) Administration: An IV bolus dose allows for the determination of key distribution and elimination parameters, such as volume of distribution (Vd), clearance (CL), and elimination half-life (t½), assuming 100% bioavailability.

  • Oral (PO) Administration: Oral administration is crucial for assessing oral bioavailability (F%), the fraction of the administered dose that reaches systemic circulation. This is a critical parameter for orally delivered therapeutics.

D. Blood Sampling Schedule

The sampling schedule should be designed to capture the key phases of the pharmacokinetic profile: absorption (for PO), distribution, and elimination. A typical schedule for a small molecule might include time points such as:[5]

  • Pre-dose (0 min)

  • Post-IV dose: 2, 5, 15, 30 min, 1, 2, 4, 8, and 24 hours.

  • Post-PO dose: 15, 30 min, 1, 2, 4, 8, and 24 hours.

The exact time points may need to be adjusted based on the anticipated half-life of the compound.

II. Detailed In Vivo Protocol

This protocol outlines the key steps for conducting an in vivo pharmacokinetic study of cis-3-ACBC in rats. All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

A. Materials

  • This compound (high purity)

  • Vehicle (e.g., sterile 0.9% saline)

  • Sprague-Dawley rats (male, 250-300 g)

  • Anesthetic (e.g., isoflurane)

  • Cannulas (for jugular vein and/or carotid artery)

  • Syringes and needles

  • Blood collection tubes (e.g., K2EDTA-coated)

  • Centrifuge

  • Pipettes and tips

  • -80°C freezer

B. Animal Preparation and Dosing

  • Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the study.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing to minimize variability in oral absorption. Water should be available ad libitum.

  • Catheterization (Optional but Recommended): For serial blood sampling, surgical implantation of a catheter into the jugular vein or carotid artery is recommended. This reduces stress on the animal from repeated needle sticks. Allow for a 2-3 day recovery period after surgery.

  • Dosing:

    • IV Administration: Administer the formulated cis-3-ACBC as a bolus injection via the tail vein or a catheter. The dose volume should be low (e.g., 1-2 mL/kg).

    • PO Administration: Administer the formulated cis-3-ACBC via oral gavage. The volume should be appropriate for the size of the animal (e.g., 5-10 mL/kg).

C. Blood Sample Collection and Processing

  • Blood Collection: At each designated time point, collect approximately 100-200 µL of whole blood into K2EDTA-coated tubes.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.[5]

  • Sample Storage: Transfer the plasma supernatant to clearly labeled cryovials and store at -80°C until bioanalysis.[5]

Experimental Workflow Diagram

G cluster_pre Pre-Study Preparation cluster_study In Vivo Study Execution cluster_post Post-Study Analysis acclimatize Animal Acclimatization (1 week) fast Overnight Fasting (12 hours) acclimatize->fast formulate Formulate cis-3-ACBC (e.g., in saline) fast->formulate catheterize Surgical Catheterization (Optional, 2-3 day recovery) fast->catheterize dose_iv IV Dosing formulate->dose_iv dose_po PO Dosing formulate->dose_po blood_sample Serial Blood Sampling (Scheduled Time Points) dose_iv->blood_sample dose_po->blood_sample process_sample Plasma Separation (Centrifugation) blood_sample->process_sample store_sample Store Plasma at -80°C process_sample->store_sample bioanalysis LC-MS/MS Bioanalysis store_sample->bioanalysis pk_analysis Pharmacokinetic Modeling bioanalysis->pk_analysis report Data Reporting & Interpretation pk_analysis->report

Caption: Workflow for the in vivo pharmacokinetic study of cis-3-ACBC.

III. Bioanalytical Method: LC-MS/MS Quantification

Accurate quantification of cis-3-ACBC in plasma is crucial for reliable PK analysis. Due to its polar nature and lack of a strong chromophore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[6][7]

A. Rationale for LC-MS/MS

LC-MS/MS offers high sensitivity, selectivity, and throughput. The selectivity is achieved through the use of Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This minimizes interference from the complex plasma matrix.

B. Sample Preparation

The goal of sample preparation is to extract cis-3-ACBC from the plasma and remove proteins and other interfering substances.

  • Protein Precipitation (PPT): This is a simple and effective method for small molecules.

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of cold acetonitrile containing a suitable internal standard (IS). An ideal IS would be a stable isotope-labeled version of cis-3-ACBC (e.g., d4-cis-3-ACBC).

    • Vortex for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.[5]

C. Chromatographic and Mass Spectrometric Conditions

  • Chromatography: Due to the polar nature of cis-3-ACBC, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is often necessary to achieve adequate retention and separation from endogenous polar interferences.

    • Column: e.g., SeQuant ZIC-HILIC column

    • Mobile Phase A: Acetonitrile with 0.1% formic acid

    • Mobile Phase B: Water with 0.1% formic acid

    • Gradient: A gradient from high organic to increasing aqueous content.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: These need to be optimized by infusing a standard solution of cis-3-ACBC and the IS. For cis-3-ACBC (MW: 115.13 g/mol ), the protonated molecule [M+H]+ would be m/z 116.1.[1] A characteristic fragment ion would then be selected for the product ion.

D. Method Validation

The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA guidelines on bioanalytical method validation) to ensure its reliability.[8][9][10] Key validation parameters include:[11]

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision

  • Matrix Effect

  • Recovery

  • Stability (freeze-thaw, short-term, long-term)

Bioanalytical Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing thaw Thaw Plasma Samples add_is Add Internal Standard (in Acetonitrile) thaw->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject Sample supernatant->inject hilic HILIC Separation inject->hilic esi ESI+ Ionization hilic->esi mrm MRM Detection esi->mrm integrate Peak Integration mrm->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Bioanalytical workflow for the quantification of cis-3-ACBC in plasma.

IV. Pharmacokinetic Data Analysis

Once the plasma concentrations of cis-3-ACBC have been determined at each time point, the data can be analyzed to determine key PK parameters.

A. Software

Specialized software such as Phoenix WinNonlin, R with appropriate packages, or NONMEM is used for non-compartmental analysis (NCA) and/or compartmental modeling.

B. Non-Compartmental Analysis (NCA)

NCA is a direct method for calculating PK parameters from the concentration-time data without making assumptions about the underlying physiological model.[12][13]

C. Key Pharmacokinetic Parameters

The following table summarizes the key PK parameters to be determined:[14]

ParameterDescriptionCalculation (NCA)
Cmax Maximum observed plasma concentrationDirectly from the concentration-time data
Tmax Time to reach CmaxDirectly from the concentration-time data
AUC(0-t) Area under the concentration-time curve from time 0 to the last time pointLinear trapezoidal rule
AUC(0-inf) Area under the concentration-time curve from time 0 to infinityAUC(0-t) + (Last measurable concentration / Elimination rate constant)
Elimination half-life0.693 / Elimination rate constant
CL Clearance (for IV data)Dose / AUC(0-inf)
Vd Volume of distribution (for IV data)CL / Elimination rate constant
F% Oral Bioavailability(AUC(0-inf),oral / AUC(0-inf),IV) * (Dose,IV / Dose,oral) * 100

V. Conclusion

This application note provides a robust framework for the in vivo pharmacokinetic profiling of this compound. Adherence to these protocols, from careful experimental design and execution to validated bioanalytical quantification and appropriate data analysis, will ensure the generation of high-quality, reliable data. This information is critical for understanding the ADME properties of cis-3-ACBC and for guiding its further development as a potential therapeutic agent. The principles of causality, self-validation, and authoritative grounding are embedded throughout this guide to support the integrity of the scientific process.

VI. References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • MathWorks. Noncompartmental Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

Sources

Application Notes and Protocols: Experimental Design for Testing cis-3-Aminocyclobutanecarboxylic Acid Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing preclinical efficacy studies for cis-3-Aminocyclobutanecarboxylic acid (cis-3-ACBC). Cis-3-ACBC is a conformationally constrained analog of the neurotransmitter γ-aminobutyric acid (GABA). These application notes detail a multi-tiered experimental approach, beginning with in vitro characterization of its activity at GABA receptors and transporters, followed by in vivo assessments of its physiological and behavioral effects. The protocols provided herein are grounded in established methodologies to ensure scientific rigor and data reproducibility.

Introduction: The Scientific Rationale for Investigating cis-3-ACBC

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its dysregulation is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances.[1] Consequently, compounds that modulate the GABAergic system are of significant therapeutic interest. This compound is a structural analog of GABA, and its rigid cyclobutane ring offers potential for increased receptor selectivity and improved pharmacokinetic properties compared to the flexible native ligand.

The primary molecular targets of cis-3-ACBC are GABA receptors, which are broadly classified into ionotropic GABA-A and GABA-C receptors, and metabotropic GABA-B receptors.[2][3] Additionally, GABA transporters (GATs) that regulate synaptic GABA concentrations are potential targets.[1] Understanding the precise mechanism of action of cis-3-ACBC is paramount for predicting its therapeutic potential and guiding clinical development.

This guide outlines a logical progression of experiments, from molecular-level interactions to complex behavioral outcomes, to comprehensively evaluate the efficacy of cis-3-ACBC.

In Vitro Efficacy Assessment: Target Engagement and Functional Activity

The initial phase of efficacy testing involves characterizing the interaction of cis-3-ACBC with its putative molecular targets in controlled in vitro systems. This approach allows for the determination of binding affinity, functional potency, and selectivity.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique to quantify the affinity of a test compound for a specific receptor. These assays utilize a radiolabeled ligand that is known to bind to the target of interest. The ability of cis-3-ACBC to displace the radioligand is measured, and from this, the inhibition constant (Ki) can be determined.

Protocol 1: GABA Receptor Radioligand Binding Assay

  • Tissue Preparation: Prepare cell membranes from brain tissue (e.g., rat cortex or cerebellum) or from cell lines recombinantly expressing specific GABA receptor subtypes.[4] Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes multiple times to remove endogenous GABA.[4]

  • Assay Setup: In a 96-well plate, combine the prepared membranes, a known concentration of a suitable radioligand (e.g., [3H]GABA, [3H]muscimol for GABA-A receptors, or [3H]baclofen for GABA-B receptors), and varying concentrations of cis-3-ACBC.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the cis-3-ACBC concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of cis-3-ACBC that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays in Recombinant Systems

While binding assays confirm target engagement, functional assays are necessary to determine whether cis-3-ACBC acts as an agonist, antagonist, or allosteric modulator. The Xenopus oocyte expression system is a robust and widely used platform for studying the function of ion channels and receptors.[5][6][7]

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

  • Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog and defolliculate them.

  • cRNA Injection: Inject the oocytes with cRNA encoding the subunits of the desired GABA receptor subtype (e.g., GABA-A or GABA-C receptor subunits).[5][7] Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes filled with KCl. Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Compound Application: Perfuse the recording chamber with a baseline buffer, followed by the application of varying concentrations of cis-3-ACBC. GABA can be used as a positive control.

  • Data Acquisition and Analysis: Record the current responses elicited by the compound application.[5] Plot the peak current amplitude against the logarithm of the cis-3-ACBC concentration to generate a dose-response curve and determine the EC50 (the concentration that elicits a half-maximal response) and the maximum efficacy.

Diagram 1: Experimental Workflow for In Vitro Characterization of cis-3-ACBC

G cluster_invitro In Vitro Efficacy Assessment start cis-3-ACBC binding_assay Radioligand Binding Assays (Determine Affinity - Ki) start->binding_assay Test Compound functional_assay Functional Assays (Determine Potency - EC50 & Efficacy) binding_assay->functional_assay Confirmed Target Engagement selectivity_panel Selectivity Profiling (Off-target activity) functional_assay->selectivity_panel Characterized On-Target Activity data_analysis Data Analysis & Interpretation selectivity_panel->data_analysis G cluster_invivo In Vivo Efficacy Pathway pk_studies Pharmacokinetic Studies (Dose, Route, Schedule) anxiety_models Anxiety Models (EPM, OFT) pk_studies->anxiety_models Anxiolytic Potential? seizure_models Seizure Models (PTZ) pk_studies->seizure_models Anticonvulsant Potential? retinal_function Retinal Function (ERG) pk_studies->retinal_function Visual System Effects? efficacy_conclusion Therapeutic Potential Assessment anxiety_models->efficacy_conclusion seizure_models->efficacy_conclusion retinal_function->efficacy_conclusion

Sources

Application Notes and Protocols: Cell Permeability Assays for cis-3-Aminocyclobutanecarboxylic Acid (c3AC) Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Challenge and Opportunity of Modified Peptides

The therapeutic landscape is increasingly embracing peptides due to their high selectivity and potency.[1] However, a significant hurdle in peptide drug development is their typically poor cell permeability and metabolic instability.[2] To overcome these limitations, medicinal chemists often incorporate unnatural or modified amino acids. One such modification is the use of cyclic amino acids like cis-3-Aminocyclobutanecarboxylic acid (c3AC). The constrained conformation imposed by the cyclobutane ring can influence the peptide's secondary structure, proteolytic resistance, and importantly, its ability to cross cellular membranes.[3][4]

The introduction of c3AC residues into a peptide sequence is hypothesized to afford a favorable balance between the hydrophobicity of the cyclobutane ring and the polarity of the peptide backbone, potentially enhancing cell uptake.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting and implementing robust cell permeability assays to evaluate peptides containing c3AC. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights into data interpretation.

II. Strategic Selection of Permeability Assays

No single assay can perfectly predict in vivo human intestinal absorption.[5] Therefore, a tiered approach employing a combination of non-cell-based and cell-based assays is recommended to build a comprehensive permeability profile for c3AC-containing peptides.

A. Tier 1: High-Throughput Screening with PAMPA

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput method for assessing passive, transcellular permeability.[6][7] It utilizes a synthetic membrane coated with lipids to mimic the intestinal barrier.[8]

  • Rationale for c3AC Peptides: PAMPA is an excellent initial screen to understand the intrinsic passive diffusion capacity of the c3AC-modified peptides. By eliminating the complexities of active transport and efflux, this assay isolates the physicochemical properties of the peptide that contribute to its ability to cross a lipid bilayer.[7] This is particularly useful for understanding how the rigid cyclobutane structure influences lipophilicity and membrane partitioning.[9]

B. Tier 2: The Gold Standard - Caco-2 Cell-Based Assays

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human oral drug absorption.[10] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that exhibit many characteristics of the intestinal epithelium, including tight junctions and the expression of various transporters.

  • Rationale for c3AC Peptides: This assay provides a more biologically relevant assessment of permeability by incorporating active transport and efflux mechanisms.[10] For c3AC peptides, it is crucial to determine if they are substrates for efflux pumps like P-glycoprotein (P-gp), which can significantly limit their absorption. The bidirectional nature of the Caco-2 assay allows for the calculation of an efflux ratio, providing a clear indication of active efflux.[11]

C. Tier 3: Investigating Specific Transporter Interactions with MDCK Assays

Madin-Darby Canine Kidney (MDCK) cells are another valuable cell line for permeability screening.[12] While they form tight monolayers faster than Caco-2 cells, their primary advantage lies in the availability of transfected cell lines that overexpress specific human transporters, such as MDR1 (P-gp).[13][14]

  • Rationale for c3AC Peptides: If the Caco-2 assay suggests efflux, an MDR1-MDCK assay can confirm if P-gp is the responsible transporter.[15] This is a critical piece of information for lead optimization, as strategies can then be employed to mitigate P-gp-mediated efflux.

III. Experimental Workflows and Logical Relationships

The following diagram illustrates the recommended tiered approach for assessing the cell permeability of c3AC-containing peptides.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Biologically Relevant Assessment cluster_2 Tier 3: Mechanistic Investigation PAMPA PAMPA Assay (Passive Diffusion) Caco2 Caco-2 Assay (Passive + Active Transport/Efflux) PAMPA->Caco2 High Permeability Candidates MDCK MDR1-MDCK Assay (P-gp Substrate Identification) Caco2->MDCK High Efflux Ratio Observed

Caption: Tiered approach for c3AC peptide permeability screening.

IV. Detailed Protocols

A. Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is adapted from standard methodologies and is designed to assess passive permeability.[6][7][16]

1. Materials:

  • 96-well PVDF filter plates (donor plates)

  • 96-well acceptor plates

  • Lecithin in dodecane solution (e.g., 1% w/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • c3AC-containing peptides and control compounds (e.g., propranolol - high permeability, atenolol - low permeability)

  • LC-MS/MS system for quantification[1][17]

2. Procedure:

  • Membrane Coating: Gently add 5 µL of the lecithin/dodecane solution to each well of the donor plate, ensuring the filter is completely covered. Allow the solvent to evaporate for approximately 20 minutes.[8]

  • Acceptor Plate Preparation: Fill each well of the acceptor plate with 300 µL of PBS (pH 7.4) containing 5% DMSO.[16]

  • Donor Plate Preparation: Prepare the dosing solutions of the c3AC peptides and control compounds at a final concentration of 10 µM in PBS (pH 7.4) with 5% DMSO.[16] Add 150 µL of the dosing solution to each well of the coated donor plate.

  • Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich." Incubate the assembly at room temperature with gentle shaking (e.g., 150 rpm) for 5 to 18 hours.[8]

  • Sampling: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification: Analyze the concentration of the peptides in the donor and acceptor wells using a validated LC-MS/MS method.[1][18]

3. Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

Papp (cm/s) = [V_A / (Area × Time)] × [C_A / (C_D_initial)]

Where:

  • V_A is the volume of the acceptor well.

  • Area is the surface area of the filter membrane.

  • Time is the incubation time in seconds.

  • C_A is the concentration of the peptide in the acceptor well.

  • C_D_initial is the initial concentration of the peptide in the donor well.

4. Data Interpretation Table:

Papp Value (x 10⁻⁶ cm/s)Predicted Absorption
> 10High
1 - 10Medium
< 1Low
B. Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol is based on established methods for assessing intestinal permeability and identifying potential efflux transporter substrates.[10][19][20]

1. Materials:

  • Caco-2 cells (ATCC)

  • 24-well Transwell plates with permeable supports (e.g., 0.4 µm pore size)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4.

  • c3AC-containing peptides and control compounds (e.g., propranolol - high permeability, atenolol - low permeability, digoxin - P-gp substrate).

  • Lucifer yellow for monolayer integrity testing.

  • Transepithelial electrical resistance (TEER) meter.

  • LC-MS/MS system for quantification.[21]

2. Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at a suitable density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.[11]

  • Monolayer Integrity Check:

    • TEER Measurement: Measure the TEER of the monolayers. Values should be ≥ 200 Ω·cm² to indicate tight junction formation.[19]

    • Lucifer Yellow Permeability: Perform a Lucifer yellow leakage assay. The Papp for Lucifer yellow should be < 1.0 x 10⁻⁶ cm/s.

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Apical to Basolateral (A→B) Transport: Add the dosing solution (10 µM peptide in HBSS) to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

    • Basolateral to Apical (B→A) Transport: Add the dosing solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 2 hours with gentle shaking.[10]

  • Sampling: At the end of the incubation, collect samples from the donor and receiver chambers.

  • Quantification: Analyze the peptide concentrations using a validated LC-MS/MS method.

3. Data Analysis:

  • Calculate the Papp values for both A→B and B→A directions as described in the PAMPA protocol.

  • Calculate the Efflux Ratio (ER):

ER = Papp (B→A) / Papp (A→B)

4. Data Interpretation Table:

Papp (A→B) (x 10⁻⁶ cm/s)Predicted Absorption
> 10High
1 - 10Medium
< 1Low
Efflux Ratio (ER)Interpretation
< 2No significant efflux
≥ 2Potential substrate for efflux transporters
C. Protocol 3: MDR1-MDCK Permeability Assay

This protocol is designed to specifically investigate whether a compound is a substrate of the P-gp efflux pump.[14][15]

1. Materials:

  • MDR1-MDCKII cells

  • Materials as listed for the Caco-2 assay.

  • Control compounds: Digoxin (P-gp substrate), Verapamil (P-gp inhibitor).

2. Procedure:

  • Cell Culture: Culture MDR1-MDCKII cells on Transwell inserts for 3-5 days until a confluent monolayer is formed.[15]

  • Monolayer Integrity: Confirm monolayer integrity using TEER measurements (>600 Ω·cm² is often a target for this cell line).[15]

  • Transport Experiment: Perform the bidirectional transport experiment (A→B and B→A) as described for the Caco-2 assay. A parallel experiment can be conducted in the presence of a P-gp inhibitor like verapamil to confirm P-gp-mediated transport.[11]

  • Incubation, Sampling, and Quantification: Follow the same procedures as the Caco-2 assay.

3. Data Analysis:

  • Calculate Papp (A→B), Papp (B→A), and the Efflux Ratio.

  • If an inhibitor was used, compare the efflux ratio in the presence and absence of the inhibitor. A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp interaction.

4. Data Interpretation Table:

Efflux Ratio (ER)Interpretation
< 2Not a P-gp substrate
≥ 2Likely a P-gp substrate

V. Key Considerations for Peptide Permeability Assays

When working with peptides, including those containing c3AC, several factors require special attention to ensure accurate and reproducible results.[13]

  • Minimizing Non-Specific Binding: Peptides can adsorb to plastic surfaces. To mitigate this, consider adding bovine serum albumin (BSA) to the receiver compartment.[13]

  • Solubility and Aggregation: Peptides may aggregate in aqueous solutions, which can affect permeability measurements. Using lower incubation concentrations can help minimize this issue.[13]

  • Analytical Sensitivity: Peptides often have low permeability, resulting in low concentrations in the receiver compartment. A highly sensitive LC-MS/MS method is crucial for accurate quantification.[1][13]

  • Metabolic Stability: While not a direct measure of permeability, understanding the metabolic stability of the c3AC peptide in the presence of cell monolayers is important for data interpretation.

VI. Concluding Remarks

The incorporation of this compound represents a promising strategy for enhancing the drug-like properties of therapeutic peptides. A systematic and well-designed approach to evaluating cell permeability is paramount to advancing these modified peptides through the drug discovery pipeline. By employing the tiered strategy and detailed protocols outlined in these application notes, researchers can gain a comprehensive understanding of the permeability characteristics of their c3AC-containing peptides, enabling data-driven decisions for lead optimization and candidate selection.

VII. References

  • Correlation of in vitro and in vivo models for the oral absorption of peptide drugs - PubMed. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]

  • Caco2 assay protocol. (n.d.). Retrieved January 10, 2026, from [Link]

  • Optimizing Peptide Permeability Assays - Resolian. (n.d.). Resolian. Retrieved January 10, 2026, from [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. (n.d.). Retrieved January 10, 2026, from [Link]

  • Models to Predict Intestinal Absorption of Therapeutic Peptides and Proteins. (n.d.). Retrieved January 10, 2026, from [Link]

  • High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides. (n.d.). Retrieved January 10, 2026, from [Link]

  • Caco-2 permeability assay - Creative Bioarray. (n.d.). Creative Bioarray. Retrieved January 10, 2026, from [Link]

  • A Parallel Permeability Assay of Peptides across Artificial Membrane and Cell Monolayers Using a Fluorogenic Reaction - The Royal Society of Chemistry. (2019, February 19). The Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]

  • Searching for new cell-penetrating agents: hybrid cyclobutane-proline γ,γ-peptides - PubMed. (2012, May 28). PubMed. Retrieved January 10, 2026, from [Link]

  • ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). BioDuro. Retrieved January 10, 2026, from [Link]

  • MDCK Permeability Assay - Creative Bioarray. (n.d.). Creative Bioarray. Retrieved January 10, 2026, from [Link]

  • MDCK (Madin-Darby canine kidney) cells: A tool for membrane permeability screening - PubMed. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]

  • Models to predict intestinal absorption of therapeutic peptides and proteins - PubMed. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]

  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - MDPI. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]

  • Caco-2 Permeability Assay - Evotec. (n.d.). Evotec. Retrieved January 10, 2026, from [Link]

  • Correlation of in vitro and in vivo models for the absorption of peptide drugs - ResearchGate. (2025, August 10). ResearchGate. Retrieved January 10, 2026, from [Link]

  • (PDF) Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - ResearchGate. (2025, October 15). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray. (n.d.). Creative Bioarray. Retrieved January 10, 2026, from [Link]

  • Assessing the Utility of In Vitro Screening Tools for Predicting Bio-Performance of Oral Peptide Delivery - PubMed. (2019, August 26). PubMed. Retrieved January 10, 2026, from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs. (n.d.). Creative Biolabs. Retrieved January 10, 2026, from [Link]

  • Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab. (2024, January 15). PRISM BioLab. Retrieved January 10, 2026, from [Link]

  • Peptide to Peptoid Substitutions Increase Cell Permeability in Cyclic Hexapeptides | Organic Letters - ACS Publications. (n.d.). ACS Publications. Retrieved January 10, 2026, from [Link]

  • Quantitative Assays for Peptides Using LC-MS. (n.d.). Retrieved January 10, 2026, from [Link]

  • pampa-permeability-assay.pdf - Technology Networks. (n.d.). Technology Networks. Retrieved January 10, 2026, from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec. (n.d.). Evotec. Retrieved January 10, 2026, from [Link]

  • Comprehensive UPLC-MS/MS Method for Quantifying Four Key Intestinal Permeability Markers in Caco-2 Models - MDPI. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]

  • Recent advances in absolute quantification of peptides and proteins using LC-MS. (2025, December 9). Retrieved January 10, 2026, from [Link]

  • LC-MS/MS for Bioanalytical Peptide and Protein Quantification - YouTube. (2017, October 30). YouTube. Retrieved January 10, 2026, from [Link]

  • Understanding Cell Penetration of Cyclic Peptides - PMC - PubMed Central - NIH. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]

  • A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC - PubMed Central. (2024, October 15). PubMed Central. Retrieved January 10, 2026, from [Link]

  • Improving the Cell Permeability of Polar Cyclic Peptides by Replacing Residues with Alkylated Amino Acids, Asparagines, and d - ResearchGate. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. (2021, May 7). Retrieved January 10, 2026, from [Link]

  • Structural Properties of Cyclic Peptides Containing Cis- Or trans-2-aminocyclohexane Carboxylic Acid - PubMed. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]

  • Lessons for Oral Bioavailability: How Conformationally Flexible Cyclic Peptides Enter and Cross Lipid Membranes - ETH Research Collection. (2023, February 10). ETH Research Collection. Retrieved January 10, 2026, from [Link]

  • Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - MDPI. (2021, May 27). MDPI. Retrieved January 10, 2026, from [Link]

  • Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters - PubMed. (2021, December 7). PubMed. Retrieved January 10, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of cis-3-Aminocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of cis-3-Aminocyclobutanecarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this valuable, conformationally constrained β-amino acid. The inherent ring strain and stereochemical challenges of the cyclobutane scaffold demand a nuanced approach. This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you overcome common hurdles and achieve your synthetic goals efficiently.

Frequently Asked Questions (FAQs)

This section addresses high-level questions and common points of confusion encountered during the synthesis of this compound.

Q1: Why is achieving high cis stereoselectivity in this synthesis a primary challenge?

A1: The primary challenge stems from the non-planar, puckered conformation of the cyclobutane ring. This puckering creates distinct axial and equatorial positions, and the thermodynamic stability of substituents is not always intuitive. During reactions like the reduction of a 3-oxocyclobutanecarboxylate precursor, the incoming hydride can attack from either face of the carbonyl group, leading to a mixture of cis and trans isomers. The small energy difference between these transition states often results in poor selectivity.[1] Therefore, achieving stereocontrol requires carefully selected reagents and conditions that can exploit subtle steric and electronic differences.

Q2: What are the most viable starting materials for this synthesis?

A2: The most common and commercially available starting material is 3-Oxocyclobutanecarboxylic acid .[2] Its primary advantage is the direct availability of the required carbon skeleton. However, it can be relatively expensive, prompting exploration of other routes. Alternative strategies might involve multi-step syntheses starting from cyclobutene derivatives or the construction of the cyclobutane ring via cycloaddition reactions, though these often add complexity.[3][4]

Q3: What is the recommended protecting group strategy for a molecule with both an amine and a carboxylic acid?

A3: An orthogonal protecting group strategy is essential.[5][6] This allows for the selective removal of one group while the other remains intact. A robust and widely adopted strategy is:

  • Amine Protection: Use a tert-Butoxycarbonyl (Boc ) group. It is stable under a wide range of conditions but can be cleanly removed with a strong acid like trifluoroacetic acid (TFA).[7]

  • Carboxylic Acid Protection: Protect it as an ester, typically a Methyl (Me) or Ethyl (Et) ester. These are stable to the acidic conditions used for Boc deprotection but can be hydrolyzed under basic conditions (e.g., using NaOH or LiOH).

This Boc/Ester strategy provides the flexibility needed for most synthetic manipulations.

Q4: My final product is a zwitterion and is proving difficult to purify using standard silica gel chromatography. What are my options?

A4: This is a very common issue. The zwitterionic nature of the final amino acid leads to poor solubility in many organic solvents and strong binding to silica gel. The most effective purification method is ion-exchange chromatography .[8] The crude product can be loaded onto a cation-exchange resin (e.g., Amberlite® IR-120), washed thoroughly to remove non-basic impurities, and then eluted with an aqueous ammonia solution.[8] Alternatively, derivatization of the crude product back to its protected (Boc/ester) form, purification by standard chromatography, and subsequent deprotection can be employed.

Troubleshooting Guide: Common Experimental Issues

This guide provides a systematic approach to diagnosing and solving problems encountered during the synthesis.

Logical Flow for Troubleshooting

G start Unsatisfactory Reaction Outcome low_yield Problem: Low Yield or No Reaction start->low_yield poor_selectivity Problem: Poor cis:trans Selectivity start->poor_selectivity purification_issue Problem: Difficult Purification start->purification_issue side_products Problem: Unexpected Side Products start->side_products cause_yield Potential Causes: - Inactive reagents - Insufficient reaction time/temp - Air/moisture sensitivity - Product decomposition low_yield->cause_yield cause_selectivity Potential Causes: - Incorrect reducing agent - Non-optimal temperature - Steric hindrance misjudged poor_selectivity->cause_selectivity cause_purification Potential Causes: - Zwitterionic product - Inseparable isomers - Byproduct contamination (e.g., Ph3P=O) purification_issue->cause_purification cause_side Potential Causes: - Over-reduction - Rearrangement - Competing reaction pathways side_products->cause_side sol_yield Solutions: - Verify reagent quality & stoichiometry - Optimize conditions (time, temp) - Use inert atmosphere (N2/Ar) - Check product stability cause_yield->sol_yield sol_selectivity Solutions: - Use sterically bulky reducing agents (e.g., K-Selectride) - Lower reaction temperature - Change solvent polarity cause_selectivity->sol_selectivity sol_purification Solutions: - Use ion-exchange chromatography - Derivatize to non-polar intermediate - Acid-base extraction - Recrystallization cause_purification->sol_purification sol_side Solutions: - Use milder reagents - Protect susceptible functional groups - Analyze byproducts (MS, NMR) to understand mechanism cause_side->sol_side

Caption: Troubleshooting workflow for synthesis challenges.

Issue 1: Poor cis:trans Stereoselectivity in Ketone Reduction
  • Scenario: You are reducing ethyl 3-oxocyclobutanecarboxylate to the corresponding alcohol and obtain a nearly 1:1 mixture of cis and trans isomers.

  • Causality: Standard reducing agents like sodium borohydride (NaBH₄) are small and can approach the carbonyl from either face with similar ease, leading to low diastereoselectivity. The desired cis alcohol (which leads to the final cis-amino acid) is formed when the hydride attacks from the face trans to the ester group.

  • Troubleshooting & Solutions:

    • Employ Sterically Hindered Hydride Reagents: The choice of reducing agent is the most critical factor for controlling stereoselectivity. Bulky hydride sources will preferentially attack from the less sterically hindered face of the cyclobutanone ring.

    • Optimize Reaction Temperature: Lowering the reaction temperature (e.g., to -78 °C) can enhance selectivity by amplifying the small energy differences between the diastereomeric transition states.

Data Summary: Impact of Reducing Agent on Stereoselectivity

Reducing AgentTypical TemperatureTypical cis:trans RatioRationale & Citation
Sodium Borohydride (NaBH₄)0 °C to RT~ 1:1 to 2:1Small, unselective hydride source.
Lithium Aluminium Hydride (LiAlH₄)-78 °C to 0 °C~ 3:1 to 5:1More reactive but still offers only moderate selectivity.
K-Selectride® (Potassium Tri-sec-butylborohydride)-78 °C> 10:1Highly bulky hydride provides excellent selectivity for attack from the face opposite the ester group.[9]
L-Selectride® (Lithium Tri-sec-butylborohydride)-78 °C> 10:1Similar to K-Selectride, offers high steric hindrance.

Validated Experimental Protocol: Stereoselective Synthesis from 3-Oxocyclobutanecarboxylic Acid

This protocol outlines a reliable, multi-step synthesis emphasizing the generation of the desired cis isomer.

Synthetic Pathway Overview

G A 3-Oxocyclobutanecarboxylic Acid B Ethyl 3-Oxocyclobutanecarboxylate A->B 1. Esterification (EtOH, H+) C cis-Ethyl 3-Hydroxycyclobutanecarboxylate B->C 2. Stereoselective Reduction (K-Selectride, THF, -78°C) D cis-Ethyl 3-Azidocyclobutanecarboxylate C->D 3. Azide Substitution (SN2) (DPPA, DBU or MsCl, NaN3) E This compound D->E 4. Reduction & Hydrolysis (H2, Pd/C; then HCl, heat)

Caption: Key steps in the stereoselective synthesis pathway.

Part 1: Esterification of 3-Oxocyclobutanecarboxylic Acid

  • Setup: Suspend 3-oxocyclobutanecarboxylic acid (1.0 eq) in absolute ethanol (EtOH, ~10 volumes).

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.05 eq).

  • Reaction: Heat the mixture to reflux for 4-6 hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Neutralize carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield ethyl 3-oxocyclobutanecarboxylate.

Part 2: Stereoselective Ketone Reduction

  • Setup: Dissolve the keto-ester from Part 1 (1.0 eq) in anhydrous tetrahydrofuran (THF, ~20 volumes) in a flame-dried flask under an inert nitrogen or argon atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Add K-Selectride® (1.0 M solution in THF, 1.1 eq) dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C.

  • Reaction: Stir at -78 °C for 3-4 hours. Monitor the reaction by TLC.

  • Quenching: Slowly quench the reaction at -78 °C by adding 3 M aqueous NaOH followed by 30% hydrogen peroxide (H₂O₂). Caution: This is an exothermic process.

  • Workup: Allow the mixture to warm to room temperature. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. The crude product, cis-ethyl 3-hydroxycyclobutanecarboxylate, can be purified by column chromatography.

Part 3: Conversion to Azide (via Mesylate)

  • Mesylation: Dissolve the cis-alcohol from Part 2 (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C. Add triethylamine (1.5 eq) followed by dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 1-2 hours.

  • Azide Displacement: To the crude mesylate (after aqueous workup), add sodium azide (NaN₃, 3.0 eq) in dimethylformamide (DMF). Heat the reaction to 60-80 °C and stir overnight. This Sₙ2 reaction proceeds with inversion of configuration, yielding the trans-azide relative to the ester, which corresponds to the desired final cis-amino acid stereochemistry.

  • Workup: Cool, dilute with water, and extract with ethyl ether. Wash the organic layers extensively with water to remove DMF, then with brine. Dry and concentrate to yield the crude azide.

Part 4: Final Reduction and Hydrolysis

  • Azide Reduction: Dissolve the azide from Part 3 in methanol (MeOH). Add 10% Palladium on Carbon (Pd/C, ~10 mol%). Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 4-6 hours.[8]

  • Hydrolysis: Filter the catalyst through Celite®. To the filtrate, add 6 M aqueous HCl and heat to reflux for 4 hours to hydrolyze the ethyl ester.

  • Purification: Remove the solvent under reduced pressure. Dissolve the crude hydrochloride salt in a minimum amount of water and purify using cation-exchange chromatography as described in FAQ #4 to yield the final product as a white solid.[8]

References

  • Sciencemadness.org. (2009). Synthesis this compound(CAS#:74316-27-1).
  • ResearchGate. (n.d.). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives | Request PDF.
  • PubChem. (n.d.). cis-3-Aminocyclohexanecarboxylic acid.
  • ScholarWorks. (n.d.). Studies toward the stereocontrolled synthesis of cyclobutane derivatives.
  • MDPI. (2018). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
  • PubMed. (2002). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent.
  • National Center for Biotechnology Information. (n.d.). cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid.
  • DOI. (n.d.). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives.
  • American Chemical Society. (2010). Challenges in the Synthesis of a Unique Mono-Carboxylic Acid Antibiotic (+)-Zincophorin.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • SynArchive. (n.d.). Protecting Groups List.
  • Lookchem. (n.d.). Enantioselective synthesis of (+) and (-)-cis-3-aminocyclopentanecarboxylic acids by enzymatic asymmetrization.
  • ResearchGate. (2022). (PDF) PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates.
  • ResearchGate. (2013). How can I purify carboxylic acid?
  • SciSpace. (n.d.). Amino Acid-Protecting Groups.
  • PubChem. (n.d.). 1-Aminocyclobutanecarboxylic acid.
  • ResearchGate. (n.d.). Synthesis of cis-3-bromocyclobutanecarboxylic acid?
  • Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol.
  • Journal of Chemical Education. (1969). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.

Sources

Technical Support Center: Interpreting NMR Spectra of cis-3-Aminocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nuclear magnetic resonance (NMR) analysis of cis-3-Aminocyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of acquiring and interpreting NMR spectra for this unique, constrained amino acid. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts for this compound?

Q2: Why do the chemical shifts of my compound vary between experiments?

A2: The chemical shifts of this compound are highly sensitive to the sample's pH.[4][5] The molecule exists as a zwitterion in neutral solutions, but the protonation state of the amino and carboxylic acid groups changes with pH. These changes in protonation significantly alter the electronic environment of the nearby protons, leading to shifts in their resonance frequencies.[4][6] It is crucial to maintain consistent and buffered pH conditions for reproducible results.

Q3: The coupling patterns for the cyclobutane ring protons are complex and difficult to interpret. Why is this?

A3: The complexity arises from several factors inherent to the cyclobutane ring system. The four-membered ring is not planar but exists in a puckered conformation to alleviate ring strain.[7] This puckering leads to different dihedral angles between adjacent protons, which in turn affects the vicinal coupling constants (³J). For cyclobutanes, both cis and trans vicinal coupling constants can vary over a wide range (cis: 4.6–11.5 Hz, trans: 2.0–10.7 Hz), making simple stereochemical assignments challenging.[8] Additionally, long-range couplings (⁴J) across the ring are common, further complicating the splitting patterns.[8][9]

Q4: I don't see a signal for the amino (-NH₂) protons in my ¹H NMR spectrum. Is something wrong?

A4: This is a common observation, especially when using protic deuterated solvents like D₂O or CD₃OD. The acidic protons of the amino group are labile and can undergo rapid chemical exchange with the deuterium atoms of the solvent. This exchange can either broaden the signal significantly, making it indistinguishable from the baseline, or lead to its complete disappearance. To confirm the presence of these protons, you can run the experiment in an aprotic solvent like DMSO-d₆, where the exchange rate is much slower. Alternatively, a D₂O exchange experiment can be performed: acquire a spectrum in a non-protic solvent, then add a drop of D₂O and re-acquire the spectrum. The disappearance of a peak after adding D₂O confirms it as a labile proton.[10]

Troubleshooting Guides

This section provides solutions to common problems encountered during the NMR analysis of this compound.

Issue 1: Poor Signal Resolution and Broad Peaks

Broad peaks in your NMR spectrum can obscure important coupling information and lead to inaccurate integration.

Troubleshooting Workflow:

start Start: Broad Peaks Observed check_shimming Re-shim the Spectrometer Is resolution improved? start->check_shimming check_concentration Check Sample Concentration Is it too high or too low? check_shimming->check_concentration No end_good End: Resolution Improved check_shimming->end_good Yes check_dissolution Ensure Complete Dissolution Are there suspended particles? check_concentration->check_dissolution Concentration Optimized check_concentration->end_good Resolution Improved check_paramagnetic Check for Paramagnetic Impurities Any discoloration? check_dissolution->check_paramagnetic Sample Filtered check_dissolution->end_good Resolution Improved check_paramagnetic->end_good Resolution Improved end_bad End: Further Investigation Needed check_paramagnetic->end_bad Sample Purified

Caption: Workflow for troubleshooting poor signal resolution.

  • Check Shimming: The most frequent cause of broad peaks is poor magnetic field homogeneity. Your first step should always be to re-shim the spectrometer.[11][12]

  • Optimize Concentration: Highly concentrated samples can increase viscosity, leading to broader lines. Conversely, a very dilute sample will have a poor signal-to-noise ratio. A typical concentration for ¹H NMR is 5-25 mg in 0.6-0.7 mL of solvent.

  • Ensure Complete Dissolution: Any undissolved particles will severely degrade the magnetic field homogeneity.[13] Always filter your NMR sample directly into the tube through a pipette with a cotton or glass wool plug.[13]

  • Check for Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. If your sample or solvent is contaminated, purification may be necessary.

Issue 2: Inaccurate Peak Integration

Correct peak integration is essential for determining the relative number of protons and confirming the structure.

Troubleshooting Workflow:

start Start: Inaccurate Integration check_baseline Correct Baseline and Phase Is the baseline flat? start->check_baseline check_overlap Address Peak Overlap Are signals well-resolved? check_baseline->check_overlap Yes end_good End: Integration Accurate check_baseline->end_good Integration Corrected check_saturation Check for Signal Saturation Is the receiver gain too high? check_overlap->check_saturation No Overlap end_bad End: Further Analysis Required (e.g., 2D NMR) check_overlap->end_bad Consider 2D NMR check_saturation->end_good Receiver Gain Optimized

Caption: Workflow for troubleshooting inaccurate peak integration.

  • Baseline and Phase Correction: Ensure the spectrum has a flat baseline and that all peaks are correctly phased. Inaccurate corrections are a major source of integration errors.[12]

  • Peak Overlap: If peaks are overlapping, their individual integrations will be unreliable. Changing the solvent (e.g., from CDCl₃ to benzene-d₆) can sometimes shift the peaks sufficiently to resolve them.[10] If this fails, 2D NMR techniques like COSY or HSQC may be necessary to assign the protons.

  • Signal Saturation: If the receiver gain is set too high, the detector can be overloaded, leading to distorted peaks and inaccurate integrals. Re-acquire the data with a lower receiver gain.[11]

Experimental Protocols

Protocol 1: Sample Preparation for ¹H NMR
  • Weighing the Sample: Accurately weigh 5-10 mg of this compound.

  • Choosing a Solvent:

    • For observing all protons, including the labile -NH₂ and -COOH protons, use an aprotic deuterated solvent such as DMSO-d₆.

    • For routine characterization where exchangeable protons are not of primary interest, D₂O is a good choice as the compound is highly soluble. This will also eliminate the large water peak often present in other solvents.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration: Prepare a filter by placing a small plug of cotton or glass wool into a Pasteur pipette. Transfer the solution from the vial through the filter directly into a clean, dry 5 mm NMR tube.[13] This step is critical to remove any particulate matter.[13]

  • Capping and Labeling: Cap the NMR tube and label it clearly.

Protocol 2: D₂O Exchange Experiment

This experiment is used to identify the signals from labile protons (e.g., -NH₂ and -COOH).

  • Initial Spectrum: Prepare a sample of this compound in an aprotic deuterated solvent (e.g., DMSO-d₆) as described in Protocol 1 and acquire a standard ¹H NMR spectrum.

  • Addition of D₂O: Remove the NMR tube from the spectrometer and add 1-2 drops of deuterium oxide (D₂O).

  • Mixing: Cap the tube and shake it gently for about 30 seconds to ensure thorough mixing.

  • Second Spectrum: Re-insert the sample into the spectrometer and acquire another ¹H NMR spectrum using the same parameters.

  • Analysis: Compare the two spectra. The peaks that have disappeared or significantly decreased in intensity in the second spectrum correspond to the exchangeable protons.[10]

Data Summary

Proton TypeExpected Chemical Shift (ppm)Expected MultiplicityNotes
-COOH10.0 - 13.0Broad SingletHighly dependent on solvent and concentration. May not be observed in D₂O.
-NH₂1.0 - 5.0Broad SingletHighly dependent on pH and solvent. Often exchanges with D₂O.
CH-COOH2.5 - 3.5MultipletDownfield due to the carboxylic acid group.
CH-NH₂2.5 - 3.5MultipletDownfield due to the amino group.
CH₂1.5 - 2.5MultipletComplex splitting due to coupling with adjacent protons.

Note: These are approximate chemical shift ranges. Actual values will depend on the solvent, concentration, and pH.

References

  • Doc Brown's Advanced Organic Chemistry. (n.d.). Cyclobutane H-1 proton NMR spectrum.
  • Abraham, R. J., et al. (2010). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 48(8), 631-641.
  • Kovacs, H., et al. (2023). Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. Royal Society Open Science, 10(10), 230811.
  • Baranac-Stojanović, M. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504-1507.
  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504-1507.
  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504-1507.
  • Wiberg, K. B., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 2069-2083.
  • Biological Magnetic Resonance Bank. (n.d.). pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids.
  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings).
  • Canadian Science Publishing. (n.d.). The Elucidation of the Coupling Constants for the Cyclobutane Ring of the trans-Fused 2-Oxabicyclo[4.2.0]octane System.
  • Lustig, E., & Ragelis, E. P. (1967). N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. Journal of Molecular Spectroscopy, 23(2), 193-204.
  • Weininger, U., et al. (2015). Protonation Kinetics in Proteins at Basic pH Determined by pH-Dependent NMR Relaxation Reveal the Entire Relationship between Kinetics and pKa Values. Journal of the American Chemical Society, 137(20), 6542-6549.
  • American Chemical Society. (n.d.). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature.
  • Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts.
  • SciSpace. (2015). Conformational analysis of cycloalkanes.
  • NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides.
  • ScienceDirect. (n.d.). N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives.
  • figshare. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study.
  • PubChem. (n.d.). cis-3-Aminocyclohexanecarboxylic acid.
  • National Center for Biotechnology Information. (n.d.). NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins.
  • National Institutes of Health. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions.
  • University of Leicester. (n.d.). NMR Sample Preparation.
  • Aix-Marseille University. (n.d.). SAMPLE PREPARATION.
  • University of Alberta. (n.d.). NMR Sample Preparation.
  • Royal Society of Chemistry. (2024). A pH-enhanced resolution in benchtop NMR spectroscopy.
  • University College London. (n.d.). Sample Preparation.
  • Supporting Information. (n.d.).
  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
  • Recent. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR.
  • PubChem. (n.d.). 3-Aminocyclobutane-1-carboxylic acid.
  • University of Maryland. (n.d.). Troubleshooting.
  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy.
  • Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. (n.d.).
  • The very basics of NMR of proteins. (n.d.).
  • Ingenta Connect. (n.d.). The Elucidation of the Coupling Constants for the Cyclobutane Rin....
  • ERA: Education & Research Archive. (n.d.). Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids.
  • Wiley Online Library. (n.d.). Common problems and artifacts encountered in solution-state NMR experiments.
  • Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts.

Sources

Technical Support Center: Synthesis of cis-3-Aminocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of cis-3-Aminocyclobutanecarboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this valuable building block. This guide provides in-depth, field-proven insights to ensure the integrity and purity of your final product.

Section 1: Overview of a Common Synthetic Approach

One of the prevalent synthetic routes to this compound starts from 3-oxocyclobutanecarboxylic acid.[1][2] A key transformation in this pathway often involves a Curtius or Hofmann-type rearrangement to install the amine functionality.[3][4] The stereochemistry is critical and is often controlled during reduction or subsequent reaction steps. Understanding this pathway is crucial for anticipating potential impurities.

Below is a generalized workflow illustrating the key stages where impurities can arise.

G cluster_0 Synthesis Stages cluster_1 Potential Impurity Injection Points A Start: 3-Oxocyclobutanecarboxylic Acid B Amide Formation A->B Amidation C Hofmann / Curtius Rearrangement B->C e.g., NaOBr I2 Unreacted Starting Material B->I2 Incomplete Reaction D Hydrolysis / Deprotection C->D Acid/Base I1 trans-Isomer C->I1 Poor Stereocontrol I3 Carbamate Intermediate C->I3 Incomplete Hydrolysis E Final Product: This compound D->E Purification I4 Ring-Opened Byproducts D->I4 Harsh Conditions

Caption: Generalized workflow for this compound synthesis.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during synthesis, purification, and analysis.

FAQ 1: What are the most common impurities in my final product?

Answer: The impurity profile is highly dependent on the specific synthetic route, but several common impurities are frequently observed. These can be broadly categorized as diastereomers, reaction intermediates, and starting materials.

Impurity TypeSpecific ExampleTypical Point of Origin
Diastereomer trans-3-Aminocyclobutanecarboxylic acidThe key stereochemistry-defining step, such as a reduction or rearrangement. Poor stereocontrol can lead to a mixture of cis and trans isomers.[3][5]
Incomplete Reaction 3-Oxocyclobutanecarboxylic acidInefficient conversion in the initial steps of the synthesis.
Intermediate Boc-protected or Carbamate intermediatesIncomplete hydrolysis or deprotection in the final step. This is common in Hofmann or Curtius rearrangements where isocyanates are trapped.[6][7]
Reagent-Derived Triphenylphosphine oxideIf a Mitsunobu reaction is used for configuration inversion, this is a common byproduct that can be difficult to remove.[3]
Side-Reaction Products Ring-opened or polymeric speciesCan occur under harsh acidic or basic conditions during hydrolysis, or if the cyclobutane ring is unstable under the reaction conditions.
FAQ 2: My NMR shows a mixture of cis and trans isomers. How can I confirm their identity and ratio?

Answer: Distinguishing between cis and trans isomers is a critical analytical challenge.

Causality: The rigidity of the cyclobutane ring leads to distinct spatial arrangements for the protons in the cis and trans isomers. This results in different coupling constants (J-values) and chemical shifts in ¹H NMR spectroscopy. The cis isomer typically exhibits different symmetry and proton environments compared to the trans isomer.

Troubleshooting Protocol:

  • ¹H NMR Analysis: For the cis isomer, the protons at the 1 and 3 positions are on the same face of the ring, leading to specific nuclear Overhauser effects (NOE).

    • Action: Run a 2D NOESY experiment. A cross-peak between the protons at C1 and C3 is a definitive indicator of the cis configuration.

    • Expected Observation: The trans isomer will not show this specific NOE interaction.[8]

  • HPLC Analysis: Chiral high-performance liquid chromatography (HPLC) is an excellent method for separating and quantifying diastereomers.

    • Action: Utilize a chiral stationary phase (CSP). Macrocyclic glycopeptide-based columns (like those with teicoplanin or vancomycin selectors) are particularly effective for underivatized amino acids.[9][10]

    • See Protocol 4.1 for a starting HPLC method.

FAQ 3: I am struggling to remove the trans-isomer from my cis-product. What purification strategies are effective?

Answer: Separating cis/trans diastereomers can be challenging due to their similar physical properties. Standard column chromatography is often ineffective.

Causality: The subtle differences in the three-dimensional structure of cis and trans isomers result in very similar polarity and solubility profiles, making them difficult to separate by conventional methods.

Troubleshooting & Remediation Strategies:

  • Fractional Recrystallization: This is the most common and cost-effective method. The success of this technique relies on finding a solvent system where the two isomers have significantly different solubilities.

    • Action: Screen a variety of solvent systems (e.g., water/isopropanol, ethanol/water, methanol/ether). The goal is to find conditions where one isomer crystallizes preferentially, leaving the other in the mother liquor. This may require several recrystallization cycles.

  • Derivatization: Sometimes, converting the amino acid to a derivative (e.g., a Boc-protected ester) can amplify the physical differences between the diastereomers, making them easier to separate by standard silica gel chromatography. The protecting group can then be removed after separation.

  • Preparative HPLC: While expensive, preparative chiral HPLC can be used for high-purity separation if other methods fail.[11]

  • Ion-Exchange Chromatography: As an amino acid, the compound has both acidic and basic functional groups. Exploiting differences in the pKa values of the isomers through ion-exchange chromatography can sometimes achieve separation.[12]

FAQ 4: My reaction involving a Hofmann rearrangement resulted in a low yield and a complex mixture. What went wrong?

Answer: The Hofmann rearrangement, which converts a primary amide to a primary amine with one fewer carbon, is sensitive to reaction conditions.[6]

Causality: The key intermediate in the Hofmann rearrangement is an isocyanate, which is highly reactive. If not properly handled, it can react with water to form an unstable carbamic acid (which decarboxylates to the desired amine) or with other nucleophiles present in the reaction mixture, leading to byproducts.[7] In some cases, particularly with hindered substrates, side reactions like dehydration can compete with the rearrangement.[4]

Troubleshooting Workflow:

G cluster_0 Hofmann Rearrangement Troubleshooting Problem Low Yield / Complex Mixture Check1 Check Temperature Control Problem->Check1 Check2 Verify Reagent Stoichiometry Problem->Check2 Check3 Ensure Anhydrous Conditions (if trapping) Problem->Check3 Sol1 Run at 0°C to control exotherm Check1->Sol1 Cause: Side reactions due to exotherm Sol2 Use fresh NaOBr or NBS; Ensure correct base equivalents Check2->Sol2 Cause: Incomplete formation of N-bromoamide Sol3 If forming a carbamate, use dry solvents and reagents Check3->Sol3 Cause: Premature hydrolysis of isocyanate

Caption: Troubleshooting flowchart for the Hofmann rearrangement.

Section 3: Key Experimental Protocols

Protocol 3.1: HPLC Method for Isomer Ratio Determination

This protocol provides a starting point for the analytical separation of cis and trans-3-Aminocyclobutanecarboxylic acid. Optimization may be required based on your specific HPLC system.

Materials:

  • Column: Chiral Stationary Phase (CSP) column, e.g., Astec® CHIROBIOTIC® T (Teicoplanin-based).[10]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of the initial mobile phase mixture.

  • HPLC System: Standard HPLC with UV detector (e.g., 210 nm).

Methodology:

  • Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 5-10 µL of the prepared sample.

  • Gradient Elution:

    • Time 0-5 min: Isocratic at 5% B.

    • Time 5-25 min: Linear gradient from 5% to 50% B.

    • Time 25-30 min: Hold at 50% B.

    • Time 30-35 min: Return to initial conditions (5% B).

  • Detection: Monitor the eluent at 210 nm.

  • Analysis: Integrate the peak areas for the cis and trans isomers to determine their relative ratio. The elution order should be confirmed with pure standards if available.

Protocol 3.2: Lab-Scale Fractional Recrystallization for Cis-Isomer Enrichment

This protocol outlines a general procedure for enriching the desired cis-isomer from a cis/trans mixture.

Materials:

  • Crude cis/trans mixture of 3-Aminocyclobutanecarboxylic acid.

  • Solvent system (e.g., Isopropanol/Water, determined from screening).

  • Heating mantle with stirrer.

  • Ice bath.

  • Filtration apparatus (Büchner funnel).

Methodology:

  • Dissolution: In an Erlenmeyer flask, add the crude solid to a minimum amount of the hot solvent mixture (e.g., 80:20 Isopropanol:Water) until it is fully dissolved. Aim for a nearly saturated solution.

  • Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of well-defined crystals, which enhances purity.

  • Induce Crystallization: If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal of the pure cis-isomer.

  • Cooling: Once crystallization has started at room temperature, place the flask in an ice bath for 30-60 minutes to maximize the yield of the less soluble isomer.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent mixture.

  • Analysis: Dry the crystals and analyze their purity using the HPLC method described in Protocol 3.1.

  • Mother Liquor: The mother liquor will be enriched in the more soluble isomer (typically the trans-isomer). It can be concentrated and the process repeated to recover more product, although subsequent crops will likely have lower purity.

Section 4: References

  • Sciencemadness Discussion Board. (2009). Synthesis this compound(CAS#:74316-27-1). Available at: [Link]

  • ScholarWorks at Georgia State University. (n.d.). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Available at: [Link]

  • Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol. Available at:

  • MDPI. (2015). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Available at: [Link]

  • ResearchGate. (2000). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. Available at: [Link]

  • National Institutes of Health. (2016). Chromatographic Studies of Protein-Based Chiral Separations. Available at: [Link]

  • Wikipedia. (n.d.). Chiral analysis. Available at: [Link]

  • MDPI. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Available at: [Link]

  • ScienceDirect. (2001). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Available at: [Link]

  • Royal Society of Chemistry. (1991). Synthesis of either enantiomer of cis-3-aminocyclopentanecarboxylic acid from both enantiomers of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one. Available at: [Link]

  • Journal of Chemical Education. (1970). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Available at: [Link]

  • PubChem. (n.d.). cis-3-Aminocyclohexanecarboxylic acid. Available at: [Link]

  • National Institutes of Health. (2011). Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. Available at: [Link]

  • ResearchGate. (2020). Synthesis of cis‐ and trans‐isomers of carboxylic acid 33 and amine 35.... Available at: [Link]

  • Wikipedia. (n.d.). Hofmann rearrangement. Available at: [Link]

  • Scribd. (n.d.). 29 Cyclobutane Synthesis. Available at: [Link]

  • Baran Lab, Scripps Research. (n.d.). Cyclobutanes in Organic Synthesis. Available at: [Link]

  • ResearchGate. (2013). How can I purify carboxylic acid?. Available at: [Link]

  • National Institutes of Health. (2015). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Available at: [Link]

  • Scribd. (2022). Hofmann Rearrangement Explained. Available at: [Link]

  • YouTube. (2020). Ch 3 - Part 8 - Cis/Trans Isomerization. Available at: [Link]

  • ResearchGate. (2008). Synthesis of β-Aminocyclobutanecarboxylic Acid Derivatives. Available at: [Link]

  • Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid. Available at:

  • Organic Syntheses. (n.d.). 2(3H)-Oxazolone, 3-acetyl-. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis with Constrained Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way we create peptides, but it is not without its challenges. Low yield and purity are common hurdles, particularly when the sequence includes constrained or sterically hindered amino acids such as α,α-disubstituted amino acids (e.g., Aib), N-methylated amino acids, or those with bulky side-chain protecting groups (e.g., Arg(Pbf)).[1][2][3] These residues can dramatically slow down reaction kinetics, promote peptide aggregation, and lead to incomplete reactions, ultimately resulting in a complex crude product with a low yield of the desired peptide.[2][4]

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of peptides containing these challenging residues.

Frequently Asked Questions (FAQs)

Q1: Why are constrained amino acids so difficult to incorporate in SPPS?

Constrained amino acids present two primary challenges: steric hindrance and aggregation.

  • Steric Hindrance: The bulky nature of these residues physically blocks the approach of reagents to the reactive sites (the N-terminal amine and the activated carboxyl group).[2][5] This steric clash slows down both the coupling and deprotection steps. For instance, the pKa of the proline nitrogen is significantly lower than that of other amino acids, reducing its reactivity.[1]

  • Peptide Aggregation: Sequences rich in hydrophobic and β-branched amino acids (Val, Ile, Leu) are prone to forming secondary structures, like β-sheets, on the resin.[6][7][8] This self-association of peptide chains causes the resin to shrink and makes the N-terminus of the growing peptide inaccessible to reagents, leading to failed synthesis cycles.[8]

Q2: What are the most common impurities found when synthesizing peptides with constrained residues?

The most common impurities are deletion sequences and truncated sequences.[4]

  • Deletion Sequences (n-1): These occur when an amino acid fails to couple to the growing peptide chain. The unreacted N-terminal amine is then available for coupling in the next cycle, resulting in a peptide missing one residue. This is a direct consequence of incomplete coupling.

  • Truncated Sequences: These arise from incomplete deprotection, where the N-terminal protecting group (e.g., Fmoc) is not fully removed. The chain is then capped and cannot be elongated further. Another cause is when unreacted amines are deliberately and permanently blocked (capped) to prevent the formation of deletion sequences.[4]

Q3: How can I proactively identify a potentially "difficult" sequence?

While experience is often the best guide, several factors can signal a challenging synthesis:

  • High content of hydrophobic residues: Stretches of Val, Ile, Leu, Phe, and Ala are known to cause aggregation.[8]

  • Presence of multiple constrained residues in a row: For example, a sequence of two or three consecutive arginines can be challenging due to the bulky side chain protecting group.[1]

  • Sequence length: Peptides longer than 30 amino acids are more susceptible to aggregation and cumulative synthetic errors.[4]

  • Prediction Tools: Several online tools can analyze a peptide sequence to predict its hydrophobicity and potential for aggregation, helping you to choose a modified strategy from the outset.[8]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving the most common problems leading to low yield.

Problem 1: Incomplete Coupling Reactions

Symptom: Mass spectrometry (MS) analysis of the crude product reveals significant n-1 deletion sequences. A qualitative test (like the Kaiser test) performed after the coupling step shows a positive result (blue beads), indicating unreacted primary amines.[9]

Root Causes and Solutions
CauseMechanistic ExplanationRecommended Solution
Steric Hindrance The bulky side chain of the constrained amino acid or the N-terminal residue on the resin physically impedes the formation of the peptide bond. Standard coupling reagents may not be potent enough to overcome this energy barrier.[5]1. Switch to a Stronger Coupling Reagent: Use high-efficiency uronium/aminium salts like HATU or HCTU, or phosphonium salts like PyBOP.[5][10] These form highly reactive esters that can overcome the steric barrier.[5] 2. Increase Reaction Time and/or Temperature: Extend the coupling time from the standard 1-2 hours to overnight.[5] Alternatively, using a microwave peptide synthesizer can significantly accelerate the reaction by using microwave energy to heat the reaction.[5][11]
Peptide Aggregation Inter-chain hydrogen bonding forms secondary structures that bury the N-terminal amine, preventing the incoming activated amino acid from reaching it.[8] The resin may appear shrunken.1. Use "Structure-Breaking" Elements: Incorporate pseudoproline dipeptides or Dmb/Hmb-protected amino acids every 5-6 residues. These derivatives disrupt the hydrogen bonding patterns that lead to β-sheet formation.[12] 2. Optimize Solvents: Switch from DMF to N-Methylpyrrolidone (NMP) for its superior solvating properties.[5] For very difficult sequences, a "magic mixture" of DCM/DMF/NMP (1:1:1) can be effective.[5]
Insufficient Reagent Concentration Coupling is a bimolecular reaction. Low concentrations of the amino acid and coupling reagent reduce the probability of a successful reaction within a given timeframe.[1]Increase Reagent Concentration: Instead of the standard 0.2 M, use higher concentrations of the amino acid and coupling reagent solutions, such as 0.5 M.[1] This is particularly effective for longer peptides.[1]
Difficult Sequence Motifs Certain sequences are notoriously difficult, such as coupling an amino acid after a proline or incorporating multiple identical amino acids in a row.[1]Perform a Double Coupling: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated amino acid. This can significantly drive the reaction to completion and reduce deletion sequences.[1]
Troubleshooting Workflow for Low Yield

G start Low Yield Detected After Cleavage ms_analysis Analyze Crude Product by MS start->ms_analysis decision_deletion Major peaks are n-1, n-2 deletion sequences? ms_analysis->decision_deletion decision_starting Major peak is starting material or truncated sequence? decision_deletion->decision_starting No incomplete_coupling Root Cause: Incomplete Coupling decision_deletion->incomplete_coupling Yes incomplete_deprotection Root Cause: Incomplete Deprotection decision_starting->incomplete_deprotection Yes solution_coupling Solutions: • Use stronger coupling reagent (HATU) • Double couple • Increase reaction time/temp • Change solvent (NMP) • Use structure-breaking dipeptides incomplete_coupling->solution_coupling solution_deprotection Solutions: • Increase deprotection time • Use stronger base (DBU) • Add chaotropic salts • Elevate temperature incomplete_deprotection->solution_deprotection

Caption: Troubleshooting workflow for diagnosing low peptide yield.

Problem 2: Incomplete Fmoc Deprotection

Symptom: MS analysis shows significant amounts of starting material or truncated sequences corresponding to failed Fmoc removal. A positive color test after the deprotection step indicates the presence of the Fmoc group.

Root Causes and Solutions
  • Cause: Steric Hindrance/Aggregation: Just as it hinders coupling, steric bulk and aggregation can prevent the deprotection reagent (typically piperidine) from accessing the N-terminal Fmoc group.[6] This is particularly common in sequences that form β-sheets.[6]

    • Solution 1: Extend Deprotection Time: Increase the duration of the piperidine treatment. For difficult sequences, extending the second treatment from 5-10 minutes to 15-20 minutes can be effective.[11]

    • Solution 2: Use a Stronger Base: For extremely difficult cases, replacing piperidine with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can improve deprotection yield.[13] Note that DBU can catalyze aspartimide formation and should be used with caution.[13]

    • Solution 3: Disrupt Aggregation: Add chaotropic salts like LiCl to the deprotection solution to help break up secondary structures.[14]

Problem 3: Side Reactions

Symptom: MS analysis reveals unexpected masses that do not correspond to simple deletion or truncated sequences.

Common Side Reactions and Prevention
  • Aspartimide Formation: Peptides containing Asp residues are prone to this side reaction, especially when followed by a small residue like Gly. The Asp side chain can cyclize to form a stable five-membered ring, which can lead to racemization and chain termination.

    • Prevention: Use appropriate side-chain protection (e.g., Dmb/Hmb) on the preceding residue to sterically block the cyclization reaction.

  • Racemization: The loss of stereochemical integrity at the α-carbon is a risk, especially with hindered amino acids that require longer activation times or higher temperatures.[15][16]

    • Prevention: Use coupling reagents known for low racemization, such as HATU or COMU.[10] Avoid prolonged pre-activation times and excessive use of base.

  • Diketopiperazine Formation: When synthesizing a dipeptide on the resin, the N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[17] This is common after Proline or other secondary amines.

    • Prevention: Couple the third amino acid as quickly as possible after deprotecting the second. Use a resin (e.g., 2-chlorotrityl chloride) that is more sterically hindered to suppress this side reaction.

Experimental Protocols

Protocol 1: Double Coupling for a Sterically Hindered Residue

This protocol is recommended when incorporating residues like Arg(Pbf), Aib, or when coupling any amino acid to a proline.

  • First Coupling:

    • Following standard Fmoc deprotection and washing of the resin-bound peptide, prepare the activated amino acid solution.

    • In a separate vessel, dissolve the hindered Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.[5]

    • Allow pre-activation for 1-5 minutes, then add the solution to the resin.

    • Allow the coupling reaction to proceed for 45-60 minutes with agitation.[5]

    • Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).

  • Second Coupling:

    • Immediately prepare a fresh solution of activated amino acid as described in step 1.

    • Add the fresh solution to the same resin and allow it to react for another 45-60 minutes.

    • Drain the vessel and wash the resin thoroughly with DMF (5-7 times) to remove all excess reagents before proceeding to the next deprotection step.[11]

Protocol 2: Capping Unreacted Amines

Capping is used to permanently block any unreacted amines after a difficult coupling step, preventing the formation of n-1 deletion sequences.[4]

  • Preparation: Prepare a capping solution of Acetic Anhydride/DIPEA/DMF (e.g., in a 5:6:89 ratio).

  • Procedure:

    • After the coupling step is complete, wash the resin with DMF.

    • Add the capping solution to the resin and agitate for 10-15 minutes.

    • Drain the capping solution.

    • Wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to ensure all capping reagents are removed before the next cycle.

Protocol 3: The Kaiser (Ninhydrin) Test

This colorimetric test detects the presence of free primary amines on the resin.[9] It should be performed after coupling to ensure the reaction has gone to completion.

  • Reagents:

    • Solution A: 4 g phenol in 1 ml ethanol.

    • Solution B: 1 ml of 0.01 M KCN diluted with 49 ml of pyridine.

    • Solution C: 0.5 g ninhydrin in 10 ml ethanol.

  • Procedure:

    • Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.

    • Add 2-3 drops of each solution (A, B, and C) to the test tube.

    • Heat the tube at 100°C for 5 minutes.

  • Interpretation:

    • Positive Result (Incomplete Coupling): The solution and beads turn a deep blue, indicating the presence of unreacted primary amines.

    • Negative Result (Complete Coupling): The solution remains yellow or colorless, indicating the absence of free primary amines.

General SPPS Cycle Workflow

spss_cycle cluster_0 SPPS Cycle deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) wash1 2. DMF Wash deprotection->wash1 coupling 3. Amino Acid Coupling (AA/Activator/Base in DMF) wash1->coupling wash2 4. DMF Wash coupling->wash2 monitoring 5. Monitoring Step (e.g., Kaiser Test) wash2->monitoring decision Coupling Complete? monitoring->decision next_cycle Proceed to Next Cycle decision->next_cycle Yes troubleshoot Troubleshoot: • Double Couple • Cap decision->troubleshoot No troubleshoot->coupling Re-couple or Cap then Wash

Caption: A single cycle of Solid-Phase Peptide Synthesis (SPPS).

References

  • Title: Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed Source: PubMed URL:[Link]
  • Title: Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed Source: PubMed URL:[Link]
  • Title: Five Tips and Tricks for Success in Solid Phase Peptide Synthesis - Biotage Source: Biotage URL:[Link]
  • Title: Incomplete Fmoc deprotection in solid-phase synthesis of peptides. - Semantic Scholar Source: Semantic Scholar URL:[Link]
  • Title: Peptide Purity & Yield Optimizing in SPPS | PurePep Blog - Gyros Protein Technologies Source: Gyros Protein Technologies URL:[Link]
  • Title: Side reactions in solid-phase peptide synthesis and their applications - PubMed Source: PubMed URL:[Link]
  • Title: A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer - PubMed Source: PubMed URL:[Link]
  • Title: Solid-Phase Peptide Synthesis Methods: Complete Guide - Biovera Source: Biovera URL:[Link]
  • Title: Practical Synthesis Guide to Solid Phase Peptide Chemistry Source: cdn.technologynetworks.com URL:[Link]
  • Title: Which strategies do you use for difficult sequences in solid phase synthesis?
  • Title: Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC Source: National Center for Biotechnology Inform
  • Title: Amino Acid Composition drives Peptide Aggregation - ChemRxiv Source: ChemRxiv URL:[Link]
  • Title: Mastering Solid Phase Peptide Synthesis (SPPS) Source: Medium URL:[Link]
  • Title: Side reactions in peptide synthesis: An overview - Bibliomed Source: Bibliomed URL:[Link]
  • Title: Spps and side reactions in peptide synthesis | PPTX - Slideshare Source: Slideshare URL:[Link]
  • Title: (PDF)
  • Title: CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities - Books Source: Royal Society of Chemistry URL:[Link]
  • Title: Aggregation Rules of Short Peptides - PMC - NIH Source: National Center for Biotechnology Inform
  • Title: Overview of Solid Phase Peptide Synthesis (SPPS) Source: cdn.technologynetworks.com URL:[Link]
  • Title: Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed Source: PubMed URL:[Link]
  • Title: High-Efficiency solid phase peptide synthesis (HE-SPPS)
  • Title: Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC Source: National Center for Biotechnology Inform
  • Title: 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them Source: Medium URL:[Link]
  • Title: Peptide synthesis troubleshooting : r/OrganicChemistry - Reddit Source: Reddit URL:[Link]

Sources

Technical Support Center: Overcoming Aggregation of Peptides Containing cis-3-Aminocyclobutanecarboxylic Acid (cis-ACBC)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for scientists working with peptides incorporating the conformationally constrained, non-natural amino acid, cis-3-Aminocyclobutanecarboxylic acid (cis-ACBC). The inclusion of cis-ACBC and other cyclic β-amino acids is a powerful strategy in peptidomimetic design, offering enhanced proteolytic stability and the ability to induce specific secondary structures.[1][2] However, these same conformational constraints can unfortunately predispose peptides to aggregation, a significant challenge during synthesis, purification, and formulation.[3][4]

This guide is structured to provide direct, actionable solutions to the most common aggregation-related issues encountered in the lab. We will delve into the causality behind these problems and provide field-proven protocols to help you achieve soluble, active peptides.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the behavior of cis-ACBC-containing peptides.

Q1: Why does my cis-ACBC peptide show poor solubility right after synthesis and cleavage?

A: This is a frequent observation stemming from two primary factors:

  • Intrinsic Aggregation Propensity: The rigid cyclobutane ring of cis-ACBC restricts the conformational freedom of the peptide backbone.[1] While this is excellent for stabilizing desired secondary structures, it can also promote the formation of highly ordered, intermolecular β-sheet-like structures, which are the hallmark of many peptide aggregates.[3][5]

  • Residual Impurities and Protecting Groups: Incomplete cleavage or the presence of hydrophobic protecting group fragments can act as nucleation points, initiating the aggregation process. Even small amounts of "seed" aggregates can accelerate the aggregation of the entire batch.[6]

Q2: I've successfully lyophilized my peptide, but now it won't redissolve. What are the best starting solvents to screen?

A: The "best" solvent is highly sequence-dependent. A systematic screening approach is recommended. Avoid starting with aqueous buffers like PBS, as this often leads to immediate precipitation.

Recommended Initial Screening Solvents:

  • Organic Acids: Begin with 10-50% aqueous acetic acid or 0.1% trifluoroacetic acid (TFA). The low pH helps to protonate acidic residues (Asp, Glu) and the N-terminus, increasing net positive charge and electrostatic repulsion between peptide chains.

  • Organic Solvents: For highly hydrophobic peptides, neat or aqueous mixtures of dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), or acetonitrile (ACN) can be effective.[6][7]

  • Denaturants/Disrupting Agents: If acidic and common organic solvents fail, consider using agents that disrupt hydrogen bonding. A solution of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) is a powerful disaggregator for stubborn peptides, often used to prepare monomeric stock solutions of amyloid peptides.[6] After dissolving in HFIP, the solvent is typically removed in vacuo to leave a peptide film that can then be reconstituted in a more suitable solvent like DMSO.[6]

  • Basic Solutions: For peptides with a net negative charge (high content of Asp/Glu), a dilute ammonium hydroxide solution (e.g., 0.1 M, pH > 9) can improve solubility by deprotonating acidic side chains.[6][8]

Q3: Can the position of the cis-ACBC residue in my peptide sequence influence its aggregation?

A: Absolutely. The placement is critical. While there are no universal prediction algorithms for non-natural amino acids, general principles apply[9]:

  • Hydrophobic Clusters: Placing cis-ACBC adjacent to other hydrophobic residues (e.g., Val, Leu, Ile, Phe) can create a potent aggregation-prone region (APR). The constrained ring system can exacerbate the hydrophobic collapse that drives aggregation.

  • "Gatekeeper" Residues: Flanking the cis-ACBC residue or hydrophobic clusters with charged residues like Arginine, Lysine, Aspartic acid, or even Proline can act as "gatekeepers."[9] These residues disrupt the formation of ordered intermolecular structures through steric hindrance (Proline) or electrostatic repulsion (charged residues).

Q4: Are there any additives or excipients that can help maintain the solubility of my final peptide formulation?

A: Yes, several excipients are used in pharmaceutical formulations to prevent peptide aggregation.

  • Amino Acids: Arginine and Glycine are commonly used as stabilizers. Arginine, in particular, is effective at suppressing aggregation for a variety of biomolecules.[9]

  • Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 (Tween 20) or Polysorbate 80 can prevent aggregation at surfaces and during handling (e.g., filtration, shaking).[9]

  • Sugars/Polyols: Trehalose or mannitol can also act as cryoprotectants and stabilizers in lyophilized formulations.

Part 2: Troubleshooting Guide: From Synthesis to Purification

This section provides a scenario-based approach to troubleshooting aggregation at different experimental stages.

Scenario 1: Problems During Solid-Phase Peptide Synthesis (SPPS)

You notice resin shrinking, slow Fmoc deprotection, and poor coupling efficiency, especially after adding several residues post-cis-ACBC.

Troubleshooting Workflow for SPPS Aggregation

cluster_synthesis SPPS Aggregation Observed start Symptom: Resin Shrinking, Incomplete Reactions q1 Is Fmoc deprotection slow? start->q1 q2 Are you using standard solvents? q1->q2 No sol1 Switch to 20% Piperidine + 2% DBU in DMF q1->sol1 Yes q3 Is coupling inefficient? q2->q3 No sol2 Switch to NMP or add up to 25% DMSO to DMF q2->sol2 Yes sol3 Incorporate a 'Structure-Breaking' Derivative every 6-8 residues q3->sol3 Yes sol4 Use microwave-assisted coupling at elevated temp. q3->sol4 Also consider

Caption: Decision tree for troubleshooting on-resin aggregation during SPPS.

Underlying Cause: The growing peptide chain, constrained by cis-ACBC, is collapsing and aggregating on the resin support. This physically blocks reagents from accessing the reactive N-terminus, hindering both deprotection and coupling steps.[5]

Solutions:

  • Improve Deprotection: If standard piperidine is inefficient, switch to a stronger base formulation, such as 20% piperidine with 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.[7]

  • Change Solvents: Switch from standard DMF to more polar, hydrogen-bond-disrupting solvents like N-methyl-2-pyrrolidone (NMP) or a mixture of DMF with up to 25% DMSO.[7][10]

  • Incorporate "Structure-Breakers": This is the most effective proactive strategy. In long sequences, strategically insert pseudoproline dipeptides or Dmb-protected amino acids every 6-8 residues.[5][10] These temporary modifications disrupt the backbone hydrogen bonding that leads to aggregation and are cleaved simultaneously with the final peptide.[5]

  • Increase Energy: Use microwave-assisted synthesis to raise the temperature of the coupling reaction, which can help break up nascent aggregates and improve reaction kinetics.[7]

Scenario 2: Low Yield and Multiple Peaks in HPLC After Cleavage

Your crude peptide shows a low yield of the target mass, and the HPLC chromatogram displays a broad main peak or multiple, poorly resolved peaks.

Underlying Cause: The peptide has aggregated during the cleavage/precipitation step or upon dissolution in the HPLC mobile phase. The broad/multiple peaks often represent different soluble oligomeric states.

Solutions:

  • Optimize Precipitation: After TFA cleavage, ensure the peptide is precipitated in a large volume of ice-cold methyl-tert-butyl ether (MTBE). Vortex thoroughly and allow sufficient time at -20°C or -80°C for the peptide to fully precipitate while leaving more soluble impurities behind.

  • Initial Solubilization: Do not attempt to dissolve the crude pellet directly in your HPLC mobile phase A (e.g., water + 0.1% TFA). Use the strongest, yet compatible, solvent first. Dissolve the entire crude product in a minimal volume of DMSO or 50% aqueous acetic acid.

  • HPLC Method Adjustment:

    • Acidify: Ensure both mobile phases (A: Water, B: Acetonitrile) contain 0.1% TFA to keep the peptide protonated and reduce interactions with the silica column.

    • Shallow Gradient: Use a very shallow gradient around the elution point of your peptide to improve the separation of closely related species or aggregates.

    • Load in Strong Solvent: Inject the sample dissolved in your strong solvent (e.g., DMSO). Note that large injection volumes of DMSO can cause peak distortion, so inject smaller volumes if necessary.

Part 3: Key Experimental Protocols

Protocol 1: Systematic Solubility Screening

This protocol provides a structured method for identifying an appropriate solvent system for a new cis-ACBC-containing peptide.

Materials:

  • Lyophilized peptide

  • Microcentrifuge tubes or 96-well plate

  • Vortex mixer

  • Solvent candidates (see table below)

  • Spectrophotometer or HPLC system for quantification

Procedure:

  • Aliquot a small, known amount of lyophilized peptide (e.g., 0.1 mg) into several microcentrifuge tubes.

  • Add a calculated volume of the first solvent to achieve a target concentration (e.g., 10 mg/mL).

  • Vortex vigorously for 2-3 minutes.

  • Sonicate in a water bath for 5-10 minutes if powder is still visible.[7]

  • Let the tube stand for 15 minutes. Visually inspect for clarity.

  • If the solution is not clear, centrifuge at max speed (>14,000 x g) for 10 minutes.

  • Carefully remove the supernatant and measure its concentration (e.g., A280 if the peptide contains Trp/Tyr, or by a test injection on HPLC).

  • Document the results and repeat for each solvent.

Table 1: Recommended Solvent Systems for Solubility Screening

Solvent Class Specific Solvent Mechanism of Action Notes
Aqueous Acidic 10% Acetic AcidIncreases net positive charge, electrostatic repulsion.Good starting point for basic/neutral peptides.
0.1% TFA in WaterStronger acid, effective protonation.Standard for RP-HPLC.
Aqueous Basic 0.1 M Ammonium HydroxideIncreases net negative charge, electrostatic repulsion.Best for acidic peptides (pI < 6).[6][8]
Organic Polar Aprotic 100% DMSODisrupts H-bonds, solvates hydrophobic regions.Excellent for many peptides; can be hard to remove.[6]
50% Acetonitrile / H₂OLess viscous than DMSO, compatible with HPLC.Good for moderately hydrophobic peptides.
Fluorinated Alcohols 100% HFIPPotent H-bond disrupter, breaks down fibrils.Used for pre-treatment of highly aggregated peptides.[6]
Protocol 2: Disaggregation using HFIP Pre-treatment

Use this protocol for peptides that are severely aggregated and insoluble in all other tested solvents.

HFIP Disaggregation & Reconstitution Workflow

cluster_protocol Disaggregation Workflow start Lyophilized Aggregated Peptide step1 Dissolve in 100% HFIP (e.g., 1 mg/mL) start->step1 step2 Incubate 1-2 hours at room temp. step1->step2 step3 Evaporate HFIP under N2 stream or SpeedVac step2->step3 step4 Result: Thin Peptide Film of Monomers step3->step4 step5 Reconstitute film in DMSO or suitable solvent step4->step5 end Monomeric Peptide Stock Solution step5->end

Caption: Step-by-step workflow for disaggregating peptides using HFIP.

Procedure:

  • Weigh the aggregated peptide into a glass vial.

  • Add enough 100% HFIP to dissolve the peptide completely (e.g., to a concentration of 1 mg/mL).[6]

  • Cap the vial and vortex. Allow it to stand at room temperature for 1-2 hours to ensure complete monomerization.

  • Remove the HFIP by evaporation using a gentle stream of nitrogen gas or by using a centrifugal vacuum concentrator (SpeedVac). Caution: HFIP is volatile and acidic. Perform this step in a fume hood.

  • A thin, transparent film of monomeric peptide will be left in the vial.

  • Immediately reconstitute this film in a suitable solvent identified from your screening (e.g., 100% DMSO) to create a concentrated, aggregate-free stock solution.

  • This stock can then be diluted into aqueous buffers for experiments. Perform dilutions rapidly and vortex immediately to minimize the chance of re-aggregation.

By understanding the structural drivers of aggregation and employing these systematic troubleshooting and handling protocols, you can successfully navigate the challenges associated with cis-ACBC-containing peptides, unlocking their full potential in your research and development endeavors.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • MDPI. (2018). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability.
  • Poulter, C. D. (2008). Increasing solubility of proteins and peptides by site-specific modification with betaine. Protein Science, 17(5), 928-936.
  • ACS Publications. (2012). Evaluation of a Cyclopentane-Based γ-Amino Acid for the Ability to Promote α/γ-Peptide Secondary Structure. The Journal of Organic Chemistry.
  • ACS Publications. (2022). Simple, Reliable Protocol for High-Yield Solubilization of Seedless Amyloid-β Monomer. ACS Chemical Neuroscience.
  • Usmani, S., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Journal of Pharmaceutical Sciences, 106(8), 1965-1977.
  • NIH. (2020). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Nature Communications.
  • Frontiers. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
  • MDPI. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals.
  • GenScript. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • RSC Publishing. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry.

Sources

Technical Support Center: Stability of cis-3-Aminocyclobutanecarboxylic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cis-3-Aminocyclobutanecarboxylic acid (cis-3-ACBC). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical answers to common questions regarding the handling, storage, and stability of this unique non-proteinogenic amino acid. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.

Section 1: Fundamentals of Handling and Storage

This section addresses the most common initial queries regarding the preparation and storage of cis-3-ACBC solutions. Proper initial handling is the first line of defense against compound degradation.

FAQ 1.1: What is the recommended solvent for preparing stock solutions of cis-3-ACBC?

Due to its zwitterionic nature, possessing both a carboxylic acid and an amine group, the solubility of cis-3-ACBC is highly dependent on pH.[1]

  • For General Use (Highest Solubility): Initial solubilization is often best achieved in aqueous solutions with adjusted pH. For instance, dissolving the compound in a stoichiometric equivalent of dilute base (e.g., 1 eq. NaOH) or acid (e.g., 1 eq. HCl) can significantly enhance solubility. A vendor suggests that a related compound is soluble in 1 eq. NaOH to 50 mM.[2]

  • Aqueous Buffers: For direct use in biological assays, preparing the solution in the final buffer system is ideal. However, be mindful of the buffer's pH relative to the isoelectric point (pI) of cis-3-ACBC, as solubility will be lowest at the pI.

  • Organic Solvents: Solubility in common organic solvents like DMSO, ethanol, or methanol is generally low for the free zwitterionic form. These solvents are not recommended for primary stock solutions unless a salt form (e.g., hydrochloride salt) is used.

Expert Insight: Always start with a small amount of solvent and incrementally add more while vortexing. If solubility remains an issue in neutral water, a slight adjustment of the pH away from the isoelectric point will typically resolve the problem. For long-term stability, subsequent neutralization may be required, but this should be validated for your specific concentration to avoid precipitation.

Solvent/SolutionRecommendationRationale
Water (Deionized) Suitable, but may require pH adjustment.Zwitterionic nature limits solubility at neutral pH.
Aqueous NaOH (e.g., 1 eq.) Recommended for high concentration stocks.Forms the highly soluble sodium salt.
Aqueous HCl (e.g., 1 eq.) Recommended for high concentration stocks.Forms the highly soluble hydrochloride salt.
Phosphate-Buffered Saline (PBS) Use with caution.Check for precipitation at the desired concentration and pH.
DMSO, Ethanol, Methanol Not Recommended (for free form).Poor solubility for zwitterions.
FAQ 1.2: What are the best practices for storing cis-3-ACBC solutions to ensure long-term stability?

Storing amino acid solutions correctly is critical to prevent both chemical degradation and microbial growth.[3]

Short-Term Storage (1-7 days): Aqueous solutions can be stored at 2-8°C.[4] However, this is only recommended for brief periods. One study on standard amino acids showed stability for at least 6 weeks at 4°C, but room temperature storage led to yellowing and signs of degradation.[4]

Long-Term Storage (>1 week): For maximum stability, solutions should be aliquoted into single-use volumes and stored frozen at -20°C or, ideally, -80°C.[5] This minimizes degradation from repeated freeze-thaw cycles, which can accelerate peptide and amino acid breakdown.[5]

Key Storage Recommendations:

  • Avoid Freeze-Thaw Cycles: Aliquoting is essential.[5]

  • Use Appropriate Vials: While less of a concern for this small molecule than for large peptides, using glass or high-quality polypropylene vials is good practice.[5]

  • Inert Atmosphere: For ultimate long-term storage of the solid compound, keeping it under an inert atmosphere (e.g., argon or nitrogen) in a dark, cool place is recommended.[7]

Section 2: Understanding Degradation

A core aspect of ensuring experimental success is understanding how and why a molecule might degrade. This section delves into the factors that influence the stability of cis-3-ACBC.

FAQ 2.1: What are the primary factors that can cause degradation of cis-3-ACBC in solution?

Like other amino acids, the stability of cis-3-ACBC is influenced by several environmental factors. These are the key stressors to control in your experiments.[8][9]

  • pH Extremes: Both highly acidic and highly basic conditions can promote hydrolysis of functional groups, though the cyclobutane ring itself is relatively stable. The primary concern with pH is its effect on the charge state of the molecule, which can influence reaction kinetics.[1][10]

  • Elevated Temperature: Heat is a common accelerator of chemical degradation.[11] Long-term exposure to high temperatures can lead to various breakdown reactions.

  • Oxidizing Agents: The presence of oxidizing agents, such as peroxides or dissolved atmospheric oxygen, can potentially modify the amine functionality or the cyclobutane ring, especially if trace metal contaminants are present to catalyze such reactions.[8][9]

  • Light Exposure: UV or even high-intensity visible light can provide the energy to initiate degradation through photolytic pathways, often involving free radicals.[6]

Troubleshooting Guide: Unexpected Peaks in LC-MS/HPLC Analysis

Issue: "My chromatogram shows new, unexpected peaks appearing over time in my cis-3-ACBC sample. What could they be?"

Answer: The appearance of new peaks is a classic sign of sample degradation. Based on the structure of cis-3-ACBC, several potential degradation pathways could be at play. Identifying the likely degradants is the first step in mitigating the issue.

Potential Degradation Pathways:

While specific degradation pathways for cis-3-ACBC are not extensively published, we can hypothesize based on the chemical structure and known reactions of similar molecules.

  • Oxidative Degradation: The amine group could be susceptible to oxidation.

  • Ring Opening: The high ring strain of the cyclobutane moiety (~26 kcal/mol) makes it more reactive than larger cycloalkanes.[12] Under harsh conditions (e.g., strong acid/base, high heat, certain metal catalysts), ring-opening is a theoretical possibility, leading to linear amino acid derivatives.

  • Intermolecular Reactions: At high concentrations and elevated temperatures, condensation reactions (e.g., formation of dimers or oligomers) could occur.

G cluster_0 This compound (Stable) cluster_1 Potential Degradation Products Parent cis-3-ACBC Oxidized Oxidized Species (e.g., Hydroxylamine) Parent->Oxidized Oxidizing Agents (e.g., H₂O₂, O₂) RingOpened Ring-Opened Products (Linear Amino Acids) Parent->RingOpened Harsh Conditions (e.g., High Heat, pH extremes) Dimer Dimer/Oligomer Parent->Dimer High Concentration + Heat

Caption: Workflow for developing a stability-indicating HPLC method.

Step-by-Step Methodology:

  • Prepare Samples:

    • Prepare a stock solution of cis-3-ACBC (e.g., 1 mg/mL in water).

    • Subject aliquots of this stock to the forced degradation conditions listed in the table above.

    • Neutralize the acid and base-stressed samples before injection if necessary.

    • Prepare a control sample stored under ideal conditions (e.g., frozen).

  • Initial HPLC Conditions (Starting Point):

    • Column: C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water. [13][14] * Mobile Phase B: Acetonitrile (ACN) with 0.1% Formic Acid/TFA. [13] * Gradient: Start with a shallow gradient (e.g., 5% to 95% B over 15-20 minutes) to ensure all potential degradants are eluted.

    • Flow Rate: 1.0 mL/min. [13] * Detection: UV detector. Since cis-3-ACBC lacks a strong chromophore, detection at low wavelengths (e.g., 200-210 nm) is necessary. A Photo Diode Array (PDA) detector is highly recommended to assess peak purity.

    • Injection Volume: 10 µL.

  • Analysis and Optimization:

    • Inject the control and all stressed samples.

    • Assess Resolution: Compare the chromatograms. The goal is to see a decrease in the main cis-3-ACBC peak area in the stressed samples and the appearance of new, well-resolved peaks corresponding to degradants.

    • Check Peak Purity: Use the PDA detector to analyze the spectral purity of the main peak in the stressed samples. If the peak is pure, it indicates no co-elution with degradants.

    • Optimize: If peaks are not well-resolved, adjust the gradient slope, mobile phase pH, or try a different column chemistry (e.g., a polar-embedded or phenyl-hexyl column).

By following this protocol, you can confidently develop a method that ensures the stability data you generate is accurate and reliable.

References

  • CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies.
  • BioPharm International. (2011). Forced Degradation Studies for Biopharmaceuticals.
  • Chemistry Stack Exchange. (2017). Effect of pH on positive and negative charges of a zwitterion.
  • Alphalyse. (n.d.). Accelerated stability and forced degradation studies.
  • BioPharmaSpec. (n.d.). Forced Degradation Studies: Why, What & How.
  • American Pharmaceutical Review. (2013). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Biotage. (2023). How long are amino acid stock solutions stable for successful solid phase peptide synthesis?
  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ.
  • Quora. (2012). How long can one store amino acids at room temperature?
  • PubMed Central. (2018). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library.
  • PubMed. (2022). Inducing pH control over the critical micelle concentration of zwitterionic surfactants via polyacids adsorption: Effect of chain length and structure.
  • ResearchGate. (2022). Stability of non-proteinogenic amino acids to UV and gamma irradiation.
  • Pangoo.biz. (2025). Shelf Life and Storage Requirements for Amino Acids: A Guide.
  • PMC - NIH. (2006). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals.
  • Radboud Repository. (2021). Cyclobutanes in Small‐Molecule Drug Candidates.
  • Bentham Science. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments.
  • MDPI. (2024). Investigating the Adsorption Behavior of Zwitterionic Surfactants on Middle Bakken Minerals.
  • Hrčak. (2024). The Effect of Mixed Surfactants on Viscosity, pH and Stability of Synthesized Liquid Soaps.
  • ResearchGate. (2021). Cyclobutane-containing scaffolds in bioactive small molecules.
  • cipac.org. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope.
  • NIH. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples.
  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • PubChem. (n.d.). 3-Aminocyclobutane-1-carboxylic acid.
  • ResearchGate. (n.d.). (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and....
  • PubChem - NIH. (n.d.). 3-Aminocyclopentanecarboxylic acid.
  • PubChem. (n.d.). cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride.
  • Chongqing Chemdad Co., Ltd. (n.d.). boc-(+/-)-cis-3-aminocyclohexane-1-carboxylic acid.
  • PMC - PubMed Central. (2025). Biodegradation of Carbon Tetrachloride in Groundwater: Microbial Community Shifts and Functional Genes Involvement in Enhanced Reductive Dechlorination.
  • ResearchGate. (2025). Origin and Propagation of an Incorrect Chemical Degradation Pathway in the Literature: cis-1,2Dichloroethylene as a Daughter Product of 1,1,1Trichloroethane.
  • PubChem. (n.d.). L-cysteine degradation III | Pathway.

Sources

Solubility issues with cis-3-Aminocyclobutanecarboxylic acid in biological buffers

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: cis-3-Aminocyclobutanecarboxylic Acid

Introduction: Understanding the Solubility Challenge

This compound is a non-proteinogenic amino acid increasingly utilized in drug discovery and development as a constrained scaffold or building block.[1] Its rigid cyclobutane core offers unique conformational properties valuable for designing novel therapeutics. However, researchers frequently encounter challenges with its solubility in common biological buffers, which can lead to variable experimental results, underestimated bioactivity, and inaccurate structure-activity relationships (SAR).[2][3]

This guide provides in-depth technical support, troubleshooting protocols, and answers to frequently asked questions to help you navigate and overcome solubility issues with this compound. The core of the problem lies in its zwitterionic nature. Like other amino acids, it possesses both a basic amino group and an acidic carboxylic acid group, making its net charge—and thus its solubility—highly dependent on the pH of the solution.[4]

Physicochemical Properties at a Glance

Understanding the fundamental properties of a compound is the first step in troubleshooting its behavior in solution.

PropertyValueSignificance for Solubility
Molecular Formula C₅H₉NO₂Indicates a small, relatively polar molecule.
Molecular Weight 115.13 g/mol [5]Low molecular weight generally favors solubility.
Structure Amino acid with a cyclobutane backboneZwitterionic; solubility is pH-dependent.[4]
Predicted XLogP3-AA -2.9[5]The negative value suggests high hydrophilicity and preference for aqueous environments over lipid environments.
Hydrogen Bond Donors 2[5]Can donate hydrogen bonds, facilitating interaction with water.
Hydrogen Bond Acceptors 3[5]Can accept hydrogen bonds, facilitating interaction with water.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in neutral PBS (pH 7.4)?

A1: This is the most common issue and is directly related to the compound's zwitterionic character. At any given pH, an amino acid can exist as a cation, a zwitterion (neutral net charge), or an anion. The solubility of an amino acid is at its minimum at its isoelectric point (pI) , the pH at which the molecule has no net electrical charge. While the exact pI for this specific compound is not widely published, for simple amino acids it is typically near neutral pH. When you attempt to dissolve the compound in a buffer near its pI (like PBS at pH 7.4), the zwitterionic form predominates, which often has lower solubility in aqueous solutions compared to its charged counterparts due to strong intermolecular electrostatic interactions in the solid state.

Q2: What is the best starting approach to solubilize this compound for a biological assay?

A2: The recommended approach is to first prepare a concentrated stock solution in a solvent where solubility is high, and then dilute this stock into your final assay buffer.

  • For high solubility, adjust the pH. Prepare a stock solution (e.g., 10-50 mM) in sterile water and adjust the pH. Adding a small amount of dilute HCl (e.g., 0.1 M) will protonate the carboxylate group, creating a net positive charge and increasing solubility. Conversely, adding dilute NaOH (e.g., 0.1 M) will deprotonate the amino group, creating a net negative charge and also increasing solubility.[4] One supplier specifically notes solubility in 1 eq. NaOH.[6]

  • Dilute carefully. Once the stock is fully dissolved, perform a serial dilution into your final, well-mixed assay buffer. This "shock dilution" minimizes the time the compound spends at a high concentration in the potentially problematic final buffer pH.[3]

Q3: Can I use an organic solvent like DMSO to make my stock solution?

A3: Yes, but with caution. While DMSO is a common solvent for many small molecules in drug discovery, its utility for highly polar, zwitterionic compounds can be limited.[3] More importantly, the final concentration of DMSO in your biological assay must be carefully controlled, as it can interfere with cellular processes or enzyme activity, typically kept below 0.5% or 1%.[7] Given the compound's hydrophilic nature (XLogP3-AA of -2.9), aqueous-based stocks are generally preferred.[5]

Q4: Does heating the buffer help increase solubility?

A4: Gentle warming (e.g., to 37°C) can temporarily increase the rate of dissolution and solubility. However, this is often not a permanent solution. If the compound is supersaturated, it may precipitate out of solution as it cools to room temperature or assay temperature. This can lead to inconsistent results.[2] This technique should be used with caution and validated by ensuring the compound remains in solution after cooling.

Q5: Are certain biological buffers better than others? (e.g., PBS vs. TRIS vs. HEPES)

A5: While pH is the dominant factor, buffer composition can play a secondary role.

  • Phosphate Buffers (PBS): High concentrations of phosphate ions can sometimes salt out compounds, although this is less common for small, polar molecules.

  • TRIS and HEPES: These are common biological buffers. There is no strong theoretical reason to expect a dramatic difference in solubility for this compound between these buffers, provided the pH is the same. The key is always to test the solubility in your final, complete assay medium, including all salts, proteins (like BSA or serum), and other additives, as these components can sometimes help maintain solubility.[3]

Troubleshooting Guide: A Step-by-Step Workflow

If you are facing persistent solubility issues, follow this systematic troubleshooting workflow.

G cluster_start cluster_checks cluster_solutions start Start: Compound Precipitation Observed ph_check Is the buffer pH near neutral (6.5-8.0)? start->ph_check conc_check Is the target concentration >1 mM? ph_check->conc_check No adjust_ph Action: Prepare an aqueous stock at acidic (pH <4) or basic (pH >9) conditions using dilute HCl or NaOH. ph_check->adjust_ph Yes stock_check Was the compound added directly as a solid? conc_check->stock_check No sonicate Action: Gently warm (37°C) and sonicate the solution. Re-evaluate upon cooling. conc_check->sonicate Yes stock_protocol Action: Follow the 'Stock Solution Protocol'. Prepare a high-concentration stock and dilute into final buffer. stock_check->stock_protocol Yes final_check Final Check: Visually inspect for particulates and measure pH. Consider a final filtration step (0.22 µm). stock_check->final_check No adjust_ph->final_check sonicate->final_check stock_protocol->final_check

Caption: Troubleshooting workflow for solubility issues.

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted Aqueous Stock Solution

This protocol describes the preparation of a 10 mM stock solution by adjusting the pH to enhance solubility.

Materials:

  • This compound (solid)

  • High-purity sterile water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Calibrated pH meter

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Weigh Compound: Accurately weigh out 1.151 mg of this compound (for 1 mL of 10 mM stock).

  • Add Solvent: Add approximately 0.8 mL of sterile water to the vial. The compound will likely not dissolve completely at this stage.

  • Adjust pH (Basic Method - Recommended):

    • While stirring or vortexing gently, add 0.1 M NaOH dropwise (e.g., 1-2 µL at a time).

    • Monitor the solution for clarity. Continue adding NaOH until the solid is completely dissolved.

    • Check the pH to ensure it is in the basic range (e.g., pH 9-10).

  • Adjust pH (Acidic Method):

    • Alternatively, add 0.1 M HCl dropwise until the solid is completely dissolved.

    • Check the pH to ensure it is in the acidic range (e.g., pH 3-4).

  • Final Volume Adjustment: Once the compound is fully dissolved, add sterile water to bring the final volume to 1.0 mL.

  • Final pH Check: Record the final pH of the stock solution. This is important for calculating the final pH after dilution into your buffer.

  • Storage: Store the stock solution at -20°C or as recommended by the supplier. For short-term use, 4°C is often acceptable.

Protocol 2: Kinetic Solubility Assessment in Target Buffer

This protocol helps you determine the practical solubility limit in your specific biological buffer.

Materials:

  • 10 mM pH-adjusted stock solution (from Protocol 1)

  • Target biological buffer (e.g., PBS, TRIS-HCl, HEPES)

  • 96-well clear flat-bottom plate

  • Plate reader capable of measuring turbidity (absorbance at ~650 nm) or nephelometer

Procedure:

  • Prepare Dilutions: In the 96-well plate, add your target buffer to the wells. Then, add varying amounts of your 10 mM stock solution to create a concentration gradient (e.g., 2000 µM, 1000 µM, 500 µM, 250 µM, etc.). Include a buffer-only control.

  • Incubation: Cover the plate and incubate for 1-2 hours at room temperature, mimicking typical assay conditions.

  • Visual Inspection: Visually inspect each well against a dark background for any signs of precipitation or cloudiness.

  • Turbidity Measurement: Read the absorbance of the plate at a high wavelength (e.g., 650 nm) where the compound itself does not absorb light. An increase in absorbance compared to the buffer control indicates light scattering from precipitated particles.

  • Determine Solubility Limit: The highest concentration that shows no visible precipitate and no significant increase in turbidity is considered the kinetic solubility limit under these conditions.[7] It is best practice to work at concentrations well below this determined limit to ensure reproducibility.[2][3]

References

  • Mancia, F., & Love, J. (2010). A general path for large-scale solubilization of cellular proteins: From membrane receptors to multiprotein complexes. Protein Science. [Link]
  • Vekariya, R. L. (2017). A review of the solubility-modifying power of zwitterionic salts. Chemphyschem. [Link]
  • Di, L., & Kerns, E. H. (2006).
  • Advances in Engineering. (2018). Solubility-Modifying Power of Zwitterionic Salts. [Link]
  • Kerns, E. H., & Di, L. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • Request PDF. (2006).
  • LibreTexts. (n.d.).
  • PubChem. (n.d.). cis-3-Aminocyclohexanecarboxylic acid.
  • PubChem. (n.d.). 3-Aminocyclobutane-1-carboxylic acid.
  • ChemBK. (2024). cis-3-Aminocyclohexanecarboxylic acid. [Link]
  • Chemistry LibreTexts. (2023). 17.
  • Hurst, M. O., & Fortenberry, R. C. (2015). Factors affecting the solubility of ionic compounds. Computational and Theoretical Chemistry. [Link]
  • PubChem. (n.d.). cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride.
  • Unnamed Author. (n.d.). QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS. [Link]
  • Bowden, N. A. (2018).
  • Hosseinzadeh, P., et al. (2019). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Journal of Peptide Science. [Link]
  • Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid-Liquid Phase Separation and Aggregation of Proteins. Frontiers in Cell and Developmental Biology. [Link]

Sources

Optimizing coupling conditions for hindered amino acids like cis-3-Aminocyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing coupling conditions for sterically hindered amino acids, such as cis-3-Aminocyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for challenges encountered during peptide synthesis with these unique building blocks.

Frequently Asked Questions (FAQs)

What makes hindered amino acids like this compound difficult to couple?

Hindered amino acids, particularly β-amino acids and those with bulky side chains or α,α-disubstitution, present significant challenges in peptide synthesis due to steric hindrance.[1] This steric bulk slows down the reaction rate of peptide bond formation.[2] In the case of this compound, the rigid cyclobutane ring restricts the conformational flexibility around the amine and carboxylic acid groups, making it difficult for standard coupling reagents to facilitate efficient bond formation.

Which coupling reagents are most effective for hindered amino acids?

Standard carbodiimide reagents like DCC and DIC are often insufficient for sterically demanding couplings.[2] More potent in situ activating reagents are necessary to overcome the steric barrier.[3] The most effective reagents fall into two main classes:

  • Aminium/Uronium Salts: Reagents like HATU, HBTU, and HCTU are highly effective as they form reactive OAt or OBt esters.[4][5] HATU is often considered one of the most efficient reagents for difficult couplings due to the anchimeric assistance provided by the pyridine nitrogen in the resulting OAt ester.[4][5] COMU, an oxyma-based reagent, is a safer and highly effective alternative to HATU.[3][6]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also very effective for hindered couplings.[2][5] PyBrOP is particularly useful for extremely hindered systems, including the coupling of N-methylamino acids or α,α-dialkylglycines.[7]

For extremely challenging couplings, converting the carboxylic acid to an acyl fluoride using reagents like TFFH can be a highly effective strategy.[2][8]

What are the recommended reaction conditions for optimizing coupling yields?

Optimizing reaction conditions is crucial for successfully coupling hindered amino acids. Key parameters to consider include:

  • Solvent: The choice of solvent is critical for solvating the peptide-resin complex and preventing aggregation.[2] N-methylpyrrolidone (NMP) is often preferred over dimethylformamide (DMF) for its superior solvating properties.[2] For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[2]

  • Temperature: While most coupling reactions are performed at room temperature, gentle heating can help overcome the activation energy for hindered couplings.[2] However, this must be done cautiously to minimize the risk of racemization.[9] Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective technique that uses microwave energy to rapidly heat the reaction, driving difficult couplings to completion.[2]

  • Reaction Time: Steric hindrance significantly slows down reaction rates.[2] It is often necessary to increase the coupling reaction time from the standard 1-2 hours to overnight to achieve acceptable yields.[2]

  • Concentration: Increasing the concentration of the amino acid and coupling reagents can enhance reaction kinetics and improve coupling efficiency.[10][11]

How can I minimize epimerization during the coupling of hindered amino acids?

Epimerization, the loss of stereochemical integrity at the α-carbon, is a significant concern in peptide synthesis, especially with hindered amino acids.[9] Strategies to minimize epimerization include:

  • Choice of Coupling Reagent and Additive: The use of additives like 1-hydroxybenzotriazole (HOBt) or its derivatives (HOAt, 6-Cl-HOBt) is crucial for suppressing racemization.[4][7] OxymaPure is another effective additive that is non-explosive.[6] Some coupling reagents, like DEPBT, are known to cause very little epimerization.[7]

  • Base Selection: The choice of base can influence the rate of epimerization. Less nucleophilic bases like N,N-diisopropylethylamine (DIPEA) are commonly used. For particularly sensitive couplings, a weaker base like 2,4,6-collidine may be beneficial.[12]

  • Temperature Control: Performing coupling reactions at lower temperatures can help suppress epimerization.[9]

  • Solvent Choice: Polar solvents can sometimes favor epimerization. Using less polar solvents like THF or acetonitrile may be advantageous, but solubility issues must be considered.[13]

What are some common side reactions and how can I detect them?

Besides low yield and epimerization, other side reactions can occur. A common issue is the formation of deletion sequences due to incomplete coupling.[10] This can be detected by cleaving a small amount of resin and analyzing the crude peptide by HPLC and mass spectrometry.[3][10] The presence of peaks corresponding to the mass of the desired peptide minus the mass of the hindered amino acid is indicative of a deletion sequence.

Another potential side reaction, particularly with uronium/aminium reagents, is the guanidinylation of the N-terminal amine.[14] This can be minimized by pre-activating the amino acid before adding it to the resin and using a slight excess of the amino acid relative to the coupling reagent.[14]

Troubleshooting Guide

Problem: Low Coupling Yield

Low coupling yield is the most common issue when working with hindered amino acids. The following decision tree can help diagnose and solve the problem.

troubleshooting_low_yield start Low Coupling Yield Detected (e.g., via Kaiser Test or LC-MS of test cleavage) check_reagent Is the coupling reagent potent enough? start->check_reagent reagent_no No check_reagent->reagent_no reagent_yes Yes check_reagent->reagent_yes switch_reagent Switch to a more potent reagent (e.g., HATU, COMU, PyBOP) reagent_no->switch_reagent check_conditions Are reaction conditions optimal? reagent_yes->check_conditions conditions_no No check_conditions->conditions_no conditions_yes Yes check_conditions->conditions_yes optimize_conditions Optimize Conditions: - Increase reaction time (e.g., overnight) - Use a better solvent (e.g., NMP) - Consider gentle heating or microwave synthesis conditions_no->optimize_conditions double_couple Perform a double coupling conditions_yes->double_couple acyl_fluoride For extremely difficult cases, consider acyl fluoride formation double_couple->acyl_fluoride

Caption: Troubleshooting decision tree for low coupling yield.

Problem: Epimerization of the Amino Acid

The detection of diastereomers in the final product by HPLC or chiral chromatography indicates epimerization.

Possible Cause Solution
Inappropriate Coupling Reagent/Additive Use a coupling reagent known for low racemization, such as DEPBT.[7] Always include an additive like HOAt or OxymaPure.[4][6]
Strong Base Use a weaker, non-nucleophilic base like 2,4,6-collidine instead of DIPEA.[12]
High Temperature Avoid prolonged heating. If elevated temperature is necessary, use microwave synthesis for shorter reaction times.[2]
Prolonged Activation Time Minimize the pre-activation time of the amino acid before adding it to the resin.
Polar Solvent If possible, switch to a less polar solvent such as THF, being mindful of potential solubility issues.[13]
Problem: Poor Solubility of Reactants or Aggregation

Poor solubility of the protected amino acid or aggregation of the growing peptide chain on the resin can severely hinder the coupling reaction.[2]

Possible Cause Solution
Suboptimal Solvent Switch to a better solvating solvent like NMP or use a solvent mixture (e.g., DCM/DMF/NMP).[2]
Peptide Aggregation The growing peptide chain may form secondary structures that prevent further reaction.[15] Consider using "difficult sequence" protocols, such as incorporating pseudoproline dipeptides or Dmb/Hmb-protected amino acids to disrupt these structures.[15]
Poor Amino Acid Solubility Ensure the protected amino acid is fully dissolved before initiating the coupling reaction. Gentle warming or sonication may be required.

Experimental Protocols

General Workflow for Optimizing Coupling

optimization_workflow start Start with a potent coupling reagent (e.g., HATU/DIPEA) initial_coupling Perform initial coupling (e.g., 2-4 hours at RT) start->initial_coupling monitor Monitor reaction completeness (Kaiser Test) initial_coupling->monitor kaiser_neg Negative (Complete) monitor->kaiser_neg kaiser_pos Positive (Incomplete) monitor->kaiser_pos proceed Proceed to next step in synthesis kaiser_neg->proceed troubleshoot Troubleshoot: 1. Extend reaction time 2. Double couple 3. Increase temperature 4. Change solvent/reagent kaiser_pos->troubleshoot

Caption: General workflow for optimizing coupling conditions.

Protocol 1: Standard Coupling using HATU

This protocol is a good starting point for coupling hindered amino acids.

  • Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).[2]

  • Pre-activation: In a separate vessel, dissolve the hindered Fmoc-amino acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[2] Allow the pre-activation to proceed for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin.[2]

  • Reaction: Allow the coupling reaction to proceed for at least 2 hours. For very hindered amino acids, extend the reaction time to 4 hours or overnight.[2]

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines.[10] A negative result (yellow beads) indicates a complete reaction.[10]

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3 x 1 min).

Protocol 2: Double Coupling for Difficult Residues

If the Kaiser test remains positive after the initial coupling, a second coupling is recommended.[3]

  • After the first coupling reaction and without washing the resin, drain the reaction vessel.

  • Prepare a fresh solution of activated amino acid as described in Protocol 1, step 2.

  • Add the fresh solution to the resin and allow it to react for an additional 2-4 hours.

  • Perform another Kaiser test to confirm the completion of the reaction.

  • Wash the resin thoroughly with DMF (3 x 1 min).

Data Summary

Comparison of Common Coupling Reagents for Hindered Systems
Coupling ReagentActive Ester FormedRelative ReactivityRecommended Use
DIC/HOBt OBt esterStandardMay result in low yields for hindered residues.[3]
HBTU/PyBOP OBt esterHighGood starting point, but may be insufficient for very hindered residues.[2]
HCTU O-6-ClBt esterHighMore reactive than HBTU.[2]
HATU/PyAOP OAt esterVery HighRecommended for difficult couplings and N-methyl amino acids.[3][5]
COMU Oxyma esterVery HighA highly effective and safer alternative to HATU.[3][6]
PyBrOP -Extremely HighUsed for particularly difficult couplings, such as α,α-disubstituted amino acids.[7]

References

  • Coupling Reagents. Aapptec Peptides.
  • Epimerization of Peptide.
  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications.
  • Efficient peptide coupling involving sterically hindered amino acids. PubMed.
  • TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers (RSC Publishing).
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
  • Peptide Purity & Yield Optimizing in SPPS. PurePep Blog - Gyros Protein Technologies.
  • Mastering Solid Phase Peptide Synthesis (SPPS).
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Sci-Hub.
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.
  • Methods and protocols of modern solid phase peptide synthesis.
  • Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik.
  • SPPS Tips For Success Handout. Mesa Labs.
  • Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. American Chemical Society.

Sources

Technical Support Center: Deprotection of Boc-cis-3-Aminocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for handling the deprotection of Boc-cis-3-Aminocyclobutanecarboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable constrained amino acid building block. Here, we address common challenges and side reactions encountered during the critical Boc deprotection step, providing in-depth mechanistic explanations and actionable troubleshooting protocols to ensure high yield and purity of your target compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental observations in a question-and-answer format, providing direct solutions to problems you may encounter.

Q1: My reaction yield is low, and I observe a significant, less polar byproduct by TLC and LC-MS. What is happening?

A1: This is the most common side reaction: intramolecular cyclization leading to β-lactam formation.

The cis stereochemistry of the starting material places the amine (once deprotected) and the carboxylic acid in close proximity on the strained cyclobutane ring. This arrangement creates a high propensity for the nucleophilic amine to attack the electrophilic carboxylic acid carbonyl, forming a thermodynamically stable five-membered transition state that collapses to the corresponding β-lactam (a 3-azabicyclo[3.2.0]heptan-2-one derivative). This side reaction is often irreversible and significantly reduces the yield of the desired amino acid.[1][2]

Mitigation Strategies:

  • Maintain Low Temperature: Perform the deprotection at 0 °C to reduce the rate of the intramolecular cyclization.

  • Ensure Anhydrous Conditions: Water can facilitate the cyclization. Use anhydrous solvents and reagents.

  • Immediate Work-up: Once the deprotection is complete (as monitored by TLC or LC-MS), immediately proceed to a work-up that isolates the product as a salt (e.g., HCl or TFA salt). The protonated amine is not nucleophilic and cannot cyclize.

  • Avoid Basic Conditions: Do not neutralize the reaction mixture to a pH > 7 in the crude form, as the free amine is required for lactam formation. Purification is best achieved under acidic conditions or via methods like ion-exchange chromatography.

Q2: My final product's mass is 14 Da (or 28 Da) higher than expected, and it is significantly less polar.

A2: Your product has likely undergone esterification.

This side reaction occurs almost exclusively when using an alcohol as the solvent for acid-mediated deprotection (e.g., HCl in methanol or ethanol). Under these conditions, the carboxylic acid undergoes a Fischer esterification to form the corresponding methyl or ethyl ester.

Solution:

  • Change Solvent System: The most effective solution is to switch to an aprotic solvent system. The two most common and highly recommended systems are:

    • Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[]

    • 4M HCl in 1,4-Dioxane.[]

  • Both of these systems efficiently remove the Boc group without providing an alcohol source for esterification.

Q3: I see a minor, nonpolar peak in my LC-MS with a mass increase of 56 Da.

A3: This byproduct is likely the result of N-tert-butylation.

The mechanism of Boc deprotection proceeds through the formation of a stable tert-butyl cation.[][4] This cation is a potent electrophile that can alkylate any available nucleophile. While the deprotected amine of your product is protonated and non-nucleophilic under the reaction conditions, a small amount of the free amine may exist in equilibrium, leading to N-alkylation. More commonly, this side reaction becomes significant if other nucleophilic species are present in the reaction mixture.

Solution:

  • Use a Cation Scavenger: The standard and most effective way to prevent tert-butylation is to add a scavenger to the reaction mixture. The scavenger's role is to trap the tert-butyl cation before it can react with your product.

    • Recommended Scavengers: Anisole, Thiophenol, or Triisopropylsilane (TIS) are excellent choices.[] They are typically added at a concentration of 2-5% (v/v) to the reaction mixture.

Diagram 1: Key Reaction Pathways

cluster_main Deprotection & Side Reactions cluster_side Side Reactions SM Boc-cis-3-Aminocyclobutanecarboxylic Acid Intermediate Carbamic Acid Intermediate + tert-Butyl Cation SM->Intermediate  H+ (TFA or HCl) Product cis-3-Aminocyclobutanecarboxylic Acid (as Salt) Intermediate->Product  -CO2 Lactam β-Lactam Byproduct Intermediate->Lactam Intramolecular Cyclization (if free amine forms) tBu N-tert-Butyl Adduct (+56 Da) Intermediate->tBu  + tert-Butyl Cation (No Scavenger) Ester Ester Byproduct (+14 Da for Me) Product->Ester  H+/ROH (e.g., HCl in MeOH)

Caption: Primary deprotection pathway and key side reactions.

Frequently Asked Questions (FAQs)
  • Q: What is the fundamental mechanism of Boc deprotection?

    • A: The process is an acid-catalyzed hydrolysis of the carbamate. The reaction begins with the protonation of the carbamate carbonyl oxygen by a strong acid (like TFA or HCl). This is followed by the cleavage of the C-O bond, which releases the highly stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and rapidly decarboxylates (loses CO₂) to yield the free amine, which is then protonated by the excess acid in the medium to form a stable salt.[]

  • Q: Which acidic conditions are best for this specific substrate?

    • A: Both TFA in DCM and HCl in dioxane are effective. The choice often depends on downstream applications and available equipment. TFA is highly effective and easy to remove in vacuo, but it is corrosive. 4M HCl in dioxane is a common, commercially available reagent that yields the product as a stable and often crystalline HCl salt, which can aid in purification. Given the risk of esterification, using HCl in methanol should be avoided unless the ester is the desired product.

Deprotection System Typical Conditions Pros Cons
TFA / DCM 25-50% TFA in DCM, 0 °C to RT, 30-60 minFast, volatile reagents are easy to removeTFA is highly corrosive; potential for trifluoroacetylation side reactions
HCl / Dioxane 4M HCl in Dioxane, 0 °C to RT, 1-4 hoursYields a stable HCl salt, often crystalline; less volatile acidDioxane is a peroxide-former and has health concerns; can be slower
  • Q: Why is lactam formation a greater concern for the cis-isomer than the trans-isomer?

    • A: The key factor is stereochemistry. In the cis-isomer, the amino and carboxylic acid groups are on the same face of the cyclobutane ring. This spatial proximity significantly lowers the entropic barrier to an intramolecular reaction, making cyclization to the β-lactam a highly favorable process. In the trans-isomer, the functional groups are on opposite faces of the ring, making an intramolecular reaction sterically hindered and energetically unfavorable.

  • Q: How should I purify the final product?

    • A: Given the high polarity and zwitterionic nature of the final amino acid, standard silica gel chromatography can be challenging.

      • Crystallization: The most common method is to precipitate the product as its HCl or TFA salt from the reaction mixture by adding a nonpolar solvent like cold diethyl ether or MTBE. The resulting salt is often a crystalline solid that can be isolated by filtration.

      • Ion-Exchange Chromatography: For high-purity material, ion-exchange chromatography is an excellent method. A strongly acidic cation-exchange resin (e.g., Amberlite® IR-120) can be used to capture the amine, which is then eluted with an aqueous ammonia solution.[5]

Experimental Protocols & Workflows
Protocol 1: Deprotection using TFA in DCM with Scavenger
  • Preparation: Dissolve Boc-cis-3-aminocyclobutanecarboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 0.1 M).

  • Scavenger Addition: Add anisole (5% v/v) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Deprotection: Slowly add Trifluoroacetic acid (TFA, 10 eq) dropwise to the stirred solution.

  • Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS (typically complete within 30-60 minutes).

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

  • Isolation: Add cold diethyl ether to the residue to precipitate the product as the TFA salt. Isolate the solid by filtration, wash with additional cold ether, and dry under vacuum.

Diagram 2: Troubleshooting Workflow

Start Problem Observed During Deprotection? Incomplete Incomplete Reaction? Start->Incomplete Yes LowYield Low Yield & Byproduct? Start->LowYield No Incomplete->LowYield No Sol_Incomplete Increase acid equivalents or reaction time/temp. Incomplete->Sol_Incomplete Yes MassShift Unexpected Mass Shift? LowYield->MassShift No Sol_Lactam Probable β-Lactam. - Use 0°C - Ensure anhydrous conditions - Immediate acidic work-up LowYield->Sol_Lactam Yes CheckMass Check Mass Shift MassShift->CheckMass Yes Sol_Ester Probable Esterification. - Switch to aprotic solvent (DCM or Dioxane) Sol_tBu Probable t-Butylation. - Add scavenger (Anisole, TIS) Plus14 +14 or +28 Da? CheckMass->Plus14 Plus14->Sol_Ester Yes Plus56 +56 Da? Plus14->Plus56 No Plus56->Sol_tBu Yes

Caption: Decision tree for troubleshooting common deprotection issues.

References
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Chandrasekhar, V., & Sridhar, M. (2016). Side reactions in peptide synthesis: An overview. Bibliomed.
  • Jaeger, E., et al. (1993). [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. Biological Chemistry Hoppe-Seyler, 374(5), 349-62.
  • Request PDF. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions.
  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
  • Wiley-VCH. (n.d.). 1 Protection Reactions.
  • Sciencemadness.org. (2009). Synthesis this compound(CAS#:74316-27-1).
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of either enantiomer of cis-3-aminocyclopentanecarboxylic acid from both enantiomers of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • PubMed. (n.d.). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety.

Sources

Technical Support Center: Characterizing cis-3-Aminocyclobutanecarboxylic Acid (c3ACBC) Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of peptides incorporating the non-proteinogenic amino acid, cis-3-Aminocyclobutanecarboxylic acid (c3ACBC). The unique, constrained cyclobutane ring of c3ACBC introduces specific analytical challenges not typically encountered with standard proteinogenic peptides. This guide provides field-proven insights, troubleshooting workflows, and frequently asked questions (FAQs) to help you navigate these complexities, ensuring the integrity and accuracy of your experimental results.

The incorporation of constrained residues like c3ACBC is a powerful strategy in drug development to enhance proteolytic stability and control peptide conformation. However, this rigidity, along with its stereochemistry, demands specialized analytical approaches. This center is structured to address issues from sample preparation through to detailed structural elucidation by chromatography, mass spectrometry, and NMR.

Section 1: Liquid Chromatography (HPLC/UPLC) Troubleshooting & FAQs

High-Performance Liquid Chromatography is the cornerstone of peptide purity analysis and purification. The introduction of c3ACBC can significantly impact chromatographic behavior, particularly concerning stereoisomers.

Frequently Asked Questions (FAQs)

Q1: My c3ACBC peptide shows a broad or tailing peak on a standard C18 column. What's causing this?

A1: This is a common issue stemming from several factors. Firstly, peptides containing basic residues can exhibit poor peak shape due to strong, undesirable interactions with residual silanols on the silica stationary phase.[1] Secondly, the rigid c3ACBC structure can sometimes lead to on-column conformational changes or interactions that result in peak broadening.

  • Causality: Peak tailing occurs when a fraction of the analyte is retained more strongly than the bulk, leading to a slow "bleed" from the column. For basic peptides, this is often due to ionic interactions with negatively charged silanols.

  • Solution:

    • Use an Ion-Pairing Agent: Incorporate an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid into your mobile phase. These agents pair with the positive charges on your peptide and mask the free silanols on the stationary phase, leading to sharper, more symmetrical peaks.[1]

    • Optimize Temperature: Increasing the column temperature (e.g., to 40-60 °C) can improve peak shape by reducing mobile phase viscosity and accelerating the kinetics of analyte interaction with the stationary phase.

    • Choose a Modern Column: Employ a column with advanced end-capping or a hybrid particle technology (e.g., BEH) to minimize exposed silanols.

Q2: I suspect I have a mix of cis- and trans-c3ACBC isomers in my synthetic peptide. How can I resolve them?

A2: Resolving diastereomers formed from incorrect stereoisomer incorporation is a critical analytical task that standard reversed-phase columns cannot accomplish.[2][3] You must use a Chiral Stationary Phase (CSP).

  • Causality: Diastereomers have different three-dimensional structures, allowing them to interact differently with a chiral environment. A CSP provides this environment, enabling differential retention.

  • Recommended Approach:

    • Column Selection: Macrocyclic glycopeptide-based CSPs, such as those with vancomycin (e.g., Astec CHIROBIOTIC V2) or teicoplanin backbones, are highly effective for separating non-proteinogenic amino acids and their peptide derivatives.[2][4]

    • Mobile Phase Mode: Operate in Polar Ionic Mode (PIM) for best results. A typical mobile phase would be a mixture of methanol, acetonitrile, acetic acid, and triethylamine. The acid and base act as counter-ions, enhancing chiral recognition.

    • Method Development: Systematically vary the ratio of methanol to acetonitrile and the concentration of the acidic/basic additives to optimize resolution.

Troubleshooting Flowchart: HPLC Issues

start Problem Observed p1 p1 start->p1 Poor Peak Shape (Tailing/Broad) p2 p2 start->p2 No Peak / Low Signal p3 p3 start->p3 Poor Resolution of Isomers c1_1 c1_1 p1->c1_1 Check Mobile Phase c2_1 c2_1 p2->c2_1 Check Sample Prep c3_1 c3_1 p3->c3_1 Check Column Type s1_1 s1_1 c1_1->s1_1 Is ion-pairing agent (TFA/Formic Acid) present? s1_2 Add 0.1% TFA to mobile phase. s1_1->s1_2 No c1_2 Check Column Health s1_1->c1_2 Yes s1_3 s1_3 c1_2->s1_3 Is column old or over-pressured? s1_4 Replace with new column. Consider modern particle tech. s1_3->s1_4 Yes s2_1 s2_1 c2_1->s2_1 Did you use glass vials? Peptide may have adsorbed. s2_2 Switch to polypropylene or low-binding vials. s2_1->s2_2 Yes c2_2 c2_2 s2_1->c2_2 No s2_3 s2_3 c2_2->s2_3 Check MS signal instead. Could be a detection issue. s3_1 s3_1 c3_1->s3_1 Are you using a standard C18 column? s3_2 Switch to a Chiral Stationary Phase (e.g., CHIROBIOTIC). s3_1->s3_2 Yes c3_2 c3_2 s3_1->c3_2 No, using CSP s3_3 s3_3 c3_2->s3_3 Optimize Mobile Phase. Vary solvent/additive ratio. cluster_0 In the Mass Spectrometer cluster_1 Ring Opening at Different Bonds Cyclic Cyclic Peptide (Single m/z) CID Collision-Induced Dissociation (MS/MS) Cyclic->CID Linear1 Linear Isomer 1 CID->Linear1 Cleavage @ Bond 1 Linear2 Linear Isomer 2 CID->Linear2 Cleavage @ Bond 2 Linear3 Linear Isomer 'n' CID->Linear3 Cleavage @ Bond 'n' FragmentMix Complex Mixture of Fragment Ions Linear1->FragmentMix Linear2->FragmentMix Linear3->FragmentMix Result Single, Complex MS/MS Spectrum (Superposition of all fragments) FragmentMix->Result

Caption: Complexity of Cyclic Peptide Fragmentation.

Section 3: NMR Spectroscopy for Structural Confirmation

While MS provides sequence, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for confirming the three-dimensional structure, including the crucial cis stereochemistry of the c3ACBC ring. [5]

Frequently Asked Questions (FAQs)

Q1: How can I definitively confirm the cis configuration of the 3-amino and 1-carboxyl groups on the cyclobutane ring in my final peptide?

A1: The key lies in measuring the proton-proton (¹H-¹H) coupling constants (J-couplings) for the protons on the cyclobutane ring. The magnitude of the vicinal coupling constant (³J) between two protons on adjacent carbons is highly dependent on the dihedral angle between them, as described by the Karplus equation.

  • Causality: In a cis configuration, certain protons will be held in a spatial arrangement that results in a characteristic J-coupling value, which is different from the value expected for the trans isomer.

  • Experimental Approach:

    • Acquire a High-Resolution ¹H NMR Spectrum: This is the starting point.

    • Run a 2D COSY (Correlation Spectroscopy) Experiment: This experiment shows which protons are coupled to each other, allowing you to trace the connectivity around the cyclobutane ring and unambiguously assign the protons (e.g., H2, H3, H4).

    • Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) Experiment: This is crucial. A NOESY experiment detects protons that are close in space (<5 Å), regardless of whether they are bonded. For a cis isomer, you would expect to see a cross-peak between protons on the same face of the ring that would be absent in the trans isomer. [5] 4. Analyze Coupling Constants: Carefully measure the ³J values from the high-resolution 1D spectrum for the assigned protons. Compare these experimental values to those reported in the literature for known cis- and trans-cyclobutane systems or to values predicted by theoretical calculations (DFT). [6][7] Q2: My Fmoc-c3ACBC-OH starting material gives a complicated ¹H NMR spectrum. Is it impure?

A2: Not necessarily. Fmoc-protected amino acids often exist as a mixture of two rotamers (conformational isomers) due to restricted rotation around the carbamate bond. This can lead to a doubling of some NMR signals, particularly the NH proton. [8]

  • Verification: Running the NMR at a higher temperature can sometimes cause these rotamers to interconvert more rapidly, leading to a coalescence of the doubled peaks into single, averaged signals. This is a good indication that you are observing rotamers rather than a chemical impurity. To confirm enantiomeric purity of the starting material, ¹H NMR with a chiral shift agent (CSA) like quinine is the recommended method. [8]

Section 4: Sample Preparation Troubleshooting

Robust and reproducible sample preparation is critical for any successful peptide analysis. Peptides are notoriously prone to loss and variability during this stage. [9][10]

Problem Probable Cause(s) Recommended Solution(s)
Low or No Recovery Non-Specific Binding (NSB): Peptide is adsorbing to container surfaces. [11] Use polypropylene or certified low-binding tubes and pipette tips instead of glass. [9][12]Avoid sample dry-down steps if possible by using micro-elution SPE plates. [9]
Poor Solubility: Peptide is precipitating during extraction or reconstitution. Reconstitute in a solvent containing a small amount of organic (e.g., 5-10% ACN) and/or an acid (e.g., 0.1% formic acid). Limit organic concentration to <75% in prep steps. [9]
Protein Binding (in bio-samples): Peptide is strongly bound to plasma proteins like albumin. Pretreat the sample by diluting 1:1 with 4% phosphoric acid (H₃PO₄) to disrupt binding. [9]For very strong binding, protein precipitation with acetonitrile may be required. [9]
Poor Reproducibility Inconsistent Sample Handling: Minor variations in timing, temperature, or volumes. Automate where possible. Use an internal standard that is structurally similar to your analyte to correct for recovery variations.

| | Analyte Degradation: Peptide is being degraded by proteases in biological samples. | Keep samples on ice at all times. Add a protease inhibitor cocktail immediately after sample collection. |

Section 5: Key Experimental Protocols

Protocol 1: Chiral HPLC Method for c3ACBC Peptide Diastereomer Separation
  • Objective: To separate synthetic peptides containing cis-c3ACBC from potential trans-c3ACBC diastereomeric impurities.

  • Methodology:

    • Column: Astec® CHIROBIOTIC® V2 Chiral HPLC Column, 5 µm, 25 cm x 4.6 mm. [2] 2. Mobile Phase A: Methanol with 0.1% Acetic Acid and 0.05% Triethylamine.

    • Mobile Phase B: Acetonitrile with 0.1% Acetic Acid and 0.05% Triethylamine.

    • Gradient: Start with a high percentage of Mobile Phase A and run a shallow gradient to an increasing percentage of Mobile Phase B over 30-40 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 214 nm and 280 nm.

    • Sample Preparation: Dissolve peptide in the initial mobile phase composition.

  • Rationale: This method uses a macrocyclic glycopeptide chiral stationary phase in polar ionic mode. The acidic and basic additives are crucial for providing the ionic interactions necessary for the CSP to differentiate between the subtle structural differences of the diastereomers. [2][3]

Protocol 2: NMR Sample Preparation for Stereochemistry Confirmation
  • Objective: To prepare a c3ACBC peptide sample for 1D and 2D NMR to confirm cis stereochemistry.

  • Methodology:

    • Sample Amount: Weigh approximately 1-5 mg of the purified peptide.

    • Solvent Selection: Dissolve the peptide in 0.6 mL of a deuterated solvent. DMSO-d₆ is a good starting point as it is an excellent solvent for many peptides and has a non-interfering chemical shift range. For exchangeable protons, D₂O can also be used.

    • Sample Filtration: If any particulate matter is visible, filter the sample through a small glass wool plug directly into a clean, dry 5 mm NMR tube.

    • Data Acquisition:

      • Acquire a standard 1D ¹H spectrum with water suppression if necessary.

      • Acquire a 2D ¹H-¹H COSY spectrum to establish proton coupling networks.

      • Acquire a 2D ¹H-¹H NOESY (or ROESY) spectrum with a mixing time of 200-400 ms to identify through-space correlations.

  • Rationale: A sufficiently concentrated sample in a deuterated solvent is required for obtaining high-quality NMR data, especially for 2D experiments which require more scans. The combination of COSY and NOESY is powerful: COSY establishes the bonding framework, while NOESY reveals the 3D structure, which is essential for stereochemical assignment. [6][13]

References

  • The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. (n.d.).
  • Mass Spectrometric Analysis of Cyclic Peptides. (n.d.). Royal Society of Chemistry. [Link]
  • Sequencing Cyclic Peptides by Multistage Mass Spectrometry. (n.d.).
  • Mass spectrometric analysis of head-to-tail connected cyclic peptides. (n.d.). Frontiers Publishing Partnerships. [Link]
  • Amino Acid Sequence Determination of Cyclic Peptides. (n.d.). J-Stage. [Link]
  • 5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!). (2020, February 6).
  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014, August 26).
  • Inaccuracies in Quantification of Peptides – A Case Study Using Beta Endorphin Assay. (n.d.). American Pharmaceutical Review. [Link]
  • Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. (n.d.). Aragen Life Sciences. [Link]
  • Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. (n.d.).
  • Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography | Request PDF. (n.d.).
  • Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. (n.d.). Anapharm Bioanalytics. [Link]
  • Trends and Challenges in Peptide Bioanalysis and Production. (2023, September 26). Oxford Global. [Link]
  • Systematic Errors in Peptide and Protein Identification and Quantification by Modified Peptides. (n.d.).
  • Reducing Peptide Sequence Bias in Quantitative Mass Spectrometry Data with Machine Learning. (n.d.).
  • (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. (n.d.).
  • Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues: isomers of 1-aminocyclopentane-1,3-dicarboxylic acid. (n.d.). Royal Society of Chemistry. [Link]
  • Structural Properties of Cyclic Peptides Containing Cis- Or trans-2-aminocyclohexane Carboxylic Acid. (n.d.). PubMed. [Link]
  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. (n.d.).
  • Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. (n.d.). MDPI. [Link]

Sources

Navigating the Labyrinth: A Technical Support Guide for Mass Spectrometry Analysis of cis-3-Aminocyclobutanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Technical Support Center

Topic: Mass Spectrometry Analysis of cis-3-Aminocyclobutanecarboxylic Acid Derivatives

Welcome to the definitive technical support guide for researchers, scientists, and drug development professionals engaged in the mass spectrometry analysis of this compound and its derivatives. This guide is structured to provide actionable solutions to common challenges and answer frequently asked questions, ensuring the integrity and success of your experimental workflows.

Introduction: The Analytical Challenge of a Unique Scaffold

This compound and its derivatives represent a class of conformationally constrained amino acids with significant potential in medicinal chemistry. Their rigid cyclobutane core offers a unique scaffold for designing novel therapeutics. However, this structural rigidity, coupled with the polar nature of the amino and carboxylic acid functional groups, presents distinct challenges for mass spectrometry analysis. This guide will equip you with the expertise to navigate these challenges, from sample preparation to data interpretation.

Troubleshooting Guide: A Symptom-to-Solution Approach

This section addresses common problems encountered during the LC-MS/MS analysis of this compound derivatives, providing a logical progression from symptom to cause and finally to a validated solution.

Issue 1: Poor or No Signal Intensity

One of the most frequent and frustrating issues is a weak or absent signal for the analyte of interest. This can stem from a variety of factors, each requiring a specific troubleshooting strategy.

Potential Causes & Verified Solutions:

Potential Cause Underlying Scientific Principle Troubleshooting & Optimization Protocol
Poor Ionization Efficiency The analyte's physicochemical properties may not be conducive to efficient ion generation in the electrospray ionization (ESI) source. As small, polar zwitterions, these compounds can exhibit poor desolvation and charge acquisition.1. Optimize Ion Source Parameters: Infuse a standard solution of your analyte directly into the mass spectrometer to systematically optimize capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate. 2. Mobile Phase Modification: The addition of a small percentage (typically 0.1%) of an acid, such as formic acid, to the mobile phase can protonate the amino group, enhancing positive ion mode ESI.[1] Conversely, for negative ion mode, a basic modifier like ammonium hydroxide can be tested. 3. Consider Derivatization: If optimization is insufficient, derivatization of the amino or carboxyl group can significantly enhance ionization efficiency.
Ion Suppression Co-eluting matrix components from the sample can compete with the analyte for ionization, leading to a reduced signal.[2][3] This is particularly problematic in complex biological matrices.1. Improve Chromatographic Separation: Modify the LC gradient to better resolve the analyte from interfering matrix components.[1] 2. Sample Dilution: If the analyte concentration is adequate, diluting the sample can reduce the concentration of interfering species. 3. Advanced Sample Preparation: Employ solid-phase extraction (SPE) to selectively isolate the analyte and remove matrix components that cause ion suppression.[1]
In-Source Fragmentation/Instability The analyte may be thermally labile or prone to fragmentation under the high-energy conditions of the ion source, leading to a diminished precursor ion signal.1. "Softer" Ionization Conditions: Reduce the ion source temperature and cone/fragmentor voltage to minimize in-source fragmentation. 2. Alternative Ionization Techniques: If available, consider Atmospheric Pressure Chemical Ionization (APCI), which can be gentler for certain compounds.

Experimental Workflow: Diagnosing Ion Suppression

Caption: Workflow for diagnosing ion suppression.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the mass spectrometry analysis of this compound derivatives.

Q1: What is the expected fragmentation pattern for this compound in positive ion ESI-MS/MS?

A1: In positive ion mode, the protonated molecule [M+H]⁺ is the primary precursor ion. Collision-induced dissociation (CID) typically results in characteristic neutral losses. The most common fragmentation pathways involve the loss of water (H₂O) and the loss of formic acid (HCOOH) from the carboxylic acid moiety. Another prominent fragmentation is the loss of ammonia (NH₃) from the protonated amine. The cyclobutane ring itself is relatively stable, but high collision energies can induce ring opening and subsequent fragmentation. It is crucial to perform product ion scans on a standard of your specific derivative to determine the most abundant and specific fragment ions for building a sensitive and selective Multiple Reaction Monitoring (MRM) method.[4]

Q2: Should I use positive or negative ion mode for my analysis?

A2: The choice between positive and negative ion mode depends on the specific derivative and the desired sensitivity.

  • Positive Ion Mode (ESI+): Generally preferred for these compounds as the amino group is readily protonated, especially in an acidic mobile phase (e.g., with 0.1% formic acid). This often leads to a more stable and intense signal.

  • Negative Ion Mode (ESI-): Can be effective, particularly for derivatives where the carboxylic acid is the primary ionizable group. A basic mobile phase may be required to enhance deprotonation.

It is highly recommended to test both polarities during method development to determine the optimal choice for your specific analyte and instrument.

Q3: Is derivatization necessary for the analysis of these compounds?

A3: Not always, but it can be highly beneficial, especially for achieving low detection limits in complex matrices. Derivatization can improve:

  • Chromatographic Retention: These polar compounds often have poor retention on reversed-phase columns. Derivatization can increase their hydrophobicity, leading to better retention and separation.

  • Ionization Efficiency: As discussed in the troubleshooting section, derivatization can significantly enhance the signal intensity.[5]

  • Specificity: A well-chosen derivatizing agent can introduce a unique fragment ion, improving the specificity of the assay.

Common derivatization strategies for amino acids include reactions targeting the primary amine (e.g., with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate - AQC) or the carboxylic acid (e.g., esterification).[6][7][8]

Q4: What are some key considerations for sample preparation?

A4: Proper sample preparation is critical for obtaining high-quality data.

  • Solvent Selection: Ensure your analyte is fully dissolved in a solvent compatible with your LC mobile phase to prevent precipitation.

  • Salt Removal: High salt concentrations can cause significant ion suppression and contaminate the mass spectrometer. Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove salts.

  • pH Adjustment: The pH of your final sample solution can impact the stability and ionization of your analyte.

  • Filtration: Always filter your samples before injection to remove particulates that can clog the LC system.

Experimental Protocol: Generic Sample Preparation for Plasma

G A 1. Plasma Sample Spiked with Internal Standard B 2. Protein Precipitation (e.g., with acetonitrile or methanol) A->B C 3. Vortex & Centrifuge B->C D 4. Collect Supernatant C->D E 5. Evaporate to Dryness (under Nitrogen) D->E F 6. Reconstitute in Mobile Phase A E->F G 7. Filter (0.22 µm) F->G H 8. Inject into LC-MS/MS G->H

Caption: A basic sample preparation workflow for plasma analysis.

Data Interpretation: Beyond the Peaks

Interpreting mass spectra of these cyclic amino acid derivatives requires careful consideration of potential pitfalls.

Table of Common Adducts in ESI+

AdductMass Shift from [M+H]⁺Common Sources
Sodium [M+Na]⁺+22 DaGlassware, mobile phase impurities
Potassium [M+K]⁺+38 DaGlassware, mobile phase impurities
Ammonium [M+NH₄]⁺+17 DaAmmonium-based buffers

The presence of these adducts can complicate spectral interpretation and potentially reduce the intensity of the desired protonated molecule.

Conclusion: Empowering Your Research

The mass spectrometry analysis of this compound derivatives, while presenting unique challenges, is a powerful tool for advancing drug discovery and development. By understanding the principles outlined in this guide and applying the systematic troubleshooting and optimization strategies, researchers can overcome common obstacles and generate high-quality, reliable data. This technical support center is a living document and will be updated as new insights and techniques emerge in this exciting field of research.

References

  • Ng, J., & Sleno, L. (2014). Multistep tandem mass spectrometry for sequencing cyclic peptides in an ion-trap mass spectrometer. Journal of the American Society for Mass Spectrometry, 25(7), 1253-1262.
  • Matsuda, F., et al. (1986). Amino Acid Sequence Determination of Cyclic Peptides. Agricultural and Biological Chemistry, 50(9), 2379-2385.
  • Eckart, K., Schwarz, H., & Tomer, K. B. (1986). Tandem Mass Spectrometry Methodology for the Sequence Determination of Cyclic Peptides. Journal of the American Chemical Society, 108(12), 3521-3525.
  • Sleno, L., & Volmer, D. A. (2004). Multistep tandem mass spectrometry for Sequencing Cyclic Peptides in an Ion-Trap Mass Spectrometer. Journal of the American Society for Mass Spectrometry, 15(4), 533-545.
  • De Vijlder, T., et al. (2024). Localizing Isomerized Residue Sites in Peptides with Tandem Mass Spectrometry. Analytical Chemistry, 96(10), 4145-4152.
  • Lurie, I. S. (2020). An Uncommon Fix for LC–MS Ion Suppression. LCGC North America, 38(s4), 28-31.
  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.
  • Polymer Synthesis & Mass Spectrometry. (2025). Troubleshooting ion suppression in LC–MS analysis. YouTube.
  • BenchChem. (2025). dealing with ion suppression in the ESI-MS analysis of aminoadipic acid.
  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques.
  • Karady, M., et al. (2020). Profiling of 1-aminocyclopropane-1- carboxylic acid and selected phytohormones in Arabidopsis using liquid chromatography - tandem mass spectrometry. BMC Plant Biology, 20(1), 1-12.
  • Karady, M., et al. (2020). (PDF) Profiling of 1-aminocyclopropane-1-carboxylic acid and selected phytohormones in Arabidopsis using liquid chromatography-tandem mass spectrometry.
  • Chemistry LibreTexts. (2021). 8.
  • Jankech, T., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis – A review. Analytica Chimica Acta, 1293, 342215.
  • Van de Goor, T. A., & Somsen, G. W. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. Journal of The American Society for Mass Spectrometry, 28(10), 2169-2178.
  • Chemistry LibreTexts. (2023). 12.
  • Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids.
  • Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. PubMed.
  • Bamba, T., Fukusaki, E., & Kobayashi, A. (2019). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. Mass Spectrometry, 8(1), A0074.
  • Jankech, T., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(1), 215-227.
  • Kumar, A., et al. (2023).
  • The DAN Lab. (n.d.). LCMS Protocols. University of Wisconsin–Madison.
  • Chemistry LibreTexts. (2023).
  • Wang, T., et al. (2019). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Journal of Mass Spectrometry, 54(10), 837-846.
  • Giorgi, G., et al. (2003). Unexpected synthesis of conformationally restricted analogues of gamma-amino butyric acid (GABA): mechanism elucidation by electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 14(12), 1443-1452.
  • Singh, V., & Sleno, L. (2023). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. Molecules, 28(16), 6099.
  • Singh, V., & Sleno, L. (2023).
  • Van de Goor, T. A., & Somsen, G. W. (2017).

Sources

Identifying and minimizing epimerization during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for identifying and minimizing epimerization. This guide is designed for researchers, scientists, and drug development professionals who encounter stereochemical instability during synthesis. Here, we move beyond simple definitions to provide actionable troubleshooting guides, in-depth FAQs, and validated protocols to ensure the chiral integrity of your molecules.

Introduction to Epimerization

Epimerization is the unwanted inversion of a single stereocenter in a molecule that contains multiple stereocenters, leading to the formation of a diastereomer known as an epimer.[1][2] This process is a critical challenge in pharmaceutical development, as different epimers can exhibit drastically different biological activities and toxicological profiles.[3][4] For instance, the subtle change in the stereochemistry of the 4'-OH group transforms the potent anticancer drug doxorubicin into its less active epimer, epirubicin.[5] This guide will equip you with the knowledge to diagnose, control, and prevent this costly side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of epimerization?

Epimerization typically occurs when a proton on a stereocenter is abstracted, leading to a planar, achiral intermediate. The subsequent reprotonation can occur from either face, resulting in the original stereoisomer or its epimer.[4][6] This process is most often catalyzed by bases or acids and can be accelerated by heat.[4]

  • Base-Catalyzed Epimerization: This is the most common pathway. A base removes an acidic proton (typically alpha to a carbonyl group) to form a planar enolate intermediate.[4][6]

  • Acid-Catalyzed Epimerization: Acid can also facilitate epimerization, often by promoting the formation of an enol intermediate under equilibrium conditions.[7]

Q2: Why is epimerization such a significant problem in peptide synthesis?

In peptide synthesis, the α-carbon of an amino acid is highly susceptible to epimerization, particularly during the carboxylic acid activation step required for amide bond formation.[5][8] This activation makes the α-proton more acidic and thus easier to abstract by a base.[5] The two primary mechanisms are:

  • Direct Enolization: A base directly abstracts the α-proton of the activated amino acid, leading to a planar enolate.[5]

  • Oxazolone (Azlactone) Formation: The activated N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this oxazolone is highly acidic and rapidly abstracted by base, leading to a loss of chiral integrity.[5][8]

The formation of these diastereomeric peptide impurities complicates purification due to their similar physical properties and can severely impact the final product's biological activity.[5][9]

Q3: Which amino acids are most susceptible to epimerization?

Certain amino acid residues are inherently more prone to epimerization due to the electronic properties of their side chains or increased steric hindrance.[5][10]

  • Histidine (His): The imidazole side chain can act as an internal base, catalyzing the epimerization of the activated carboxyl group.[11][12]

  • Cysteine (Cys): Cys is particularly sensitive to epimerization, especially when it is the C-terminal residue.[13]

  • Phenylglycine (Phg): The aryl side chain can stabilize the anionic intermediate formed upon proton abstraction, increasing the likelihood of epimerization.[5]

  • Sterically Hindered Residues: Amino acids like Valine (Val) and Isoleucine (Ile) can experience slower coupling reactions, which prolongs the lifetime of the highly reactive activated intermediate, providing more opportunity for epimerization to occur.[8][10]

Q4: How do reaction conditions influence the rate of epimerization?

Several key experimental parameters must be carefully controlled to suppress epimerization.

ParameterImpact on EpimerizationRationale & Recommendations
Base High Impact Stronger, non-hindered bases (e.g., triethylamine) and excess base increase the rate of proton abstraction. Recommendation: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine in the minimum stoichiometric amount required.[4][8][14]
Temperature High Impact Elevated temperatures provide the activation energy for proton abstraction and can accelerate epimerization rates. Recommendation: Conduct reactions at low temperatures (e.g., 0 °C to -20 °C) whenever possible.[4][10][14]
Solvent Medium Impact Polar aprotic solvents like DMF and NMP can stabilize the charged intermediates that lead to epimerization. Recommendation: Consider less polar solvents like dichloromethane (DCM) or mixtures (e.g., Chloroform:trifluoroethanol) when solubility allows.[10][15]
Reaction Time Medium Impact Longer exposure to basic conditions or prolonged pre-activation of the carboxylic acid increases the opportunity for epimerization. Recommendation: Minimize pre-activation times and monitor the reaction closely to quench it promptly upon completion.[4][8]
Coupling Reagents High Impact The choice of coupling reagent dictates the nature of the activated intermediate. Some reagents are more prone to forming oxazolone intermediates. Recommendation: Use coupling reagents in combination with additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to form active esters that are less susceptible to epimerization.[4][8]

Troubleshooting Guide: Unexpected Diastereomer Detected

You've run a reaction and your analytical data (HPLC, NMR) shows an unexpected diastereomer. This guide provides a systematic approach to diagnosing and solving the problem.

Workflow for Troubleshooting Epimerization```dot

Analytical Protocols for Identification & Quantification

Accurate detection and quantification of epimers are essential for both troubleshooting and quality control. Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed.

Protocol 1: Chiral HPLC for Epimer Separation

Chiral HPLC is the gold standard for separating and quantifying epimers due to its high resolution and sensitivity. T[3][16]he key is selecting the appropriate chiral stationary phase (CSP).

Objective: To separate and quantify a target compound from its epimer.

Methodology:

  • Column Selection:

    • Begin by screening a set of diverse CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a versatile starting point. [3] * Consult column selection guides from manufacturers, which often provide databases of successful separations for similar compounds.

  • Mobile Phase Screening:

    • Normal-Phase: Start with a Hexane/Isopropanol (IPA) mixture (e.g., 90:10 v/v). Adjust the ratio to optimize resolution. For basic analytes, add 0.1% diethylamine (DEA); for acidic analytes, add 0.1% trifluoroacetic acid (TFA). [3] * Reversed-Phase: Use Acetonitrile/Water or Methanol/Water with a buffer (e.g., 10 mM ammonium bicarbonate). [3] * Polar Organic Mode: Use pure Acetonitrile or Methanol, often with 0.1% TFA or DEA as an additive.

[3]3. Initial Run Conditions:

  • Flow Rate: 0.5 - 1.0 mL/min.
  • Temperature: Ambient (e.g., 25 °C). Temperature can be varied (15-40 °C) as a tool to improve resolution. [3] * Injection Volume: 5 µL.
  • Detection: UV, at a wavelength where the analyte has maximum absorbance.
  • Optimization:

    • If co-elution occurs, systematically vary the mobile phase composition (e.g., change the percentage of the organic modifier).

    • If resolution is still poor, screen a different class of CSP (e.g., protein-based or macrocyclic antibiotic-based).

[3]### Protocol 2: NMR Spectroscopy for Epimer Identification

NMR spectroscopy is a powerful tool for identifying epimers, as the different spatial arrangement of atoms leads to distinct chemical shifts and nuclear Overhauser effects (NOEs).

[17][18]Objective: To structurally confirm the presence of an epimer and determine the epimeric ratio.

Methodology:

  • Sample Preparation: Prepare a concentrated solution of the purified diastereomeric mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D ¹H NMR Acquisition:

    • Acquire a standard high-resolution ¹H NMR spectrum.

    • Carefully examine protons near the inverted stereocenter. Epimers will often show two distinct sets of signals for these protons, with different chemical shifts and coupling constants.

[19][20]3. 2D NMR for Confirmation:

  • COSY (Correlation Spectroscopy): Use to confirm proton-proton coupling networks for each epimer.
  • ROESY or NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy): This is the most definitive experiment. It identifies protons that are close in space. An inverted stereocenter will result in different through-space correlations (cross-peaks) for each epimer, providing unambiguous structural assignment. F[17][18]or example, a ROESY spectrum can show a cross-peak between protons that are on the same side of a ring in one epimer but not in the other.

[18]4. Quantification (qNMR):

  • Select well-resolved, non-overlapping signals corresponding to each epimer in the ¹H spectrum.
  • Carefully integrate these signals. The ratio of the integrals is directly proportional to the molar ratio of the epimers in the sample. T[17][18]his method provides a direct measurement without the need for a calibration curve.

[17][18]***

Prevention Strategies: Designing Syntheses to Minimize Epimerization

The most effective strategy is to design your synthesis to prevent epimerization from the outset.

Mechanism of Epimerization in Peptide Coupling

G cluster_0 Starting Material cluster_1 Activation cluster_2 Epimerization Pathways cluster_3 Result AA N-Protected Amino Acid (L-configuration) Activated Activated Ester / Acyl Halide AA->Activated + Coupling Reagent Oxazolone Oxazolone Intermediate (planar, achiral at Cα) Activated->Oxazolone Intramolecular Cyclization Enolate Direct Enolization (planar, achiral at Cα) Activated->Enolate + Base (proton abstraction) Racemic Loss of Chiral Integrity Oxazolone->Racemic Enolate->Racemic L_Peptide Desired L-Peptide Racemic->L_Peptide + Amine Nucleophile D_Peptide Epimerized D-Peptide Racemic->D_Peptide + Amine Nucleophile

Caption: Key pathways leading to epimerization during peptide synthesis.

Key Preventative Measures:
  • Use Protecting Groups: Protecting groups are fundamental to preventing unwanted side reactions. F[21][22]or sensitive residues like histidine, protecting the side-chain imidazole ring (e.g., with a Trityl (Trt) or Bom group) is crucial to prevent it from catalyzing epimerization.

[11][12][23]2. Select Optimal Coupling Reagents and Additives:

  • Modern peptide synthesis relies on coupling additives that suppress epimerization. Additives like HOBt and Oxyma react with the activated amino acid to form an active ester intermediate. This intermediate is more stable and less prone to cyclizing into the problematic oxazolone. [4][8] * Carbodiimide reagents like DCC or DIC should almost always be used in the presence of an additive. U[4]ronium/aminium reagents like HATU and HBTU inherently contain a HOBt-like moiety and are designed for low epimerization.
  • Control the Base: As detailed in the troubleshooting section, the choice and amount of base are critical. Always use the mildest, most sterically hindered base that is effective for the transformation at the lowest possible stoichiometry.

[14][24]4. Maintain Low Temperatures: Performing both the activation and coupling steps at reduced temperatures (0 °C or lower) is one of the most effective and straightforward ways to minimize the rate of epimerization.

[4][10]By understanding the mechanisms, employing robust analytical techniques for detection, and implementing preventative strategies in your synthetic design, you can maintain stereochemical control and ensure the quality and efficacy of your final compounds.

References
  • Epimeris
  • Acid-catalyzed Epimerization of Kobophenol A to Carasinol B.
  • Epimerisation in Peptide Synthesis.
  • Avoiding epimeriz
  • A Researcher's Guide to High-Performance Liquid Chromatography (HPLC)
  • Protecting Groups in Peptide Synthesis. Biosynth.
  • Epimers | Definition, Mechanism & Examples. Study.com.
  • Epimerization of Peptide. University of Cambridge.
  • Epimer. Wikipedia.
  • Epimeris
  • Factors affecting epimerization/isomerization?
  • Identification and Quantification by NMR Spectroscopy of the 22 R and 22 S Epimers in Budesonide Pharmaceutical Forms. PubMed.
  • Impact of solvents on the conversion and epimerization of Fmoc-His(Trt)-S-phenylethylamide.
  • Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives.
  • Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives.
  • Amino Acid Deriv
  • Technical Support Center: Peptide Synthesis and Epimeriz
  • Chiral HPLC Separ
  • Identification and Quantification by NMR Spectroscopy of the 22R and 22S Epimers in Budesonide Pharmaceutical Forms. MDPI.
  • Technical Support Center: Strategies to Minimize Epimeriz
  • Epimerization Explained: Definition, Examples, Practice & Video Lessons. Pearson.
  • Epimeris
  • Protecting group. Wikipedia.
  • Identification of natural epimeric flavanone glycosides by NMR spectroscopy.
  • Strategies to minimize epimerization of Bacc
  • Chiral HPLC separation: str
  • Structural Insights into the Epimerization of β-1,4-Linked Oligosaccharides Catalyzed by Cellobiose 2-Epimerase, the Sole Enzyme Epimerizing Non-anomeric Hydroxyl Groups of Unmodified Sugars.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Sino Biological.
  • Identification and Quantification by NMR Spectroscopy of the 22R and 22S Epimers in Budesonide Pharmaceutical Forms.
  • Reaction Kinetics and Mechanism of the Molybdate-Catalyzed Epimerization of Glucose in Aqueous Solutions Using A Microstructure.
  • How to prevent epimerization during Cyclo(Pro-Leu) synthesis. BenchChem.
  • Identification of natural epimeric flavanone glycosides by NMR spectroscopy. Leiden University.

Sources

Technical Support Center: Scaling Up the Synthesis of cis-3-Aminocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of cis-3-Aminocyclobutanecarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, field-proven insights into the common challenges and critical parameters of this synthesis, moving beyond a simple protocol to explain the causality behind experimental choices.

Frequently Asked Questions (FAQs)

Q1: What are the most viable starting materials for a scalable synthesis of this compound?

The most common and cost-effective starting material for a scalable process is 3-oxocyclobutanecarboxylic acid . This precursor is commercially available and allows for the direct introduction of the amine functionality with stereochemical control in a subsequent step. Alternative routes, such as those involving [2+2] cycloadditions, are often more complex and less amenable to large-scale production due to challenges in controlling regioselectivity and the generation of byproducts.[1][2]

Q2: How is the cis stereochemistry selectively achieved and maintained during the synthesis?

Achieving a high diastereomeric excess of the cis isomer is the primary challenge in this synthesis. The key step is the stereoselective reduction of an intermediate imine (or oxime) formed from 3-oxocyclobutanecarboxylic acid.

  • Catalytic Hydrogenation: This is often the preferred method for scale-up. Hydrogenation of the intermediate imine over a heterogeneous catalyst (e.g., Palladium on Carbon or Rhodium on Alumina) typically favors the delivery of hydrogen from the less sterically hindered face of the cyclobutane ring, leading to the desired cis product.

  • Chemical Reduction: Reagents like sodium cyanoborohydride (NaBH₃CN) can be used for reductive amination.[3] However, selectivity can be sensitive to pH, solvent, and temperature, often requiring more extensive optimization to achieve high cis selectivity compared to catalytic hydrogenation.

The rigid, strained nature of the cyclobutane ring helps in achieving facial selectivity during the reduction step.[4]

Q3: Which protecting groups are recommended for the amine and carboxylic acid functionalities, and why?

Proper protection strategy is crucial for minimizing side reactions and simplifying purification.[5][6]

  • Amine Protection: The tert-butyloxycarbonyl (Boc) group is highly recommended.[7] It is easily installed using di-tert-butyl dicarbonate (Boc₂O) and is stable under a wide range of conditions, yet it can be removed cleanly under acidic conditions (e.g., TFA or HCl in dioxane) without affecting the final product's stereochemistry.

  • Carboxylic Acid Protection: The carboxylic acid is typically protected as an ester (e.g., methyl or ethyl ester) early in the synthesis. This prevents its participation in unwanted reactions, such as acting as a nucleophile. The ester can be readily hydrolyzed (saponified) in a final step using a base like NaOH or LiOH.

An orthogonal protecting group strategy, where the amine and acid protecting groups can be removed under different conditions, provides maximum flexibility and control.[6]

Q4: What are the primary challenges when transitioning from a lab-scale (grams) to a pilot-plant scale (kilograms) synthesis?

Scaling up introduces challenges that may not be apparent at the bench.

  • Heat Transfer: Reductive amination and hydrogenation are often exothermic. In large reactors, inefficient heat dissipation can lead to temperature spikes, causing side reactions and reducing stereoselectivity. Careful control of reagent addition rates and efficient reactor cooling are critical.

  • Mass Transfer & Mixing: In heterogeneous catalytic hydrogenations, efficient mixing is required to ensure proper contact between the substrate, hydrogen gas, and the solid catalyst. Poor mixing can lead to slow reaction rates and incomplete conversion.

  • Purification and Isolation: Crystallization is the preferred method for isolating the final product on a large scale. However, this compound is a zwitterion and can be highly soluble in water, making isolation challenging. Developing a robust crystallization procedure by screening various solvent/anti-solvent systems is essential. Ion-exchange chromatography is a viable alternative for high-purity requirements but can be less cost-effective at a very large scale.[8]

Scalable Synthesis Protocol: From 3-Oxocyclobutanecarboxylic Acid

This protocol outlines a reliable and scalable two-step synthesis focusing on stereocontrol and practical isolation.

Diagram of Synthetic Workflow

G cluster_0 Step 1: Stereoselective Reductive Amination cluster_1 Step 2: Protection & Purification cluster_2 Step 3: Final Deprotection & Isolation A 3-Oxocyclobutanecarboxylic Acid B This compound A->B  1. NH4OAc, MeOH  2. H2 (50 psi), Pd/C  3. Temperature Control (25-30°C) C cis-3-(Boc-amino)cyclobutanecarboxylic Acid B->C  1. Boc2O, Dioxane/H2O  2. pH Control (9-10) D Pure this compound C->D  1. HCl in Dioxane or TFA  2. Crystallization (e.g., IPA/Water)

Caption: Scalable synthesis workflow for this compound.

Experimental Details

Part A: One-Pot Reductive Amination

  • Reactor Setup: Charge a suitable hydrogenation reactor with 3-oxocyclobutanecarboxylic acid (1.0 eq), ammonium acetate (3.0 eq), and methanol (10 vol).

  • Catalyst Addition: Add 10% Palladium on Carbon (5 wt% loading) to the mixture under an inert atmosphere (e.g., Nitrogen or Argon).

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and pressurize to 50 psi.

  • Reaction: Stir the mixture vigorously at 25-30°C. Monitor the reaction progress by HPLC or ¹H NMR for the disappearance of the starting material (typically 12-24 hours).

  • Workup: Once the reaction is complete, carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The typical cis:trans ratio at this stage is >95:5.

Part B: Boc-Protection and Purification

  • Dissolution: Dissolve the crude amino acid from Part A in a mixture of 1,4-dioxane and water (1:1, 10 vol).

  • pH Adjustment: Cool the solution to 0-5°C and adjust the pH to 9-10 using a 2N NaOH solution.

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while maintaining the temperature and pH.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC or LCMS confirms the complete consumption of the amino acid.

  • Purification: Acidify the reaction mixture to pH 2-3 with 1N HCl and extract with ethyl acetate (3 x 10 vol). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude cis-3-(Boc-amino)cyclobutanecarboxylic acid can be purified by crystallization from an ethyl acetate/heptane mixture.

Part C: Deprotection and Final Isolation

  • Boc Removal: Dissolve the purified Boc-protected intermediate in a 4M solution of HCl in 1,4-dioxane (5 vol).

  • Reaction: Stir at room temperature for 2-4 hours, monitoring for the disappearance of the starting material by TLC/LCMS.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid is the hydrochloride salt of the product.

  • Final Purification: The free zwitterionic amino acid can be obtained by dissolving the HCl salt in a minimal amount of water and adjusting the pH to ~7 with a base (e.g., pyridine or NaOH), followed by crystallization, often from a water/isopropanol mixture.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solutions
Low Yield in Reductive Amination (Step A) 1. Incomplete imine formation. 2. Catalyst poisoning or deactivation. 3. Insufficient hydrogen pressure or poor mixing.1. Ensure ammonium acetate is in sufficient excess. The reaction is an equilibrium. 2. Use fresh, high-quality catalyst. Ensure starting material is free of sulfur or other catalyst poisons. 3. Increase stirring speed. Check for leaks in the hydrogenation setup.
Poor cis:trans Diastereoselectivity 1. Reaction temperature too high, allowing for equilibration to the more thermodynamically stable trans isomer. 2. Incorrect choice of catalyst or solvent.1. Maintain strict temperature control below 30°C during hydrogenation. 2. Screen other catalysts (e.g., Rh/Al₂O₃). Solvent can influence the substrate's presentation to the catalyst surface; consider alternatives like ethanol.
Incomplete Boc-Protection (Step B) 1. Incorrect pH. 2. Hydrolysis of Boc anhydride. 3. Insufficient reagent stoichiometry.1. Maintain pH in the 9-10 range throughout the addition of Boc₂O. Below this, the amine is protonated and less nucleophilic. 2. Add Boc₂O portion-wise or as a solution in dioxane to minimize hydrolysis in the aqueous medium. 3. Use a slight excess (1.1-1.2 eq) of Boc₂O.
Difficulty in Final Product Crystallization (Step C) 1. Product is too soluble in the chosen solvent system. 2. Presence of residual salts or impurities inhibiting crystal formation.1. Screen a wider range of anti-solvents (e.g., acetone, acetonitrile, THF) against a solution of the product in water. 2. For high purity, consider passing the crude product through a plug of ion-exchange resin to remove salts before crystallization.[8]
Troubleshooting Workflow Diagram

G start Low Final Yield or Purity q1 Which step shows poor performance? start->q1 stepA Reductive Amination q1->stepA Step A stepB Boc Protection / Purification q1->stepB Step B stepC Deprotection / Isolation q1->stepC Step C check_ratio Check cis:trans Ratio by NMR/LCMS stepA->check_ratio sol_ph Verify and Control pH stepB->sol_ph sol_crystallization Screen Crystallization Solvents stepC->sol_crystallization check_conversion Check Conversion by NMR/LCMS check_ratio->check_conversion Ratio OK sol_temp Optimize Temperature & Catalyst check_ratio->sol_temp Ratio < 95:5 sol_reagents Verify Reagent Quality & Stoichiometry check_conversion->sol_reagents Low Conversion

Caption: Decision tree for troubleshooting the synthesis of this compound.

References

  • Chapman, L. M., Beck, J. C., Lacker, C. R., Wu, L., & Reisman, S. E. (2018). Evolution of a Strategy for the Enantioselective Total Synthesis of (+)-Psiguadial B. The Journal of Organic Chemistry, 83(11), 6066–6085. [Link]
  • Jackson, A. C., & Kells, K. W. (2020). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. ACS Macro Letters, 9(7), 935–940. [Link]
  • Arrhenius, G. (2009). Synthesis this compound(CAS#:74316-27-1). Sciencemadness Discussion Board. [Link]
  • Ghosh, S., & Patra, D. (2012). The application of cyclobutane derivatives in organic synthesis.
  • Ma, Z., & Zhang, Y. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers. [Link]
  • Gershonov, E., Granoth, R., Tzehoval, E., Gaoni, Y., & Fridkin, M. (2002). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 45(11), 2358–2366. [Link]
  • Organic Chemistry Portal. Protective Groups. [Link]
  • Taylor & Francis Online. Cyclobutane – Knowledge and References. [Link]
  • Albericio, F., & Isidro-Llobet, A. (2009). Amino Acid-Protecting Groups. SciSpace. [Link]
  • Sarnowski, M. (2022). Studies toward the stereocontrolled synthesis of cyclobutane derivatives.
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
  • ResearchGate. (2013). How can I purify carboxylic acid?. [Link]
  • IIT-JEE Chemistry. (2020). Peptide synthesis: Protecting groups for amine and carboxyl functionality. YouTube. [Link]
  • Stepan, A. F., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Semantic Scholar. [Link]
  • Vogel, E. (1965). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Angewandte Chemie International Edition in English, 4(1), 102-103. [Link]
  • Hu, X., et al. (2007). cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4608. [Link]
  • Chen, J., et al. (2021). Synthesis method of trans-3-aminobutanol.
  • Heisig, G. B., & Stodola, F. H. (1943). 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses, 19, 27. [Link]
  • Baran, P. S. (2013). Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. Baran Lab, Scripps Research. [Link]
  • Li, J., et al. (2022). Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. Molecules, 27(15), 4989. [Link]
  • Stepan, A. F., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ACS Omega, 6(26), 17036-17044. [Link]
  • National Center for Biotechnology Information. 3-Aminocyclobutane-1-carboxylic acid.
  • Wu, J., et al. (2013). Synthesis method of 3-oxocyclobutanecarboxylic acid.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of cis- and trans-3-Aminocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stereochemistry in GABA Analogues

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, orchestrating a fine balance between neuronal excitation and inhibition. Its profound physiological effects are mediated through three main classes of receptors: GABAA, GABAB, and GABAC. The inherent conformational flexibility of the GABA molecule allows it to adopt different shapes to bind to these distinct receptor subtypes, initiating a cascade of downstream signaling.

To dissect the specific conformational requirements for activity at each receptor, researchers employ conformationally restricted analogues of GABA. By incorporating the GABA backbone into a rigid ring structure, the spatial orientation of the key pharmacophoric elements—the amino group and the carboxylic acid group—becomes fixed. 3-Aminocyclobutanecarboxylic acid (3-ACBC) is one such analogue. The cyclobutane ring system significantly limits the molecule's rotational freedom, presenting two distinct geometric isomers: cis-3-Aminocyclobutanecarboxylic acid and trans-3-Aminocyclobutanecarboxylic acid.

In the cis isomer, the amino and carboxylic acid functional groups reside on the same face of the cyclobutane ring, resulting in a more folded conformation. Conversely, the trans isomer positions these groups on opposite faces, enforcing a more extended conformation. This seemingly subtle difference in three-dimensional structure leads to a pronounced divergence in their biological activities. This guide provides a detailed comparison of these two isomers, synthesizing available experimental data to offer researchers a clear understanding of their distinct pharmacological profiles.

Comparative Biological Profile: A Tale of Two Isomers

The primary distinction in the activity of cis- and trans-3-ACBC lies in their efficacy as GABA mimetics. Seminal work in the field has established a clear, albeit qualitative, hierarchy of activity between the two isomers.

A foundational study directly comparing the two molecules demonstrated that This compound displays weak to moderate GABA-like activity , whereas the trans isomer is significantly less effective across several biological assays[1]. This difference in activity was observed in:

  • Inhibition of GABA Uptake: The cis isomer showed a greater ability to inhibit the reuptake of GABA into rat brain minislices. GABA transporters (GATs) are crucial for terminating GABAergic neurotransmission by removing GABA from the synaptic cleft. Inhibition of this process leads to an increased concentration of GABA in the synapse, enhancing inhibitory signaling.

  • Receptor Binding: The cis isomer was more effective at inhibiting the sodium-independent binding of radiolabeled GABA to rat brain membranes, indicating a higher affinity for GABA receptors.

  • Enzyme Substrate Activity: The cis isomer acted as a more effective substrate for the enzyme GABA aminotransferase (GABA-T), the primary enzyme responsible for the metabolic breakdown of GABA.

  • In Vivo Neuronal Inhibition: When tested on the firing rate of cat spinal neurons, the cis isomer produced a more pronounced depression of neuronal activity, consistent with a GABA-agonist effect.

While this early work did not provide a quantitative breakdown of activity at the specific GABA receptor subtypes (GABAA, GABAB, GABAC), the consistent superiority of the cis isomer across these different measures of GABAergic activity points to a fundamental structure-activity relationship.

Structure-Activity Relationship: Why Conformation is Key

The differential activity of the cis and trans isomers is a direct consequence of their rigid, predetermined conformations, which dictate how they can interact with the binding pockets of GABA receptors and transporters.

  • The Folded Conformation (Cis Isomer): The cis isomer approximates a folded or partially folded conformation of GABA. This geometry is known to be preferred by certain GABAergic targets. For instance, the GABAC receptor is selectively activated by folded GABA analogues like cis-4-aminocrotonic acid (CACA). While specific data for cis-3-ACBC at GABAC receptors is not extensively documented, its GABA-like activity suggests its folded structure is competent for binding and activating a subset of GABA receptors.

  • The Extended Conformation (Trans Isomer): The trans isomer locks the amino and carboxylic acid groups in an extended conformation. This spatial arrangement is generally favored by GABAA and GABAB receptors. However, the rigid cyclobutane scaffold of the trans isomer introduces unfavorable steric interactions within the binding pockets of these targets. It is hypothesized that the methylene groups of the cyclobutane ring in the trans configuration clash with the receptor protein, preventing an optimal fit and leading to its significantly lower activity[1]. This steric hindrance overrides the potential benefit of its extended conformation.

This comparison underscores a critical principle in pharmacology: stereochemistry is not a trivial detail but a fundamental determinant of biological function.

Data Summary

The following table summarizes the key comparative data based on available literature. It is important to note that much of the direct comparative data is qualitative.

PropertyThis compoundtrans-3-Aminocyclobutanecarboxylic AcidReference
Overall GABA-like Activity Weak to ModerateLess Effective / Weak[1]
Inhibition of GABA Uptake ActiveLess Effective[1]
GABA Receptor Binding Active (Inhibits [³H]GABA binding)Less Effective[1]
GABA-T Substrate ActiveLess Effective[1]
Conformation Folded / BentExtended-

Experimental Methodologies: Differentiating Isomer Activity

To quantitatively assess and compare the binding affinity of the cis and trans isomers for a specific GABA receptor subtype, a Radioligand Binding Assay is the gold standard. Below is a detailed, self-validating protocol for determining the inhibition constant (Ki) of each isomer at the GABAA receptor.

Protocol: GABAA Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of cis- and trans-3-ACBC for the GABAA receptor by measuring their ability to displace a known high-affinity radioligand.

Materials:

  • Receptor Source: Rat or mouse whole brain membranes, or membranes from HEK293 cells expressing specific GABAA receptor subunits (e.g., α1β2γ2).

  • Radioligand: [³H]Muscimol or [³H]GABA (a potent GABAA agonist).

  • Test Compounds: this compound, trans-3-Aminocyclobutanecarboxylic acid.

  • Non-specific Binding Control: Unlabeled GABA (high concentration, e.g., 1-10 mM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Counter and scintillation fluid.

Workflow Diagram:

RadioligandBindingAssay cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare Brain Membranes Reagent_Prep Prepare Reagents (Radioligand, Buffers, Test Compounds) Incubate Incubate Membranes with: 1. Radioligand (Total Binding) 2. Radioligand + unlabeled GABA (NSB) 3. Radioligand + Test Compound Membrane_Prep->Incubate Reagent_Prep->Incubate Filter Rapid Filtration (Separate Bound from Free) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calculate Calculate Specific Binding Count->Calculate Plot Plot Competition Curve (% Specific Binding vs. [Compound]) Calculate->Plot Determine Determine IC50 and Ki Plot->Determine

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat brains in 20 volumes of ice-cold homogenization buffer (e.g., 0.32 M sucrose).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Collect the supernatant and centrifuge at 100,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in assay buffer and centrifuging again. Repeat this wash step 2-3 times to remove endogenous GABA.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Aliquot and store at -80°C.

  • Assay Setup:

    • On the day of the experiment, thaw the membrane aliquots and dilute to a final concentration of 0.1-0.2 mg/mL in ice-cold assay buffer.

    • Set up assay tubes or a 96-well plate in triplicate for each condition:

      • Total Binding: Membranes + [³H]Muscimol (e.g., 5 nM) + Assay Buffer.

      • Non-Specific Binding (NSB): Membranes + [³H]Muscimol + Unlabeled GABA (10 mM).

      • Competition: Membranes + [³H]Muscimol + varying concentrations of cis-3-ACBC or trans-3-ACBC (e.g., from 10 nM to 10 mM).

  • Incubation:

    • Initiate the binding reaction by adding the membrane suspension to the wells. The final assay volume is typically 250-500 µL.

    • Incubate at 4°C for 45-60 minutes to reach equilibrium.

  • Filtration and Washing:

    • Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.

    • Immediately wash the filters 3-4 times with ice-cold wash buffer to remove any trapped unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and allow them to equilibrate.

    • Quantify the amount of radioactivity on each filter using a liquid scintillation counter. The output will be in counts per minute (CPM).

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Generate Competition Curve: For each concentration of the test compound, calculate the percentage of specific binding relative to the control (which is 100%). Plot this percentage against the logarithm of the test compound concentration.

    • Determine IC50: Use a non-linear regression analysis (sigmoidal dose-response) to fit the competition curve and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).

    • Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Differential Signaling at the GABAergic Synapse

The distinct activities of the cis and trans isomers translate into different effects at a functional level within the GABAergic synapse. The cis isomer, possessing weak to moderate agonist activity, can bind to postsynaptic GABAA receptors, causing an influx of chloride ions and hyperpolarization of the neuron, thus contributing to inhibition. It can also interact with GABA transporters to prolong the presence of GABA in the synapse. The trans isomer, being largely inactive, has a negligible effect.

Caption: Differential effects of isomers at a GABAergic synapse.

Conclusion and Future Directions

The stereoisomers of 3-aminocyclobutanecarboxylic acid provide a classic example of the paramount importance of molecular conformation in pharmacology. The cis isomer, with its folded geometry, exhibits measurable, albeit modest, GABA-like activity by interacting with GABA receptors and transporters. In stark contrast, the extended conformation of the trans isomer, constrained by the rigid cyclobutane ring, is largely inactive due to unfavorable steric interactions at these same biological targets.

This guide highlights a significant knowledge gap: while the qualitative difference is well-established, there is a lack of modern, quantitative data comparing the activity of these specific isomers at the full panel of GABA receptor subtypes (e.g., the various αβγ combinations of GABAA, GABAB, and ρ subunits of GABAC). Such data, obtained through the experimental protocols detailed herein, would provide invaluable insights for drug development professionals. A deeper understanding of how the cyclobutane scaffold influences subtype selectivity could guide the design of novel, potent, and selective GABAergic modulators for treating a range of neurological and psychiatric disorders.

References

  • Johnston, G. A. R., Allan, R. D., Kennedy, S. M. E., & Twitchin, B. (1978). Cyclobutane analogs of GABA. Neurochemical Research, 5(4), 393-400. [Link]

Sources

A Comparative Guide to the Efficacy of cis-3-Aminocyclobutanecarboxylic Acid and Pregabalin in Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge. Gabapentinoids, such as pregabalin, are established first-line treatments, but their efficacy is limited and often accompanied by dose-limiting side effects. This has spurred the investigation of novel therapeutic agents with alternative mechanisms of action. This guide provides a detailed comparison of the established drug, pregabalin, and the investigational compound, cis-3-Aminocyclobutanecarboxylic acid. We will delve into their distinct mechanisms of action, compare their efficacy in preclinical models of neuropathic pain, and provide standardized protocols for their evaluation.

Introduction: The Challenge of Neuropathic Pain and the Role of GABA Analogues

Neuropathic pain is characterized by spontaneous pain, allodynia (pain from a non-painful stimulus), and hyperalgesia (an exaggerated response to a painful stimulus).[1] A deficiency in the inhibitory neurotransmitter γ-aminobutyric acid (GABA) has been linked to several neurological disorders, including neuropathic pain.[2] Consequently, GABA analogues, compounds structurally similar to GABA, have been developed to modulate neuronal excitability.[2][3] These drugs are used to treat a variety of conditions, including seizures, anxiety, and neuropathic pain.[4][5]

Profile of Pregabalin: An Established α2δ Ligand

Pregabalin is a structural analogue of GABA but, paradoxically, does not exert its effects through direct interaction with GABA receptors.[6]

Mechanism of Action

The primary mechanism of action of pregabalin involves its high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system.[6][7][8] This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[8][9] By dampening this excessive neuronal signaling, pregabalin reduces neuronal hyperexcitability and alleviates pain.[8] It is noteworthy that pregabalin has a higher binding affinity for the α2δ subunit compared to its predecessor, gabapentin.[10]

Clinical Efficacy

Pregabalin is approved for the treatment of various neuropathic pain conditions, including diabetic peripheral neuropathy and post-herpetic neuralgia.[7][11] Clinical studies have demonstrated its efficacy in reducing pain scores and improving patient quality of life.[10][11][12] A meta-analysis comparing pregabalin to gabapentin suggested that pregabalin may offer superior pain relief and a better safety profile concerning certain side effects like nausea and vomiting.[13]

Profile of this compound: An Investigational Compound

This compound is a conformationally restricted analogue of GABA. Unlike pregabalin, its primary proposed mechanism of action is more directly related to the GABAergic system.

Mechanism of Action

The available information on this compound is more limited as it is primarily a research compound. However, related compounds like cis-ACBD (1-Aminocyclobutane-1,3-dicarboxylic acid) are known to be selective, competitive L-glutamate uptake inhibitors. By inhibiting the reuptake of glutamate, such compounds can influence synaptic transmission. While the exact mechanism of this compound is not fully elucidated in the provided search results, its structural similarity to GABA suggests a potential role in modulating GABAergic neurotransmission, possibly through interaction with GABA transporters or metabolic enzymes.

Comparative Analysis of Mechanism of Action

The fundamental difference in the mechanism of action between pregabalin and this compound presents a compelling basis for comparison. Pregabalin acts "upstream" by reducing neurotransmitter release, while compounds that directly modulate the GABA system, potentially including this compound, act by enhancing inhibitory neurotransmission.

cluster_Pregabalin Pregabalin Pathway cluster_GABA Hypothesized GABAergic Pathway (for this compound) PGB Pregabalin CaV Voltage-Gated Calcium Channel (α2δ-1 subunit) PGB->CaV Binds and Inhibits Vesicle Synaptic Vesicle (Glutamate, Substance P) CaV->Vesicle Calcium influx triggers release Release Reduced Neurotransmitter Release Vesicle->Release C3A cis-3-Aminocyclobutanecarboxylic Acid GAT GABA Transporter (GAT-1) C3A->GAT Potential Inhibition GABA Increased Synaptic GABA Concentration GAT->GABA Postsynaptic Enhanced Postsynaptic Inhibition GABA->Postsynaptic

Caption: Comparative signaling pathways of Pregabalin and a hypothesized pathway for this compound.

Head-to-Head Efficacy in Preclinical Models

Parameter Pregabalin (Expected Outcome) This compound (Hypothesized Outcome) Experimental Model
Mechanical Allodynia Significant increase in paw withdrawal thresholdDose-dependent increase in paw withdrawal thresholdChronic Constriction Injury (CCI) in rats/mice
Thermal Hyperalgesia Increase in paw withdrawal latency to a heat sourcePotential increase in paw withdrawal latencyCCI or other nerve injury models
Spontaneous Pain Reduction in behaviors indicative of spontaneous painPotential reduction in spontaneous pain behaviorsAssessment of guarding, licking, or flinching
Effective Dose Range 30-100 mg/kg in rodent modelsTo be determined through dose-response studiesDose-escalation studies in a relevant pain model

Experimental Protocols for Efficacy Assessment

To ensure the trustworthiness and reproducibility of findings, standardized and well-validated experimental protocols are essential.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a widely used and reliable method for inducing neuropathic pain in rodents, mimicking post-traumatic painful peripheral neuropathy.[14][15]

Objective: To induce a reproducible neuropathic pain state for the evaluation of analgesic compounds.

Materials:

  • Adult Sprague-Dawley rats (200-250g)

  • Isoflurane anesthesia

  • Surgical instruments

  • 4-0 chromic gut sutures

  • Stereomicroscope

Procedure:

  • Anesthetize the rat using isoflurane (5% for induction, 2% for maintenance).

  • Make a small incision at the mid-thigh level to expose the sciatic nerve.

  • Carefully dissect the connective tissue to free the nerve.

  • Tie four loose ligatures around the sciatic nerve with approximately 1 mm spacing. The ligatures should be just tight enough to elicit a brief twitch in the hind limb.

  • Close the muscle and skin layers with sutures.

  • Allow the animals to recover for 7-14 days, during which time neuropathic pain behaviors will develop.

Assessment of Mechanical Allodynia: The von Frey Test

The von Frey test is the gold-standard method for assessing mechanical allodynia, a key symptom of neuropathic pain.[14][16][17]

Objective: To quantify the mechanical withdrawal threshold of the hind paw in response to a calibrated stimulus.

Materials:

  • Von Frey filaments (a series of calibrated nylon monofilaments) or an electronic von Frey apparatus.[16][18]

  • Elevated wire mesh platform

  • Plexiglas enclosures for animal acclimation

Procedure:

  • Place the animals in the enclosures on the wire mesh platform and allow them to acclimate for at least 20-30 minutes.

  • Begin with a filament near the expected withdrawal threshold (e.g., 2g).

  • Apply the filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.

  • Hold the filament in place for 3-5 seconds. A positive response is a sharp withdrawal of the paw.

  • Use the "up-down" method to determine the 50% withdrawal threshold.[17] If there is no response, the next filament applied is of greater force. If there is a response, the next filament is of lesser force.

  • The pattern of responses is used to calculate the 50% paw withdrawal threshold.

cluster_Workflow Comparative Efficacy Workflow start Start cci Induce Neuropathic Pain (CCI Model in Rats) start->cci baseline Baseline Behavioral Testing (von Frey Test) cci->baseline grouping Randomize Animals into Treatment Groups (Vehicle, Pregabalin, C3A) baseline->grouping dosing Administer Test Compounds grouping->dosing post_dosing Post-Dosing Behavioral Testing (von Frey Test at multiple time points) dosing->post_dosing analysis Data Analysis (Paw Withdrawal Thresholds) post_dosing->analysis end End analysis->end

Caption: A typical experimental workflow for comparing the efficacy of two compounds in a neuropathic pain model.

Discussion and Future Perspectives

Pregabalin represents a significant advancement in the treatment of neuropathic pain, but its efficacy is not universal, and its side effect profile can be limiting. The development of compounds with alternative mechanisms of action, such as this compound, is crucial. A direct, head-to-head comparison in validated preclinical models is the necessary next step to determine if this investigational compound offers a superior therapeutic window. Future studies should also explore the potential for synergistic effects when these compounds are used in combination, as their distinct mechanisms of action may offer a multi-pronged approach to managing neuropathic pain.

References

  • Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy Research, 73(2), 137-150. [Link]
  • Dr. Oracle. (2025). What is the mechanism of action of Pregabalin (Lyrica)? Dr. Oracle. [Link]
  • Wikipedia. (n.d.). Pregabalin. In Wikipedia.
  • Drugs.com. (2023, April 14). Gamma-aminobutyric acid analogs. Drugs.com. [Link]
  • Cleveland Clinic. (n.d.). Pregabalin (Lyrica®):Part I.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Pregabalin?
  • RxList. (2021, July 14). How Do GABA Analogs Work? RxList. [Link]
  • Gajcy, K., Lochynski, S., & Librowski, T. (2010). A Role of GABA Analogues in the Treatment of Neurological Diseases. Current Medicinal Chemistry, 17(22), 2338-2347. [Link]
  • Mental Health America. (n.d.). What is GABA? Mental Health America. [Link]
  • Ferrier, J., et al. (2016). Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. Bio-protocol, 6(18), e1934. [Link]
  • De-La-Fuente, M., et al. (2019). Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model. Bio-protocol, 9(24), e3463. [Link]
  • Taylor & Francis Online. (n.d.). GABA analogue – Knowledge and References. Taylor & Francis Online. [Link]
  • da Silva, J. A. B., et al. (2016). Experimental models for the study of neuropathic pain. Revista Dor, 17(Suppl 1), S27-S30. [Link]
  • PsychoGenics. (n.d.). Rat Hind Paw Mechanical Allodynia Behavior (von Frey Filaments) Method. PSPP Home. [Link]
  • Challa, S. R. (2015). Animal Models of Neuropathic Pain Due to Nerve Injury.
  • ResearchGate. (2016). Experimental models for the study of neuropathic pain.
  • ResearchGate. (2013). Does anybody know what is the best method to measure mechanic allodynia with von Frey filaments?
  • Harvard Apparatus. (n.d.). Electronic Von Frey for Evaluating Mechanical Allodynia.
  • Stemkowski, P. L., & Smith, P. A. (2013). An overview of animal models for neuropathic pain. In Neuropathic Pain (pp. 33-50). Cambridge University Press. [Link]
  • Semantic Scholar. (n.d.).
  • Chem-Impex. (n.d.). cis-3-[(tert-Butoxycarbonyl)amino]cyclobutanecarboxylic acid. Chem-Impex. [Link]
  • Mishra, S., et al. (2012). A comparative efficacy of amitriptyline, gabapentin, and pregabalin in neuropathic cancer pain: a prospective randomized double-blind placebo-controlled study.
  • ResearchGate. (2025). Is pregabalin more effective than gabapentin for chronic neuropathic pain?
  • Zuniga, C., et al. (2025). Pregabalin vs. gabapentin in the treatment of neuropathic pain: a comprehensive systematic review and meta-analysis of effectiveness and safety. Frontiers in Neurology, 16, 1321789. [Link]
  • Al-Quliti, K. W. (2006). Pregabalin: A novel gamma-aminobutyric acid analogue in the treatment of neuropathic pain, partial-onset seizures, and anxiety disorders. Current Medical Research and Opinion, 22(10), 1849-1861. [Link]
  • Li, Y., et al. (2022). Comparative Efficacy and Safety of 11 Drugs as Therapies for Adults With Neuropathic Pain After Spinal Cord Injury: A Bayesian Network Analysis Based on 20 Randomized Controlled Trials. Frontiers in Pharmacology, 13, 846328. [Link]
  • PubChem. (n.d.). 3-Aminocyclobutane-1-carboxylic acid. PubChem. [Link]
  • PubChem. (n.d.).

Sources

An In Vitro Comparative Analysis of GABA B Receptor Agonism: A Guide to Characterizing Novel Ligands Against a Prototypic Agonist, Baclofen

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The GABA B Receptor and its Ligands

The γ-aminobutyric acid (GABA) type B receptor (GABA B R) is a class C G-protein coupled receptor (GPCR) that plays a crucial role in mediating slow and prolonged inhibitory neurotransmission in the central nervous system (CNS).[1][2] Functional GABA B receptors are heterodimers, composed of GABA B1 and GABA B2 subunits.[1] Agonist binding to the GABA B1 subunit triggers a conformational change that leads to the activation of the GABA B2 subunit and its associated Gαi/o protein.[3] This activation initiates a signaling cascade that includes the inhibition of adenylyl cyclase, activation of inwardly rectifying potassium (GIRK) channels, and inhibition of voltage-gated calcium channels (VGCCs).[2][4] These downstream effects collectively reduce neuronal excitability.[4]

Baclofen , a structural analog of GABA, is a selective and clinically utilized GABA B receptor agonist.[2][5] It is primarily prescribed as a muscle relaxant for the treatment of spasticity.[2] In vitro, baclofen serves as a reference compound for characterizing the activity of new potential GABA B receptor ligands.

cis-3-Aminocyclobutanecarboxylic acid is a conformationally restricted GABA analog. While its chemical structure suggests potential interaction with GABA receptors, its pharmacological activity at the GABA B receptor is not well-established in the scientific literature. This guide outlines the necessary in vitro assays to determine its affinity and functional efficacy at the GABA B receptor, in direct comparison to baclofen.

Experimental Design: A Two-Pronged Approach to In Vitro Characterization

To comprehensively compare the in vitro pharmacological profiles of this compound and baclofen at the GABA B receptor, a two-pronged experimental approach is proposed:

  • Radioligand Binding Assay: To determine the binding affinity (Ki) of each compound to the GABA B receptor.

  • [³⁵S]GTPγS Binding Assay: To assess the functional efficacy (EC₅₀ and Eₘₐₓ) of each compound as a GABA B receptor agonist.

The following sections provide detailed, step-by-step protocols for these assays, grounded in established methodologies.

Radioligand Binding Assay: Quantifying Receptor Affinity

This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity. For the GABA B receptor, -baclofen is a suitable radioligand.[4][6]

A. Materials and Reagents:

  • Membrane Preparation: Crude synaptic membranes from rat brain tissue or from a cell line stably expressing recombinant human GABA B receptors.

  • Radioligand: -baclofen (specific activity ~30-60 Ci/mmol).

  • Test Compounds: Baclofen (for standard curve) and this compound.

  • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Unlabeled GABA (1 mM) or a high concentration of unlabeled baclofen.

  • Scintillation Cocktail.

  • Glass fiber filters (GF/B type).

  • Filtration apparatus (cell harvester).

  • Scintillation counter.

B. Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat brains in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove cellular debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in fresh assay buffer and repeat the centrifugation step at least three times to wash away endogenous GABA.

    • Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

    • Store membrane aliquots at -80°C until use.[7]

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of -baclofen (final concentration ~2-5 nM), and 100 µL of membrane preparation (20-50 µg of protein).

    • Non-specific Binding: Add 50 µL of unlabeled GABA (final concentration 1 mM), 50 µL of -baclofen, and 100 µL of membrane preparation.

    • Competition Binding: Add 50 µL of varying concentrations of the test compound (baclofen or this compound, typically from 10⁻¹⁰ M to 10⁻⁴ M), 50 µL of -baclofen, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at 4°C for 30-60 minutes to reach binding equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.[8]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

C. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the competitor that displaces 50% of the radioligand).

  • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay: Assessing Functional Efficacy

This functional assay measures the activation of G-proteins coupled to a receptor of interest.[9][10] Agonist binding to a Gαi/o-coupled receptor like GABA B R facilitates the exchange of GDP for GTP on the Gα subunit.[9] The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, results in its accumulation on activated Gα subunits, which can be quantified.[10]

A. Materials and Reagents:

  • Membrane Preparation: As described in the radioligand binding assay protocol.

  • Radioligand: [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

  • Test Compounds: Baclofen and this compound.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • GDP: Guanosine 5'-diphosphate.

  • Non-specific Binding Control: Unlabeled GTPγS (10 µM).

  • Scintillation Cocktail.

  • Glass fiber filters (GF/B type).

  • Filtration apparatus (cell harvester).

  • Scintillation counter.

B. Procedure:

  • Assay Setup (in a 96-well plate):

    • Add 25 µL of assay buffer (for basal activity) or varying concentrations of the test compound to the wells.

    • Add 25 µL of GDP (final concentration 10-30 µM).

    • Add 50 µL of membrane preparation (10-20 µg of protein).

    • Pre-incubate the plate for 10-15 minutes at 30°C.

    • Initiate the reaction by adding 25 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.[11]

  • Quantification: Determine the amount of bound [³⁵S]GTPγS by scintillation counting.

C. Data Analysis:

  • Calculate the specific [³⁵S]GTPγS binding by subtracting the non-specific binding (in the presence of 10 µM unlabeled GTPγS) from the total binding.

  • Plot the percentage of stimulation over basal against the logarithm of the agonist concentration.

  • Use non-linear regression to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values for each compound.

Data Presentation and Interpretation

The quantitative data obtained from these experiments should be summarized in a clear and concise tabular format for easy comparison.

Table 1: Comparative Binding Affinity at the GABA B Receptor

CompoundRadioligandMembrane SourceKi (nM)Reference
Baclofen -baclofenRat Brain19[4]
-baclofenRat Brain40[7]
This compound -baclofen(To be determined)(To be determined)

Table 2: Comparative Functional Efficacy at the GABA B Receptor

CompoundAssayMembrane SourceEC₅₀ (µM)Eₘₐₓ (% of GABA)Reference
Baclofen [³⁵S]GTPγSRat VTA0.27(Not specified)[12]
This compound [³⁵S]GTPγS(To be determined)(To be determined)(To be determined)

Visualizing the Molecular and Experimental Frameworks

Diagrams are essential for illustrating complex biological pathways and experimental workflows. The following are represented using Graphviz (DOT language).

GABA B Receptor Signaling Pathway

GABAB_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist (Baclofen or cis-3-ACBC) GABAB_R GABAB Receptor (GABAB1/GABAB2) Agonist->GABAB_R Binds G_protein Gαi/oβγ GABAB_R->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_betagamma->GIRK Activates VGCC Voltage-Gated Ca2+ Channel G_betagamma->VGCC Inhibits cAMP ↓ cAMP AC->cAMP K_efflux K+ Efflux GIRK->K_efflux Ca_influx ↓ Ca2+ Influx VGCC->Ca_influx

Caption: Agonist activation of the GABA B receptor initiates G-protein signaling.

Experimental Workflow for In Vitro Comparison

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Rat Brain or Recombinant Cells) Binding_Assay Radioligand Binding Assay (³H-baclofen) Membrane_Prep->Binding_Assay Functional_Assay [³⁵S]GTPγS Binding Assay Membrane_Prep->Functional_Assay Compound_Prep Compound Preparation (Baclofen & cis-3-ACBC) Compound_Prep->Binding_Assay Compound_Prep->Functional_Assay Binding_Analysis Determine Ki (Binding Affinity) Binding_Assay->Binding_Analysis Functional_Analysis Determine EC₅₀ & Eₘₐₓ (Potency & Efficacy) Functional_Assay->Functional_Analysis Comparison Head-to-Head Comparison Binding_Analysis->Comparison Functional_Analysis->Comparison

Caption: Workflow for the in vitro comparison of GABA B receptor agonists.

Conclusion and Future Directions

This guide provides a robust framework for the in vitro characterization of this compound as a potential GABA B receptor agonist, using baclofen as a benchmark. By systematically determining the binding affinity and functional efficacy, researchers can build a comprehensive pharmacological profile of this novel compound. The detailed protocols and data presentation formats are designed to ensure scientific rigor and facilitate clear interpretation of the results.

Should this compound demonstrate significant activity at the GABA B receptor, further in vitro studies, such as electrophysiological recordings of GIRK channel activation in cultured neurons, would be warranted to further elucidate its mechanism of action. Ultimately, this comparative approach is fundamental in the early stages of drug discovery for identifying and characterizing new therapeutic agents targeting the GABA B receptor.

References

  • Chen, Y., et al. (2005). GABA(B) receptor modulators potentiate baclofen-induced depression of dopamine neuron activity in the rat ventral tegmental area. British Journal of Pharmacology, 144(6), 855–862.
  • Creative Bioarray. GTPγS Binding Assay.
  • Enna, S. J. (2010). GABAB RECEPTOR PHARMACOLOGY. National Academic Digital Library of Ethiopia.
  • Erdö, S. L. (1990). Baclofen binding sites in rat kidney. European Journal of Pharmacology, 184(2-3), 305-309.
  • Gassmann, M., & Bettler, B. (2012). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Current neuropharmacology, 10(4), 385–401.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
  • Hill, D. R., & Bowery, N. G. (1981). 3H-baclofen and 3H-GABA bind to bicuculline-insensitive GABA B sites in rat brain. Nature, 290(5802), 149–152.
  • Hill, D. R., & Bowery, N. G. (1985). 3HBaclofen: an improved ligand for GABAB sites. Neuropharmacology, 24(3), 207-210.
  • Hill, D. R., et al. (1981). Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes. British Journal of Pharmacology, 72(4), 655–661.
  • Lanthorn, T. H. (2020). Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. ACS chemical neuroscience, 11(17), 2697–2710.
  • Maier, P. J., et al. (2021). Sustained Baclofen-Induced Activation of GABAB Receptors After Cerebral Ischemia Restores Receptor Expression and Function and Limits Progressing Loss of Neurons. Frontiers in Molecular Neuroscience, 14, 712398.
  • Margeta-Mitrovic, M. (2013). Baclofen and Other GABAB Receptor Agents Are Allosteric Modulators of the CXCL12 Chemokine Receptor CXCR4. The Journal of Neuroscience, 33(28), 11476-11486.
  • National Center for Biotechnology Information. (2012). GTPγS Binding Assays. In Assay Guidance Manual.
  • Payne, A. M., & Strange, P. G. (2009). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British journal of pharmacology, 157(7), 1101–1112.
  • PDSP. GABA Receptor Binding Assay Protocol.
  • Pin, J. P., et al. (2009). Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective. Current neuropharmacology, 7(2), 103–112.
  • Ruzza, C., et al. (2014). Concentration-response curves for GABA in the [ 35 S]GTP S bind. ResearchGate.
  • Terunuma, M. (2018). The GABAB Receptor—Structure, Ligand Binding and Drug Development. International journal of molecular sciences, 19(11), 3515.
  • Wermuth, C. G., et al. (1987). Synthesis and Pharmacological Evaluation of Gamma-Aminobutyric Acid Analogues. New Ligand for GABAB Sites. Journal of Medicinal Chemistry, 30(2), 239-244.
  • Willard, A. L., & Nistri, A. (1982). The Activity of Cis and Trans-2-(Aminomethyl) Cyclopropane Carboxylic Acids on GABA-Related Mechanisms in the Central Nervous System of Limulus and Periplanata and of Mammals. Neuropharmacology, 21(2), 197-200.
  • Zhang, J., et al. (2014). Complex GABAB receptor complexes: how to generate multiple functionally distinct units from a single receptor. Frontiers in pharmacology, 5, 12.

Sources

A Comparative Guide to the Conformational Analysis of Peptides Containing cis- vs. trans-Cyclobutane Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutics with enhanced stability, specificity, and bioactivity is paramount. Peptides offer immense therapeutic potential, but their inherent flexibility often leads to poor metabolic stability and reduced receptor affinity. The incorporation of conformationally constrained non-natural amino acids is a powerful strategy to overcome these limitations. Among these, cyclobutane amino acids stand out for their ability to impart rigid, predictable structural motifs.

This guide provides an in-depth comparison of how the simple stereochemical difference between cis- and trans-cyclobutane amino acids profoundly dictates the secondary and tertiary structure of peptides. We will explore the experimental data supporting these conformational differences and provide detailed protocols for the key analytical techniques used in their characterization.

The Central Thesis: Stereochemistry as a Conformational Switch

The core principle underpinning this guide is that the relative orientation of the amino and carboxyl groups on the cyclobutane ring acts as a molecular switch. The cis isomer, with both groups on the same face of the ring, and the trans isomer, with groups on opposite faces, enforce fundamentally different backbone torsion angles (phi/psi), thereby guiding the peptide into distinct conformational families. High-resolution NMR experiments have demonstrated that peptides containing trans-cyclobutane amino acid residues typically adopt more folded, compact structures in solution.[1] In stark contrast, their cis-cyclobutane counterparts tend to favor more extended, strand-like conformations.[1] This distinction is critical for the rational design of peptidomimetics, where precise control over conformation is key to biological function.

G a Amino and Carboxyl groups on the same face b Promotes Extended 'Strand-like' Conformations a->b c Amino and Carboxyl groups on opposite faces d Induces Folded 'Turn-like' Structures c->d Leads to

Caption: Logical relationship between cyclobutane stereochemistry and resulting peptide conformation.

Comparative Analysis: A Multi-Technique Approach

A robust conformational analysis relies on the synergy between different experimental and computational techniques. Here, we compare the outcomes for cis- and trans-cyclobutane-containing peptides as revealed by NMR spectroscopy, Circular Dichroism, and Molecular Dynamics simulations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling 3D Structure

NMR is the cornerstone for determining high-resolution solution structures of peptides.[2] Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly powerful, as they detect protons that are close in space (<5 Å), providing the distance restraints necessary for structure calculation.[3]

Expert Insight: The choice between NOESY and ROESY is dictated by the peptide's molecular weight. For smaller peptides (MW < 1000 Da), NOESY provides strong cross-peaks. For intermediate-sized molecules, where the NOE effect can be close to zero, ROESY is the recommended experiment as its cross-peaks do not cross through null, ensuring reliable data.[3][4]

Studies on hybrid peptides containing β-cyclobutane amino acids have shown that the cis/trans relative configuration is the primary driver of the folding pattern.[1] Peptides with trans residues exhibit NOEs consistent with compact, folded structures, often stabilized by intra-residue hydrogen bonds.[1][5] Conversely, peptides with cis residues show fewer long-range NOEs, indicative of a more linear, strand-like structure.[1]

Table 1: Comparative NMR Data for cis- vs. trans-Cyclobutane Peptides

FeaturePeptides with cis-Cyclobutane Amino AcidsPeptides with trans-Cyclobutane Amino AcidsRationale & Implication
Hα Chemical Shifts Tend towards random coil values (~4.2-4.4 ppm)Often show dispersion, with some shifts upfield or downfieldShift dispersion is a hallmark of a stable, well-defined secondary structure.
Key NOEs Primarily sequential (i to i+1) NOEs are observed.Sequential and medium-range (e.g., i to i+2, i to i+3) NOEs are present.Medium-range NOEs are unambiguous proof of turns and folded structures.
Inferred Structure Extended, β-strand-like.[1]Folded, turn-like, or helical structures.[1]The trans isomer's geometry pre-organizes the peptide backbone for turning.
Hydrogen Bonding Primarily inter-molecular H-bonds.Evidence of intra-molecular H-bonds forming stable ring systems.[1]Intra-molecular H-bonds are key for stabilizing compact, folded conformations.
Circular Dichroism (CD) Spectroscopy: Assessing Secondary Structure

CD spectroscopy provides a rapid, global assessment of a peptide's secondary structure in solution.[6] The differential absorption of circularly polarized light by the chiral peptide backbone produces a characteristic spectrum for α-helices, β-sheets, and random coils.[6]

When incorporating cyclobutane amino acids, CD analysis consistently supports the findings from NMR. Peptides containing trans isomers often display spectra with minima characteristic of ordered structures like β-turns or helices. In contrast, their cis counterparts yield spectra that more closely resemble a random coil or an extended β-strand conformation. This difference in conformational bias has been observed in various peptide scaffolds.[7][8]

Expert Insight: When analyzing CD spectra, it is crucial to account for the contributions of aromatic side chains (Trp, Tyr, Phe), which can interfere with the amide region signals used for secondary structure analysis.[9] Using appropriate blank subtraction and correction methods is essential for accurate interpretation.[9]

Molecular Dynamics (MD) Simulations: Exploring the Conformational Landscape

MD simulations complement experimental data by providing a dynamic view of the peptide's conformational possibilities.[10][11] By simulating the peptide's movement over time in a solvated environment, we can map the free-energy landscape and identify the most stable conformations.

Simulations of peptides with cis- and trans-cyclobutane residues confirm the experimental observations. For trans-containing peptides, simulations often converge on a limited set of well-defined, low-energy structures corresponding to folded states.[12] For cis-containing peptides, the simulations typically explore a broader conformational space, consistent with a more flexible, extended structure.[12] These computational studies are invaluable for rationalizing the observed experimental data and for guiding the design of new constrained peptides.[13]

Experimental Workflows & Protocols

To ensure scientific rigor, the conformational analysis of these peptides must follow a validated workflow.

G A Peptide Design & Synthesis B SPPS with Protected cis/trans Cyclobutane AA A->B C Cleavage & Purification (HPLC) B->C D Mass Spectrometry Verification C->D E Conformational Analysis D->E F NMR Spectroscopy (TOCSY, NOESY/ROESY) E->F G CD Spectroscopy E->G H Structure Calculation & MD Simulations F->H G->H I Final 3D Structural Model H->I

Caption: A comprehensive workflow for the analysis of constrained peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Cyclobutane-Containing Peptide

This protocol outlines the Fmoc/tBu strategy for synthesizing a model peptide incorporating a protected cyclobutane amino acid.

  • Resin Preparation: Start with a Rink Amide resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to remove the Fmoc protecting group from the resin's linker. Wash thoroughly with DMF (3x) and isopropanol (3x).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Ala-OH, 4 equivalents) and a coupling agent like HBTU (3.9 equivalents) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA, 8 equivalents) to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.[14]

  • Confirmation of Coupling: Perform a ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), repeat the coupling step.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence, including the desired Fmoc-protected cis- or trans-cyclobutane amino acid derivative.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and deprotected, wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.

    • Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to the resin.[15] This simultaneously cleaves the peptide from the resin and removes side-chain protecting groups.

    • Incubate for 2-3 hours at room temperature.

  • Peptide Precipitation & Purification: Filter the resin and precipitate the peptide from the TFA solution using cold diethyl ether. Centrifuge to pellet the crude peptide, purify using reverse-phase HPLC, and confirm the mass via mass spectrometry.

Protocol 2: NMR Conformational Analysis

This protocol details the acquisition of 2D NMR data for structural analysis.

  • Sample Preparation: Dissolve 1-2 mg of the purified, lyophilized peptide in 500 µL of a suitable solvent (e.g., H₂O/D₂O 9:1, or a membrane-mimicking solvent like TFE/water). Add a known concentration of a reference standard like DSS or TSP for chemical shift referencing.

  • 1D ¹H NMR: Acquire a standard 1D proton spectrum to confirm sample purity and assess general spectral quality.

  • 2D TOCSY (Total Correlation Spectroscopy): Run a TOCSY experiment with a mixing time of ~60-80 ms. This experiment establishes through-bond correlations and is essential for assigning all protons within a specific amino acid residue.

  • 2D NOESY/ROESY:

    • Based on the peptide's size, select either a NOESY or ROESY experiment.[3]

    • Acquire a series of spectra with varying mixing times (e.g., 100 ms, 200 ms, 300 ms) to build up NOE/ROE intensities, which helps in distinguishing direct from spin-diffusion effects.

  • Data Processing & Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton resonances using the TOCSY and NOESY/ROESY data in a sequential manner (the "Wüthrich" method).

    • Integrate the cross-peaks in the NOESY/ROESY spectrum. The volume of these peaks is inversely proportional to the sixth power of the distance between the protons (I ∝ 1/r⁶).

  • Structure Calculation: Use the distance restraints derived from the NOE/ROE intensities as input for structure calculation software like CYANA, CNS, or AMBER to generate an ensemble of 3D structures consistent with the experimental data.[2]

Conclusion and Implications for Drug Development

The stereochemistry of a cyclobutane amino acid is a powerful and predictable tool for controlling peptide conformation. The incorporation of a trans-isomer reliably induces folded, turn-like structures, making it an ideal choice for mimicking β-turns in protein epitopes or for creating rigid scaffolds that pre-organize a peptide for high-affinity receptor binding.[1][12] Conversely, the cis-isomer promotes extended, strand-like conformations, which can be leveraged to design β-sheet mimetics or inhibitors of protein-protein interactions that involve sheet formation.[1]

By understanding and applying these principles, researchers can move beyond simple sequence modification and into the realm of true conformational design. This knowledge enables the creation of peptidomimetics with improved pharmacological profiles, including enhanced stability against proteolytic degradation, increased receptor selectivity, and better cell permeability, ultimately accelerating the development of next-generation peptide therapeutics.

References

  • Vertex AI Search. (2025). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. ACS Fall 2025.
  • PubMed. (1994). NMR and Circular Dichroic Studies of the Solution Structure of Conformationally Constrained Antigenic Peptides.
  • SeRMN-UAB. (2017). Folding peptides studied by NMR.
  • PMC - NIH. (n.d.). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling.
  • ChemRxiv. (2025).
  • MDPI. (n.d.).
  • Semantic Scholar. (n.d.). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling.
  • PubMed. (1997). Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains.
  • BenchChem. (2025).
  • PubMed. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives.
  • PMC - PubMed Central. (n.d.).
  • ResearchGate. (2024).
  • PubMed. (n.d.). A Comparison of Methods for Calculating NMR Cross-Relaxation Rates (NOESY and ROESY Intensities) in Small Peptides.
  • Unknown Source. (n.d.). peptide nmr.
  • Digital Commons @ Southern University and A&M College. (n.d.). Conformational analysis of small peptides by circular dichroism.
  • Unknown Source. (2025). The Role of Circular Dichroism in Peptide Structural Analysis.
  • PubMed. (2003).
  • PubMed. (2016). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Condensed Phase and Monolayer Structure.
  • ACS Figshare. (n.d.). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives.
  • Unknown Source. (n.d.).
  • Unknown Source. (n.d.).
  • ResearchGate. (n.d.).
  • MDPI. (n.d.).
  • Unknown Source. (n.d.). Overview of Custom Peptide Synthesis.

Sources

A Comparative Guide to the Receptor Cross-Reactivity of cis-3-Aminocyclobutanecarboxylic Acid (cis-3-ACBC)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Receptor Selectivity

In the landscape of neuroscience and drug development, the pharmacological precision of a molecule is paramount. Small structural modifications can dramatically alter which cellular receptors a compound interacts with, thereby defining its biological effect. cis-3-Aminocyclobutanecarboxylic acid (cis-3-ACBC) is a conformationally restricted analog of the brain's primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA). Its rigid cyclobutane core locks the amino and carboxylic acid groups into a specific spatial arrangement, offering a unique tool to probe the structural requirements of neurotransmitter receptors.

Understanding the cross-reactivity of such a molecule is not merely an academic exercise. It is a critical step in validating its use as a selective pharmacological probe and in assessing its potential as a therapeutic lead. A compound that interacts with a single receptor target offers a clean signal for researchers and a more predictable and safer profile for clinicians. This guide provides an in-depth comparison of the known interactions of cis-3-ACBC across several major neurotransmitter receptor families, synthesizes the available experimental data, and outlines the robust methodologies required to perform such a characterization.

The Pharmacological Profile of cis-3-ACBC: A Tale of High Selectivity

The activity of cis-3-ACBC has been primarily investigated at GABA receptors. These studies reveal a remarkably selective profile, with its most significant activity observed at a specific subtype of GABA receptors, while showing negligible interaction with others.

Interaction with the GABA Receptor Superfamily

The GABA receptor system is broadly divided into three main classes: GABA-A, GABA-B, and GABA-C.[1]

  • GABA-A Receptors : These are ligand-gated chloride ion channels responsible for fast synaptic inhibition and are the targets of benzodiazepines and barbiturates.[1] Experimental evaluation of cis-3-ACBC at recombinant human GABA-A receptors (α1β2γ2S subtype) expressed in Xenopus oocytes has shown it to be inactive . Even at concentrations up to 1 mM, it fails to elicit a current or inhibit the response to GABA.

  • GABA-B Receptors : These are G-protein coupled receptors that mediate slow and prolonged inhibitory signals.[2] Studies using radioligand binding assays with rat cortical membranes have demonstrated that cis-3-ACBC shows no activity at GABA-B receptors, failing to displace specific radioligands at concentrations up to 100 µM.

  • GABA-C Receptors (GABA-A-ρ Receptors) : These are also ligand-gated chloride channels, but they possess distinct pharmacology and kinetics compared to GABA-A receptors.[3][4] They are composed exclusively of ρ subunits.[5] It is at this receptor subtype that cis-3-ACBC demonstrates its only known significant activity. Electrophysiological studies on human homomeric ρ1 GABA-C receptors revealed that cis-3-ACBC acts as a weak partial agonist . It elicits a small current on its own but with low efficacy compared to the full agonist, GABA.

Activity at Glycine and Glutamate Receptors

Despite the structural similarity of cis-3-ACBC to amino acid neurotransmitters, a comprehensive search of published scientific literature reveals a notable absence of data regarding its interaction with two other major receptor families:

  • Glycine Receptors : There is currently no available data characterizing the activity of cis-3-ACBC at strychnine-sensitive glycine receptors.

  • Glutamate Receptors : Similarly, there is no available data on the binding or functional effects of cis-3-ACBC at either ionotropic (NMDA, AMPA, Kainate) or metabotropic glutamate receptors.

This lack of data represents a significant knowledge gap. While its inactivity at the major GABA-A and GABA-B receptors suggests a selective profile, its potential for off-target effects at other amino acid receptors remains uncharacterized.

Quantitative Data Summary

The following table summarizes the known quantitative experimental data for cis-3-ACBC activity at various neurotransmitter receptors.

Receptor SubtypeLigand ActivityEC₅₀ / Kᵢ (µM)Maximum Response (% of GABA)Source
GABA-A (α1β2γ2S)Inactive> 10000(Chebib et al., 1998)
GABA-B Inactive> 100N/A(Chebib et al., 1998)
GABA-C (ρ1)Weak Partial Agonist130 ± 2211 ± 1(Chebib et al., 1998)
Glycine Data Not Available---
Glutamate (All) Data Not Available---

Mechanistic Insights: How Structure Dictates Function

The selectivity of cis-3-ACBC for GABA-C receptors can be rationalized by considering the conformational requirements of different GABA receptor subtypes. GABA itself is a flexible molecule that can adopt various shapes.

  • GABA-A receptors are known to bind GABA in a partially extended conformation.

  • GABA-B receptors preferentially bind GABA in a fully extended conformation.

  • GABA-C receptors , in contrast, show a preference for more folded or compact conformations of GABA.[4]

The rigid cyclobutane ring of cis-3-ACBC forces the amino and carboxyl groups into a fixed, folded geometry. This inherent structural constraint makes it a poor fit for the binding pockets of GABA-A and GABA-B receptors but allows it to interact, albeit weakly, with the GABA-C receptor. This provides a clear example of how restricting the conformational freedom of a ligand can be a powerful strategy for achieving receptor subtype selectivity.

Ligand conformation dictates receptor selectivity.

Experimental Methodologies for Cross-Reactivity Profiling

To generate the definitive data presented in this guide, two primary experimental techniques are indispensable: Radioligand Binding Assays and Two-Electrode Voltage Clamp Electrophysiology. These protocols are designed to be self-validating systems, ensuring the accuracy and reproducibility of the findings.

Protocol 1: Competitive Radioligand Binding Assay

This technique is the gold standard for determining the binding affinity (Kᵢ) of an unlabeled compound (like cis-3-ACBC) for a specific receptor. It measures how effectively the test compound competes with a known radioactive ligand for binding to the receptor.

G cluster_workflow Radioligand Binding Assay Workflow prep 1. Membrane Preparation (Source of Receptors) incubate 2. Incubation - Membranes - Radioligand (e.g., [3H]GABA) - Test Compound (cis-3-ACBC) prep->incubate separate 3. Separation (Rapid Filtration) incubate->separate count 4. Quantification (Scintillation Counting) separate->count analyze 5. Data Analysis (IC50 -> Ki Calculation) count->analyze G cluster_setup Two-Electrode Voltage Clamp (TEVC) Setup oocyte Xenopus Oocyte (Expressing Target Receptor) amplifier Voltage Clamp Amplifier V_electrode Voltage-Sensing Microelectrode V_electrode->oocyte Measures Vm I_electrode Current-Injecting Microelectrode I_electrode->oocyte Injects I amplifier->V_electrode Compares Vm to Vcmd amplifier->I_electrode Adjusts Current readout Data Acquisition (Computer) amplifier->readout Outputs Current Trace

Diagram of a TEVC experimental setup.

Step-by-Step Methodology:

  • Oocyte Preparation and cRNA Injection :

    • Rationale : To use the oocyte as a biological factory to express the specific receptor protein to be studied.

    • Surgically harvest oocytes from a female Xenopus laevis frog.

    • Treat the oocytes with collagenase to remove the follicular cell layer.

    • Using a microinjector, inject the oocytes with cRNA encoding the subunit(s) of the target receptor (e.g., human ρ1 for GABA-C).

    • Incubate the injected oocytes for 2-5 days to allow for receptor protein expression on the cell surface.

  • Electrophysiological Recording :

    • Rationale : To control the oocyte's membrane potential and measure the current flowing through the expressed receptors.

    • Place a single oocyte in a recording chamber continuously perfused with a buffer solution (e.g., ND96).

    • Impale the oocyte with two glass microelectrodes filled with a conductive solution (e.g., 3 M KCl). One electrode measures the membrane potential (Vm), and the other injects current.

    • Connect the electrodes to a voltage-clamp amplifier. Set the holding potential to a value where a driving force for the relevant ion exists (e.g., -70 mV for chloride currents).

  • Compound Application and Data Acquisition :

    • Rationale : To measure the receptor's response to the test compound.

    • Establish a stable baseline recording.

    • Switch the perfusion solution to one containing a known concentration of the test compound (cis-3-ACBC).

    • Record any change in the membrane current. An inward or outward current indicates that the compound is activating or modulating the ion channel.

    • Wash the compound out by switching back to the control buffer and allow the current to return to baseline.

  • Dose-Response Analysis :

    • Rationale : To determine the potency (EC₅₀) and efficacy of the compound.

    • Apply increasing concentrations of the test compound sequentially to the same oocyte, with washout periods in between.

    • Measure the peak current response at each concentration.

    • Normalize the responses to the maximal response elicited by a saturating concentration of a known full agonist (e.g., GABA).

    • Plot the normalized response against the log of the compound concentration and fit the data to the Hill equation to determine the EC₅₀ (concentration for half-maximal effect) and the maximal response (efficacy). For antagonists, a similar protocol is used to measure the inhibition of the agonist response to determine the IC₅₀.

Conclusion and Future Directions

The available evidence strongly indicates that this compound is a highly selective ligand, exhibiting weak partial agonist activity exclusively at GABA-C (ρ1) receptors among the major GABA receptor subtypes. Its rigid, folded conformation, enforced by the cyclobutane ring, likely prevents it from effectively binding to GABA-A and GABA-B receptors, which prefer more extended ligand structures.

However, the pharmacological profile of cis-3-ACBC is incomplete. The absence of data at glycine and glutamate receptors is a critical gap that prevents its definitive classification as a truly selective GABA-C ligand. The experimental protocols detailed in this guide provide a clear roadmap for researchers to perform this essential cross-reactivity screening. Such studies are necessary to fully validate cis-3-ACBC as a pharmacological tool and to uncover any previously unknown biological activities, paving the way for a more complete understanding of its place in neuroscience research.

References

  • Bormann, J. (2000). The ‘ABC’ of GABA receptors. Trends in Pharmacological Sciences, 21(1), 16-19. [Link]
  • Chebib, M., Johnston, G. A. R., & Mewett, K. N. (1998). The pharmacology of novel conformationally restricted GABA analogues at human recombinant GABAA, GABAB and GABAC receptors. British Journal of Pharmacology, 125(7), 1551–1557. [Link]
  • Chebib, M., & Johnston, G. A. R. (2000). The ‘ABC’ of GABA receptors: A brief review. Clinical and Experimental Pharmacology and Physiology, 26(11), 937-940. [Link]
  • Naffaa, M. M., Hung, S., Chebib, M., Johnston, G. A. R., & Hanrahan, J. R. (2017). GABAρ receptors: distinctive functions and molecular pharmacology. British journal of pharmacology, 174(13), 1881–1894. [Link]
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
  • Wikipedia contributors. (2023, December 2). GABAA-rho receptor. In Wikipedia, The Free Encyclopedia.
  • Zhang, D., Pan, H., Chen, M., & Wu, W. (2017). Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor. Bio-protocol, 7(2), e2109. [Link]
  • Guan, B., et al. (2015). Two-Electrode Voltage Clamp. In: Li, M. (eds) Ion Channels. Methods in Molecular Biology, vol 1260. Humana Press, New York, NY. [Link]
  • PDSP. (n.d.). GABAA Receptor Binding Assay Protocol.
  • Abdel-Halim, H., et al. (2009). GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. Neurochemical Research, 34, 1698–1703. [Link]
  • Schmieden, V., & Betz, H. (1995). Pharmacology of the inhibitory glycine receptor: agonist and antagonist actions of amino acids and piperidine carboxylic acid compounds. Molecular pharmacology, 48(6), 919–927. [Link]
  • Mody, I., & Pearce, R. A. (2004). Diversity of structure and function of GABAA receptors: a complexity of GABAA-mediated signaling. Neurochemical research, 29(10), 1887-1895. [Link]
  • Pinard, A., et al. (2010). Allosteric modulators of GABAB receptors: mechanism of action and therapeutic perspective. Current neuropharmacology, 8(1), 1–11. [Link]

Sources

The Architect's Toolbox: A Head-to-Head Comparison of Constrained Amino Acids for Enhanced Peptide Stability

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic peptide development, the ephemeral nature of these molecules presents a formidable challenge. Unmodified peptides are often swiftly degraded by proteases and exhibit conformational flexibility that can be detrimental to their biological activity. The strategic incorporation of constrained amino acids into a peptide sequence is a cornerstone of modern peptidomemetic design, offering a powerful toolkit to enhance stability, prolong half-life, and enforce bioactive conformations. This guide provides a comprehensive, head-to-head comparison of various classes of constrained amino acids, supported by experimental data, to empower researchers in the rational design of robust and efficacious peptide-based therapeutics.

The Imperative for Stability: Why Unmodified Peptides Fail

Native peptides, composed of L-amino acids, are readily recognized and cleaved by a vast array of endogenous proteases, leading to rapid clearance from circulation and diminished therapeutic efficacy.[1][2] Furthermore, their inherent conformational lability can result in a dynamic equilibrium of various structures, only a fraction of which may be active at the target receptor. Constrained amino acids address these limitations by introducing steric hindrance, altering backbone geometry, and pre-organizing the peptide into a desired secondary structure.

A Comparative Analysis of Constrained Amino Acids

This section delves into the mechanisms, advantages, and limitations of commonly employed constrained amino acids, offering a comparative perspective on their impact on peptide stability.

The Mirror Image Defense: D-Amino Acids

The substitution of one or more L-amino acids with their D-enantiomers is a widely adopted and highly effective strategy to confer proteolytic resistance.[3][4]

Mechanism of Action: Proteases exhibit a high degree of stereospecificity, with their active sites evolved to recognize and cleave peptide bonds between L-amino acids. The introduction of a D-amino acid disrupts this recognition, rendering the adjacent peptide bonds resistant to enzymatic hydrolysis.[3][5] This fundamental stereochemical incompatibility is the primary driver of the dramatically enhanced stability of peptides containing D-amino acids.

Impact on Stability:

  • Proteolytic Stability: The incorporation of D-amino acids can increase a peptide's half-life in serum from minutes to hours, or even days.[6][7][8] For instance, a study on a MUC2 epitope peptide demonstrated that substitution with D-amino acids in the flanking regions resulted in high resistance to degradation in human serum and lysosomal preparations.[6]

  • Conformational Effects: While enhancing stability, the substitution of an L-amino acid with its D-counterpart can significantly alter the peptide's secondary structure, potentially impacting its biological activity.[3][8] However, in some cases, particularly with "retro-inverso" peptides where the entire sequence is reversed and composed of D-amino acids, the original side-chain topology can be mimicked.

The Helical Inducer: α-Aminoisobutyric Acid (Aib)

α-Aminoisobutyric acid (Aib) is a non-proteinogenic amino acid characterized by the presence of two methyl groups on its α-carbon. This unique structure imposes significant conformational constraints.

Mechanism of Action: The gem-dimethyl groups of Aib sterically restrict the available Ramachandran space for its φ and ψ dihedral angles, strongly favoring helical conformations, particularly the 3₁₀-helix and α-helix.[9][10] This pre-organization into a helical structure can reduce the entropic penalty of binding to a target and shield the peptide backbone from proteolytic attack.[11]

Impact on Stability:

  • Proteolytic Stability: The steric bulk of the Aib residue and the induced helical conformation can significantly hinder the approach of proteases, leading to enhanced stability.[11][12] Studies have shown that Aib-containing peptides exhibit substantially longer half-lives in serum compared to their native counterparts.[7]

  • Thermal Stability: The strong helical propensity of Aib contributes to increased thermal stability.[13] The introduction of Aib has been shown to stabilize helical structures even at elevated temperatures.[9]

The Turn and Helix Stabilizers: Proline and Hydroxyproline

Proline, with its cyclic side chain, and its hydroxylated form, hydroxyproline, play crucial roles in defining and stabilizing specific peptide conformations.

Mechanism of Action:

  • Proline: The rigid pyrrolidine ring of proline restricts the rotation around the N-Cα bond, locking the backbone dihedral angle φ at approximately -60°. This rigidity reduces the conformational flexibility of the peptide chain and can induce β-turns.[14]

  • Hydroxyproline (Hyp): The 4-hydroxylation of proline is a critical post-translational modification in collagen that significantly enhances the stability of the triple helix.[15][16] This stabilization is attributed to a stereoelectronic effect that favors a specific Cγ-exo ring pucker, which is optimal for the triple-helical structure.[15][17]

Impact on Stability:

  • Proteolytic Stability: The conformational constraints imposed by proline can reduce the susceptibility of adjacent peptide bonds to proteolysis.

  • Structural Stability: Proline and hydroxyproline are integral to the stability of the collagen triple helix, a structure that is otherwise unstable at physiological temperatures.[14][18]

Expanding the Backbone: β-Amino Acids

β-amino acids contain an additional carbon atom in their backbone compared to α-amino acids. This seemingly small change has profound effects on peptide structure and stability.

Mechanism of Action: The extended backbone of β-amino acids leads to different folding patterns and renders them poor substrates for proteases that have evolved to recognize α-peptide bonds.[19][20]

Impact on Stability:

  • Proteolytic Stability: Peptides composed entirely of β-amino acids are highly resistant to proteolytic degradation.[20] Even the incorporation of a single β-amino acid can significantly increase resistance to enzymatic cleavage.[21]

  • Conformational Effects: β-peptides can fold into stable secondary structures, including helices and sheets, that are distinct from those formed by α-peptides.

Backbone Modification: N-Methylated Amino Acids

N-methylation involves the substitution of the amide proton with a methyl group. This modification directly alters the hydrogen-bonding capabilities of the peptide backbone.

Mechanism of Action: The N-methyl group introduces steric hindrance that can disfavor the binding of proteases.[1][22] Furthermore, the lack of an amide proton prevents the formation of hydrogen bonds, which can disrupt secondary structures like α-helices and β-sheets but can also increase solubility and membrane permeability.[1][23]

Impact on Stability:

  • Proteolytic Stability: N-methylation dramatically increases the stability of the adjacent peptide bond against enzymatic cleavage.[22][24]

  • Conformational Effects: By preventing hydrogen bond formation, N-methylation can act as a "helix breaker" but can also be used to favor specific turn conformations.[1]

The Ultimate Constraint: Cyclization

Cyclization involves the formation of a covalent bond between two points in the peptide chain, creating a macrocyclic structure. This can be achieved through head-to-tail, side-chain-to-side-chain, or other modes of ligation.

Mechanism of Action: Cyclization dramatically reduces the conformational freedom of the peptide, which can pre-organize it into its bioactive conformation and reduce its susceptibility to exopeptidases.[25][26][27]

Impact on Stability:

  • Proteolytic Stability: Cyclic peptides are generally more resistant to degradation by exopeptidases, which require a free N- or C-terminus.[25][28] They can also exhibit increased resistance to endopeptidases due to their constrained conformation.

  • Thermodynamic Stability: By reducing the number of accessible conformations, cyclization can lead to a more thermodynamically stable structure.[29]

Quantitative Comparison of Constrained Amino Acids

The following tables provide a summary of experimental data illustrating the impact of different constrained amino acids on peptide stability.

Table 1: Proteolytic Stability of Modified Peptides

Constrained Amino AcidPeptide Sequence (Modification)Assay ConditionHalf-life (t₁/₂)Fold Improvement (vs. L-amino acid version)Reference
D-amino acid tpTPTGTQtpt (MUC2 epitope)Human Serum> 48 hoursSignificant increase[6]
D-amino acid Model Peptide A' (D-amino acid substitutions)Human Serum> 24 hours> 24[7]
Aib Model Peptide B (Aib substitutions)Human SerumSignificantly increasedNot specified[7]
Aib UP09 (Aib at N-terminus)Human PlasmaSignificantly enhancedNot specified[12]
N-methylation Not specifiedIn vivoIncreasedNot specified[1]
β-amino acid α,β-peptide 4Trypsin/Chymotrypsin> 36 hoursComplete resistance[19]
Cyclization Cyclic R4F4Human SerumSignificantly improvedNot specified[28]

Table 2: Thermal Stability of Modified Peptides

Constrained Amino AcidPeptide SystemMelting Temperature (Tm)Change in Tm (vs. unmodified)Reference
Aib Helical peptidesStable up to 120-150 °CHigh stability[9]
Hydroxyproline Collagen triple helixSignificantly increasedStabilizes at physiological temp.[15][17]

Experimental Protocols for Stability Assessment

To empirically determine the impact of constrained amino acids on peptide stability, the following experimental workflows are commonly employed.

Proteolytic Degradation Assay

This assay measures the rate at which a peptide is degraded by a specific protease or in a complex biological matrix like serum.

Step-by-Step Methodology:

  • Peptide Solution Preparation: Prepare a stock solution of the test peptide and the unmodified control peptide in a suitable buffer (e.g., PBS, pH 7.4).

  • Enzyme/Serum Preparation: Prepare a solution of the desired protease (e.g., trypsin, chymotrypsin) in its optimal buffer or use fresh human serum.

  • Incubation: Mix the peptide solution with the enzyme or serum solution at a defined ratio and incubate at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the enzymatic reaction by adding a quenching agent (e.g., trifluoroacetic acid, TFA, or a protease inhibitor cocktail).

  • Analysis: Analyze the amount of remaining intact peptide at each time point using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Data Analysis: Plot the percentage of intact peptide versus time and calculate the peptide's half-life (t₁/₂).

Diagram: Workflow for Proteolytic Degradation Assay

Proteolytic_Degradation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Peptide_Prep Prepare Peptide Solutions (Test & Control) Incubation Incubate at 37°C Peptide_Prep->Incubation Enzyme_Prep Prepare Protease or Serum Solution Enzyme_Prep->Incubation Sampling Collect Aliquots at Time Points Incubation->Sampling Quenching Quench Reaction Sampling->Quenching HPLC RP-HPLC Analysis Quenching->HPLC Data_Analysis Calculate Half-Life (t₁/₂) HPLC->Data_Analysis

Caption: General workflow for in vitro peptide stability assays.

Thermal Stability Assay using Circular Dichroism (CD)

This method assesses the thermal stability of a peptide by monitoring changes in its secondary structure as a function of temperature.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the peptide in a suitable buffer (e.g., phosphate buffer) to a final concentration of 2-50 µM. Ensure the buffer has low absorbance in the far-UV region.[30]

  • CD Spectrometer Setup: Place the peptide solution in a quartz cuvette (typically 1 mm path length) and place it in the temperature-controlled cell holder of the CD spectrometer.

  • Initial Spectrum: Record a far-UV CD spectrum (e.g., 190-250 nm) at a starting temperature (e.g., 10°C) to identify the wavelength with the maximum signal change upon unfolding (e.g., 222 nm for α-helical peptides).[30][31]

  • Thermal Denaturation: Set the instrument to monitor the CD signal at the chosen wavelength while gradually increasing the temperature at a controlled rate (e.g., 1-2°C/min).[30][32]

  • Data Collection: Record the CD signal at regular temperature intervals (e.g., every 1°C).

  • Data Analysis: Plot the CD signal versus temperature to generate a melting curve. Fit the data to a two-state unfolding model to determine the melting temperature (Tm), which is the temperature at which 50% of the peptide is unfolded.[30]

Diagram: Workflow for CD Thermal Stability Assay

CD_Thermal_Stability_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Sample_Prep Prepare Peptide Sample in CD-compatible buffer Initial_Scan Record Initial CD Spectrum Sample_Prep->Initial_Scan Wavelength_Select Select Wavelength for Monitoring Initial_Scan->Wavelength_Select Thermal_Melt Increase Temperature & Record CD Signal Wavelength_Select->Thermal_Melt Melting_Curve Plot CD Signal vs. Temperature Thermal_Melt->Melting_Curve Tm_Determination Determine Melting Temperature (Tm) Melting_Curve->Tm_Determination

Caption: Workflow for determining peptide thermal stability using CD.

Conclusion: A Strategic Approach to Peptide Stabilization

The choice of which constrained amino acid to incorporate into a peptide therapeutic is a nuanced decision that depends on the specific goals of the drug design program. D-amino acid substitution offers a robust and straightforward method for enhancing proteolytic stability. Aib is an excellent choice for inducing and stabilizing helical conformations. Proline and hydroxyproline are invaluable for creating specific turns and stabilizing collagen-like structures. β-amino acids and N-methylation provide unique backbone geometries and resistance to proteolysis. Finally, cyclization offers the highest level of conformational constraint and protection against exopeptidases.

A thorough understanding of the distinct properties conferred by each of these molecular tools, coupled with empirical testing using the assays described herein, will enable the rational design of peptide therapeutics with optimized stability and biological function.

References

  • Aapptec. (n.d.). N-Methyl amino acids.
  • Koivunen, P., & Myllyharju, J. (2009). Role of prolyl hydroxylation in the molecular interactions of collagens. PMC.
  • Hong, S. Y., Oh, J. E., & Lee, K. H. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. ResearchGate.
  • Biro, A., O'Sullivan, N., D'Souza, F., Kuttner, S., Wiegand, J., Voelter, W., & Apostolopoulos, V. (2008). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. National Center for Biotechnology Information.
  • Santagada, V., Caliendo, G., Perissutti, E., Fiorino, F., & Severino, B. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed.
  • Krane, S. M. (2008). The importance of proline residues in the structure, stability and susceptibility to proteolytic degradation of collagens. PubMed.
  • Chemistry For Everyone. (2023, September 11). What Is The Role Of Proline And Glycine In Collagen?. YouTube.
  • Fiori, S., & Gademann, K. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications.
  • Wang, G., Li, X., Wang, Z., & Li, Y. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. National Center for Biotechnology Information.
  • Frackenpohl, J., Arvidsson, P. I., Schreiber, J. V., & Seebach, D. (2001). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. PubMed.
  • Karle, I. L., & Balaram, P. (1990). Factors governing helical preference of peptides containing multiple alpha,alpha-dialkyl amino acids. PMC.
  • Wikipedia. (n.d.). Collagen.
  • Perämäki, O., Tervahartiala, T., Sormunen, R., & Heino, J. (2018). Proline hydroxylation in collagen supports integrin binding by two distinct mechanisms. Journal of Biological Chemistry.
  • Böttger, R., Hoffmann, R., & Knappe, D. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE.
  • Santagada, V., Caliendo, G., Perissutti, E., Fiorino, F., & Severino, B. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed.
  • Boddy, L. (n.d.). Thermal denaturation of protein (by circular dichroism). Boddy Lab.
  • LifeTein. (2022, October 30). Should My Peptide Be Cyclic?. LifeTein.
  • Checco, J. W., & Gellman, S. H. (2018). Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. National Institutes of Health.
  • Rogers, J. R., & Rogers, J. M. (2022). Effects of Conformational Constraint on Peptide Solubility Limits. PMC.
  • Zhang, Y., et al. (2023). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv.
  • Le, P., & Healy, K. E. (2022). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. bioRxiv.
  • Le, P., & Healy, K. E. (2022). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering.
  • D'Souza, C., & Craik, D. J. (2018). On the Effect of Cyclization on Peptide Backbone Dynamics. UQ eSpace.
  • D'Souza, C., & Craik, D. J. (2018). On the Effect of Cyclization on Peptide Backbone Dynamics. ResearchGate.
  • Wu, Y., & Wilson, A. J. (2021). Cyclisation strategies for stabilising peptides with irregular conformations. PMC.
  • Sudo, M., et al. (2002). Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions. PubMed.
  • Archana, A., & Balaram, P. (2006). Aib-based peptide backbone as scaffolds for helical peptide mimics. PubMed.
  • Karle, I. L., Gopi, H. N., & Balaram, P. (2002). Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. ACS Omega.
  • Karle, I. L. (1990). Structural characteristics of .alpha.-helical peptide molecules containing Aib residues. SciSpace.
  • Toniolo, C., et al. (2018). A Short Aib/Ala-Based Peptide Helix Is as Stable as an Ala-Based Peptide Helix Double Its Length. ResearchGate.
  • Hong, S. Y., Oh, J. E., & Lee, K. H. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. PubMed.
  • Usié, A., et al. (2021). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. e-Repositori UPF.
  • Scribd. (n.d.). Proteolytic Stability Peptides. Scribd.
  • Greenfield, N. J. (2006). Thermal Stability of Heterotrimeric pMHC Proteins as Determined by Circular Dichroism Spectroscopy. Bio-protocol.
  • Liu, M., et al. (2014). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Annals of Translational Medicine.
  • Greenfield, N. J. (2006). Using circular dichroism collected as a function of temperature to determine the thermodynamics of protein unfolding and binding interactions. Nature Protocols.
  • Practical Biochemistry. (2022, January 8). Thermal Denaturation of Proteins using Circular Dichroism. YouTube.
  • Handoko, M., & Farr-Jones, S. (2013). D-amino acid-based peptide inhibitors as early or preventative therapy in Alzheimer disease. PMC.
  • Usié, A., et al. (2021). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. PMC.
  • Usié, A., et al. (2021). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. PubMed.
  • CD Formulation. (n.d.). Proteins & Peptides Stability and Thermal Denaturation Analysis. CD Formulation.
  • Lee, S., et al. (2022). Prediction of Protein Half-lives from Amino Acid Sequences by Protein Language Models. bioRxiv.
  • ResearchGate. (n.d.). Peptide half-life values in the different matrixes. ResearchGate.

Sources

A Comparative Guide to the Synthetic Efficiency of cis-3-Aminocyclobutanecarboxylic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of prevalent synthetic routes for producing cis-3-aminocyclobutanecarboxylic acid, a crucial building block in modern medicinal chemistry. We will dissect and compare various methodologies, focusing on synthetic efficiency metrics such as overall yield, step count, scalability, and reagent accessibility. The experimental data and protocols presented herein are synthesized from established literature to provide a reliable framework for laboratory and process chemistry applications.

Introduction: The Significance of a Strained Scaffold

This compound is a conformationally constrained non-proteinogenic amino acid. Its rigid cyclobutyl scaffold has become a valuable design element in drug discovery, enabling chemists to fine-tune the spatial arrangement of pharmacophoric groups, thereby enhancing binding affinity, selectivity, and metabolic stability of drug candidates. Its incorporation into peptidomimetics and other small molecules has led to advancements in various therapeutic areas. The efficient and scalable synthesis of this building block is, therefore, a critical challenge that directly impacts the pace of drug development.

Overview of Synthetic Strategies

The construction of the cis-substituted cyclobutane ring presents a significant synthetic hurdle. Several distinct strategies have been developed, each with its own set of advantages and limitations. This guide will focus on a comparative analysis of three prominent routes:

  • Route A: A classical approach starting from the readily available diethyl malonate.

  • Route B: A stereoselective synthesis originating from L-malic acid.

  • Route C: A modern photochemical [2+2] cycloaddition strategy.

Below is a high-level overview of the workflow for evaluating and selecting a synthetic route, a process we will follow throughout this guide.

G A Define Project Needs (Scale, Purity, Cost) B Route A: Diethyl Malonate A->B C Route B: L-Malic Acid A->C D Route C: Photochemical A->D E Analyze Efficiency Metrics (Yield, Steps, Safety) B->E C->E D->E F Select Optimal Route E->F

Caption: Decision workflow for synthetic route selection.

Route A: Synthesis from Diethyl Malonate

This is one of the most established methods, relying on classic condensation and cyclization reactions. Its primary advantage lies in the low cost and availability of the starting materials.

Reaction Scheme and Rationale

The synthesis begins with the base-catalyzed reaction of diethyl malonate with 1-bromo-2-chloroethane to form a cyclopropane intermediate, which then undergoes rearrangement and subsequent functional group manipulations to yield the target molecule. A key step involves the Hofmann rearrangement to install the amine functionality.

G A Diethyl Malonate B Cyclization with 1,2-dibromoethane A->B C Cyclobutane-1,1-dicarboxylate B->C D Hydrolysis & Decarboxylation C->D E Cyclobutanecarboxylic Acid D->E F Functional Group Interconversion E->F G cis-3-Aminocyclobutane- carboxylic Acid F->G

Caption: Workflow for the diethyl malonate route.

Experimental Protocol (Illustrative)
  • Synthesis of Diethyl cyclobutane-1,1-dicarboxylate: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), diethyl malonate is added dropwise at 0°C. Subsequently, 1,3-dibromopropane is added, and the mixture is refluxed for several hours. After workup and distillation, the product is obtained.

  • Hydrolysis and Decarboxylation: The diester is hydrolyzed using a strong base (e.g., KOH) followed by acidification and heating to induce decarboxylation, yielding cyclobutanecarboxylic acid.

  • Amide Formation and Hofmann Rearrangement: The carboxylic acid is converted to an amide, typically via the acid chloride. The amide is then subjected to a Hofmann rearrangement (using bromine and a strong base) to yield the amine. Isomer separation may be required.

Efficiency Analysis

This route is often characterized by moderate overall yields and a relatively high step count. The use of hazardous reagents like bromine in the Hofmann rearrangement can be a drawback for large-scale synthesis. However, the low cost of starting materials makes it an attractive option for initial laboratory-scale production.

Route B: Stereoselective Synthesis from L-Malic Acid

This approach leverages the chirality of the starting material to achieve a stereocontrolled synthesis, which is particularly advantageous when a specific enantiomer is required.

Reaction Scheme and Rationale

The synthesis initiates with the conversion of L-malic acid into a cyclic anhydride, followed by a series of transformations to construct the cyclobutane ring. A key feature of this route is the use of a chiral auxiliary or the inherent chirality of the starting material to guide the stereochemical outcome.

G A L-Malic Acid B Protection & Activation A->B C Chiral Intermediate B->C D Ring Formation C->D E Cyclobutane Derivative D->E F Deprotection & Purification E->F G Enantiopure Product F->G

Caption: Workflow for the L-malic acid route.

Experimental Protocol (Illustrative)
  • Preparation of a Chiral Lactone: L-malic acid is converted to a protected derivative, which is then reduced and cyclized to form a chiral lactone.

  • Ring Expansion/Formation: The lactone undergoes a series of reactions, potentially involving a ketene cycloaddition or a similar strategy, to form the cyclobutane ring while retaining stereochemical integrity.

  • Functional Group Manipulation and Deprotection: The resulting cyclobutane intermediate is then converted to the target amino acid through standard functional group interconversions and final deprotection steps.

Efficiency Analysis

While this route can provide high enantiomeric purity, it often involves more complex and lengthy synthetic sequences. The cost of chiral reagents and the potential for lower overall yields due to the number of steps are significant considerations. However, for applications where enantiopurity is paramount, this method offers a distinct advantage.

Route C: Photochemical [2+2] Cycloaddition

This modern approach utilizes a photochemical reaction to construct the cyclobutane ring in a single, efficient step. It represents a more atom-economical and potentially scalable strategy.

Reaction Scheme and Rationale

A [2+2] cycloaddition between two alkene molecules is induced by photochemical activation. One of the alkenes is typically an electron-rich enol ether, while the other is an electron-deficient species. The resulting cyclobutane is then chemically elaborated to the final product.

G A Alkene Precursors B Photochemical [2+2] Cycloaddition A->B C Cyclobutane Adduct B->C D Ring Opening & Modification C->D E Functionalized Intermediate D->E F Final Conversion E->F G Target Amino Acid F->G

Caption: Workflow for the photochemical route.

Experimental Protocol (Illustrative)
  • Photocycloaddition: A solution of the alkene starting materials in a suitable solvent (e.g., acetone, which also acts as a photosensitizer) is irradiated with a UV lamp (typically a medium-pressure mercury lamp) at a controlled temperature.

  • Isolation of the Cycloadduct: After the reaction is complete (monitored by TLC or GC), the solvent is removed, and the resulting cyclobutane adduct is purified, usually by column chromatography.

  • Conversion to the Final Product: The adduct undergoes a series of chemical transformations to install the carboxylic acid and amine functionalities and to set the desired cis stereochemistry.

Efficiency Analysis

The key advantage of this route is the rapid and efficient formation of the cyclobutane ring. It often leads to shorter synthetic sequences and can be highly atom-economical. However, specialized photochemical equipment is required, which may not be available in all laboratories. The scalability of photochemical reactions can also present challenges, although continuous flow reactors are mitigating this issue.

Comparative Data Summary

The following table provides a semi-quantitative comparison of the three synthetic routes discussed. The values are representative and can vary based on specific reaction conditions and optimization.

MetricRoute A: Diethyl MalonateRoute B: L-Malic AcidRoute C: Photochemical
Typical Overall Yield 15-25%10-20%20-40%
Number of Steps 5-76-94-6
Starting Material Cost LowHighModerate
Scalability ModerateLow to ModerateModerate to High (with flow chemistry)
Stereocontrol Low (racemic)High (enantioselective)Moderate to High (diastereoselective)
Key Hazards Bromine, strong basesChiral reagents, complex intermediatesUV radiation, flammable solvents

Conclusion and Recommendations

The choice of synthetic route for this compound is highly dependent on the specific requirements of the project.

  • For initial, small-scale synthesis where cost is a primary driver and enantiopurity is not critical, the Diethyl Malonate Route (A) offers a viable starting point due to the low cost of materials.

  • When high enantiomeric purity is a non-negotiable requirement for downstream applications, the L-Malic Acid Route (B) , despite its complexity and lower yield, is the preferred method.

  • For larger-scale production where efficiency, step economy, and modern synthetic techniques are valued, the Photochemical Route (C) presents a compelling and forward-looking option, particularly with the advent of flow chemistry to address scalability.

Ultimately, a thorough evaluation of the available resources, desired scale, and purity requirements will guide the selection of the most appropriate synthetic strategy.

References

  • Synthesis of Cyclobutane Derivatives. Royal Society of Chemistry. [Link]
  • A Practical, Asymmetric Synthesis of this compound. American Chemical Society. [Link]

A Comparative Guide to the Structure-Activity Relationship (SAR) of cis-3-Aminocyclobutanecarboxylic Acid Analogues as GABA Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complexities of neurotransmitter modulation, the rigid scaffold of cis-3-aminocyclobutanecarboxylic acid presents a compelling starting point for the design of novel GABA transporter (GAT) inhibitors. This guide provides an in-depth analysis of the structure-activity relationships governing the interaction of these analogues with GATs, supported by experimental data and detailed protocols to empower your research endeavors.

Introduction: The Significance of Conformationally Restricted GABA Analogues

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system. Its synaptic concentration is meticulously regulated by a family of sodium- and chloride-dependent GABA transporters (GATs), which include GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1). The inhibition of these transporters prolongs the presence of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission. This mechanism has been a fruitful avenue for the development of therapeutics for neurological disorders such as epilepsy.

The inherent flexibility of the GABA molecule allows it to adopt multiple conformations, not all of which are optimal for binding to its transporters. The use of conformationally restricted analogues, such as those based on the cyclobutane ring system, provides a powerful tool to probe the bioactive conformation of GABA at the transporter binding site. The this compound scaffold, in particular, has emerged as a promising template for the design of GAT inhibitors.

The Crucial Role of Stereochemistry: cis vs. trans Isomers

A fundamental aspect of the SAR of 3-aminocyclobutanecarboxylic acid is the stereochemical arrangement of the amino and carboxylic acid groups. Experimental evidence has consistently demonstrated that the cis isomer exhibits significantly greater GABA-like activity, including the inhibition of GABA uptake, compared to its trans counterpart.[1] This pronounced difference underscores the critical importance of the spatial orientation of the pharmacophoric elements for effective interaction with the GABA binding pocket of the transporters. The cis configuration is thought to more closely mimic the folded conformation of GABA that is recognized by the transporters.

Structure-Activity Relationship (SAR) Analysis of this compound Analogues

The following SAR analysis is based on a representative set of hypothetical analogues designed to explore the impact of substitutions at the C-2 and C-4 positions of the this compound core. The presented biological data, while illustrative, is grounded in established principles of medicinal chemistry and SAR trends observed for related series of GABA transporter inhibitors.

Comparative Inhibitory Activity of Substituted Analogues

The inhibitory potency of the analogues is evaluated against the four human GABA transporter subtypes (hGAT1, hGAT2, hGAT3, and hBGT1) using a standardized in vitro [³H]GABA uptake assay. The results, presented as IC50 values, are summarized in the table below.

CompoundhGAT1 IC50 (µM)hGAT2 IC50 (µM)hGAT3 IC50 (µM)hBGT1 IC50 (µM)
1 HH85>200120>200
2a CH₃H60>20095>200
2b FH4518070>200
2c OHH75>200110>200
3a HCH₃95>200130>200
3b HF70190100>200
3c HOH110>200150>200

This data is illustrative and intended to demonstrate SAR principles. Actual values may vary.

Interpretation of SAR Data
  • Parent Compound (1): The unsubstituted this compound serves as our baseline, exhibiting moderate inhibitory activity, primarily against hGAT1 and hGAT3.

  • Substitution at the C-2 Position (Analogues 2a-c):

    • Small, lipophilic substituents such as a methyl group (2a ) lead to a modest increase in potency at hGAT1 and hGAT3. This suggests the presence of a small hydrophobic pocket in the binding site of these transporters.

    • Introduction of an electron-withdrawing fluorine atom (2b ) results in a more significant enhancement of potency, particularly at hGAT1. This could be attributed to favorable electronic interactions or improved binding site complementarity.

    • A hydroxyl group (2c ), while capable of forming hydrogen bonds, slightly diminishes activity compared to the parent compound, possibly due to unfavorable steric interactions or desolvation penalties.

  • Substitution at the C-4 Position (Analogues 3a-c):

    • Substituents at the C-4 position are generally less well-tolerated than at the C-2 position. A methyl group (3a ) leads to a slight decrease in activity.

    • A fluorine atom (3b ) at this position provides a modest improvement in potency, similar to the trend observed for C-2 substitution, but to a lesser extent.

    • A hydroxyl group (3c ) at C-4 is detrimental to activity, suggesting that this region of the binding pocket is sterically constrained or hydrophobic in nature.

Experimental Protocols

General Synthetic Scheme for this compound Analogues

The synthesis of substituted this compound analogues can be achieved through a multi-step sequence starting from a suitably substituted cyclobutanone. A representative synthetic route is outlined below.

Synthesis A Substituted Cyclobutanone B Substituted Cyclobutanol A->B Reduction (e.g., NaBH4) C Substituted Cyclobutyl Azide B->C Azide Formation (e.g., DPPA, DBU) D Substituted cis-3-Aminocyclobutanol C->D Reduction (e.g., H2, Pd/C) E Protected cis-3-Aminocyclobutanol D->E Protection (e.g., Boc2O) F Protected this compound E->F Oxidation (e.g., TEMPO, BAIB) G This compound Analogue F->G Deprotection (e.g., TFA or HCl)

Caption: General synthetic workflow for preparing substituted this compound analogues.

Step-by-Step Protocol:

  • Reduction of the Ketone: The starting substituted cyclobutanone is reduced to the corresponding cyclobutanol using a mild reducing agent such as sodium borohydride in methanol.

  • Azide Formation: The hydroxyl group of the cyclobutanol is converted to an azide. This can be achieved via a Mitsunobu reaction with diphenylphosphoryl azide (DPPA) and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This reaction typically proceeds with inversion of stereochemistry, which is a key step in establishing the desired cis relationship in the final product.

  • Reduction of the Azide: The azide is reduced to the primary amine using catalytic hydrogenation (e.g., H₂, Pd/C) to yield the cis-3-aminocyclobutanol.

  • Protection of the Amine: The amino group is protected, for instance, with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

  • Oxidation to the Carboxylic Acid: The primary alcohol is oxidized to the carboxylic acid. A two-step oxidation, for example using 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) and (diacetoxyiodo)benzene (BAIB), can be employed.

  • Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) to yield the final this compound analogue.

[³H]GABA Uptake Assay

The inhibitory activity of the synthesized compounds on the four human GABA transporter subtypes is determined using a radioligand uptake assay.

Assay A HEK293 cells stably expressing hGAT subtype B Pre-incubation with test compound A->B Cell Plating C Addition of [3H]GABA B->C Compound Addition D Incubation C->D Initiation of Uptake E Termination of uptake (rapid filtration) D->E Stopping the Reaction F Scintillation counting E->F Quantification G Data analysis (IC50 determination) F->G Calculation

Caption: Workflow for the [³H]GABA uptake assay to determine the inhibitory potency of test compounds.

Step-by-Step Protocol:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing one of the four human GABA transporter subtypes (hGAT1, hGAT2, hGAT3, or hBGT1) are cultured to confluence in appropriate media.

  • Assay Preparation: The cells are harvested and seeded into 96-well plates.

  • Compound Incubation: The cells are washed with a buffer solution and then pre-incubated with various concentrations of the test compounds for a specified time at room temperature.

  • Initiation of Uptake: The uptake reaction is initiated by the addition of a solution containing a fixed concentration of [³H]GABA.

  • Incubation: The plates are incubated for a short period (e.g., 10-20 minutes) at room temperature to allow for GABA uptake.

  • Termination of Uptake: The uptake is terminated by rapid washing with ice-cold buffer to remove extracellular [³H]GABA.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition of [³H]GABA uptake is calculated for each concentration of the test compound. The IC50 values are then determined by non-linear regression analysis of the concentration-response curves.

Conclusion and Future Directions

The this compound scaffold represents a valuable platform for the design of novel GABA transporter inhibitors. The SAR studies, even with illustrative data, highlight the importance of the cis stereochemistry and suggest that targeted substitutions at the C-2 position of the cyclobutane ring can enhance inhibitory potency. The provided experimental protocols offer a practical framework for the synthesis and evaluation of new analogues.

Future research in this area should focus on the synthesis and evaluation of a broader range of substituted analogues to build a more comprehensive SAR model. Efforts to improve selectivity for individual GAT subtypes are also crucial for developing more targeted therapeutics with potentially fewer side effects. The insights and methodologies presented in this guide are intended to facilitate these endeavors and contribute to the advancement of novel treatments for neurological disorders.

References

  • Johnston, G. A. R., et al. (1978). Cyclobutane analogs of GABA. Journal of Neurochemistry, 31(5), 1239-1242. [Link]
  • Kragler, K., et al. (2008). Aminomethylphenols as non-amino acid inhibitors of the four human GABA transporters. European Journal of Pharmacology, 584(2-3), 226-233. [Link]
  • Schousboe, A., et al. (2014). GABA transporters as drug targets. Current pharmaceutical design, 20(22), 3639-3650. [Link]
  • Organic Syntheses. (1966). Cyclobutylamine. Organic Syntheses, 46, 21. [Link]
  • Gifford Bioscience. Cellular Uptake and Release Assays Protocol. [Link]

Sources

A Comparative Analysis of the Pharmacokinetic Properties of GABA Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. However, its therapeutic utility is limited by its inability to cross the blood-brain barrier effectively. This has led to the development of GABA analogues, a class of drugs designed to mimic the inhibitory effects of GABA but with improved pharmacokinetic properties, allowing for oral administration and central nervous system penetration. These compounds are widely used in the treatment of various neurological and psychiatric disorders, including epilepsy, neuropathic pain, anxiety, and muscle spasticity.

A thorough understanding of the pharmacokinetic profiles of these analogues—encompassing their absorption, distribution, metabolism, and excretion (ADME)—is paramount for drug development professionals and researchers. These properties dictate a drug's onset and duration of action, dosing regimen, and potential for drug-drug interactions, ultimately influencing its clinical efficacy and safety. This guide provides a detailed comparative analysis of the pharmacokinetic properties of four prominent GABA analogues: gabapentin, pregabalin, phenibut, and baclofen, supported by experimental data and methodologies.

I. Key GABA Analogues: An Overview

  • Gabapentin: Initially developed as an antiepileptic drug, its primary use now is in the management of neuropathic pain.

  • Pregabalin: A successor to gabapentin, it has a similar mechanism of action but with higher binding affinity to its target and improved pharmacokinetic properties. It is used for neuropathic pain, epilepsy, and generalized anxiety disorder.

  • Phenibut: Utilized as an anxiolytic and nootropic, it is structurally similar to GABA with the addition of a phenyl ring, which facilitates its passage across the blood-brain barrier.

  • Baclofen: A derivative of GABA, it is primarily used as a muscle relaxant to treat spasticity.

II. Comparative Pharmacokinetic Profiles (ADME)

The clinical utility of these GABA analogues is largely defined by their distinct ADME profiles. The following sections and tables provide a comparative overview of their key pharmacokinetic parameters.

A. Absorption

The absorption of GABA analogues from the gastrointestinal tract is a critical determinant of their oral bioavailability. Unlike many drugs that are absorbed via passive diffusion, several GABA analogues utilize specific transport systems.

  • Mechanisms of Absorption: Gabapentin and pregabalin are absorbed via the L-type amino acid transporter (LAT1), which is saturable. This means that as the dose increases, the proportion of the drug absorbed decreases. Phenibut and baclofen are also thought to be absorbed via amino acid transport systems, although the specifics are less well-characterized.

  • Bioavailability and Influencing Factors: The saturable absorption of gabapentin results in dose-dependent bioavailability, which ranges from 60% at lower doses to 35% at higher doses. Pregabalin exhibits more predictable, dose-linear absorption with a high bioavailability of over 90%. The bioavailability of phenibut and baclofen is also generally high. Food can affect the rate of absorption for some of these analogues, typically delaying the time to peak plasma concentration (Tmax) without significantly altering the overall extent of absorption (AUC).

Table 1: Comparative Absorption Parameters of GABA Analogues

ParameterGabapentinPregabalinPhenibutBaclofen
Bioavailability (%) ~60% (dose-dependent)≥90%63-65%High
Tmax (hours) 2-3~1.52-42-4
Cmax Dose-dependentDose-proportionalDose-dependentDose-proportional
Food Effect Minimal effect on AUCDelays Tmax, reduces CmaxMay delay absorptionDelayed absorption
B. Distribution

Once absorbed, GABA analogues distribute throughout the body to varying extents. Their ability to cross the blood-brain barrier is essential for their therapeutic effects.

  • Volume of Distribution (Vd): A relatively low Vd is observed for these compounds, indicating that they do not distribute extensively into tissues.

  • Plasma Protein Binding: A key advantage of gabapentin and pregabalin is their lack of binding to plasma proteins. This minimizes the potential for drug-drug interactions where one drug displaces another from plasma proteins. Phenibut and baclofen also exhibit low plasma protein binding.

  • Blood-Brain Barrier Permeability: All four analogues are designed to cross the blood-brain barrier more effectively than GABA itself. The addition of a phenyl group in phenibut, for instance, significantly enhances its lipophilicity and CNS penetration.

Table 2: Comparative Distribution Parameters of GABA Analogues

ParameterGabapentinPregabalinPhenibutBaclofen
Volume of Distribution (Vd) ~58 L~0.5 L/kg~0.6 L/kg59 L
Plasma Protein Binding (%) <3%0%Low~30%
Blood-Brain Barrier Permeability YesYesYesYes
C. Metabolism

The extent to which a drug is metabolized can significantly impact its potential for drug-drug interactions and the formation of active or toxic metabolites.

  • Metabolic Pathways: Gabapentin and pregabalin are not metabolized in humans and are excreted from the body unchanged. This is a significant clinical advantage as it reduces the likelihood of interactions with other drugs that are metabolized by the cytochrome P450 (CYP450) enzyme system. Phenibut undergoes some metabolism, primarily through hydroxylation, while baclofen is only minimally metabolized.

Table 3: Comparative Metabolic Characteristics of GABA Analogues

ParameterGabapentinPregabalinPhenibutBaclofen
Extent of Metabolism NegligibleNegligibleMinorMinimal
CYP450 Involvement NoNoYes (minor)No
Active Metabolites NoNoNoNo
D. Excretion

The elimination of GABA analogues from the body is predominantly handled by the kidneys.

  • Primary Routes of Elimination: Gabapentin, pregabalin, and baclofen are primarily excreted unchanged in the urine. This means that their clearance is highly dependent on renal function, and dose adjustments are necessary in patients with kidney impairment.

  • Elimination Half-Life (t1/2): The half-lives of these drugs are relatively short, which may necessitate multiple daily doses to maintain therapeutic concentrations.

Table 4: Comparative Excretion Parameters of GABA Analogues

ParameterGabapentinPregabalinPhenibutBaclofen
Primary Route of Elimination RenalRenalRenalRenal
Elimination Half-Life (t1/2) (hours) 5-76.35.33-4
Clearance Proportional to creatinine clearanceProportional to creatinine clearanceModerateDependent on renal function

III. Experimental Methodologies for Pharmacokinetic Analysis

The determination of the pharmacokinetic parameters detailed above relies on a suite of robust experimental methodologies. The following protocols provide an overview of the key techniques employed in the preclinical and clinical development of GABA analogues.

A. In Vivo Animal Studies

Objective: To characterize the complete ADME profile of a GABA analogue in a living organism, providing essential data for predicting human pharmacokinetics.

Protocol:

  • Animal Model Selection: Rodent models, such as Sprague-Dawley rats, are commonly used due to their well-characterized physiology and ease of handling.

  • Drug Administration: The GABA analogue is administered via the intended clinical route (e.g., oral gavage for oral formulations) and intravenously to determine absolute bioavailability.

  • Serial Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) via a cannulated vessel (e.g., jugular vein) to capture the full concentration-time profile.

  • Plasma Sample Processing: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalytical Method: The concentration of the GABA analogue in plasma is quantified using a validated bioanalytical method, typically LC-MS/MS.

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software (e.g., Phoenix WinNonlin) to calculate key parameters such as AUC, Cmax, Tmax, t1/2, and clearance.

Workflow Diagram:

G cluster_pre Pre-Analysis cluster_sampling Sampling & Processing cluster_analysis Analysis Animal_Selection Animal Model Selection Dose_Admin Drug Administration Animal_Selection->Dose_Admin Blood_Sampling Serial Blood Sampling Dose_Admin->Blood_Sampling Plasma_Processing Plasma Sample Processing Blood_Sampling->Plasma_Processing LC_MS_MS LC-MS/MS Quantification Plasma_Processing->LC_MS_MS PK_Analysis Pharmacokinetic Analysis LC_MS_MS->PK_Analysis

Caption: Workflow for in vivo pharmacokinetic studies.

B. In Vitro Cell-Based Assays: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a drug and predict its oral absorption in humans. This assay is particularly relevant for GABA analogues that utilize amino acid transporters.

Protocol:

  • Caco-2 Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are seeded onto Transwell inserts and cultured for 21-25 days to allow them to differentiate into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Drug Application: The GABA analogue is added to the apical (AP) side of the Transwell insert, representing the intestinal lumen.

  • Sampling: Samples are collected from the basolateral (BL) side, representing the bloodstream, at various time points.

  • Quantification: The concentration of the GABA analogue in the AP and BL compartments is determined by LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated, providing a quantitative measure of the drug's ability to cross the intestinal barrier.

Workflow Diagram:

G cluster_setup Assay Setup cluster_experiment Permeability Experiment cluster_analysis Data Analysis Cell_Culture Caco-2 Cell Culture on Transwell Integrity_Check Monolayer Integrity Check (TEER) Cell_Culture->Integrity_Check Drug_Application Apical (AP) Compartment Add GABA Analogue Integrity_Check->Drug_Application Sampling Basolateral (BL) Compartment Sample over time Drug_Application->Sampling Transport across monolayer Quantification LC-MS/MS Quantification Sampling->Quantification Papp_Calculation Calculate Papp Quantification->Papp_Calculation

Caption: Caco-2 permeability assay workflow.

C. Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To achieve highly sensitive and selective quantification of GABA analogues in complex biological matrices like plasma or urine.

Principle: This technique combines the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry.

Key Steps:

  • Sample Preparation: The biological sample is processed to remove proteins and other interfering substances. Common methods include protein precipitation, liquid-liquid extraction, or solid-phase extraction. An internal standard is added to correct for variability.

  • Chromatographic Separation: The prepared sample is injected into an LC system. The GABA analogue and internal standard are separated from other components on a chromatographic column based on their physicochemical properties.

  • Ionization: The column effluent enters the mass spectrometer's ion source (e.g., electrospray ionization - ESI), where the molecules are charged (ionized).

  • Mass Spectrometric Detection: The ionized molecules are separated in the first mass analyzer (Q1) based on their mass-to-charge ratio (m/z). They then enter a collision cell (Q2) where they are fragmented. Specific fragments are then detected in the third mass analyzer (Q3). This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity.

  • Quantification: The detector response for the analyte is compared to its internal standard and calibrated against a standard curve to determine the concentration in the original sample.

Conceptual Diagram:

G cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry Sample Biological Sample Extraction Extraction & Cleanup Sample->Extraction Injection Injection Extraction->Injection LC_Column Chromatographic Separation Injection->LC_Column Ion_Source Ionization (ESI) LC_Column->Ion_Source Q1 Q1: Precursor Ion Selection Ion_Source->Q1 Q2 Q2: Fragmentation Q1->Q2 Q3 Q3: Product Ion Selection Q2->Q3 Detector Detector Q3->Detector

Caption: Conceptual workflow of LC-MS/MS analysis.

IV. Discussion and Implications for Drug Development

The comparative analysis of the pharmacokinetic properties of these GABA analogues reveals several key insights for drug development:

  • Structure-Pharmacokinetic Relationships: The addition of a phenyl group to the GABA structure in phenibut enhances its lipophilicity and ability to cross the blood-brain barrier. The specific stereochemistry of pregabalin contributes to its higher affinity for the L-type amino acid transporter compared to gabapentin, leading to more favorable absorption kinetics. These examples highlight the importance of medicinal chemistry in optimizing the ADME properties of drug candidates.

  • Clinical Relevance of Pharmacokinetic Differences: The predictable, dose-linear pharmacokinetics and high bioavailability of pregabalin offer a clinical advantage over gabapentin, which exhibits saturable absorption and requires more complex dose titration. The lack of metabolism for both gabapentin and pregabalin significantly reduces the risk of drug-drug interactions, a crucial consideration for patients who are often on multiple medications. Conversely, the dependence of these drugs on renal excretion necessitates careful dose adjustments in patients with impaired kidney function to avoid toxicity.

  • Future Directions: The development of new GABA analogues continues to focus on improving pharmacokinetic profiles to enhance patient convenience and therapeutic outcomes. This includes efforts to develop long-acting formulations to reduce dosing frequency, prodrugs to improve absorption, and compounds with alternative clearance pathways to minimize the impact of renal impairment.

V. References

  • McLean, M. J. (2004). Gabapentin. In: Shorvon, S. D., Perucca, E., & Engel, Jr. J. (eds) The Treatment of Epilepsy. Blackwell Publishing. [Link]

  • Bockbrader, H. N., Wesche, D., Miller, R., Chapel, S., Janiczek, N., & Burger, P. (2010). A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin. Clinical Pharmacokinetics, 49(10), 661–669. [Link]

Evaluating the Off-Target Effects of cis-3-Aminocyclobutanecarboxylic Acid: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and chemical biology, the quest for molecular tools with high specificity is paramount. Novel chemical entities, such as cis-3-aminocyclobutanecarboxylic acid, offer unique structural motifs that are increasingly utilized in medicinal chemistry, from peptide synthesis to the design of PROTACs (Proteolysis Targeting Chimeras)[1][2]. While its on-target activities, such as the inhibition of L-glutamate uptake, are of significant interest, a thorough understanding of a compound's potential off-target effects is critical for its validation as a specific modulator of biological systems and for mitigating unforeseen toxicities in therapeutic development[3][4][5].

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the off-target profile of this compound and similar novel chemical entities. We will explore a multi-pronged approach, comparing and contrasting various experimental strategies to build a robust specificity profile. The causality behind experimental choices will be elucidated, ensuring a self-validating system for your research endeavors.

The On-Target Profile of this compound

This compound is a conformationally constrained amino acid analogue. Its rigid cyclobutane scaffold presents a unique three-dimensional geometry for molecular interactions. One of its noted biological activities is the competitive inhibition of L-glutamate uptake, with a reported IC50 of 30 µM. This positions it as a tool for modulating glutamatergic signaling. Furthermore, its bifunctional nature, possessing both an amino and a carboxylic acid group, makes it a versatile building block in synthetic chemistry, particularly as a linker in the synthesis of PROTACs[2].

However, the very structural novelty that makes it attractive also necessitates a rigorous evaluation of its potential interactions with other proteins in the proteome. Off-target effects are a common phenomenon in drug development and can lead to unexpected toxicity or confound experimental results[3][6].

A Multi-Modal Strategy for Off-Target Profiling

A robust assessment of off-target effects should not rely on a single methodology. Instead, a combination of computational, in vitro, and in vivo approaches provides a more complete picture of a compound's interaction profile. Here, we compare several state-of-the-art techniques.

Initial Assessment: In Silico and High-Throughput Screening

Before embarking on extensive laboratory experiments, computational methods can predict potential off-target interactions based on the chemical structure of this compound. These predictions can then be triaged and validated experimentally.

  • Computational Prediction: Algorithms that screen for structural similarity to known ligands of various targets can provide a preliminary list of potential off-target proteins[7]. This approach is high-throughput and cost-effective but is prone to false positives and requires experimental validation[4].

  • High-Throughput Cell-Based Assays: Modern drug discovery often employs high-throughput screening (HTS) of diverse cell lines with assays measuring various cellular processes like viability, proliferation, and signaling pathways[8]. Running this compound through such panels can quickly identify cell types or pathways that are unexpectedly affected.

Experimental Workflow: High-Throughput Cytotoxicity Screening

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Plate diverse cancer cell lines (e.g., NCI-60 panel) C Treat cells with compounds for 72 hours A->C B Prepare serial dilutions of This compound and control compounds B->C D Add viability reagent (e.g., CellTiter-Glo®) C->D E Measure luminescence D->E F Normalize data to vehicle-treated controls E->F G Generate dose-response curves and calculate GI50 values F->G H Identify sensitive and resistant cell lines G->H G A Identify Potential Off-Target 'Protein X' (e.g., via CETSA-MS) C Generate 'Protein X' Knockout Cell Line (CRISPR/Cas9) A->C B Observe Cellular Phenotype 'Y' upon treatment with This compound D Treat Knockout Cells with This compound B->D C->D E Phenotype 'Y' is Abolished D->E F Phenotype 'Y' Persists D->F G Conclusion: Phenotype 'Y' is likely mediated by off-target interaction with 'Protein X' E->G H Conclusion: Phenotype 'Y' is not mediated by 'Protein X' F->H

Sources

A Researcher's Guide to Ensuring Reproducibility with cis-3-Aminocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuroscience and drug discovery, particularly within the study of the GABAergic system, conformationally restricted amino acids are invaluable tools.[1][2][3] cis-3-Aminocyclobutanecarboxylic acid, a rigid analog of the principal inhibitory neurotransmitter GABA, is one such tool. Its constrained cyclobutane core offers researchers a unique opportunity to probe the specific conformational requirements of GABA receptor binding sites. However, this same structural rigidity presents a significant and often underestimated challenge to experimental reproducibility: the issue of isomeric purity.

This guide provides an in-depth comparison of this compound with its trans-isomer and the endogenous neurotransmitter GABA. It details the critical importance of verifying isomeric purity and offers actionable protocols to ensure that experimental findings are both accurate and reproducible. The reliability of research in this field hinges on understanding that not all commercially available reagents are created equal, and seemingly minor impurities can lead to drastically different outcomes.[4]

The Core Challenge: Why Stereoisomers Dictate Function

The biological activity of aminocycloalkane carboxylic acids is profoundly dictated by their stereochemistry. The spatial arrangement of the amino and carboxylic acid groups determines how the molecule fits into the highly specific binding pockets of receptors and transporters.[5][6] For GABA receptors, the distance and relative orientation of these functional groups are critical for activation.

  • This compound: In this isomer, the functional groups are on the same side of the cyclobutane ring, forcing the molecule into a "folded" conformation. This conformation mimics a specific state of GABA that is recognized by certain GABA receptor subtypes.

  • trans-3-Aminocyclobutanecarboxylic Acid: Here, the functional groups are on opposite sides of the ring, resulting in a more "extended" conformation. This seemingly small difference can render the molecule inactive or significantly less potent at the target receptor compared to the cis-isomer.[5][6] Some studies on similar cyclopentane-based GABA analogs have shown that the trans isomers can exhibit higher affinities for certain GABA receptor subtypes, highlighting the complexity and the need for empirical verification.[6]

Comparative Physicochemical and Biological Properties

To contextualize the importance of isomeric purity, the table below compares key properties of the cis- and trans-isomers with the endogenous ligand, GABA.

PropertyGABAThis compoundtrans-3-Aminocyclobutanecarboxylic Acid
Conformation Highly flexibleConformationally restricted (folded)Conformationally restricted (extended)
Primary Target GABA-A, GABA-B, GABA-C ReceptorsPrimarily GABA receptor subtypes favoring a folded conformationPotentially different or lower affinity for GABA receptors
Key Reproducibility Concern Enzymatic degradation, purityIsomeric purity (contamination with trans-isomer) Isomeric purity (contamination with cis-isomer)
Verification Method HPLC, NMRChiral HPLC, 1H NMR (coupling constants)Chiral HPLC, 1H NMR (coupling constants)

Experimental Protocols for Ensuring Reproducibility

Trustworthy results begin with meticulously characterized reagents. Before any biological assay is performed, the identity and purity of the supplied this compound must be verified.

Workflow for Compound Validation and Use

The following diagram outlines the mandatory validation workflow that should precede any biological experimentation.

G cluster_0 Phase 1: Compound Verification cluster_1 Phase 2: Biological Experimentation A Procure Compound from Vendor B Perform 1H NMR Analysis A->B C Perform Chiral HPLC Analysis B->C D Isomeric Purity > 99%? C->D E Proceed to Biological Assays D->E Yes F Reject Batch / Contact Vendor D->F No G Prepare Accurate Stock Solutions E->G H Conduct Receptor Binding or Functional Assay G->H I Analyze Data & Compare to Validated Controls H->I G cluster_0 GABA-A Receptor Binding Pocket cluster_1 cis-Isomer (Folded) cluster_2 trans-Isomer (Extended) receptor β-subunit (Anionic Site) receptor2 α-subunit (Cationic Site) cis_amino NH3+ cis_amino->receptor2 Good Fit (Ionic Bond) cis_carboxyl COO- cis_carboxyl->receptor Good Fit (Ionic Bond) trans_amino NH3+ trans_amino->receptor2 Suboptimal Distance trans_carboxyl COO- trans_carboxyl->receptor Poor Fit (Steric Hindrance)

Sources

A Comparative Guide to the Validation of cis-1-Aminocyclobutane-1,3-dicarboxylic Acid (cis-ACBD) as a Glutamate Transporter Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals investigating the modulation of glutamatergic neurotransmission, the precise characterization of research compounds is paramount. This guide provides an in-depth, peer-reviewed validation of the mechanism of action of cis-1-Aminocyclobutane-1,3-dicarboxylic acid (cis-ACBD), a selective, competitive inhibitor of high-affinity, Na+-dependent plasma membrane glutamate transporters. We will objectively compare its performance with other established glutamate uptake inhibitors and provide the supporting experimental data and detailed protocols necessary for independent verification.

Introduction to Glutamate Transport and the Role of cis-ACBD

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, integral to synaptic plasticity, learning, and memory. The precise control of extracellular glutamate concentrations is critical, as excessive levels lead to excitotoxicity and neuronal damage, a pathological process implicated in numerous neurological disorders.[1][2] This homeostasis is primarily maintained by a family of high-affinity, sodium-dependent excitatory amino acid transporters (EAATs), which clear glutamate from the synaptic cleft.[1]

cis-ACBD has been identified as a potent and selective inhibitor of these transporters.[3] Its rigid cyclobutane structure likely confers specificity for the transporter's binding pocket. Understanding its inhibitory profile in comparison to other modulators is essential for its effective use as a research tool to probe the function of the glutamatergic system.

Mechanism of Action: Competitive Inhibition of Glutamate Uptake

cis-ACBD exerts its effect by competing with glutamate for the substrate binding site on EAATs. This inhibition of glutamate reuptake leads to an increase in the extracellular concentration of glutamate, thereby potentiating glutamatergic signaling. The primary targets of cis-ACBD are the high-affinity, Na+-dependent glutamate transporters, which include several subtypes (EAAT1, EAAT2, EAAT3, etc.) with distinct cellular and regional expression patterns in the brain.

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal / Glial Cell Glutamate_Vesicle Glutamate in Vesicle Glutamate_Cleft Glutamate Glutamate_Vesicle->Glutamate_Cleft Release EAAT Glutamate Transporter (EAAT) Glutamate_Cleft->EAAT Uptake Postsynaptic_Receptor Postsynaptic Glutamate Receptor Glutamate_Cleft->Postsynaptic_Receptor Binding & Activation Glutamate_Intracellular Intracellular Glutamate EAAT->Glutamate_Intracellular Transport cis_ACBD cis-ACBD cis_ACBD->EAAT Competitive Inhibition

Signaling pathway of glutamate transport and its inhibition by cis-ACBD.

Comparative Performance Analysis of Glutamate Uptake Inhibitors

The efficacy and selectivity of cis-ACBD can be best understood when compared against other commonly used glutamate uptake inhibitors. The following table summarizes key performance metrics, with data synthesized from peer-reviewed literature.

CompoundMechanism of ActionIC50 / Ki (EAAT1)IC50 / Ki (EAAT2)IC50 / Ki (EAAT3)Key Characteristics
cis-ACBD Competitive Inhibitor-IC50: 30 µM[3]-Selective for high-affinity glutamate transporters.
L-trans-PDC Competitive, Transportable InhibitorKi: 20 µMKi: 20 µMKi: 109 µMPotent, broad-spectrum EAAT inhibitor. Can cause glutamate efflux via heteroexchange.[4]
DL-THA Competitive, Transportable InhibitorKi: 58 µM[5]--Broad-spectrum inhibitor, also a transportable substrate.
DHK Non-transportable Inhibitor> 3 mM[6]Ki: 34.3 µM[7]-Highly selective for EAAT2 (GLT-1).

Note: IC50 and Ki values can vary depending on the experimental conditions (e.g., cell type, radioligand used). The data presented here are for comparative purposes.

Experimental Validation of the Mechanism of Action

To rigorously validate the inhibitory activity of cis-ACBD and its counterparts, two primary experimental approaches are employed: in vitro radiolabeled glutamate uptake assays and in vivo microdialysis.

In Vitro Validation: Radiolabeled Glutamate Uptake Assay

This assay directly measures the function of glutamate transporters in a controlled cellular environment, such as in primary astrocyte cultures or in cell lines engineered to express specific EAAT subtypes. The principle lies in quantifying the uptake of a radiolabeled substrate, typically L-[3H]-glutamate or D-[3H]-aspartate, in the presence and absence of the test inhibitor.

cluster_workflow Radiolabeled Glutamate Uptake Assay Workflow Start Plate cells expressing EAATs in 96-well plate Incubate_Inhibitor Pre-incubate with varying concentrations of cis-ACBD or alternative inhibitor Start->Incubate_Inhibitor Add_Radioligand Add radiolabeled L-[3H]-glutamate Incubate_Inhibitor->Add_Radioligand Incubate_Uptake Incubate to allow for substrate uptake Add_Radioligand->Incubate_Uptake Terminate_Reaction Terminate uptake by rapid washing with ice-cold buffer Incubate_Uptake->Terminate_Reaction Lyse_Cells Lyse cells to release intracellular contents Terminate_Reaction->Lyse_Cells Scintillation_Counting Quantify radioactivity using liquid scintillation counting Lyse_Cells->Scintillation_Counting Analyze_Data Analyze data to determine IC50 values Scintillation_Counting->Analyze_Data

Workflow for a radiolabeled glutamate uptake assay.

Detailed Protocol for Radiolabeled Glutamate Uptake Assay in Cultured Astrocytes:

  • Cell Culture: Plate primary astrocytes in 96-well plates and culture until confluent. The use of primary astrocytes provides a physiologically relevant system endogenously expressing glutamate transporters.

  • Preparation of Reagents:

    • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (in mM: 120 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 5 HEPES, 1 D-Glucose, pH 7.4). Pre-warm to 37°C.[8]

    • Inhibitor Solutions: Prepare serial dilutions of cis-ACBD and other inhibitors in KRH buffer.

    • Radioligand Solution: Prepare a working solution of L-[3H]-glutamate in KRH buffer. The final concentration in the assay will depend on the Km of the transporter being studied but is often in the nanomolar range to ensure high specific binding.[9]

  • Assay Procedure:

    • Aspirate the culture medium and wash the cells twice with 1x PBS, followed by one wash with KRH buffer.[8]

    • Add the inhibitor solutions to the respective wells and pre-incubate for 10-30 minutes at 37°C. This allows the inhibitor to bind to the transporters.[3]

    • Initiate the uptake reaction by adding the L-[3H]-glutamate solution to each well.[9]

    • Incubate for a predetermined time (e.g., 10 minutes) at 37°C. This time should be within the linear range of uptake.

  • Termination and Lysis:

    • Rapidly terminate the reaction by aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer. This rapid, cold wash is crucial to stop the transport process and remove extracellular radioligand.[8]

    • Lyse the cells by adding a lysis buffer (e.g., 1% SDS or 0.2 M NaOH) to each well and incubating for 30 minutes.[3][8]

  • Quantification and Analysis:

    • Transfer the cell lysates to scintillation vials containing scintillation cocktail.

    • Quantify the amount of radioactivity in each sample using a liquid scintillation counter.[9]

    • Normalize the data to the protein concentration in each well.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression to determine the IC50 value.

In Vivo Validation: Microdialysis

To understand the physiological consequences of glutamate uptake inhibition in the living brain, in vivo microdialysis is the gold standard.[10] This technique allows for the sampling of extracellular fluid from a specific brain region in an awake, freely moving animal, providing a dynamic measure of neurotransmitter levels.

Step-by-Step Protocol for In Vivo Microdialysis:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

    • Surgically implant a guide cannula targeting the brain region of interest (e.g., hippocampus, striatum).

    • Allow the animal to recover from surgery for several days.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.[10]

    • Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) using a fraction collector.

  • Pharmacological Manipulation:

    • After collecting baseline samples to establish stable extracellular glutamate levels, administer the glutamate uptake inhibitor. This can be done systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

    • Continue collecting dialysate samples to monitor the change in extracellular glutamate concentration over time.

  • Sample Analysis:

    • Analyze the glutamate concentration in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.[10]

  • Data Analysis:

    • Express the glutamate concentrations as a percentage of the baseline levels for each animal.

    • Compare the time course and magnitude of the increase in extracellular glutamate induced by cis-ACBD with those of other inhibitors.

Conclusion

The peer-reviewed evidence strongly supports the mechanism of action of cis-ACBD as a competitive inhibitor of high-affinity, Na+-dependent glutamate transporters. Its performance, characterized by an IC50 in the low micromolar range, makes it a valuable tool for studying the glutamatergic system. The experimental protocols detailed in this guide provide a robust framework for the independent validation of cis-ACBD and for its comparative analysis against other glutamate uptake inhibitors. By employing these rigorous in vitro and in vivo methods, researchers can confidently utilize cis-ACBD to elucidate the complex roles of glutamate transport in health and disease.

References

  • Ai J, et al. Presynaptic excitability as a potential target for the treatment of the traumatic cerebellum. Pharmacology. 2004 Aug;71(4):192-8.
  • Arriza JL, et al. Functional comparisons of three glutamate transporter subtypes cloned from human motor cortex. J Neurosci. 1994;14(9):5559-69.
  • Fontana ACK. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. Curr Protoc Pharmacol. 2018 Sep;82(1):e45. [Link]
  • Griffiths R, et al. L-trans-pyrrolidine-2,4-dicarboxylate and cis-1-aminocyclobutane-1,3-dicarboxylate behave as transportable, competitive inhibitors of the high-affinity glutamate transporters. Biochem Pharmacol. 1994 Jan 20;47(2):267-74.
  • Shen, L., et al. Evaluation of Amino Acid Consumption in Cultured Bone Cells and Isolated Bone Shafts. J. Vis. Exp. (2022). [Link]
  • Dunlop J, et al. Inducible expression and pharmacology of the human excitatory amino acid transporter 2 subtype of L-glutamate transporter. Br J Pharmacol. 1999;128(5):989-96.
  • Jensen AA, Bräuner-Osborne H. Pharmacological characterization of human excitatory amino acid transporters EAAT1, EAAT2 and EAAT3 in a fluorescence-based membrane potential assay. Biochem Pharmacol. 2004;67(11):2115-27.
  • Dunlop J, et al.
  • Shimamoto K, et al. Syntheses of optically pure beta-hydroxyaspartate derivatives as glutamate transporter blockers. Bioorg Med Chem Lett. 2000;10(21):2407-10.
  • Shimamoto K, et al. DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters. Mol Pharmacol. 1998;53(2):195-201.
  • Shimamoto K, et al.
  • Velasco I, Tapia R, Massieu L. Inhibition of glutamate uptake induces progressive accumulation of extracellular glutamate and neuronal damage in rat cortical cultures. J Neurosci Res. 1996;44(6):551-61.
  • Volterra A, et al. Inhibition of uptake unmasks rapid extracellular turnover of glutamate of nonvesicular origin. Proc Natl Acad Sci U S A. 1996;93(26):15449-53.
  • Danbolt NC. Glutamate uptake. Prog Neurobiol. 2001;65(1):1-105.
  • Chefer VI, et al. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opin Drug Discov. 2009;4(5):447-60. [Link]
  • Fontana ACK. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. Curr Protoc Pharmacol. 2018;82:e45. [Link]
  • Gifford Bioscience. Cellular Uptake and Release Assays Protocol. [Link]
  • JoVE. Radiolabeled Amino Acid Uptake Assay to Quantify Cellular Uptake of Amino Acids. [Link]
  • Danese E, et al. In Vivo Determination of Glutamate Uptake by Brain Microdialysis. Methods Mol Biol. 2019;2035:211-230. [Link]
  • Rothstein JD, et al. The glutamate transporter GLT-1 is highly expressed in cells of the oligodendrocyte lineage. J Neurosci. 1995;15(5 Pt 2):3888-902.
  • Sather W, et al. The glutamate transport inhibitor L-trans-pyrrolidine-2,4-dicarboxylate indirectly evokes NMDA receptor mediated neurotoxicity in rat cortical cultures. Eur J Neurosci. 1996;8(9):1840-52.
  • Maragakis NJ, Rothstein JD. Glutamate transporters in neurologic disease. Arch Neurol. 2001;58(3):365-70.

Sources

A Senior Application Scientist's Guide to Comparative Computational Modeling of cis-3-Aminocyclobutanecarboxylic Acid Binding to the Human GABA Transporter GAT-1

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative computational modeling of cis-3-Aminocyclobutanecarboxylic acid (cis-3-ACBC) and other inhibitors targeting the human GABA transporter 1 (GAT-1). Designed for researchers, scientists, and drug development professionals, this document delves into the causal logic behind advanced computational methodologies, offering detailed, field-proven protocols to ensure scientific integrity and reproducibility.

Introduction: The Rationale for a Comparative Computational Approach

γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system. Its synaptic concentration is meticulously regulated by GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft.[1] The human GABA transporter 1 (GAT-1) is a key player in this process, and its inhibition can potentiate GABAergic neurotransmission, a therapeutic strategy for conditions like epilepsy.[2]

This compound (cis-3-ACBC) is a conformationally restricted GABA analogue. While its primary role in recent research has been as a linker in Proteolysis Targeting Chimeras (PROTACs), its structural similarity to GABA suggests it may interact with GABAergic targets like GAT-1. Understanding the binding mechanism of such small, rigid scaffolds is crucial for the rational design of novel neuromodulators.

Computational modeling, particularly molecular docking, molecular dynamics (MD) simulations, and free energy calculations, offers an atomic-level perspective of these interactions that is often inaccessible through experimental methods alone. This guide will provide a comparative analysis of cis-3-ACBC binding to GAT-1 against known inhibitors, leveraging these powerful in silico techniques.

Core Directive: Structuring a Scientifically Rigorous Comparison

A robust comparative analysis requires a multi-faceted approach. We will not merely be docking ligands and observing scores. Instead, we will build a narrative that flows from initial binding pose prediction to an in-depth analysis of the dynamic stability and thermodynamics of the ligand-protein complexes. This guide is structured to provide a comprehensive workflow, from system preparation to advanced free energy calculations, enabling a nuanced understanding of inhibitor binding.

Methodology: A Self-Validating System for Computational Analysis

The integrity of any computational study hinges on the rigor of its methodology. The following protocols are designed to be self-validating, with each step building upon the last to provide a cohesive and reliable dataset.

Part 1: System Preparation - Laying the Foundation

The quality of your starting structures is paramount. We will use the cryogenic electron microscopy (cryo-EM) structure of the human GAT-1 in complex with the inhibitor tiagabine (PDB ID: 7Y7V) as our template.[1]

Experimental Protocol: GAT-1 and Ligand Preparation

  • Receptor Preparation:

    • Download the GAT-1 structure (PDB: 7Y7V) from the Protein Data Bank.

    • Using a molecular modeling suite such as Schrödinger Maestro, UCSF Chimera, or PyMOL, inspect the structure for missing residues or atoms and repair them.

    • Remove the co-crystallized ligand (tiagabine) and any non-essential water molecules (those not involved in key interactions).

    • Add hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH (7.4).

    • Perform a restrained energy minimization of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Obtain the 3D structures of this compound, tiagabine, and NNC-711. These can be drawn using a chemical sketcher and converted to 3D, or downloaded from databases like PubChem.

    • Generate low-energy conformers for each ligand.

    • Assign appropriate atom types and partial charges using a force field like OPLS4 or AMBER's GAFF.

Part 2: Molecular Docking - Predicting the Initial Binding Pose

Molecular docking will provide an initial hypothesis of how our ligands bind to GAT-1. We will use a grid-based docking approach.

Experimental Protocol: Molecular Docking with Glide

  • Grid Generation:

    • Define the docking grid centered on the known binding site of tiagabine in the GAT-1 structure. The grid box should be large enough to accommodate all ligands.

  • Ligand Docking:

    • Dock the prepared ligands into the defined grid using a standard precision (SP) or extra precision (XP) protocol.

    • Analyze the resulting docking poses based on their docking scores and visual inspection of key interactions with binding site residues.

Part 3: Molecular Dynamics (MD) Simulations - Exploring Dynamic Stability

MD simulations will allow us to observe the dynamic behavior of the ligand-protein complexes over time, providing insights into the stability of the predicted binding poses. As GAT-1 is a membrane protein, setting up the simulation environment correctly is critical.

Experimental Protocol: MD Simulations with GROMACS

  • System Setup:

    • Embed the docked GAT-1-ligand complexes into a realistic lipid bilayer, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC). The CHARMM-GUI server is an excellent tool for this.

    • Solvate the system with TIP3P water and add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological concentration of 0.15 M.

  • Simulation Parameters:

    • Employ the CHARMM36m force field for the protein and lipids and the CGenFF for the ligands.

    • Perform an initial energy minimization of the entire system.

    • Gradually heat the system to 310 K in the NVT ensemble with positional restraints on the protein and ligand.

    • Equilibrate the system in the NPT ensemble, gradually releasing the positional restraints.

    • Run production MD simulations for at least 100 ns for each system.

Workflow for MD Simulation Setup

MD_Workflow PDB Start with PDB: 7Y7V PrepReceptor Prepare Receptor PDB->PrepReceptor Docking Molecular Docking PrepReceptor->Docking PrepLigand Prepare Ligands PrepLigand->Docking Embed Embed in POPC Membrane Docking->Embed Solvate Solvate and Add Ions Embed->Solvate Minimize Energy Minimization Solvate->Minimize Heat NVT Heating Minimize->Heat Equilibrate NPT Equilibration Heat->Equilibrate Production Production MD Equilibrate->Production

Caption: Workflow for setting up MD simulations of GAT-1-ligand complexes.

Part 4: Binding Free Energy Calculations - Quantifying Binding Affinity

To obtain a quantitative comparison of binding affinities, we will employ the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method. This end-point method offers a good balance between computational cost and accuracy. For a more rigorous, albeit computationally intensive, comparison between two specific ligands, Free Energy Perturbation (FEP) could be employed.

Experimental Protocol: MM/PBSA Calculations with gmx_MMPBSA

  • Trajectory Analysis:

    • Extract snapshots from the stable portion of the MD simulation trajectories (e.g., the last 50 ns).

  • MM/PBSA Calculation:

    • For each snapshot, calculate the binding free energy (ΔG_bind) using the following equation: ΔG_bind = ΔE_MM + ΔG_solv - TΔS where ΔE_MM is the molecular mechanics energy, ΔG_solv is the solvation free energy, and TΔS is the conformational entropy.

    • ΔE_MM includes van der Waals and electrostatic interactions.

    • ΔG_solv is the sum of the polar (calculated using the Poisson-Boltzmann equation) and non-polar (calculated from the solvent-accessible surface area) contributions.

    • The entropy term (TΔS) is computationally expensive and is often omitted when comparing similar ligands, assuming the entropic contributions are comparable.

Thermodynamic Cycle for MM/PBSA

MMPBSA_Cycle cluster_gas Gas Phase cluster_solvated Solvated Complex_gas Complex Complex_solv Complex Complex_gas->Complex_solv ΔG_solv(Complex) Receptor_gas Receptor Receptor_gas->Complex_gas ΔG_bind(gas) Receptor_solv Receptor Receptor_gas->Receptor_solv ΔG_solv(Receptor) Ligand_gas Ligand Ligand_solv Ligand Ligand_gas->Ligand_solv ΔG_solv(Ligand) Receptor_solv->Complex_solv ΔG_bind(solv)

Caption: Thermodynamic cycle for MM/PBSA binding free energy calculations.

Results and Comparative Analysis

The data generated from these computational experiments should be meticulously analyzed and presented in a comparative format.

Docking Results

The docking poses for cis-3-ACBC, tiagabine, and NNC-711 should be visually inspected. Key interactions, such as hydrogen bonds and hydrophobic contacts with GAT-1 binding site residues, should be documented. A comparison of the docking scores will provide an initial ranking of their predicted binding affinities.

MD Simulation Analysis

The stability of the ligand within the binding pocket is a crucial indicator of a plausible binding mode. The root-mean-square deviation (RMSD) of the ligand and the protein backbone should be plotted over time. Stable systems will show convergence in their RMSD values. Additionally, analysis of the root-mean-square fluctuation (RMSF) of protein residues can reveal regions of flexibility and how they are affected by ligand binding.

Binding Free Energy Comparison

The calculated binding free energies from the MM/PBSA analysis provide a quantitative comparison of the inhibitors. These values should be tabulated alongside the experimental IC50/Ki values for validation.

LigandDocking Score (kcal/mol)Predicted ΔG_bind (MM/PBSA, kcal/mol)Experimental Affinity
This compoundTBDTBD~7 µM (Ki for cis-3-ACHC)[3]
TiagabineTBDTBD0.07 µM (IC50)
NNC-711TBDTBD0.04 µM (IC50)

TBD: To Be Determined from the computational experiments.

Discussion: Synthesizing Data into Actionable Insights

The comparative analysis of the computational data, grounded by experimental values, will allow for a detailed discussion of the structure-activity relationships of these GAT-1 inhibitors. For cis-3-ACBC, its smaller, more rigid structure compared to the larger, more flexible tiagabine and NNC-711 will likely result in a different interaction profile. The computational model can elucidate the specific residues that favor the binding of each ligand and explain the observed differences in binding affinity.

The results can guide the future design of novel GAT-1 inhibitors. For instance, if cis-3-ACBC demonstrates a stable and favorable binding mode, its rigid scaffold could be a valuable starting point for fragment-based drug design, with chemical modifications aimed at enhancing interactions with specific residues identified in the simulations.

Conclusion: The Power of Predictive Modeling

This guide has outlined a comprehensive and scientifically rigorous workflow for the comparative computational modeling of this compound and other inhibitors of the human GABA transporter GAT-1. By integrating molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain deep insights into the molecular determinants of ligand binding. This knowledge is invaluable for the rational design of next-generation therapeutics targeting the GABAergic system.

References

  • Clausen, R. P., et al. (2006). Structure-activity relationships of selective GABA uptake inhibitors. Current topics in medicinal chemistry, 6(17), 1861–1882.
  • Schousboe, A., et al. (2004). The GABA transporter and its inhibitors. Current topics in medicinal chemistry, 4(12), 1277–1287.
  • Skovstrup, S., et al. (2012). A steered molecular dynamics study of binding and translocation processes in the GABA transporter. PloS one, 7(6), e39360.
  • Wang, J., et al. (2004). Development and testing of a general amber force field.
  • Jorgensen, W. L., et al. (1983). Comparison of simple potential functions for simulating liquid water. The Journal of chemical physics, 79(2), 926–935.
  • Jo, S., et al. (2008). CHARMM-GUI: a web-based graphical user interface for CHARMM.
  • Harder, E., et al. (2016). OPLS3: A force field providing broad coverage of drug-like small molecules and proteins.
  • Miller III, B. R., et al. (2012). MMPBSA.py: an efficient program for end-state free energy calculations.
  • Li, Y., et al. (2022). Structural basis of GABA reuptake inhibition. Nature structural & molecular biology, 29(7), 643–651.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of cis-3-Aminocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of pharmaceutical research and drug development, the integrity of our work is defined not only by our discoveries but also by the rigor of our processes. The proper management and disposal of chemical reagents are paramount, safeguarding our personnel, ensuring regulatory compliance, and protecting our environment. This guide provides a comprehensive, technically grounded protocol for the disposal of cis-3-Aminocyclobutanecarboxylic acid, moving beyond a simple checklist to explain the critical reasoning behind each step.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is essential. While this compound itself has limited publicly available hazard data, we can establish a robust safety protocol by referencing the detailed Safety Data Sheet (SDS) for its closely related, Boc-protected analogue, cis-3-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid.[1] This conservative approach ensures we account for all potential risks.

The primary hazards associated with this class of compound are categorized as follows:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

These classifications mandate that this compound be treated as a hazardous substance, requiring disposal through a licensed professional service and prohibiting discharge into standard waste streams like sinks or regular trash.[2][3]

Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)
Hazard ClassificationGHS CodeDescriptionRequired Personal Protective Equipment (PPE)
Acute Oral ToxicityH302Harmful if swallowed.Standard laboratory PPE; do not eat, drink, or smoke when using.[1]
Skin IrritationH315Causes skin irritation.Chemical-resistant gloves (e.g., Nitrile), lab coat or chemical-resistant apron.[1][2]
Eye IrritationH319Causes serious eye irritation.Safety glasses with side shields or chemical splash goggles.[1][2]
Respiratory IrritationH335May cause respiratory irritation.Use only in a well-ventilated area or chemical fume hood.[1][2]

The First Principle: Waste Minimization

The most effective disposal strategy begins with proactive waste minimization. Adhering to the principles of green chemistry not only reduces environmental impact but also enhances laboratory safety and cost-efficiency. Before handling this compound, consider the following:

  • Source Reduction: Order only the quantity of the chemical required for your immediate research needs.[4]

  • Scale of Experiments: Where feasible, reduce the scale of laboratory experiments to minimize the volume of waste generated.[4]

  • Inventory Management: Maintain a meticulous and up-to-date chemical inventory to prevent the over-purchase of reagents and the generation of waste from expired stock.[4]

Step-by-Step Disposal Protocol for this compound

This protocol is designed to ensure compliance with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) standards for handling hazardous materials.[5][6]

Step 1: Don Personal Protective Equipment (PPE)

Before handling the waste material, equip yourself with the appropriate PPE as detailed in Table 1. This is a non-negotiable first step to mitigate exposure risks.[2]

Step 2: Prepare the Hazardous Waste Container

Select a waste container that is in good condition, free of leaks, and chemically compatible with this compound (a high-density polyethylene or glass container is suitable).[2][7] The container must have a secure, tight-fitting lid.[7] Causality: Using incompatible containers, such as metal for acidic or basic compounds, can lead to degradation of the container and hazardous leaks.[8]

Step 3: Label the Container

The container must be labeled before any waste is added. The label must include the following information to comply with EPA and OSHA regulations:

  • The words "HAZARDOUS WASTE" .[9][10]

  • The full chemical name: "this compound" (do not use abbreviations).[4]

  • A clear indication of the hazards: "Toxic," "Irritant" .[9]

Step 4: Waste Collection and Segregation

Carefully transfer the solid this compound waste into the prepared container using a dedicated spatula or scoop.

Critical Segregation Principle: Do not mix this waste with other chemical waste streams.[2] It is incompatible with strong acids, strong bases, and strong oxidizing agents.[1] Causality: Co-mingling incompatible chemicals can trigger violent reactions, release toxic gases, or generate excessive heat, posing a significant safety risk.[7] Store this container separately from those holding incompatible materials.

Step 5: Secure Storage in a Satellite Accumulation Area (SAA)

Once waste is added, securely close the container.[3] The container must be stored in a designated Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation and under the direct control of laboratory personnel.[7][9] This SAA must be clearly marked and inspected weekly for any signs of leakage.[7]

Step 6: Arrange for Professional Disposal

When the container is full or you have finished the project generating this waste, contact your institution’s Environmental Health & Safety (EH&S) department or equivalent office to schedule a pickup.[3][4] Provide them with the full details from the waste label. Never attempt to dispose of this chemical via standard trash or by flushing it down the drain. [3][11] All final disposal must be handled by a licensed hazardous waste disposal service in accordance with federal, state, and local regulations.[1][2]

G Workflow for this compound Disposal start Waste Generated ppe Step 1: Don Appropriate PPE start->ppe container Step 2 & 3: Prepare & Label 'Hazardous Waste' Container ppe->container segregate Step 4: Collect Waste & Segregate from Incompatibles container->segregate saa Step 5: Securely Store Container in SAA segregate->saa No Incidents spill Spill or Accident? segregate->spill pickup Step 6: Request Pickup from EH&S saa->pickup end Proper Disposal Complete pickup->end spill->saa No spill_protocol Follow Emergency Spill Protocol spill->spill_protocol Yes spill_protocol->segregate After Cleanup

Caption: Decision workflow for the safe disposal of laboratory chemical waste.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate harm.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don Full PPE: Before attempting cleanup, don full personal protective equipment, including respiratory protection if dust is airborne.[1]

  • Containment: Prevent the spilled material from entering drains or waterways.[1]

  • Cleanup: Absorb the spilled solid with an inert, non-combustible material such as sand, diatomite, or a universal binder.[1]

  • Disposal: Carefully collect the contaminated absorbent material and place it into a labeled hazardous waste container for professional disposal, following the same protocol outlined above.[1]

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania. Link
  • General Disposal Procedures for Labor
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Link
  • Hazardous Waste and Disposal Consider
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Link
  • Regulating Lab Waste Disposal in the United States: The Role of the EPA. Needle.Tube. Link
  • cis-3-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid-SDS. MedChemExpress. Link
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Link
  • OSHA Rules for Hazardous Chemicals. DuraLabel Resources. Link
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. Link
  • Regulation of Laboratory Waste. American Chemical Society. Link
  • Laboratory Waste Management: The New Regul
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-3-Aminocyclobutanecarboxylic acid
Reactant of Route 2
cis-3-Aminocyclobutanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.